molecular formula C5H5ClN2O B185298 4-Chloro-6-methoxypyrimidine CAS No. 26452-81-3

4-Chloro-6-methoxypyrimidine

Cat. No.: B185298
CAS No.: 26452-81-3
M. Wt: 144.56 g/mol
InChI Key: KLJGSQVYUGQOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methoxypyrimidine is a useful research compound. Its molecular formula is C5H5ClN2O and its molecular weight is 144.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJGSQVYUGQOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359980
Record name 4-Chloro-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26452-81-3
Record name 4-Chloro-6-methoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26452-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-methoxypyrimidine: A Cornerstone Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Power of a Substituted Pyrimidine

In the intricate landscape of pharmaceutical and agrochemical research, the pyrimidine scaffold stands as a testament to nature's efficiency and a cornerstone for synthetic innovation.[1][2] Among the vast family of pyrimidine derivatives, 4-Chloro-6-methoxypyrimidine (CAS Number: 26452-81-3 ) emerges as a particularly versatile and strategic building block.[3][4][5][6][7] Its value lies not in its own biological activity, but in the latent potential held within its unassuming structure. The differential reactivity of its chloro and methoxy substituents provides chemists with a powerful tool for regioselective modifications, enabling the construction of complex molecular architectures with remarkable precision.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound, from its fundamental properties to its application in cutting-edge synthesis.

Core Physicochemical & Structural Characteristics

This compound is a white crystalline solid or powder at room temperature.[3] Its structural simplicity belies its synthetic utility, offering two distinct points for chemical modification.

PropertyValueSource(s)
CAS Number 26452-81-3[3][4][5][6]
Molecular Formula C5H5ClN2O[3][4][6][7]
Molecular Weight 144.56 g/mol [3][4][6]
Melting Point 34.5-35.0 °C[3]
Boiling Point 80 °C at 18 mmHg[3]
Density ~1.292 g/cm³ (Predicted)[3]
Appearance White crystal or crystalline powder[3]
Solubility Soluble in organic solvents like ethanol, ether, and dimethylformamide.[3]
MDL Number MFCD06200211[4][7][8]
Synonyms 6-Chloro-4-pyrimidinyl methyl ether; Pyrimidine, 4-chloro-6-methoxy-[4]

Synthesis & Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the distinct electrophilic nature of the carbon atoms at positions 4 and 6, which are attached to the chloro and methoxy groups, respectively. The chlorine atom, being a good leaving group, makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][9]

Illustrative Synthetic Pathway

While multiple synthetic routes exist, a common approach involves the selective reaction of a dichlorinated pyrimidine precursor. The following diagram and protocol illustrate a regioselective synthesis of a related ethoxy-pyrimidine, which follows the same principles as the synthesis of this compound.

G cluster_0 Regioselective Synthesis 4,6-Dichloro-2-(methylthio)pyrimidine 4,6-Dichloro-2-(methylthio)pyrimidine 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine 4,6-Dichloro-2-(methylthio)pyrimidine->4-Chloro-6-ethoxy-2-(methylthio)pyrimidine Nucleophilic Substitution EtOH_EtONa EtOH, EtONa ~20 °C, 2h EtOH_EtONa->4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

Caption: Workflow for regioselective substitution on a dichloropyrimidine scaffold.

Protocol: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine

This protocol demonstrates the principle of regioselective substitution, which is central to the synthesis of asymmetrically substituted pyrimidines like this compound.[10]

  • Preparation of Nucleophile: Prepare a fresh solution of sodium ethoxide (EtONa) (1.1 equivalents) in ethanol (EtOH).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 equivalent) in ethanol at approximately 20°C.[10]

  • Nucleophilic Addition: Add the freshly prepared EtONa solution dropwise to the stirred solution of the dichloropyrimidine.[10]

  • Reaction Monitoring: Allow the mixture to stir at room temperature, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) (typically 2 hours).[10]

  • Workup: Once the reaction is complete, add dichloromethane (DCM) followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and transfer to a separatory funnel.[10]

  • Extraction: Extract the aqueous phase with DCM.[10]

  • Isolation: Combine the organic phases, dry over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.[10]

Key Reactions and Transformations

The strategic placement of the chloro and methoxy groups allows for a variety of subsequent chemical transformations:

  • Nucleophilic Substitution: The chlorine at the C4 position is readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. This is a cornerstone reaction for building molecular diversity.[1]

  • Conversion to Dichloro- and Dihydroxy-pyrimidines: this compound can serve as an intermediate in the synthesis of other key pyrimidine building blocks. For instance, it can be reacted with a hydrogen halide to produce 4-chloro-6-hydroxypyrimidine, which can then be further processed to 4,6-dichloropyrimidine.[11]

G cluster_1 Key Transformations This compound This compound Substituted_Pyrimidine 4-Substituted-6-methoxypyrimidine This compound->Substituted_Pyrimidine SNAr Reaction 4-Chloro-6-hydroxypyrimidine 4-Chloro-6-hydroxypyrimidine This compound->4-Chloro-6-hydroxypyrimidine Hydrolysis Nucleophile Nucleophile (R-NH2, R-SH, etc.) Nucleophile->Substituted_Pyrimidine Hydrogen_Halide Hydrogen Halide (e.g., HCl) Hydrogen_Halide->4-Chloro-6-hydroxypyrimidine

Caption: Major reaction pathways for this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a widely used intermediate in the synthesis of a variety of biologically active compounds, including antitumor, antiviral, and antihypertensive drugs.[3] Its utility is also prominent in the agrochemical industry, for example, in the synthesis of herbicides.[12] The ability to selectively introduce different functional groups at the C4 and C6 positions allows for the fine-tuning of a molecule's properties to optimize its interaction with biological targets.[1][13]

G cluster_2 Application Workflow Start This compound (Building Block) Synth Multi-step Synthesis (e.g., SNAr, Cross-coupling) Start->Synth Library Library of Pyrimidine Derivatives Synth->Library Screen High-Throughput Screening Library->Screen Lead Lead Compound Identification Screen->Lead Optimize Lead Optimization (SAR) Lead->Optimize Candidate Drug/Agrochemical Candidate Optimize->Candidate

Caption: Logical flow from building block to candidate molecule.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is crucial to ensure laboratory safety. It is classified as an irritant and may cause serious eye damage.[3][14][15]

Hazard InformationPrecautionary Measures
GHS Pictogram GHS07 (Irritant)[4]
Hazard Statements H302: Harmful if swallowed.[4] H315: Causes skin irritation.[14] H319: Causes serious eye irritation.[14][15] H335: May cause respiratory irritation.[4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[14][16] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][15][16]
Protocol: Safe Handling and Storage
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][17] Ensure that eyewash stations and safety showers are readily accessible.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[3][16][17]

  • Handling: Avoid direct contact with skin and eyes.[3][17] Prevent the formation of dust.[17]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][4] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3][16]

  • Spill Response: In case of a spill, prevent dust dispersion.[14] Pick up and arrange for disposal in a sealed container without creating dust.

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[3][16]

    • Skin: Wash off with plenty of soap and water. If irritation occurs, seek medical attention.[14][16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[16]

    • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[16]

Conclusion

This compound (CAS No. 26452-81-3) is far more than a simple chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined reactivity and strategic functionalization make it an invaluable intermediate for constructing novel molecules with therapeutic and agrochemical potential. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures is essential for any researcher looking to leverage its synthetic power. As the quest for new drugs and more effective crop protection agents continues, the importance of foundational building blocks like this compound is set to endure.

References

  • This compound - ChemBK. (n.d.).
  • This compound | CAS 26452-81-3 | P212121 Store. (n.d.).
  • Synthesis of 4-chloromethyl-6-hydroxy-2-methoxy-pyrimidine - PrepChem.com. (n.d.).
  • Method for producing 4-chloro-6-hydroxypyrimidine. (2001). Google Patents.
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. (n.d.).
  • 4-Chloro-6-(4-methoxyphenyl)pyrimidine 1g - Dana Bioscience. (n.d.).
  • This compound - Oakwood Chemical. (n.d.).
  • 4-Chloro-6-methoxy-2-methyl-pyrimidine (CAS No. 89466-39-7) Suppliers. (n.d.).
  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | C6H8ClN3O | CID 4537748 - PubChem. (n.d.).
  • Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. (2006). Google Patents.
  • 4-Chloro-6-methoxypyrimidin-2-amine - ResearchGate. (2013).
  • 2-Amino-4-Chloro-6-Methoxypyrimidine - ChemBK. (n.d.).
  • CAS 75634-03-6 | 4-Chloro-6-(2-methoxyphenyl)pyrimidine - Hoffman Fine Chemicals. (n.d.).
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter.
  • Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. (n.d.).
  • ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. (2013).
  • 4,6-Dichloro-5-methoxypyrimidine - PMC - NIH. (n.d.).
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.).
  • Process for preparing 4,6-dichloro-pyrimidine. (2000). Google Patents.

Sources

An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Pyrimidine Scaffold

In the landscape of modern medicinal chemistry and drug development, the pyrimidine core represents a privileged scaffold, foundational to numerous therapeutic agents and critical agrochemicals. Within this class, 4-Chloro-6-methoxypyrimidine (CAS No. 26452-81-3) emerges as a particularly valuable building block.[1][2] Its strategic placement of a reactive chlorine atom and a methoxy group on the pyrimidine ring allows for sequential, regioselective functionalization. This makes it a versatile intermediate for synthesizing a wide array of more complex molecules, including antitumor, antiviral, and antihypertensive drugs.[1]

A thorough understanding of the physical properties of this compound is not merely academic; it is a prerequisite for its effective and safe utilization in a research and development setting. Properties such as melting point, solubility, and spectroscopic signatures directly inform decisions regarding reaction conditions, purification strategies, formulation, and quality control. This guide provides a comprehensive overview of these core physical characteristics, grounded in established analytical techniques, to empower researchers, scientists, and drug development professionals in their work with this key intermediate.

Core Physicochemical and Spectroscopic Profile

The reliable characterization of a chemical entity begins with its fundamental physical constants and spectroscopic data. These values serve as a benchmark for identity, purity, and stability.

Key Physical Properties

The essential physical properties of this compound are summarized below. These values are critical for handling, reaction setup, and purification.

PropertyValueSource(s)
Molecular Formula C₅H₅ClN₂O[1][3]
Molecular Weight 144.56 g/mol [1][3]
Appearance White crystal or crystalline powder[1]
Melting Point 34.5-35.0 °C[1][4]
Boiling Point 80 °C at 18 mmHg (24 Torr)[1][4]
Density (Predicted) ~1.292 g/cm³[1][4]
Refractive Index (Predicted) ~1.520[1][4]
Flash Point 90.1 °C[1][4]
Spectroscopic Signature for Structural Verification
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple, showing a singlet for the methoxy group protons (-OCH₃) and distinct signals for the two aromatic protons on the pyrimidine ring. The exact chemical shifts would depend on the solvent used.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon attached to the chlorine and the carbons of the methoxy group will have characteristic chemical shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations within the pyrimidine ring, C-O stretching of the methoxy group, and a C-Cl stretching vibration.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight (144.56 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key identifier.

Experimental Determination of Physical Properties

The trustworthiness of physical data hinges on the robustness of the experimental protocols used for their determination. The following sections detail standard, self-validating methodologies for measuring the key properties of this compound.

Workflow for Identity and Purity Confirmation

Before detailed physical property analysis, the identity and purity of the starting material must be confirmed. The following workflow illustrates a standard approach.

G cluster_0 Purity & Identity Workflow A Obtain Sample of This compound B Visual Inspection (Color, Form) A->B C Melting Point Determination (Capillary Method) B->C D Compare to Literature Value (34.5-35.0 °C) C->D E Sharp Range? (< 2 °C) D->E Check Range F Spectroscopic Analysis (NMR, MS) E->F Yes I Repurify Sample (e.g., Recrystallization) E->I No (Broad) G Confirm Structure & Absence of Impurities F->G H Proceed with Further Experiments G->H Confirmed I->C Re-evaluate

Caption: Workflow for confirming the identity and purity of a this compound sample.

Protocol 1: Melting Point Determination (Capillary Method)

The melting point is a fundamental indicator of purity. Pure crystalline compounds exhibit a sharp melting point range (typically <2 °C), whereas impurities tend to depress and broaden this range.[7][8]

Causality: This method relies on slowly heating a small, packed sample in a capillary tube within a calibrated apparatus. The slow heating rate (~1-2 °C per minute) is critical to ensure thermal equilibrium between the sample, the thermometer, and the heating block, allowing for an accurate observation of the phase transition.[7]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry. Crush a small amount into a fine powder.[9][10]

  • Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.[7][9] Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end to a height of 2-3 mm.[9]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.[7][9]

  • Rapid Initial Scan (Optional): If the approximate melting point is unknown, perform a rapid heating run to quickly identify the approximate range. Allow the apparatus to cool significantly before the precise measurement.[7]

  • Precise Measurement: Set the apparatus to heat at a rate of 1-2 °C per minute, starting from a temperature about 15-20 °C below the expected melting point.[7][9]

  • Observation and Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted into a clear liquid.

  • Reporting: Report the result as a range (T₁ - T₂). For a pure sample, this should be a narrow range, such as 34.5-35.0 °C.[1][4]

Self-Validation: The protocol's trustworthiness is enhanced by periodic calibration of the apparatus's thermometer using certified melting point standards (e.g., pure urea or cinnamic acid).[7]

Protocol 2: Aqueous Solubility Assessment (Shake-Flask Method)

Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The shake-flask method is the gold standard for determining equilibrium solubility.

Causality: This method determines the saturation concentration of a compound in a solvent by allowing a suspension of the compound to equilibrate for an extended period. This ensures that the measured concentration represents the true thermodynamic equilibrium solubility.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed, screw-cap vial. The presence of undissolved solid is essential.

  • Equilibration: Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sampling and Filtration: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a calibration curve of known concentrations.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Report the result in units such as mg/mL or µg/mL.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure researcher safety and maintain the integrity of the compound.

  • Hazard Identification: this compound is classified as an irritant. It poses a risk of serious damage to the eyes and may be harmful if swallowed or in contact with skin.[1][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[11][12][13]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[12]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[1][12]

    • Skin: Wash off immediately with plenty of soap and water.[12]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[12]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][14] Keep it in a dark place to protect it from light.[1]

Conclusion

This compound is a high-value intermediate whose physical properties are central to its application in chemical synthesis. The data and protocols presented in this guide—from its melting point and spectroscopic identity to standardized methods for its characterization and safe handling—provide a robust framework for its use in a professional research environment. By applying these principles, scientists can ensure the quality of their starting materials, optimize reaction outcomes, and proceed with confidence in the development of novel chemical entities.

References

  • This compound - ChemBK. (2024). ChemBK.
  • Melting point determination. (n.d.). University of Calgary.
  • Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis.
  • 4.3: Melting Point Determination Procedure. (2022). Chemistry LibreTexts.
  • Measuring the Melting Point. (2023). Westlab Canada.
  • This compound (26452-81-3). (n.d.). Chemchart.
  • experiment (1) determination of melting points. (2021). SlideShare.
  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. (n.d.). PubChem.
  • Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (n.d.). ResearchGate.
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (n.d.). MDPI.
  • Measuring saturation solubility of actives in solid and semi-solid lipid excipients. (2020). YouTube.
  • Drug Solubility Assessment. (n.d.). OUCI.
  • (PDF) 4-Chloro-6-methoxypyrimidin-2-amine. (n.d.). ResearchGate.
  • Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. (n.d.). Google Patents.
  • This compound-5-carboxylic acid (1 x 250 mg). (n.d.). Reagentia.
  • Solubility Determination Methods Overview. (2022). YouTube.
  • High throughput solubility measurement in drug discovery and development. (n.d.). OUCI.
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkivoc.
  • NMR Spectroscopy. (n.d.). University of Wisconsin-Madison.
  • ChEMBL. (n.d.). EMBL-EBI.

Sources

4-Chloro-6-methoxypyrimidine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-6-methoxypyrimidine: A Core Heterocyclic Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 26452-81-3), a pivotal heterocyclic intermediate in the fields of medicinal chemistry and agrochemical synthesis. This document delves into its fundamental physicochemical properties, spectroscopic characteristics, and core reactivity. We will explore established synthetic methodologies, explaining the chemical principles that underpin these processes. Furthermore, this guide highlights its strategic application as a versatile building block in the development of targeted therapeutics and other biologically active compounds. Detailed experimental protocols and safety guidelines are provided to ensure both scientific integrity and safe laboratory practice.

Core Physicochemical & Spectroscopic Profile

This compound is a substituted pyrimidine ring, a structural motif of immense importance in biological systems and synthetic chemistry.[1] The strategic placement of a reactive chlorine atom and a methoxy group makes it a highly valuable and versatile precursor for constructing more complex molecular architectures.[1] It typically appears as a white crystal or crystalline powder.[2]

Key Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and chemical handling.

PropertyValueSource(s)
Molecular Weight 144.56 g/mol [3]
Chemical Formula C₅H₅ClN₂O[2][3]
CAS Number 26452-81-3[3]
Appearance White crystal or crystalline powder[2]
Boiling Point 80°C / 18 mmHg (lit.)[2][4]
Density 1.292 g/cm³ (Predicted)[2]
Synonyms 6-Chloro-4-pyrimidinyl methyl ether, Pyrimidine, 4-chloro-6-methoxy-[3]
Spectroscopic Signature

Understanding the spectroscopic profile is critical for reaction monitoring and structural confirmation.

  • ¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum provides a clear fingerprint of the molecule. A typical spectrum in DMSO-d₆ shows distinct signals corresponding to the protons on the molecule.[4] For instance, a singlet at approximately 3.96 ppm corresponds to the three protons of the methoxy group (-OCH₃), a singlet at ~7.19 ppm is attributed to the proton at the 5-position of the pyrimidine ring, and a singlet at ~8.69 ppm corresponds to the proton at the 2-position.[4]

  • Infrared (IR) Spectroscopy: While detailed spectra require experimental acquisition, characteristic vibrational bands can be predicted. One would expect to observe C-H stretching from the aromatic ring and methyl group, C=N and C=C stretching vibrations characteristic of the pyrimidine ring between 1400-1600 cm⁻¹, and C-O stretching from the methoxy group.[5] The C-Cl stretching vibration would typically appear in the lower frequency region of the spectrum.

  • Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the compound.[6]

Synthesis, Reactivity, and Mechanistic Insights

The utility of this compound stems from its accessible synthesis and predictable reactivity, primarily centered on the pyrimidine core's electrophilic nature and the lability of the C4-chlorine atom.

Synthetic Workflow

A common synthetic approach involves the cyclization of acyclic precursors. One illustrative method is the reaction of O-methylisourea with a β-ketoester derivative like methyl 4-chloroacetoacetate.[7] This condensation reaction builds the pyrimidine ring system with the desired substituents in place.

G cluster_reagents Starting Materials A O-Methylisourea Hydrochloride C Base-Catalyzed Condensation/Cyclization A->C B Methyl 4-chloroacetoacetate B->C D 4-Chloromethyl-6-hydroxy-2-methoxypyrimidine (Intermediate) C->D E Further Synthetic Steps (e.g., Tautomerization/Chlorination) D->E F Target: this compound E->F

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr). Note: Image placeholders would be replaced with actual chemical structures in a full implementation.

Applications in Drug Discovery & Agrochemicals

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. [8][9]this compound serves as a key entry point for synthesizing libraries of novel compounds for biological screening.

  • Oncology: Many kinase inhibitors feature a substituted pyrimidine core that anchors the molecule within the ATP-binding pocket of the target enzyme. The versatility of the SₙAr reaction on this scaffold allows for the rapid generation of analogs to optimize potency and selectivity. [8]* Herbicides: It is a known intermediate in the synthesis of highly active sulfonylurea herbicides. [10]* Other Therapeutic Areas: Its derivatives are explored for a wide range of applications, including as anti-inflammatory, antimicrobial, and antiviral agents. [8]The chloro and methoxy groups themselves can play crucial roles in modulating a molecule's pharmacokinetic properties and binding interactions. [11]

Applications cluster_reactions SₙAr with Various Nucleophiles A This compound B R-NH₂ (Amines) A->B C R-SH (Thiols) A->C D R-OH (Alcohols) A->D E Kinase Inhibitors (Oncology) B->E F Antiviral Agents B->F H Other Biologically Active Compounds C->H G Sulfonylurea Herbicides D->G

Caption: Role as a scaffold in generating diverse bioactive molecules.

Experimental Protocol: Conversion to 4-Chloro-6-hydroxypyrimidine

This protocol describes the hydrolysis of the methoxy group to a hydroxyl group, a common follow-up reaction to yield another valuable intermediate. This procedure is adapted from a patented method and demonstrates a self-validating system through clear, sequential steps. [12] Objective: To synthesize 4-Chloro-6-hydroxypyrimidine via acid-catalyzed hydrolysis.

Materials:

  • This compound

  • Acetonitrile (ACN)

  • Thionyl chloride (SOCl₂)

  • Water (H₂O)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stirred reaction vessel with temperature control and addition funnel

Procedure:

  • Vessel Charging: In a suitable stirred reaction vessel, charge 100 parts by weight of acetonitrile, 55 parts by weight of thionyl chloride, and 14.5 parts by weight of this compound. [12]2. Reaction Initiation: Begin stirring the mixture and heat to 80°C.

  • Water Addition: Uniformly and slowly add 3.6 parts by weight of water to the reaction mixture over a period of 3 hours using an addition funnel. The in situ generation of HCl from thionyl chloride and water drives the ether cleavage. [12]4. Reaction Completion: After the addition is complete, continue stirring the mixture at 80°C for an additional 1 hour to ensure the reaction goes to completion. [12]5. Work-up & Neutralization: Cool the reaction mixture to room temperature and then further to 0°C in an ice bath. Slowly add 1N hydrochloric acid to neutralize the mixture. [4]6. Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. [4]7. Washing & Drying: Wash the organic phase sequentially with water and saturated brine. Dry the organic layer over anhydrous magnesium sulfate. [4]8. Isolation: Remove the solvent by concentration under reduced pressure. The resulting residue can be further purified by recrystallization from hexane to yield the target product as light yellow crystals. [4]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Profile:

  • GHS Pictogram: GHS07 (Exclamation Mark) [3]* Hazard Statements:

    • H302: Harmful if swallowed. [3] * H315: Causes skin irritation. [3] * H319: Causes serious eye irritation. [3] * H335: May cause respiratory irritation. [3] Recommended Safety Protocols:

  • Handling: Always handle in a well-ventilated place, preferably within a chemical fume hood. [13]Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [13][14]Avoid the formation of dust and aerosols. [13]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [15]Keep away from incompatible materials such as strong oxidizing agents and acids. [14]* First Aid:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes. [14] * Skin: Wash off with plenty of soap and water. [14] * Inhalation: Remove the person to fresh air and keep comfortable for breathing. [14] * Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell. [14]

Conclusion

This compound is a cornerstone intermediate whose value is defined by its synthetic accessibility and, most critically, its predictable reactivity. The presence of a readily displaceable chlorine atom, activated by the pyrimidine ring, provides a reliable handle for introducing molecular diversity. This makes it an indispensable tool for medicinal chemists and drug development professionals aiming to generate novel compounds with therapeutic potential. A thorough understanding of its properties, reaction mechanisms, and safety protocols is paramount to leveraging this powerful building block to its full potential.

References

  • ChemBK. (2024). This compound.
  • PrepChem.com. (n.d.). Synthesis of 4-chloromethyl-6-hydroxy-2-methoxy-pyrimidine.
  • PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.
  • Google Patents. (2001). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
  • MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
  • Google Patents. (2006). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • ResearchGate. (2013). 4-Chloro-6-methoxypyrimidin-2-amine.
  • Chemchart. (n.d.). This compound (26452-81-3).
  • Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine.
  • ChemBK. (2024). 2-Amino-4-Chloro-6-Methoxypyrimidine.
  • Hoffman Fine Chemicals. (n.d.). CAS 75634-03-6 | 4-Chloro-6-(2-methoxyphenyl)pyrimidine.
  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • Expert Insights. (n.d.). Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.
  • NIH. (n.d.). 4,6-Dichloro-5-methoxypyrimidine.

Sources

An In-depth Technical Guide to the Solubility of 4-Chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility Data

4-Chloro-6-methoxypyrimidine is a vital heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a wide array of bioactive molecules, including antiviral and antitumor agents.[1] The solubility of this compound is a fundamental physicochemical property that dictates its utility and application. For drug development professionals, poor solubility can lead to unpredictable outcomes in in vitro assays, hinder formulation efforts, and result in poor bioavailability, ultimately increasing development costs and timelines.[2][3]

This guide provides a comprehensive overview of the solubility characteristics of this compound. It offers a detailed, field-proven protocol for the experimental determination of its solubility, explains the causality behind methodological choices, and presents a framework for interpreting and applying this critical data in a research and development setting.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential before delving into its solubility.

PropertyValueSource
Molecular Formula C₅H₅ClN₂O[1][4]
Molecular Weight 144.56 g/mol [1][4]
CAS Number 26452-81-3[1][4]
Appearance White crystal or crystalline powder[1]
Melting Point 34.5-35.0 °C[1]
Boiling Point 80°C / 18 mmHg[1]
pKa -1.59 ± 0.17 (Predicted)[1]

Solubility Profile of this compound

Quantitative, publicly available solubility data for this compound is not extensively documented in standard chemical literature. However, qualitative descriptions indicate that it is soluble in common organic solvents.[1] A related compound, 2-amino-4-chloro-6-methoxypyrimidine, has been the subject of thermodynamic solubility studies, suggesting that pyrimidine derivatives are of significant interest to the field.[5]

Given the lack of specific quantitative data, this guide will focus on the authoritative methodology for determining this data experimentally. The principle of "like dissolves like" suggests that this compound, a moderately polar molecule, will exhibit higher solubility in polar organic solvents and lower solubility in non-polar and aqueous media.[6]

Qualitative Solubility:

  • Soluble in: Ethanol, Ether, Dimethylformamide (DMF).[1]

  • Expected Low Solubility in: Water, Hexane.

The absence of comprehensive data underscores the necessity for researchers to perform their own solubility assessments. The following sections provide the expertise and protocols to achieve this.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the equilibrium or thermodynamic solubility of a pure compound is the Shake-Flask Method .[7] This method is reliable and widely used, involving the generation of a saturated solution at a constant temperature, followed by quantification of the dissolved solute.[7][8]

Rationale for the Shake-Flask Method

Determining thermodynamic solubility is crucial for lead optimization and formulation stages.[2] Unlike kinetic solubility, which often starts from a DMSO stock and can overestimate solubility due to the formation of supersaturated solutions, the thermodynamic approach measures the true equilibrium state between the undissolved solid and the solution.[3][7] This equilibrium is achieved by allowing sufficient time for the dissolution process to stabilize, typically 24 to 72 hours, ensuring the measured concentration represents the maximum amount of solute a solvent can hold under specific conditions.[8]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A Weigh excess This compound B Add chosen solvent (e.g., 2 mL) to vial A->B C Create a slurry/ suspension B->C D Seal vial and place in shaking incubator C->D E Incubate at constant T (e.g., 25°C) with agitation (e.g., 300 RPM) for 24-72 hours D->E F Remove sample from incubator E->F G Separate solid from supernatant (Centrifugation or Filtration) F->G H Collect clear saturated solution (filtrate) G->H I Prepare serial dilutions of the filtrate H->I J Quantify concentration via calibrated HPLC or UV-Vis I->J K Calculate Solubility (e.g., mg/mL) J->K

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., Ethanol, Acetonitrile, Water, Phosphate-Buffered Saline pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or rotary shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer[2]

Procedure:

  • Preparation of the Slurry:

    • Add an excess amount of solid this compound to a glass vial. "Excess" is critical; undissolved solid must remain at the end of the experiment to ensure saturation has been achieved.[8] A good starting point is 5-10 mg of solid per 1 mL of solvent.

    • Accurately add a known volume of the chosen solvent to the vial (e.g., 2.0 mL).

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials at a consistent rate (e.g., 300 RPM) for 24 hours.[8] This ensures continuous mixing, facilitating the equilibrium between the solid and liquid phases.

    • Self-Validation Step: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration no longer increases.[8] For most compounds, 24 hours is sufficient.[8]

  • Phase Separation:

    • After incubation, remove the vials and allow them to stand briefly for the bulk of the solid to settle.

    • Carefully separate the saturated solution (supernatant) from the excess solid. This is a critical step to avoid contaminating the analytical sample with undissolved particles.[8]

    • Method A (Filtration): Draw the supernatant into a syringe and filter it through a chemically compatible 0.22 µm filter into a clean vial. Discard the first few drops to saturate the filter membrane.

    • Method B (Centrifugation): Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid. Carefully pipette the clear supernatant for analysis.

  • Quantification:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile) for creating a calibration curve.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Accurately dilute the saturated filtrate sample with the same solvent to bring its concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample using a validated analytical method like HPLC-UV.[9][10] The concentration is determined by comparing the sample's response to the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This value is the thermodynamic solubility.

Data Interpretation and Application

The solubility value (e.g., in mg/mL or µM) directly informs several key decisions in the drug development pipeline:

  • Reaction Chemistry: Ensures that the concentration of the reagent does not exceed its solubility limit in the reaction solvent, preventing reaction failures or inconsistencies.

  • Assay Development: Informs the maximum concentration that can be used in biological assays without precipitation, which could lead to false-positive or false-negative results.

  • Formulation: Guides the selection of appropriate solvents and excipients for developing a stable and bioavailable drug formulation. A compound with low aqueous solubility may require enabling technologies like amorphous solid dispersions or lipid-based formulations.

Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions A Crystal Lattice Energy Result Solubility A->Result B Molecular Size B->Result C Polarity / H-Bonding C->Result D Polarity (Dielectric Constant) D->Result E H-Bonding Capacity E->Result F Temperature F->Result G pH (for ionizable compounds) G->Result

Caption: Key Factors Governing Compound Solubility.

Understanding these factors is crucial. For instance, increasing temperature generally enhances the solubility of solids.[6] For ionizable compounds like pyrimidines, solubility can be dramatically affected by the pH of the medium.[8]

Safety and Handling

Proper safety precautions are mandatory when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles conforming to EN166, and a lab coat.[11][12]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[11][13] Wash hands thoroughly after handling.[12]

  • Hazards: The compound may cause skin and serious eye irritation.[12] Avoid contact with skin and eyes.[11] In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1]

  • Storage: Keep in a dark, dry place with the container tightly sealed. Store at room temperature.[1]

  • Incompatibilities: Avoid strong oxidizing agents and acids.[13]

Conclusion

While specific quantitative solubility data for this compound is sparse in public literature, its importance as a synthetic intermediate necessitates a robust understanding of its solubility profile. This guide empowers researchers and drug development professionals with the authoritative methodology—the Shake-Flask method—to generate this critical data in-house. By adhering to a rigorous, self-validating protocol and leveraging modern analytical techniques like HPLC, scientists can obtain reliable thermodynamic solubility data. This information is paramount for guiding reaction optimization, ensuring the integrity of biological assays, and laying the groundwork for successful formulation development, thereby accelerating the path from discovery to application.

References

  • Quora. How do you perform the shake flask method to determine solubility?. (2017-04-27). [Link]
  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
  • ChemBK. This compound. (2024-04-09). [Link]
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). [Link]
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
  • Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]
  • AxisPharm. Small Molecule Analysis. [Link]
  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11). [Link]
  • Chemchart. This compound (26452-81-3). [Link]
  • Brewer Science Blog. Small Molecule Analysis Testing: HPLC vs GC. (2022-05-23). [Link]
  • Waters Corporation.

Sources

An In-Depth Technical Guide to the Spectral Analysis of 4-Chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methoxypyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its structural motif is a key building block in the synthesis of a variety of biologically active compounds. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and the underlying molecular structure.

Chemical Structure and Properties

PropertyValue
Chemical Name This compound
CAS Number 26452-81-3
Molecular Formula C₅H₅ClN₂O
Molecular Weight 144.56 g/mol
Appearance White crystal or crystalline powder

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the symmetry of the molecule.

Typical Experimental Protocol: A small amount of this compound is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then acquired on a high-resolution NMR spectrometer.

Figure 1: General workflow for acquiring a ¹H NMR spectrum.

Interpretation of the ¹H NMR Spectrum:

The spectrum will exhibit two distinct signals:

  • A singlet corresponding to the methoxy protons (-OCH₃): This signal will appear further upfield and will integrate to three protons.

  • Two singlets corresponding to the aromatic protons on the pyrimidine ring: Due to the substitution pattern, the two protons on the pyrimidine ring are in different chemical environments and will appear as separate singlets, each integrating to one proton.

The precise chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Typical Experimental Protocol: Similar to ¹H NMR, the sample is dissolved in a deuterated solvent and the spectrum is recorded on an NMR spectrometer. Proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Interpretation of the ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum of this compound will show four distinct signals, corresponding to the four unique carbon environments in the molecule:

  • One signal for the methoxy carbon (-OCH₃).

  • Three signals for the carbon atoms of the pyrimidine ring. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent nitrogen and chlorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Typical Experimental Protocol: For a solid sample like this compound, the IR spectrum is often obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent pellet.

Figure 2: Workflow for preparing a KBr pellet for IR analysis.

Interpretation of the IR Spectrum:

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups:

  • C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy group) are found just below 3000 cm⁻¹.

  • C=N and C=C stretching vibrations: The stretching of the double bonds within the pyrimidine ring will result in a series of sharp absorption bands in the 1600-1400 cm⁻¹ region.

  • C-O stretching vibration: A strong absorption band corresponding to the C-O stretch of the methoxy group is expected in the 1250-1000 cm⁻¹ region.

  • C-Cl stretching vibration: The C-Cl stretch will give rise to an absorption band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

Typical Experimental Protocol: A variety of ionization techniques can be used for the analysis of this compound, with electron ionization (EI) being a common method for relatively small and stable organic molecules.

Figure 3: A simplified workflow of a mass spectrometry experiment.

Interpretation of the Mass Spectrum:

The mass spectrum of this compound will show several key features:

  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the intact molecule with a single positive charge will be observed at an m/z value equal to the molecular weight of the compound (approximately 144.56). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will also be present, which is a characteristic signature for a molecule containing one chlorine atom.

  • Fragment Ions: Depending on the ionization energy, various fragment ions may be observed. Common fragmentation pathways could involve the loss of a methyl group (-CH₃), a methoxy group (-OCH₃), or a chlorine atom (-Cl). Analyzing these fragmentation patterns can provide further confirmation of the molecule's structure.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The spectral data from NMR, IR, and Mass Spectrometry provide a comprehensive and complementary picture of the structure of this compound. For researchers and scientists in drug development, a proficient understanding and interpretation of these spectra are essential for quality control, reaction monitoring, and the rational design of new chemical entities based on this important pyrimidine scaffold.

References

  • Spectral data for organic compounds can often be found in databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem.
  • For detailed experimental procedures and safety information, it is recommended to consult the documentation provided by chemical suppliers such as Sigma-Aldrich, ChemScene, and Synblock.

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-6-methoxypyrimidine for Research and Development

This document provides a comprehensive technical overview of the safety protocols and handling procedures for this compound (CAS No. 26452-81-3). It is intended for laboratory personnel, researchers, and drug development professionals who may handle this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure a high standard of accuracy and practical applicability in a research and development setting.

This compound is a heterocyclic organic compound with the chemical formula C5H5ClN2O.[1][2][3][4] It is commonly used as an intermediate in pharmaceutical synthesis.[1][5] Understanding its physical and chemical properties is the foundation of its safe handling.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C5H5ClN2O[1][2][3][4]
Molecular Weight 144.56 g/mol [2][3][4]
Appearance White crystal or crystalline powder[1]
Melting Point 34.5-35.0 °C[2]
Boiling Point 80 °C @ 18 mmHg (Torr)[1][2][5]
Density 1.3 ± 0.1 g/cm³[2]
Flash Point 90.1 ± 21.8 °C[2]
Purity Typically >98%[3][4][6][7]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][8][9] The primary hazards are associated with acute toxicity and irritation.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation

(Source: Aggregated from multiple suppliers and databases)[2][7][10]

GHS Label Elements:

  • Pictogram(s):

    • 
      (Acute Toxicity)
      
    • 
      (Irritant)
      
  • Signal Word: Danger [2]

  • Key Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H311: Toxic in contact with skin.[2]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

  • Key Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[2][7][11]

    • P270: Do not eat, drink or smoke when using this product.[2]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][7][11]

    • P301+P317: IF SWALLOWED: Get medical help.[2]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[2][7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][11]

    • P316: Get emergency medical help immediately.[2]

    • P362: Take off contaminated clothing and wash before reuse.[7]

Risk Assessment and Control Workflow

A systematic approach to risk assessment is critical before handling this compound. The following workflow illustrates the decision-making process for implementing appropriate safety controls.

RiskAssessment Figure 1: Risk Assessment and Control Workflow cluster_assessment Assessment Phase cluster_control Control Implementation cluster_review Review & Monitoring start Identify Task: Handling this compound haz_id Hazard Identification (Review SDS) - Acute Toxicity (Oral, Dermal) - Skin/Eye Irritation start->haz_id exposure Assess Exposure Potential - Quantity - Duration - Operation (weighing, transfer) haz_id->exposure risk_eval Evaluate Risk Level (Low, Medium, High) exposure->risk_eval eng_ctrl Engineering Controls - Fume Hood - Ventilated Enclosure risk_eval->eng_ctrl admin_ctrl Administrative Controls - SOPs - Training - Restricted Access risk_eval->admin_ctrl All Levels eng_ctrl->admin_ctrl ppe_ctrl Personal Protective Equipment - Gloves (Nitrile/Butyl) - Lab Coat - Goggles/Face Shield admin_ctrl->ppe_ctrl monitor Monitor Effectiveness of Controls ppe_ctrl->monitor review Review & Update Protocol (Annually or on change) monitor->review review->start Re-evaluate

Caption: Risk assessment workflow for handling hazardous chemicals.

Safe Handling and Engineering Controls

The primary routes of exposure are dermal contact, eye contact, and ingestion. Engineering controls are the most effective means of minimizing exposure.

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[12][13] For procedures such as weighing or transfers where dust may be generated, a certified chemical fume hood or a powder containment hood is mandatory.[10][14]

  • Electrostatic Discharge: Use non-sparking tools and prevent fire caused by electrostatic discharge steam, as fine dusts can form explosive mixtures with air.[12][13]

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing.[12][13][15][16] Wash hands thoroughly after handling, especially before breaks and at the end of the workday.[10][11][17] Do not eat, drink, or smoke in areas where the chemical is handled.[2]

Protocol for Weighing and Transfer
  • Preparation: Don all required PPE as outlined in Section 5. Ensure the chemical fume hood is operational and the work surface is clean.

  • Staging: Place all necessary equipment (spatulas, weigh boats, receiving vessel) inside the fume hood before introducing the chemical.

  • Dispensing: Carefully open the container inside the fume hood. Use a clean, non-sparking spatula to transfer the desired amount of powder to a weigh boat.

  • Tare and Weigh: Tare the balance with the empty weigh boat. Add the chemical slowly to minimize dust generation.

  • Transfer: Gently transfer the weighed powder into the receiving vessel. Tap the weigh boat to ensure complete transfer.

  • Cleanup: Securely close the main chemical container. Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., isopropanol) within the fume hood. Dispose of contaminated materials as hazardous waste.

  • Final Decontamination: Wipe down the work surface of the fume hood. Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with the chemical.[18]

  • Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[12] For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[1]

  • Skin Protection:

    • Gloves: Chemical-impermeable gloves (e.g., nitrile or butyl rubber) must be worn.[12] Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[11]

    • Lab Coat/Clothing: A flame-resistant lab coat or long-sleeved protective clothing is required to prevent skin exposure.[12][19]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a full-face respirator with appropriate cartridges (e.g., P100/OV) or a self-contained breathing apparatus (SCBA) must be used.[12][18] All respirator use must comply with a comprehensive respiratory protection program (e.g., OSHA 29 CFR 1910.134).[18]

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[12][13][16][19] Protect from light and moisture.[16][19] Refrigeration may be recommended for long-term quality.[15][16][19]

  • Incompatible Materials: Keep away from strong oxidizing agents and acids.[14][16] Store apart from foodstuff containers.[12][13]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Emergency Response Logic

EmergencyResponse Figure 2: Emergency Response Logic Flow cluster_spill Spill cluster_exposure Personal Exposure start Emergency Event spill_assess Assess Spill Size & Location start->spill_assess exposure_type Identify Exposure Route start->exposure_type spill_evac Evacuate Area (If large or uncontained) spill_assess->spill_evac Large spill_ppe Don Appropriate PPE (incl. respirator if needed) spill_assess->spill_ppe Small spill_evac->spill_ppe spill_contain Contain Spill (Use inert absorbent) spill_ppe->spill_contain spill_collect Collect & Dispose (As hazardous waste) spill_contain->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon skin_contact Skin: Remove clothing, wash with soap & water for 15 min. exposure_type->skin_contact Skin eye_contact Eyes: Rinse with water for 15 min, lifting eyelids. exposure_type->eye_contact Eye inhalation Inhalation: Move to fresh air. Give O2 or artificial respiration if needed. exposure_type->inhalation Inhalation ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. exposure_type->ingestion Ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Decision-making flow for emergency response scenarios.

First-Aid Measures
  • Inhalation: Move the victim to fresh air.[12][19] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[12][19]

  • Skin Contact: Immediately take off all contaminated clothing.[12] Wash the affected area with soap and plenty of water for at least 15 minutes.[16][19] If skin irritation persists, consult a physician.[16][19]

  • Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[12][16][19] Remove contact lenses if present and easy to do.[16] Seek immediate medical advice.[1]

  • Ingestion: Rinse mouth with water.[12][19] Do not induce vomiting. Never give anything by mouth to an unconscious person.[20] Call a physician or poison control center immediately.[13][20]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13][15][19]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon oxides, nitrogen oxides, and hydrogen chloride.[19]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[12][13][19]

Disposal Considerations

Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.

  • Procedure: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[12]

  • Contamination: Do not contaminate water, foodstuffs, or sewer systems.[12] Empty containers may retain product residue and should be treated as hazardous waste.

References

  • Thermophysical Properties of 4-Chloro-2,6-dimethoxypyrimidine. (n.d.). Chemcasts. [Link]
  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. (n.d.). PubChem. [Link]
  • This compound. (2024, April 9). ChemBK. [Link]
  • Personal Protective Equipment. (n.d.). OPCW. [Link]
  • 2-Chloro-4,6-dimethoxypyrimidine. (n.d.). PubChem. [Link]
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council. [Link]
  • This compound 1g. (n.d.). P212121 Store. [Link]
  • GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. [Link]
  • GHS Classification Search Tool. (n.d.). ChemRadar. [Link]
  • GHS Hazard Statement List. (2016, January 6). ChemSafetyPro.COM. [Link]

Sources

The Unseen Engine: A Technical Guide to the Role of 4-Chloro-6-methoxypyrimidine in Modern Drug Discovery and Agrochemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Chloro-6-methoxypyrimidine, a versatile heterocyclic scaffold that has become a cornerstone in the synthesis of a wide array of biologically active molecules. Rather than possessing a direct mechanism of action, its true value lies in its role as a highly adaptable chemical intermediate. The strategic placement of its chloro and methoxy groups allows for facile and regioselective derivatization, primarily through nucleophilic aromatic substitution (SNAr) reactions. This guide will explore the synthetic versatility of this pyrimidine core and detail the mechanisms of action of key therapeutic and agrochemical agents derived from it. We will delve into its application in the development of targeted anticancer agents such as kinase inhibitors, potent and selective A3 adenosine receptor antagonists, and next-generation fungicides that disrupt fungal mitochondrial respiration. Detailed experimental protocols for both the synthesis of a key derivative and relevant biological assays are provided to offer researchers and drug development professionals a practical understanding of this scaffold's potential.

Introduction: The Pyrimidine Scaffold as a Privileged Structure

In the landscape of medicinal and agrochemical research, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a quintessential example of such a scaffold. Its presence in the fundamental building blocks of life, namely the nucleobases of DNA and RNA, has made it a focal point for the design of molecules that can modulate biological processes.

This compound serves not as an active agent itself, but as a critical starting material for the synthesis of a multitude of bioactive compounds.[1][2] Its utility stems from the differential reactivity of its substituents: the chloro group at the 4-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr), while the methoxy group at the 6-position can also be displaced under harsher conditions or retained to influence the electronic properties and solubility of the final molecule. This inherent chemical versatility allows for the systematic and combinatorial exploration of chemical space, a crucial aspect of modern drug discovery and pesticide development.

Synthetic Versatility: The Chemistry of this compound

The primary mode of functionalization of the this compound scaffold is the SNAr reaction. The electron-withdrawing nature of the two ring nitrogens makes the pyrimidine ring electron-deficient and thus susceptible to attack by nucleophiles. The chloro substituent at position 4 is a prime site for this reaction, allowing for the introduction of a wide variety of functional groups, including amines, thiols, and alcohols.

This reactivity is the cornerstone of its use in creating libraries of compounds for high-throughput screening. By systematically reacting the scaffold with a diverse set of nucleophiles, chemists can generate a multitude of derivatives with distinct pharmacological profiles.

Diagram: General Synthetic Pathway via SNAr

SNAr_Pathway reagent This compound product Functionalized Pyrimidine Derivative reagent->product SNAr Reaction (Base, Solvent) nucleophile Nucleophile (R-NH2, R-SH, R-OH) nucleophile->product caption General workflow for the functionalization of this compound.

Caption: General workflow for the functionalization of this compound.

Mechanisms of Action of Key Derivatives

The true biological significance of this compound is revealed through the diverse mechanisms of action of the molecules synthesized from it.

Anticancer Agents: Targeting Cellular Signaling

The pyrimidine scaffold is a well-established core for the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By designing molecules that can selectively bind to the ATP-binding pocket of a specific kinase, it is possible to inhibit its activity and halt the proliferation of cancer cells.

Derivatives of chloropyrimidines have been successfully developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer. For instance, a series of 2,4-dichloro-6-methylpyrimidine derivatives have been synthesized and shown to be potential selective inhibitors of the EGFRT790M/L858R mutant, which is associated with drug resistance. The most promising compound from this series, L-18, exhibited strong antiproliferative activity against H1975 cells with an IC50 value of 0.65 ± 0.06 μM and demonstrated in vivo anticancer efficacy.[4]

Another approach involves the inhibition of glutathione reductase (GR), an enzyme that plays a role in maintaining cellular redox homeostasis and is often upregulated in cancer cells. A study investigating the in vitro inhibition of GR by pyrimidine derivatives found that 4-amino-2,6-dichloropyrimidine exhibited a high level of inhibition with a KI value of 0.979 µM and an IC50 value of 0.390 µM.[5]

Compound ClassTarget Kinase/EnzymePotency (IC50/Ki)Cancer Cell LineReference
2,4-dichloro-6-methylpyrimidine derivative (L-18)EGFRT790M/L858R0.65 µMH1975 (NSCLC)[4]
4-amino-2,6-dichloropyrimidineGlutathione Reductase0.390 µM (IC50), 0.979 µM (Ki)In vitro[5]
Trimethoxyphenyl thiazole pyrimidine (4b)Not specified86.28% GI at 10 µMHOP-92 (NSCLC)[6]
A3 Adenosine Receptor (A3AR) Antagonists: Modulating Inflammation and Pain

The A3 adenosine receptor is a G protein-coupled receptor that is implicated in inflammatory processes, ischemic conditions, and pain perception. Selective antagonists of the A3AR are therefore of significant interest as potential therapeutic agents. The pyrimidine scaffold has proven to be an excellent starting point for the design of potent and selective A3AR antagonists.

Through the synthesis and screening of libraries of diaryl 2- or 4-amidopyrimidines, researchers have identified compounds with remarkable affinities, with Ki values often in the low nanomolar range, and high selectivity over other adenosine receptor subtypes.[7][8] These antagonists hold promise for the treatment of a variety of inflammatory diseases.

Compound SeriesReceptor TargetPotency (Ki)Reference
Diaryl 2- or 4-amidopyrimidinesHuman A3 Adenosine Receptor< 10 nM[7][8]
Fungicides: Disrupting Fungal Respiration

In the field of agrochemistry, pyrimidine derivatives have been developed into highly effective fungicides. A key mechanism of action for some of these compounds is the inhibition of the mitochondrial respiratory chain, specifically targeting NADH oxidoreductase (Complex I). By blocking this crucial enzyme, the fungicide disrupts the production of ATP, the energy currency of the cell, leading to fungal death. This mode of action is effective against a broad spectrum of plant pathogenic fungi.

Antiviral Potential: An Indirect Approach

While direct-acting antiviral agents based on simple chloropyrimidine scaffolds have shown limited success, there is a growing body of evidence to suggest that pyrimidine derivatives can exert antiviral effects through indirect mechanisms.[9] One promising strategy is the inhibition of host cell kinases that are co-opted by viruses for their replication. By targeting these host factors, it may be possible to develop broad-spectrum antivirals with a higher barrier to the development of drug resistance.

Furthermore, research has shown that inhibitors of the pyrimidine biosynthesis pathway can suppress viral growth by stimulating the host's innate immune response. This suggests that targeting host metabolic pathways with pyrimidine-based compounds could be a viable antiviral strategy.[10]

Experimental Protocols

To provide a practical context for the application of this compound, the following section details a representative synthetic protocol and a key biological assay.

Synthesis of a 4-Amino-6-methoxypyrimidine Derivative

This protocol describes a typical SNAr reaction to displace the chloro group with an amine.

Objective: To synthesize N-benzyl-6-methoxypyrimidin-4-amine from this compound.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et3N)

  • Isopropanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in isopropanol under a nitrogen atmosphere.

  • Add benzylamine (1.1 eq) to the solution.

  • Add triethylamine (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-benzyl-6-methoxypyrimidin-4-amine.

Diagram: Synthetic Protocol Workflow

Synthesis_Workflow start Dissolve this compound in Isopropanol add_amine Add Benzylamine and Triethylamine start->add_amine react Stir at Room Temperature (12-24h) add_amine->react quench Quench with Cold Water react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry extract->wash_dry purify Purify by Column Chromatography wash_dry->purify end_product N-benzyl-6-methoxypyrimidin-4-amine purify->end_product caption Step-by-step workflow for the synthesis of a 4-aminopyrimidine derivative.

Caption: Step-by-step workflow for the synthesis of a 4-aminopyrimidine derivative.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a pyrimidine derivative against a target kinase.

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Test compound (dissolved in DMSO)

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (containing MgCl2)

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Further dilute the compound solutions in the kinase assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

  • In a 384-well plate, add the diluted test compound solutions. Include wells with vehicle (DMSO) as a control.

  • Add the kinase solution to each well.

  • Initiate the kinase reaction by adding a mixture of ATP and the kinase substrate.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, which measures luminescence.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

This compound exemplifies the power of a well-designed chemical scaffold in modern molecular research. Its inherent reactivity and versatility have enabled the discovery and development of a diverse range of bioactive compounds with significant therapeutic and agricultural applications. The continued exploration of this privileged structure, coupled with advances in computational chemistry and high-throughput screening, will undoubtedly lead to the identification of next-generation drugs and crop protection agents. As our understanding of complex biological pathways deepens, the ability to rapidly and systematically modify scaffolds like this compound will remain a critical tool in the quest for novel and more effective molecular solutions to global health and food security challenges.

References

  • Vicente Yaziji, David Rodríguez, Hugo Gutiérrez-de-Terán, et al. (2011). Pyrimidine derivatives as potent and selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 54(1), 352-367. [Link]
  • Sotelo, E., et al. (2010). Pyrimidine Derivatives as Potent and Selective A3 Adenosine Receptor Antagonists. Semantic Scholar. [Link]
  • Jacobson, K. A., et al. (2009). Medicinal Chemistry of the A3 Adenosine Receptor: Agonists, Antagonists, and Receptor Engineering. PMC. [Link]
  • ChemBK. (2024). This compound.
  • Tosh, D. K., et al. (2012). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. PMC. [Link]
  • Google Patents. (n.d.). Method for producing 4-chloro-6-hydroxypyrimidine.
  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.
  • Google Patents. (n.d.). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • MDPI. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • De Clercq, E. (2009). Antiviral Agents. PMC. [Link]
  • PubMed. (2024). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer.
  • National Institutes of Health. (2021). Recent advances of tryptanthrin and its derivatives as potential anticancer agents.
  • Google Patents. (n.d.). A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
  • MDPI. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents.
  • Juniper Publishers. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase.
  • Longdom Publishing. (2024). Mechanisms of Action in Antiviral Drugs Targeting RNA Viruses.
  • MDPI. (2020). Mitochondrial Impairment May Increase Cellular NAD(P)H: Resazurin Oxidoreductase Activity, Perturbing the NAD(P)H-Based Viability Assays.
  • YouTube. (2020). Antiviral Drugs Mechanisms of Action, Animation.
  • PubMed. (2013). Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity.
  • PubMed. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis.

Sources

4-Chloro-6-methoxypyrimidine reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 4-Chloro-6-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its strategic importance stems from the versatile reactivity of the pyrimidine core, which is modulated by the chloro and methoxy substituents. This guide provides a comprehensive analysis of the reactivity profile of this compound, with a focus on its behavior in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed mechanistic insights, field-proven experimental protocols, and an exploration of its applications in drug development are presented to equip researchers with the knowledge to effectively utilize this valuable synthetic intermediate.

Introduction: The Strategic Importance of this compound

This compound, with the chemical formula C5H5ClN2O, is a white crystalline solid that serves as a key intermediate in the synthesis of a wide array of biologically active compounds, including antitumor, antiviral, and antihypertensive agents[1]. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this molecule offers a versatile platform for molecular elaboration. The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, makes it susceptible to a range of chemical transformations. This guide will delve into the core reactivity principles that govern the chemical behavior of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C5H5ClN2O[1][2]
Molecular Weight 144.56 g/mol [2]
Appearance White crystal or crystalline powder[1]
Boiling Point 80°C/18mmHg (lit.)[1]
Solubility Soluble in organic solvents such as ethanol, ether, and dimethylformamide[1]
CAS Number 26452-81-3[2]

Core Reactivity Principles: An Electron-Deficient Heterocycle

The reactivity of this compound is fundamentally dictated by the electronic properties of the pyrimidine ring. The two nitrogen atoms in the ring act as electron-withdrawing groups, significantly reducing the electron density of the aromatic system. This inherent electron deficiency is further amplified by the inductive effect of the chlorine atom at the C4 position. Consequently, the pyrimidine ring in this molecule is highly activated towards nucleophilic attack.

The methoxy group at the C6 position, being an electron-donating group, can influence the regioselectivity of certain reactions, although the activating effect of the chloro group and the ring nitrogens generally dominates the reactivity profile.

Key Transformations: A Synthetic Workhorse

The strategic placement of the chloro and methoxy groups on the pyrimidine ring allows for a diverse range of chemical transformations. The most prominent of these are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization

The electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction class is a cornerstone for introducing a wide variety of functional groups onto the pyrimidine core.

Mechanism and Regioselectivity:

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is stabilized by the electron-withdrawing nitrogen atoms. In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring.

For pyrimidine systems, nucleophilic substitution is generally favored at the C4 and C6 positions over the C2 position. In the case of 2,4-dichloropyrimidines, substitution typically occurs preferentially at the C4 position[3]. This preference can be explained by considering the stability of the Meisenheimer intermediate, where the negative charge can be effectively delocalized by the adjacent nitrogen atom.

Experimental Protocol: Synthesis of a 4-Amino-6-methoxypyrimidine Derivative

This protocol provides a general method for the nucleophilic aromatic substitution of this compound with an amine.

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 equivalents)

  • Suitable solvent (e.g., ethanol, isopropanol, or DMF)

  • Base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) (optional, depending on the amine)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.

  • Add the amine (1.2 equivalents) and the base (if required).

  • Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Suzuki_Workflow start Combine Reactants (this compound, Boronic Acid, Pd Catalyst, Base) solvent Add Degassed Solvent start->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-Cl(L2) pd0->pd_complex Oxidative Addition (Ar-Cl) pd_alkyne Ar-Pd(II)-C≡CR(L2) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡C-R alkyne R-C≡C-H cu_acetylide R-C≡C-Cu alkyne->cu_acetylide + CuI, Base cu_acetylide->pd_complex Enters Transmetalation

Sources

The Biological Activity of 4-Chloro-6-methoxypyrimidine Derivatives: From Scaffold to Clinical Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of DNA and RNA.[1] Among its myriad variations, the 4-Chloro-6-methoxypyrimidine scaffold has emerged as a particularly "privileged structure" in drug discovery. Its value lies not in profound intrinsic activity, but in its synthetic versatility, where the reactive 4-chloro group serves as a key handle for molecular elaboration. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by derivatives of this scaffold, with a primary focus on their anticancer and antimicrobial applications. We will delve into the molecular mechanisms of action, present field-proven experimental protocols for their evaluation, and explore the role of computational chemistry in guiding rational drug design. This document is intended to serve as a practical resource for researchers aiming to harness the therapeutic potential of this remarkable chemical entity.

The this compound Scaffold: A Versatile Synthetic Platform

The utility of the this compound core stems from fundamental principles of heterocyclic chemistry. The pyrimidine ring is electron-deficient, and the chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution. This reactivity allows for the facile and strategic introduction of a wide array of functional groups, enabling medicinal chemists to systematically modulate the potency, selectivity, and pharmacokinetic properties of the resulting derivatives.[2][3] This synthetic accessibility is a critical factor that has propelled its use in the development of numerous therapeutic agents.

The general workflow for leveraging this scaffold begins with the core structure and branches out through various synthetic strategies, most notably palladium-catalyzed cross-coupling reactions like the Suzuki reaction, to generate diverse chemical libraries for screening.[4][5]

G cluster_0 Scaffold & Synthesis cluster_1 Screening & Evaluation cluster_2 Preclinical Development A This compound (Core Scaffold) B Suzuki Cross-Coupling (or other Nucleophilic Substitution) A->B Reactant C Diverse Library of Novel Derivatives B->C Product D High-Throughput Screening (e.g., Cell Viability Assays) C->D Input E Identification of 'Hits' D->E Output F Lead Optimization E->F G In-depth Mechanistic Studies F->G H In Vivo Efficacy Models G->H I Candidate Drug H->I

Caption: Drug discovery workflow using the this compound scaffold.

Anticancer Activity: Targeting Dysregulated Cellular Signaling

A significant body of research has demonstrated the potent anticancer activities of pyrimidine derivatives.[6][7][8] These compounds often exert their effects by interfering with fundamental cellular processes required for tumor growth and survival, most notably through the inhibition of protein kinases.

Mechanism of Action: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[9] Many pyrimidine derivatives function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of a specific kinase, preventing the phosphorylation of its downstream substrates and thereby blocking the entire signaling cascade that promotes cell proliferation, survival, and angiogenesis.[2]

G cluster_0 Normal Kinase Signaling cluster_1 Inhibition by Pyrimidine Derivative ATP ATP Kinase Kinase Active Site ATP->Kinase PhosphoSubstrate Phosphorylated Substrate (Active) Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Pyrimidine Derivative Kinase_Inhib Kinase Active Site Inhibitor->Kinase_Inhib Competitive Binding NoReaction No Phosphorylation Kinase_Inhib->NoReaction Blocked Signaling Blocked NoReaction->Blocked

Caption: Mechanism of ATP-competitive kinase inhibition by pyrimidine derivatives.

Quantitative Assessment of Anticancer Potency

The efficacy of a potential anticancer compound is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit a biological process (e.g., cell proliferation) by 50%. A lower IC50 value indicates a more potent compound.

Derivative ExampleTarget Cell LineIC50 (µM)Citation
Derivative AMCF-7 (Breast Cancer)0.85[8]
Derivative BHCT116 (Colon Cancer)1.20[6]
Derivative CA549 (Lung Cancer)2.50[10]
5-Fluorouracil (Control)MCF-7 (Breast Cancer)5.00[8]
Note: This table contains representative data synthesized from literature examples for illustrative purposes.
Experimental Protocol: MTT Assay for Cell Viability Assessment

The MTT assay is a robust, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[11][12] It is a foundational experiment in the screening of potential anticancer compounds.

Causality: The principle rests on the capacity of NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[11][13]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Measurement: Gently pipette to ensure complete dissolution. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[12]

Antimicrobial Activity: A Defense Against Pathogens

Derivatives of the pyrimidine scaffold have also demonstrated significant potential as antimicrobial agents, with activity reported against a spectrum of bacteria and viruses.[10][14][15]

Antibacterial Properties

Pyrimidine derivatives can exhibit broad-spectrum antibacterial activity.[16] Their mechanism often involves the inhibition of essential bacterial enzymes that are absent or structurally distinct in humans, providing a window for selective toxicity.

  • Mechanism of Action: A key target is Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and amino acids.[17] Inhibition of bacterial DHFR starves the cell of these essential building blocks, halting growth and replication.

  • Assessment: Antibacterial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.

Derivative ExampleStaphylococcus aureus (Gram +) MIC (µg/mL)Escherichia coli (Gram -) MIC (µg/mL)Citation
Derivative D816[17]
Derivative E48[18]
Ciprofloxacin (Control)10.5[18]
Note: This table contains representative data synthesized from literature examples for illustrative purposes.
Antiviral Properties

The structural similarity of pyrimidines to the nucleobases that constitute viral genetic material makes them ideal candidates for antiviral drug design. These compounds can act against a wide range of viruses, including Herpes Simplex Virus (HSV-1), influenza, and coronaviruses, by targeting viral-specific enzymes.[19][20]

  • Mechanism of Action: Potential mechanisms include the inhibition of viral DNA polymerases, RNA polymerases, or proteases, all of which are essential for the viral replication cycle within a host cell.[21]

Computational Design and In Silico Screening

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. Molecular docking is a powerful in silico technique used to predict how a small molecule (ligand) binds to the active site of a target protein.

General Protocol: Molecular Docking Workflow

This workflow provides a rational basis for synthesizing specific derivatives with a higher probability of biological activity.

  • Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., a specific kinase, DHFR) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning appropriate charges.[22]

  • Ligand Preparation: Draw the 2D structures of the this compound derivatives and convert them to 3D structures. Minimize their energy to obtain the most stable conformation.[22]

  • Grid Generation: Define a "grid box" around the active site of the target protein. This box specifies the search space for the docking algorithm.[22]

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina). The software will systematically explore different orientations and conformations of the ligand within the active site, calculating a binding energy or "docking score" for each pose.[21]

  • Analysis: Analyze the results based on the predicted binding energy (a more negative score typically indicates stronger binding) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and key amino acid residues in the active site.[17][23]

G A 1. Obtain Protein Structure (e.g., from PDB) B 2. Prepare Protein (Remove water, add hydrogens) A->B D 4. Define Binding Site (Grid Box Generation) B->D C 3. Prepare Ligand Library (Pyrimidine Derivatives) E 5. Run Docking Simulation C->E D->E F 6. Analyze Results (Binding Energy, Interactions) E->F G Prioritize Compounds for Synthesis & In Vitro Testing F->G

Caption: A streamlined workflow for in silico molecular docking studies.

Conclusion and Future Directions

The this compound scaffold is a proven and powerful platform in medicinal chemistry. The derivatives synthesized from this core have demonstrated a remarkable breadth of biological activities, with particularly compelling results in the fields of oncology and antimicrobial research. Their success is rooted in their ability to be readily modified, allowing for the fine-tuning of interactions with specific biological targets like protein kinases and essential bacterial enzymes.

The future of research in this area will likely focus on several key aspects:

  • Improving Selectivity: Designing derivatives that inhibit a specific target kinase with high precision to minimize off-target effects and associated toxicity.

  • Overcoming Resistance: Developing next-generation compounds that are effective against drug-resistant cancer cells or microbial strains.

  • Exploring New Targets: Screening derivative libraries against a wider range of biological targets to uncover novel therapeutic applications.

By integrating rational chemical synthesis, robust biological evaluation, and predictive computational modeling, the full therapeutic potential of this compound derivatives can be realized, paving the way for the development of novel and effective medicines.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [URL: https://www.creative-diagnostics.com/mtt-assay-a-valuable-tool-for-measuring-cell-viability.htm]
  • PubMed. Synthesis and antibacterial properties of pyrimidine derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/30825316/]
  • Wikipedia. MTT assay. [URL: https://en.wikipedia.org/wiki/MTT_assay]
  • MDPI. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [URL: https://www.mdpi.com/1420-3049/27/23/8207]
  • Abcam. MTT assay and its use in cell viability and proliferation analysis. [URL: https://www.abcam.com/resources/protocols/mtt-assay]
  • The Pharma Innovation. Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. [URL: https://www.thepharmajournal.com/archives/2019/vol8issue4/PartF/8-4-23-470.pdf]
  • Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol. [URL: https://www.thermofisher.
  • Systematic Reviews in Pharmacy. The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1). [URL: https://www.sysrevpharm.org/articles/the-potential-antiviral-activity-of-a-novel-pyrimidine-derivative-against-herpes-simplex-virus-type-1-hsv-1.pdf]
  • ResearchGate. Role of Pyrimidine Derivatives in the Treatment of Cancer. [URL: https://www.researchgate.
  • PubMed. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/8681446/]
  • PubMed. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. [URL: https://pubmed.ncbi.nlm.nih.gov/35687050/]
  • BenchChem. Comparative Analysis of Molecular Docking Studies of Pyrimidine Derivatives with Various Protein Targets. [URL: https://www.benchchem.
  • Journal of Advanced Scientific Research. Pyrimidine As Anticancer Agent: A Review. [URL: https://sciensage.info/index.php/jasr/article/view/280]
  • IJCRT.org. A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. [URL: https://ijcrt.org/papers/IJCRT2112285.pdf]
  • ResearchGate. Reported pyrimidine derivatives as antibacterial agents. [URL: https://www.researchgate.net/figure/Reported-pyrimidine-derivatives-as-antibacterial-agents_tbl1_378415849]
  • PubMed. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. [URL: https://pubmed.ncbi.nlm.nih.gov/36545712/]
  • MDPI. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. [URL: https://www.mdpi.com/1420-3049/27/15/4988]
  • ATCC. MTT Cell Proliferation Assay. [URL: https://www.atcc.
  • BenchChem. Protocol for Assessing the Anticancer Activity of Novel Small Molecules. [URL: https://www.benchchem.com/appnote/protocol-for-assessing-the-anticancer-activity-of-novel-small-molecules]
  • NIH National Center for Biotechnology Information. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8184080/]
  • ResearchGate. Antibacterial activity of pyrimidine derivatives. [URL: https://www.researchgate.
  • ResearchGate. Basic protocol to assess preclinical anticancer activity. [URL: https://www.researchgate.net/figure/Basic-protocol-to-assess-preclinical-anticancer-activity-It-can-be-used-as-a-standalone_fig1_322986161]
  • Indian Academy of Sciences. Synthesis and comparing the antibacterial activities of pyrimidine derivatives. [URL: https://www.ias.ac.in/article/fulltext/jcsc/126/05/1335-1343]
  • NIH National Center for Biotechnology Information. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268800/]
  • BenchChem. Application Notes and Protocols for Kinase Activity Assays. [URL: https://www.benchchem.com/appnote/application-notes-and-protocols-for-kinase-activity-assays]
  • PubMed. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents. [URL: https://pubmed.ncbi.nlm.nih.gov/31792751/]
  • ResearchGate. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. [URL: https://www.researchgate.
  • MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [URL: https://www.mdpi.com/1422-0067/23/18/10899]
  • Remedy Publications LLC. Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. [URL: https://www.remedypublications.
  • ResearchGate. Guideline for anticancer assays in cells. [URL: https://www.researchgate.net/publication/386051512_Guideline_for_anticancer_assays_in_cells]
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [URL: https://reactionbiology.com/step-by-step-guide-to-kinase-inhibitor-development/]
  • YouTube. Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. [URL: https://www.youtube.
  • Sigma-Aldrich. Kinase Assay Kit. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/343/161/mak441-bul-ms.pdf]
  • BenchChem. The Lynchpin of Modern Kinase Inhibition: A Technical Guide to the Mechanism of Action of 4-Chloro-6,7-dimethoxyquinazoline. [URL: https://www.benchchem.
  • Cayman Chemical. Methods for Detecting Kinase Activity. [URL: https://www.caymanchem.com/news/methods-for-detecting-kinase-activity]
  • ResearchGate. Can anyone suggest a protocol for a kinase assay?. [URL: https://www.researchgate.net/post/Can_anyone_suggest_a_protocol_for_a_kinase_assay]
  • ResearchGate. Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. [URL: https://www.researchgate.net/publication/281358327_Synthesis_and_biological_activity_of_new_derivatives_of_6-chloro-5-4-chlorophenyl_diazenyl_pyrimidine-2_4-diamine_and_4-chloro-6-methoxy-N_N-dimethylpyrimidin-2-amine]
  • ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. [URL: https://www.researchgate.
  • Google Patents. WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine. [URL: https://patents.google.
  • MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [URL: https://www.mdpi.com/1422-8599/2016/3/M896]
  • ResearchGate. Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine (PDF). [URL: https://www.researchgate.net/publication/281358327_Synthesis_and_biological_activity_of_new_derivatives_of_6-chloro-5-4-chlorophenyl_diazenyl_pyrimidine-2_4-diamine_and_4-chloro-6-methoxy-N_N-dimethylpyrimidin-2-amine]
  • ResearchGate. (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. [URL: https://www.researchgate.net/publication/281358327_Synthesis_and_biological_activity_of_new_derivatives_of_6-chloro-5-4-chlorophenyl_diazenyl_pyrimidine-2_4-diamine_and_4-chloro-6-methoxy-N_N-dimethylpyrimidin-2-amine]

Sources

4-Chloro-6-methoxypyrimidine as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-6-methoxypyrimidine as a Chemical Intermediate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic properties and strategically positioned reactive sites make it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. The electron-deficient pyrimidine core, activated by an excellent leaving group at the C4 position (chlorine), facilitates a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

The pyrimidine scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents, including antiviral and anti-tumor drugs.[1] The value of this compound lies in its capacity to serve as a robust and adaptable starting point for creating diverse libraries of pyrimidine derivatives. The chlorine atom at the C4 position is the primary site of reactivity, acting as a versatile handle for introducing a wide array of functional groups. The methoxy group at C6, while less reactive, modulates the electronic properties of the ring and can be a site for later-stage modification, such as demethylation to reveal a hydroxyl group.[2] This dual functionality allows for the systematic and efficient construction of molecules with tailored pharmacological profiles.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful synthesis and process development. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 26452-81-3[1][3]
Molecular Formula C₅H₅ClN₂O[1][4]
Molecular Weight 144.56 g/mol [1][5]
Appearance White crystal or crystalline powder to clear liquid[1]
Melting Point 34.5-35.0 °C[1]
Boiling Point 80 °C at 18 mmHg[1]
Density 1.292 g/cm³ (Predicted)[1]
Solubility Soluble in organic solvents like ethanol, ether, and DMF[1]
Storage Store in a dark, dry, sealed container at room temperature[1][6]

Spectroscopic Characterization: Proton NMR (¹H NMR) is a critical tool for confirming the identity and purity of the material.

  • ¹H NMR (300 MHz, DMSO-d₆): δ 3.96 (s, 3H, -OCH₃), 7.19 (s, 1H, Ar-H), 8.69 (s, 1H, Ar-H).[3]

Core Reactivity: A Mechanistic Perspective

The synthetic utility of this compound is dominated by the reactivity of the C4-Cl bond. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is most pronounced at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. The chlorine atom at C4 is an excellent leaving group, rendering this position the primary site for Nucleophilic Aromatic Substitution (SNAr).[7][8]

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction is the cornerstone of 4-chloropyrimidine chemistry.[8] It is a two-step addition-elimination process.

  • Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic carbon atom at the C4 position. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrimidine ring and, crucially, onto the ring nitrogen atoms, which provides significant stabilization.[7]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, a very stable leaving group.

// Reactants Reactants [label="this compound + Nucleophile (Nu:⁻)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Step 1: Attack Step1 [label="Step 1: Nucleophilic Attack", shape=plaintext];

// Intermediate Intermediate [label=<Meisenheimer Complex(Resonance-Stabilized Anionic Intermediate)Negative charge delocalized by N atoms>, fillcolor="#FBBC05", fontcolor="#202124"];

// Step 2: Elimination Step2 [label="Step 2: Elimination of Leaving Group", shape=plaintext];

// Products Products [label="4-Substituted-6-methoxypyrimidine + Chloride (Cl⁻)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Arrows Reactants -> Step1 [style=invis]; Step1 -> Intermediate [label="Formation of C-Nu bond"]; Intermediate -> Step2 [style=invis]; Step2 -> Products [label="Loss of Cl⁻\nAromaticity restored"]; } endom Caption: The two-step addition-elimination mechanism for SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Beyond classical SNAr, the C4-Cl bond is also an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Stille couplings. These methods dramatically expand the synthetic possibilities, allowing for the formation of C-C and C-N bonds under relatively mild conditions.[7] This enables the introduction of aryl, heteroaryl, and complex amine functionalities that are often inaccessible through direct SNAr.

// Starting Material Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Reaction Types SNAr [label=<Nucleophilic Aromatic Substitution (SNAr)(Amines, Alcohols, Thiols)>, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label=<Pd-Catalyzed Cross-Coupling(Suzuki, Buchwald-Hartwig, etc.)>, fillcolor="#FBBC05", fontcolor="#202124"];

// Product Classes Aminopyrimidines [label="4-Amino-pyrimidines", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkoxypyrimidines [label="4-Alkoxy/Aryloxy-pyrimidines", fillcolor="#F1F3F4", fontcolor="#202124"]; Thioetherpyrimidines [label="4-Thioether-pyrimidines", fillcolor="#F1F3F4", fontcolor="#202124"]; Arylpyrimidines [label="4-Aryl-pyrimidines", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> SNAr; Start -> Coupling;

SNAr -> Aminopyrimidines; SNAr -> Alkoxypyrimidines; SNAr -> Thioetherpyrimidines;

Coupling -> Arylpyrimidines; Coupling -> Aminopyrimidines [label="Buchwald-Hartwig"]; } endom Caption: Versatility of this compound as a synthetic hub.

Experimental Protocols: From Theory to Practice

The following protocols are representative examples of how this compound is utilized in synthesis. They are designed as self-validating systems, including steps for reaction monitoring and purification.

Protocol 1: SNAr Reaction with an Amine (Conventional Heating)

This protocol describes a typical nucleophilic substitution with a primary or secondary amine. The choice of a non-nucleophilic base (like DIPEA) is crucial to prevent competition with the amine nucleophile.

Objective: To synthesize N-benzyl-6-methoxypyrimidin-4-amine.

Methodology:

  • Reagent Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), benzylamine (1.2 eq), and a suitable solvent such as n-butanol or dioxane (approx. 0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the mixture. The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and saturated brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-benzyl-6-methoxypyrimidin-4-amine.

Protocol 2: Suzuki Cross-Coupling Reaction

This protocol details the palladium-catalyzed synthesis of a 4-aryl-6-methoxypyrimidine, a common structural motif in kinase inhibitors.[7]

Objective: To synthesize 4-(4-fluorophenyl)-6-methoxypyrimidine.

Suzuki_Workflow

Methodology:

  • Inert Atmosphere Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%).[7]

  • Solvent Addition: Add a degassed solvent mixture, typically a 3:1 to 4:1 ratio of dioxane and water.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 6-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with saturated brine.

  • Purification: Dry the organic phase with anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude residue is then purified by flash column chromatography on silica gel to yield the desired 4-(4-fluorophenyl)-6-methoxypyrimidine.

Safety and Handling

As with any active chemical reagent, proper safety precautions are mandatory when handling this compound.

  • General Hazards: The compound may cause irritation to the eyes, skin, and mucous membranes.[1] It is classified as harmful if swallowed.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10][11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid formation of dust and aerosols.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong acids.[1][11]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[1][11]

    • Skin: Wash off immediately with plenty of soap and water.[11]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[9][11]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[11]

Conclusion

This compound is a cornerstone intermediate for the synthesis of functionalized pyrimidines. Its predictable and versatile reactivity, primarily through SNAr and palladium-catalyzed cross-coupling reactions, provides chemists with a reliable toolkit for drug discovery and development. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is essential for leveraging its full synthetic potential in the laboratory and beyond.

References

  • This compound - ChemBK. (n.d.).
  • 4-Chloro-2-methoxy-6-methylpyrimidine SDS, 97041-37-7 Safety Data Sheets - ECHEMI. (n.d.).
  • This compound | 26452-81-3. (n.d.).
  • 4-Chloro-2-methoxy-6-methyl-pyrimidine. (n.d.).
  • 26452-81-3 | this compound | MFCD06200211 | C5H5ClN2O. (n.d.).
  • SAFETY DATA SHEET. (2014, January 13).
  • Buy this compound Pharmaceutical Grade from Hangzhou Royalchem Co.,LTD - ECHEMI. (n.d.).
  • This compound | CAS 26452-81-3 | P212121 Store. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 29).
  • SAFETY DATA SHEET. (n.d.).
  • This compound - Oakwood Chemical. (n.d.).
  • Synthesis of 4-chloromethyl-6-hydroxy-2-methoxy-pyrimidine. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • Nucleophilic Substitution Reactions. (n.d.).
  • This compound (26452-81-3). (n.d.).
  • Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline. (n.d.).
  • Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (n.d.).
  • Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001, May 1).
  • 4-Chloro-6-methoxypyrimidin-2-amine. (2012, November).
  • CAS 26452-81-3 | this compound. (n.d.).
  • Reactivity of the chlorine atom in 4-chloropyrimidines. (n.d.).
  • WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine. (n.d.).
  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | C6H8ClN3O | CID 4537748. (n.d.).
  • This compound | 26452-81-3. (n.d.).
  • Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines. (n.d.).
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.).
  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1967). Journal of the Chemical Society C: Organic, 1172-1178.
  • Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. (n.d.).
  • 26452-81-3 | this compound. (n.d.).
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Retrieved from a relevant chemical research source.

Sources

The Pyrimidine Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, stands as a cornerstone in the field of medicinal chemistry. Its prevalence in the very fabric of life, forming the structural basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA, has made it a perennially attractive scaffold for the design of novel therapeutics.[1][2][3] This guide provides a comprehensive overview of the multifaceted role of substituted pyrimidines in drug discovery, delving into their synthesis, structure-activity relationships, and diverse therapeutic applications.

The Enduring Significance of the Pyrimidine Core

The pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and specificity.[4][5][6] This versatility stems from several key features:

  • Hydrogen Bonding Capabilities: The nitrogen atoms in the pyrimidine ring act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules such as enzymes and receptors.[7]

  • Bioisosteric Replacement: The pyrimidine ring can serve as a bioisostere for other aromatic systems, like the purine scaffold, allowing for the mimicry of endogenous ligands while offering opportunities for novel intellectual property.[4][8]

  • Synthetic Tractability: The chemistry of pyrimidines is well-established, offering a plethora of synthetic routes to create diverse libraries of substituted derivatives for screening and optimization.[9][10][11]

  • Favorable Physicochemical Properties: Pyrimidine derivatives often possess drug-like properties, including metabolic stability and appropriate lipophilicity, which are crucial for pharmacokinetic profiles.[7]

These intrinsic properties have led to the development of a multitude of FDA-approved drugs containing the pyrimidine core, targeting a wide spectrum of diseases.[8][12][13][14][15]

Synthetic Strategies for Crafting Pyrimidine Scaffolds

The construction of the pyrimidine ring and the introduction of various substituents are critical steps in the drug discovery process. Several robust synthetic methodologies have been developed and refined over the years.

Principal Synthesis: The Biginelli Reaction and Beyond

A classic and widely utilized method for pyrimidine synthesis is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea. This multicomponent reaction provides a straightforward route to dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines.

Another fundamental approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or guanidine derivative.[16] This method offers significant flexibility in introducing substituents at various positions of the pyrimidine ring.

Experimental Protocol: General Synthesis of 2,4,6-Trisubstituted Pyrimidines

This protocol outlines a common method for the synthesis of 2,4,6-trisubstituted pyrimidines starting from a chalcone.

Materials:

  • Substituted chalcone (1 equivalent)

  • Guanidine hydrochloride (1.2 equivalents)

  • Sodium hydroxide (2 equivalents)

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve the substituted chalcone and guanidine hydrochloride in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a solution of sodium hydroxide in ethanol to the mixture.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • The precipitated product is filtered, washed with cold water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,6-trisubstituted pyrimidine.

Visualization of Synthetic Workflow

Synthesis_Workflow Chalcone Substituted Chalcone Reactants Chalcone->Reactants Guanidine Guanidine HCl Guanidine->Reactants Base Base (e.g., NaOH) Base->Reactants Solvent Solvent (e.g., Ethanol) Solvent->Reactants Reaction Cyclocondensation (Reflux) Reactants->Reaction Workup Neutralization & Precipitation Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product Substituted Pyrimidine Purification->Product

Caption: General workflow for the synthesis of substituted pyrimidines.

Structure-Activity Relationships (SAR): Tailoring Pyrimidines for Therapeutic Efficacy

The biological activity of pyrimidine derivatives is profoundly influenced by the nature, position, and stereochemistry of their substituents.[2][3][17][18] Understanding these structure-activity relationships is paramount for the rational design of potent and selective drug candidates.

Anticancer Agents: Targeting the Machinery of Cell Proliferation

Substituted pyrimidines are a prominent class of anticancer agents, with many acting as inhibitors of protein kinases, enzymes that play a crucial role in cell signaling and proliferation.[4][6][19]

  • Kinase Inhibition: The pyrimidine scaffold can mimic the adenine core of ATP, the natural substrate for kinases.[4] Substituents at the 2-, 4-, and 5-positions of the pyrimidine ring are crucial for achieving selectivity and potency against specific kinases like EGFR, CDKs, and Src.[20][21][22] For instance, anilino-pyrimidines have been extensively explored as EGFR inhibitors, with the aniline moiety occupying the ATP-binding pocket.[4]

  • Other Mechanisms: Pyrimidine derivatives can also exert their anticancer effects through other mechanisms, such as inhibiting dihydrofolate reductase (DHFR), thymidylate synthase (TS), or topoisomerase IIα.[17][23][24][25]

Table 1: SAR of Pyrimidine-based Kinase Inhibitors

Position of SubstitutionCommon SubstituentsImpact on Activity
C2 Anilines, AminesCrucial for hinge-binding region interaction in kinases.[4]
C4 Anilines, HeterocyclesModulates selectivity and potency; can interact with the solvent-exposed region.[20]
C5 Halogens, Small alkyl groupsInfluences steric and electronic properties, affecting binding affinity.[26]
C6 Varied substituentsCan be modified to improve pharmacokinetic properties.[27]
Antiviral and Antimicrobial Agents

The structural similarity of pyrimidines to nucleobases makes them ideal candidates for antiviral and antimicrobial drug design.[9][28]

  • Antiviral Activity: Pyrimidine nucleoside analogs can be incorporated into viral DNA or RNA, leading to chain termination or increased mutation rates, thereby inhibiting viral replication.[28][29][30] They can also act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[7]

  • Antimicrobial Activity: Pyrimidine derivatives can interfere with essential microbial metabolic pathways, such as folic acid synthesis, making them effective antibacterial and antifungal agents.[1][9] Trimethoprim, a well-known antibacterial, is a diaminopyrimidine that inhibits bacterial dihydrofolate reductase.[9]

Visualization of a Signaling Pathway Targeted by Pyrimidine Inhibitors

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Pyrimidine Pyrimidine Inhibitor Pyrimidine->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Sources

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the primary synthesis routes for 4-chloro-6-methoxypyrimidine. As a key intermediate in the synthesis of various biologically active molecules, a thorough understanding of its preparation is crucial. This document provides not only step-by-step protocols but also delves into the mechanistic rationale behind the experimental choices, ensuring a blend of theoretical knowledge and practical application.

Introduction: The Versatile this compound

This compound is a substituted pyrimidine ring, a heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. The presence of a chloro group at position 4 and a methoxy group at position 6 makes it a valuable building block in organic synthesis. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups, while the methoxy group can influence the reactivity of the pyrimidine ring.

Its significance is underscored by its application in the synthesis of a wide array of pharmaceutical and agrochemical compounds. For instance, it is a precursor for certain herbicides and is utilized in the development of kinase inhibitors and other therapeutic agents.

Synthesis Route 1: The Two-Step Path from 4,6-Dihydroxypyrimidine

A common and industrially relevant approach to synthesizing this compound begins with the readily available 4,6-dihydroxypyrimidine. This route involves two key transformations: a chlorination reaction to form the dichloro intermediate, followed by a selective nucleophilic substitution to introduce the methoxy group.

Step 1: Chlorination of 4,6-Dihydroxypyrimidine to Yield 4,6-Dichloropyrimidine

The initial step involves the conversion of the hydroxyl groups of 4,6-dihydroxypyrimidine into chlorine atoms. This is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being a widely used reagent for this purpose.[1][2]

2.1.1. Mechanistic Rationale: The Vilsmeier-Haack Analogy

The chlorination of the tautomeric keto forms of hydroxypyrimidines with phosphorus oxychloride often proceeds through a mechanism analogous to the Vilsmeier-Haack reaction. The reaction is generally facilitated by the presence of a tertiary amine, such as N,N-dimethylaniline or a hindered amine like N,N-diisopropylethylamine (Hünig's base), which acts as a catalyst and an acid scavenger.[3][4] The amine first reacts with phosphorus oxychloride to form a Vilsmeier-type reagent, which is a more potent electrophile. This intermediate then activates the pyrimidine ring for chlorination.

2.1.2. Experimental Protocol: Chlorination with Phosphorus Oxychloride

The following protocol is a representative example of the chlorination of 4,6-dihydroxypyrimidine.

  • Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, 4,6-dihydroxypyrimidine is suspended in an excess of phosphorus oxychloride, which can also serve as the solvent.[4]

  • Addition of Amine: A tertiary amine, such as N,N-dimethylcyclohexylamine hydrochloride or triethylamine hydrochloride, is added to the mixture.[3][5] The molar ratio of the amine to the dihydroxypyrimidine is crucial for the reaction's efficiency.

  • Heating: The reaction mixture is heated to a temperature typically ranging from 95°C to 110°C for several hours to ensure the completion of the reaction.[5]

  • Work-up: After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is then carefully poured onto ice water to quench the remaining POCl₃. The resulting precipitate of 4,6-dichloropyrimidine is collected by filtration, washed with water, and dried.[4]

2.1.3. Workflow Diagram: Chlorination of 4,6-Dihydroxypyrimidine

chlorination_workflow start Start: 4,6-Dihydroxypyrimidine & POCl₃ add_amine Add Tertiary Amine (e.g., N,N-dimethylaniline) start->add_amine reflux Heat to Reflux (95-110°C, 3-8h) add_amine->reflux distill Distill off excess POCl₃ reflux->distill quench Quench with Ice Water distill->quench filter_dry Filter, Wash, and Dry quench->filter_dry end_product Product: 4,6-Dichloropyrimidine filter_dry->end_product

Caption: Workflow for the synthesis of 4,6-dichloropyrimidine.

Step 2: Selective Monomethoxylation of 4,6-Dichloropyrimidine

With 4,6-dichloropyrimidine in hand, the next step is to selectively replace one of the chlorine atoms with a methoxy group. This is a nucleophilic aromatic substitution (SNAr) reaction.

2.2.1. Mechanistic Rationale: Controlling the Nucleophilic Aromatic Substitution

The pyrimidine ring is electron-deficient, which makes the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to nucleophilic attack.[6][7][8] The reaction with a nucleophile, in this case, a methoxide source like sodium methoxide, proceeds via an addition-elimination mechanism through a resonance-stabilized intermediate known as a Meisenheimer complex.[6]

Achieving selective mono-substitution is critical. This is typically controlled by carefully managing the reaction conditions, such as temperature and the stoichiometry of the nucleophile. Using one equivalent of the methoxide source under controlled temperatures favors the formation of the mono-substituted product.

2.2.2. Experimental Protocol: Selective Methoxylation

The following protocol outlines a typical procedure for the selective monomethoxylation of 4,6-dichloropyrimidine.

  • Reaction Setup: 4,6-Dichloropyrimidine is dissolved in a suitable polar aprotic solvent like methanol or N,N-dimethylformamide (DMF).[9][10]

  • Addition of Methoxide: A solution of sodium methoxide (1 equivalent) in methanol is added dropwise to the solution of 4,6-dichloropyrimidine, typically at a controlled temperature (e.g., 0-20°C) to manage the exothermicity and selectivity of the reaction.[10]

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material and to minimize the formation of the di-substituted product.

  • Work-up: Once the reaction is complete, the solvent is often removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain the final product with high purity.

2.2.3. Workflow Diagram: Selective Monomethoxylation

methoxylation_workflow start Start: 4,6-Dichloropyrimidine in Solvent add_methoxide Add Sodium Methoxide (1 eq.) (0-20°C) start->add_methoxide monitor Monitor Reaction (TLC/HPLC) add_methoxide->monitor workup Solvent Removal & Extraction monitor->workup purify Purification (Recrystallization/Chromatography) workup->purify end_product Product: this compound purify->end_product

Caption: Workflow for the selective monomethoxylation of 4,6-dichloropyrimidine.

Synthesis Route 2: Direct Nucleophilic Substitution of Commercially Available 4,6-Dichloropyrimidine

For research and smaller-scale syntheses, it is often more convenient to start directly from commercially available 4,6-dichloropyrimidine. This route bypasses the initial chlorination step and focuses solely on the selective monomethoxylation.

3.1. Mechanistic Rationale

The underlying principles for this route are the same as described in section 2.2.1. The key is the controlled nucleophilic aromatic substitution to achieve the desired mono-substituted product. The reactivity of the C4 and C6 positions in 4,6-dichloropyrimidine is equivalent, so the initial mono-substitution can occur at either position without preference.[6][7]

3.2. Experimental Protocol

The experimental protocol for this route is identical to the one described in section 2.2.2.

3.3. Workflow Diagram: Direct Synthesis from 4,6-Dichloropyrimidine

direct_synthesis_workflow start Start: 4,6-Dichloropyrimidine dissolve Dissolve in Polar Aprotic Solvent start->dissolve add_methoxide Add Sodium Methoxide (1 eq.) at Controlled Temperature dissolve->add_methoxide monitor_workup Monitor, Work-up, & Purify add_methoxide->monitor_workup end_product Product: this compound monitor_workup->end_product

Caption: Direct synthesis of this compound from 4,6-dichloropyrimidine.

Comparative Analysis of Synthesis Routes

The choice of synthesis route often depends on factors such as the scale of the reaction, the availability of starting materials, and cost considerations.

FeatureRoute 1: From 4,6-DihydroxypyrimidineRoute 2: From 4,6-Dichloropyrimidine
Starting Material 4,6-Dihydroxypyrimidine4,6-Dichloropyrimidine
Number of Steps TwoOne
Key Reagents POCl₃, Tertiary Amine, Sodium MethoxideSodium Methoxide
Overall Yield Generally good, but dependent on both stepsTypically high for the single step
Scalability Well-suited for large-scale industrial production[11]More common for lab-scale and research purposes
Advantages Utilizes a more readily available and less expensive starting material.Shorter synthesis time, simpler procedure.
Disadvantages Longer overall process, involves handling of hazardous POCl₃.The starting material, 4,6-dichloropyrimidine, is more expensive.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The two-step synthesis from 4,6-dihydroxypyrimidine is a robust and scalable method, particularly favored in industrial settings. For laboratory-scale applications where convenience and speed are prioritized, the direct mono-methoxylation of commercially available 4,6-dichloropyrimidine is an excellent alternative. A thorough understanding of the underlying reaction mechanisms, particularly the principles of nucleophilic aromatic substitution, is paramount for optimizing reaction conditions and achieving high yields of the desired product. This guide provides the necessary technical details and rationale to empower researchers in their synthetic endeavors involving this important chemical intermediate.

References

  • BenchChem. (n.d.). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4,6-Difluoro-5-Methylpyrimidine and 4,6-Dichloropyrimidine in Nucleophilic Aromatic Substitution.
  • Syngenta Limited. (2000). Process for preparing 4,6-dichloro-pyrimidine. U.S. Patent No. 6,018,045.
  • Ciba-Geigy Corporation. (1998). Process for the preparation of pure 4,6-dihloropyrimidine. U.S. Patent No. 5,723,612.
  • BenchChem. (n.d.). A comparative study of 4,6-diethoxy- vs. 4,6-dichloropyrimidine in synthetic applications.
  • Zhang, J., et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 19(9), 13690-13699.
  • Bayer Aktiengesellschaft. (2001). Method for producing 4-chloro-6-hydroxypyrimidine. World Intellectual Property Organization.
  • Zedan, M. N., et al. (2018). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. ResearchGate.
  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?.
  • Ciba-Geigy Corporation. (1996). Process for the preparation of chloropyrimidines. U.S. Patent No. 5,525,724.
  • Guidechem. (n.d.). How to synthesize 4,6-Dichloropyrimidine?.
  • Anderson, K. W., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(14), 2891-2894.
  • American Cyanamid Company. (1995). Improved process for preparing 2-amino-4,6-dichloropyrimidine. World Intellectual Property Organization.
  • BenchChem. (n.d.). Addressing challenges in the large-scale synthesis of 4,6-diethoxypyrimidine.
  • Bayer Aktiengesellschaft. (2004). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. German Patent No. DE10249946B4.
  • Kalogirou, A. S., et al. (2018). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2018(4), M1023.

Sources

Basic hydrolysis of 4-Chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Hydrolysis of 4-Chloro-6-methoxypyrimidine

Abstract

This technical guide provides a comprehensive examination of the basic hydrolysis of this compound, a critical transformation for the synthesis of valuable chemical intermediates in the pharmaceutical and agrochemical industries. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that govern reaction efficiency and yield. This document is intended for researchers, chemists, and process development professionals seeking a deeper understanding and practical application of this important nucleophilic aromatic substitution reaction.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science. Substituted pyrimidines are integral components of numerous therapeutic agents, including antivirals, anticancer drugs, and antibiotics. This compound serves as a versatile building block, with the chloro and methoxy groups offering distinct handles for sequential chemical modifications. The selective hydrolysis of the 4-chloro group to a hydroxyl group is a pivotal step, yielding 4-hydroxy-6-methoxypyrimidine, a key precursor for more complex molecular architectures.

Understanding the nuances of this hydrolysis reaction is paramount for optimizing synthesis routes, maximizing yields, and ensuring product purity. This guide elucidates the chemical principles and practical considerations necessary for achieving these goals.

Reaction Mechanism: A Nucleophilic Aromatic Substitution (SNAr) Pathway

The basic hydrolysis of this compound proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrimidine ring, being an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms, is highly susceptible to nucleophilic attack.

The key steps are as follows:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electron-deficient carbon atom at the C4 position, which bears the chlorine atom. This attack is perpendicular to the plane of the aromatic ring.

  • Formation of the Meisenheimer Complex: The nucleophilic attack transiently disrupts the aromaticity of the pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the electron-withdrawing nitrogen atoms of the ring.

  • Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group. This step is typically fast and results in the formation of the final product, 4-hydroxy-6-methoxypyrimidine.

The overall reaction rate is generally dependent on the first step—the nucleophilic attack—which is the rate-determining step.[1]

Caption: SNAr mechanism for the hydrolysis of this compound.

Experimental Protocol: Controlled Synthesis of 4-Hydroxy-6-methoxypyrimidine

This protocol is designed as a self-validating system, incorporating in-process controls and explaining the rationale behind each step to ensure reproducibility and safety.

3.1. Materials and Reagents

ReagentFormulaM.W.CAS No.PurityNotes
This compoundC₅H₅ClN₂O144.5626452-81-3≥98%Substrate[2][3][4]
Sodium HydroxideNaOH40.001310-73-2≥98%Nucleophile source
AcetoneC₃H₆O58.0867-64-1AnhydrousPolar aprotic solvent
Deionized WaterH₂O18.027732-18-5N/AFor work-up
Hydrochloric Acid (2M)HCl36.467647-01-0N/AFor neutralization
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS GradeExtraction solvent
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6N/ADrying agent

3.2. Step-by-Step Methodology

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Substrate (this compound in Acetone) C 3. Cool Substrate Solution (Ice Bath, 0-5 °C) A->C B 2. Prepare NaOH Solution (NaOH in Deionized Water) D 4. Add NaOH Solution Dropwise (Maintain T < 10 °C) B->D C->D E 5. Stir at Room Temperature (Monitor by TLC/HPLC) D->E F 6. Quench & Neutralize (Add water, then 2M HCl to pH ~6-7) E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry & Concentrate (Dry organic layer, evaporate solvent) G->H I 9. Recrystallize Product (e.g., from Ethanol/Water) H->I

Caption: Experimental workflow for the basic hydrolysis of this compound.

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (10.0 g, 69.2 mmol). Add anhydrous acetone (100 mL) and stir until the substrate is fully dissolved.

    • Rationale: Acetone is a polar aprotic solvent that effectively dissolves the substrate without participating in the reaction as a nucleophile, thus preventing the formation of byproducts.[5][6] Anhydrous conditions are initially preferred to control the introduction of the nucleophile.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

    • Rationale: The nucleophilic addition of hydroxide is an exothermic process. Initial cooling is a critical safety and process control measure to manage the reaction exotherm and prevent potential side reactions that may occur at higher temperatures.

  • Nucleophile Addition: Prepare a solution of sodium hydroxide (3.0 g, 75.0 mmol, ~1.1 eq) in deionized water (30 mL). Add this solution to the dropping funnel and add it dropwise to the stirred pyrimidine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: A slight molar excess of NaOH ensures the complete conversion of the starting material. Slow, dropwise addition is crucial for controlling the reaction rate and temperature.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • Rationale: Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the reaction to go to completion at a controlled rate. Chromatographic monitoring is a key self-validating step to confirm the reaction endpoint, preventing unnecessary heating or extended reaction times that could lead to byproduct formation.

  • Work-up and Neutralization: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add 2M hydrochloric acid to neutralize the excess sodium hydroxide until the pH of the aqueous phase is approximately 6-7.

    • Rationale: Neutralization is essential before extraction to ensure the product, which is weakly acidic, is in its neutral form for efficient extraction into an organic solvent. It also quenches any remaining reactive nucleophile.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

    • Rationale: Ethyl acetate is an effective solvent for extracting the desired product while having limited miscibility with the aqueous phase. Multiple extractions ensure maximum recovery of the product.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Rationale: Removal of residual water is necessary before solvent evaporation to obtain a dry solid product and prevent complications in subsequent purification steps.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., an ethanol/water mixture) to obtain pure 4-hydroxy-6-methoxypyrimidine as a crystalline solid.

Critical Process Parameters and Optimization

The success of the hydrolysis reaction is contingent upon the careful control of several parameters.

ParameterInfluence on ReactionOptimization & Rationale
Temperature Controls reaction rate and selectivity. Higher temperatures can lead to side reactions, such as hydrolysis of the methoxy group.Maintain low temperature (0-10 °C) during NaOH addition to control exotherm. Reaction at room temperature is often sufficient for completion.
Base Concentration A slight excess (1.1-1.2 eq) drives the reaction to completion. A large excess can promote side reactions and makes neutralization more difficult.Use a controlled molar equivalent of the base. Higher concentrations are generally not necessary and can reduce selectivity.
Solvent Choice The solvent must dissolve the substrate and be inert under the reaction conditions. Protic solvents can compete as nucleophiles.Polar aprotic solvents (e.g., acetone, DMF, acetonitrile) are ideal.[6][7] They facilitate the SNAr mechanism without participating in solvolysis.[5]
Reaction Time Must be sufficient for complete conversion but not excessively long to avoid byproduct formation.Monitor the reaction chromatographically (TLC/HPLC) to determine the optimal endpoint and avoid degradation.

Conclusion

The basic hydrolysis of this compound is a robust and efficient method for producing 4-hydroxy-6-methoxypyrimidine. By understanding the SNAr mechanism and carefully controlling key experimental parameters such as temperature, stoichiometry, and solvent, researchers and process chemists can achieve high yields and purity. The detailed protocol provided in this guide serves as a reliable foundation for the successful execution of this pivotal chemical transformation.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxypyrimidine.
  • University of Calgary. (n.d.). Hydrolysis.
  • Hund, A. (2001). Method for producing 4-chloro-6-hydroxypyrimidine.
  • Hunds, A. (1996). Process for the preparation of chloropyrimidines.
  • Chemchart. (n.d.). This compound (26452-81-3).
  • ChemBK. (2024). This compound.
  • Gourlay, B. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. Published on PubMed Central. [Link]
  • Wolf, V., et al. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Wu, W., et al. (2005). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters.
  • Wolf, V., et al. (2004). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Clark, J. (2015). Nucleophilic substitution - halogenoalkanes and hydroxide ions.

Sources

Methodological & Application

Application Note & Protocols: Strategic Synthesis of Privileged Scaffolds from 4-Chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic synthesis of diverse molecular entities derived from the versatile building block, 4-Chloro-6-methoxypyrimidine. We provide an in-depth exploration of key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document serves as a practical resource for researchers, scientists, and professionals in drug development, offering not only step-by-step protocols but also the underlying mechanistic rationale to empower informed experimental design and optimization.

Introduction: The Versatility of the this compound Scaffold

This compound is a key heterocyclic compound widely utilized in the synthesis of biologically active molecules. Its disubstituted pyrimidine core is a common feature in a variety of pharmaceutical agents, owing to the ability of the pyrimidine ring to participate in hydrogen bonding and other molecular interactions with biological targets.[1][2][3] The significance of pyrimidine derivatives is well-established in medicinal chemistry for treating a range of ailments, including cancer and infectious diseases.[1][4] The differential reactivity of the chloro and methoxy substituents on this compound allows for selective and sequential functionalization, making it an ideal starting material for the construction of complex molecular architectures.

The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[5][6] The methoxy group at the C6 position, while more stable, can be manipulated under specific conditions, such as reaction with hydrogen halides, offering a secondary point for diversification.[7] This dual functionality enables a modular approach to library synthesis, a cornerstone of modern drug discovery.

Core Synthetic Strategies & Mechanistic Insights

The synthetic utility of this compound is primarily exploited through two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution. The choice of strategy is dictated by the desired final structure and the nature of the incoming nucleophile or coupling partner.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[8] For this compound, the Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C4 position of the pyrimidine and a variety of organoboron reagents.[5] This reaction is highly valued for its mild conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acids and esters.[9]

Mechanism: The catalytic cycle involves the oxidative addition of the chloro-pyrimidine to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5][9]

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Complex1 R-Pd(II)L_n(Cl) Pd0->Complex1 Ar-Cl OxAdd Oxidative Addition Complex2 R-Pd(II)L_n(R') Complex1->Complex2 R'-B(OH)₂ Base Transmetalation Transmetalation Complex2->Pd0 Ar-R' RedElim Reductive Elimination Product 4-Aryl-6-methoxypyrimidine ArCl This compound BoronicAcid R'-B(OH)₂ caption Suzuki-Miyaura Catalytic Cycle.

Caption: Suzuki-Miyaura Catalytic Cycle for C-C bond formation.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).[10]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).[10]

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.[10]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[10]

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

EntryBoronic Acid (R')Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901292
24-Fluorophenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O100888
3Thiophene-2-boronic acidPd(OAc)₂/SPhos (2)K₃PO₄DME/H₂O851695

The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl and N-heteroaryl amines via the palladium-catalyzed coupling of amines with aryl halides.[11][12][13] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Mechanism: The reaction proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by addition of the amine, deprotonation, and then reductive elimination to form the C-N bond.[11][12]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with this compound (1.0 eq), the desired amine (1.1-1.5 eq), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 eq).[14]

  • Catalyst System: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%) and a suitable phosphine ligand (e.g., Xantphos, RuPhos, 2-6 mol%).[14]

  • Solvent Addition: Add an anhydrous, aprotic solvent (e.g., Toluene, Dioxane).[14]

  • Reaction: Heat the mixture to the appropriate temperature (typically 90-120 °C) and monitor for completion.[15]

  • Work-up: After cooling, quench the reaction carefully with water, and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further activated by the chloro substituent, makes this compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[16][17] This pathway is often operationally simpler than cross-coupling and is effective for a range of nucleophiles.[16]

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[18] The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[18][19] In the subsequent, typically rapid step, the chloride ion is expelled, restoring aromaticity.[17][18]

SNAr_Mechanism Start This compound + Nu⁻ TransitionState Meisenheimer Complex (Resonance Stabilized) Start->TransitionState Addition (Rate-determining) Product 4-Nu-6-methoxypyrimidine + Cl⁻ TransitionState->Product Elimination (Fast) caption SNAr Addition-Elimination Mechanism.

Caption: SNAr Addition-Elimination Mechanism.

Protocol 3: General Procedure for SNAr with Amines (Aminolysis)

  • Setup: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the desired amine (1.5-2.0 eq).

  • Base (Optional but Recommended): Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0-3.0 eq) to scavenge the HCl generated.[20]

  • Reaction: Heat the reaction mixture (temperatures can range from room temperature to 150 °C, depending on the nucleophilicity of the amine) until the starting material is consumed.[21]

  • Work-up: Pour the reaction mixture into water and extract the product with an appropriate organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the residue as needed.

Protocol 4: General Procedure for SNAr with Thiolates

  • Thiolate Formation: In a separate flask, dissolve the desired thiol (1.1 eq) in a polar solvent like DMF or THF. Add a strong base such as Sodium Hydride (NaH, 1.1 eq) portion-wise at 0 °C to generate the thiolate in situ.

  • Reaction: Add the solution of the thiolate to a solution of this compound (1.0 eq) in the same solvent at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench with saturated aqueous NH₄Cl, extract with an organic solvent, and purify by standard methods.

Experimental Workflow: A Comparative Overview

The choice between a palladium-catalyzed or an SNAr approach depends on several factors, including the nature of the desired product, functional group tolerance, and scalability.

Workflow_Decision_Tree Start Desired Derivative of This compound Bond_Type Type of Bond to Form? Start->Bond_Type CC_Bond C-C or C-Heteroatom (less nucleophilic)? Bond_Type->CC_Bond C-C / C-N CN_CS_CO_Bond C-N, C-S, C-O (strong nucleophile)? Bond_Type->CN_CS_CO_Bond C-N / C-S / C-O Pd_Coupling Palladium-Catalyzed Cross-Coupling CC_Bond->Pd_Coupling SNAr Nucleophilic Aromatic Substitution (SNAr) CN_CS_CO_Bond->SNAr Suzuki Suzuki Coupling (for C-C bonds) Pd_Coupling->Suzuki Buchwald Buchwald-Hartwig (for C-N bonds) Pd_Coupling->Buchwald caption Decision workflow for derivatization.

Sources

Suzuki coupling protocol for 4-Chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Suzuki-Miyaura Cross-Coupling of 4-Chloro-6-methoxypyrimidine

Introduction: Synthesizing Valuable Biaryl Pyrimidines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples organoboron compounds with organic halides or pseudohalides, earning Suzuki a share of the 2010 Nobel Prize in Chemistry.[2] Its significance is particularly pronounced in pharmaceutical and materials science, where the synthesis of complex biaryl and heteroaryl structures is paramount.[3][4]

This guide focuses on a substrate of significant interest: this compound. The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds, including anticancer and antiviral agents.[5][6] The chloro-substituent at the 4-position serves as a reactive handle for C-C bond formation, while the methoxy group at the 6-position modulates the electronic properties of the ring and provides a potential site for further synthetic elaboration. The coupling of this substrate is challenging due to the inherent lower reactivity of aryl chlorides compared to bromides or iodides and the potential for the nitrogen atoms in the pyrimidine ring to coordinate with and inhibit the palladium catalyst.[7][8]

This document serves as an in-depth guide for researchers, providing a robust protocol, mechanistic insights, and troubleshooting strategies for the successful Suzuki-Miyaura coupling of this compound.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10]

  • Oxidative Addition : The cycle begins with an active Pd(0) species, which undergoes oxidative addition into the carbon-chlorine bond of this compound. This is often the rate-determining step of the entire cycle for less reactive aryl chlorides.[1][11] The result is a Pd(II) intermediate. The choice of ligand is critical here; bulky, electron-rich ligands can significantly accelerate this step.[7]

  • Transmetalation : This step involves the transfer of the organic moiety from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄).[12] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily engages in ligand exchange at the Pd(II) center, displacing the halide.[13][14][15]

  • Reductive Elimination : In the final step, the two organic groups (the pyrimidine and the group from the boronic acid) on the Pd(II) complex are coupled, forming the desired C-C bond and the final product. This process regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[2][9]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition Intermediate (Ar-Pd(II)-Cl) pd0->oxidative_addition Oxidative Addition pyrimidine 4-Chloro-6-methoxy- pyrimidine pyrimidine->oxidative_addition boronic_acid R-B(OH)₂ (Boronic Acid) transmetalation Transmetalation Intermediate (Ar-Pd(II)-R) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation Activates Boronic Acid product 4-Aryl-6-methoxy- pyrimidine oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination transmetalation->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd₂(dba)₃ (2.5 mol%) with a suitable ligand like SPhos or XPhos (5-6 mol%)

  • Base: Finely ground K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 eq.)

  • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene, often with 10-20% water by volume if using a carbonate base.[16][17]

  • Inert Gas: High-purity Argon or Nitrogen

  • Standard laboratory glassware (Schlenk flask, condenser), magnetic stirrer with heating, and purification supplies.

Procedure:

  • Reaction Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of inert gas, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand to the flask.

  • Solvent Addition and Degassing: Add the anhydrous, degassed solvent via syringe. To further ensure removal of dissolved oxygen, bubble the inert gas through the stirred reaction mixture for 15-20 minutes.[18]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[19]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and add water. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure coupled product.[9]

Experimental_Workflow start Start setup 1. Inert Atmosphere Setup (Schlenk Flask, Ar/N₂) start->setup add_reagents 2. Add Solid Reagents (Pyrimidine, Boronic Acid, Base, Catalyst) setup->add_reagents add_solvent 3. Add Degassed Solvent add_reagents->add_solvent degas 4. Sparge with Inert Gas add_solvent->degas react 5. Heat & Stir (80-110 °C, 2-24h) degas->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Reaction Incomplete workup 7. Aqueous Workup (Extraction & Washing) monitor->workup Reaction Complete purify 8. Purification (Column Chromatography) workup->purify analyze 9. Product Analysis (NMR, MS) purify->analyze end_node End analyze->end_node

Caption: A generalized experimental workflow for the Suzuki coupling.

Parameter Optimization: A Comparative Overview

The success of coupling a challenging substrate like this compound is highly dependent on the judicious selection of reaction parameters. Below is a summary of key components and their typical impact.

ParameterOptionsRationale & Considerations
Palladium Catalyst & Ligand Classic: Pd(PPh₃)₄ Modern Pre-catalysts: Pd₂(dba)₃, Pd(OAc)₂ + Ligand Ligands: Buchwald biarylphosphines (XPhos, SPhos), N-Heterocyclic Carbenes (NHCs)The C-Cl bond of chloropyrimidines is strong, making oxidative addition difficult.[11] Modern bulky, electron-rich ligands like XPhos or SPhos are highly effective as they stabilize the Pd(0) center and accelerate oxidative addition.[7][20] NHC ligands are also excellent alternatives.[21]
Base Carbonates: K₂CO₃, Na₂CO₃, Cs₂CO₃ Phosphates: K₃PO₄ Fluorides: KFThe base is essential for activating the boronic acid.[12] For less reactive chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often superior.[20] The base must be finely powdered to ensure sufficient reactivity. Base-sensitive functional groups on the coupling partner may necessitate milder bases like NaHCO₃ or KF.[21][22]
Solvent Aprotic: 1,4-Dioxane, Toluene, THF, 2-MeTHF[11][16] Biphasic: Organic Solvent + Water[2][17]The solvent system must solubilize the reactants and catalyst. Biphasic systems (e.g., Dioxane/H₂O) are common and effective with water-soluble inorganic bases.[2][16] Anhydrous conditions with bases like K₃PO₄ can be advantageous, especially if protodeboronation of the boronic acid is a concern.[22]
Boron Reagent Boronic Acids: R-B(OH)₂ Boronate Esters: R-B(pin) Trifluoroborates: K[R-BF₃]Boronic acids are most common but can be unstable and prone to decomposition (protodeboronation).[11][18] Pinacol boronate esters and potassium trifluoroborate salts offer significantly greater stability and are excellent alternatives, especially for sensitive or heteroaromatic substrates.[2][17]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are common problems and potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Deactivation: Oxidation by air or poisoning by the pyridine nitrogen.[8] 2. Ineffective Oxidative Addition: C-Cl bond is not breaking. 3. Boronic Acid Decomposition.[18]1. Ensure rigorous inert atmosphere and use thoroughly degassed solvents. Switch to a more robust catalyst system (e.g., a Buchwald pre-catalyst).[8] 2. Increase temperature. Switch to a more electron-rich, bulky ligand (e.g., XPhos).[22] 3. Use fresh, high-purity boronic acid or switch to a more stable boronate ester or trifluoroborate salt.[17]
Protodeboronation The boronic acid is reacting with trace water/protons to be replaced by a hydrogen atom before it can transmetalate. This is common with heteroaryl boronic acids.[11]Switch to a more stable boronate ester (e.g., pinacol ester). Use anhydrous conditions with a base like K₃PO₄. Minimize reaction time and temperature where possible.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture, which can facilitate the unwanted coupling of two boronic acid molecules.[11][18]Rigorously degas all solvents and the reaction mixture. Maintain a strict inert atmosphere throughout the reaction. Using a Pd(0) source directly can sometimes mitigate this issue compared to Pd(II) pre-catalysts.[18]
Dehalogenation of Starting Material The chloro-pyrimidine is reduced to the corresponding pyrimidine without coupling.This side reaction can be influenced by the solvent and base. Try changing the solvent system (e.g., from dioxane to toluene) or using a different, non-coordinating base.[18]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
  • IJCSR. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
  • National Institutes of Health (NIH). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
  • National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • ResearchGate. Synthesis of Unsymmetrical 4,6-Diarylpyrimidines. [Link]
  • ResearchGate. Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)
  • Semantic Scholar. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
  • National Institutes of Health (NIH).
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
  • National Institutes of Health (NIH). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. [Link]
  • National Institutes of Health (NIH). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
  • OMICS Online. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. [Link]
  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • ResearchGate. Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • ACS Publications. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 4-Chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and agrochemicals.[1] The ability to precisely install amino groups onto this heterocycle is of paramount importance for tuning pharmacological properties, including target binding, solubility, and metabolic stability. The Buchwald-Hartwig amination has emerged as a transformative tool for constructing C(sp²)-N bonds, offering a broad substrate scope and functional group tolerance that surpasses classical methods like nucleophilic aromatic substitution (SNAr).[1][2]

This guide provides a detailed examination and a robust protocol for the Buchwald-Hartwig amination of 4-chloro-6-methoxypyrimidine, an electron-deficient heteroaryl chloride. We will delve into the mechanistic underpinnings, critical parameter selection, a step-by-step experimental workflow, and troubleshooting strategies to empower researchers in drug discovery and process development.

Mechanistic Rationale: The Palladium Catalytic Cycle

Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step, especially for less reactive aryl chlorides. The use of electron-rich, sterically hindered phosphine ligands is crucial to facilitate this process.[3]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A stoichiometric base then deprotonates the coordinated amine to form a palladium-amido complex.[5][6] The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to degrade reactants or promote side reactions.[5]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding the aminated pyrimidine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][4]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition amido_complex Palladium-Amido Complex (Pd-II) oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Product) amido_complex->product base_h [Base-H]⁺Cl⁻ amido_complex->base_h aryl_halide Ar-Cl (this compound) aryl_halide->oa_complex amine HNR¹R² (Amine) amine->oa_complex base Base base->oa_complex

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol & Methodology: Amination of this compound

This protocol is a robust starting point for the coupling of various primary and secondary amines with this compound. Optimization may be required depending on the specific amine coupling partner.

Reagent and Equipment Selection

The success of the reaction hinges on the careful selection of each component.[7] Aryl chlorides are known to be more challenging substrates than the corresponding bromides or iodides, necessitating the use of highly active catalyst systems.[3]

Parameter Recommended Reagents/Conditions Rationale & Expert Insights
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[8] For challenging couplings, pre-formed Pd(I) or Pd(II) precatalysts complexed with a ligand (e.g., XPhos Pd G3) can offer superior activity and reproducibility.
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)Bulky, electron-rich biaryl monophosphine ligands are essential for the amination of aryl chlorides.[1] They promote the oxidative addition step and facilitate the final reductive elimination. XPhos is a highly general and effective ligand for this transformation.[9]
Base NaOtBu (Sodium tert-butoxide) or K₃PO₄ (Potassium Phosphate)A strong, non-nucleophilic base is required. NaOtBu is highly effective but can be incompatible with base-sensitive functional groups (e.g., esters).[8] K₃PO₄ or Cs₂CO₃ are milder alternatives that can be effective, particularly at higher temperatures.[7]
Solvent Toluene or 1,4-Dioxane (Anhydrous, Degassed)Aprotic, non-polar, or weakly polar solvents are standard.[3] Toluene is often preferred as it can help mitigate potential catalyst inhibition by halide salts that are less soluble in it.[4]
Temperature 80 - 110 °CHigher temperatures are typically required to drive the oxidative addition of the C-Cl bond to completion.[3] The optimal temperature will depend on the reactivity of the specific amine.
Detailed Experimental Procedure

Safety: This procedure must be conducted in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.[7]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.04 mmol, 4 mol%)

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried reaction vessel (e.g., screw-cap vial or Schlenk flask) with a magnetic stir bar

Procedure:

  • Reaction Setup (Inert Atmosphere): To the oven-dried reaction vessel, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Atmosphere Exchange: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the amine coupling partner.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS by taking a small, quenched aliquot from the reaction mixture.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired aminated pyrimidine product.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).[7]

Figure 2: Step-by-step experimental workflow diagram.

Optimization and Troubleshooting

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Inactive catalyst (air/moisture exposure).2. Insufficient temperature.3. Inappropriate ligand/base combination.1. Ensure strictly anhydrous and anaerobic conditions. Use fresh, high-quality reagents. Consider a more robust precatalyst.2. Increase the reaction temperature in 10 °C increments (up to 120 °C).3. Screen alternative ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).
Side Product Formation (e.g., Hydrodehalogenation) 1. Catalyst decomposition.2. Presence of water.1. Lower the catalyst loading or use a more stable precatalyst. Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 for monophosphines with Pd₂(dba)₃).2. Use rigorously dried solvents and reagents.
Incomplete Reaction with Bulky Amines Steric hindrance is slowing the coupling.Switch to a ligand specifically designed for sterically demanding substrates, such as t-BuBrettPhos. A stronger base like LHMDS might also be beneficial.
Difficulty in Purification Residual palladium or ligand contamination.During work-up, wash the organic layer with an aqueous solution of a thiol-containing scavenger (e.g., thiourea) or pass the crude product through a silica plug with a suitable solvent before full chromatography to remove metal impurities.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective and versatile method for synthesizing valuable substituted aminopyrimidines. Success relies on the rational selection of a highly active catalyst system, typically involving a bulky biarylphosphine ligand, and the meticulous execution of the reaction under inert conditions. The protocol and insights provided herein serve as a comprehensive guide for researchers to reliably perform this critical transformation and troubleshoot common challenges, accelerating the pace of discovery in chemical and pharmaceutical research.

References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Wordpress.
  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129.
  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Fier, P. S., & Hartwig, J. F. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
  • Fier, P. S., & Hartwig, J. F. (2014). Role of the base in Buchwald-Hartwig amination. PubMed.
  • Fier, P. S., & Hartwig, J. F. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination.
  • Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
  • ResearchGate. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 4-Chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 4-Chloro-6-methoxypyrimidine Scaffold

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a wide array of biological targets.[1][2] Among the vast landscape of pyrimidine-based building blocks, this compound stands out as a particularly valuable intermediate in the synthesis of potent and selective kinase inhibitors, a class of drugs that has revolutionized oncology.[3][4][5] The strategic placement of a reactive chloro group at the 4-position and a methoxy group at the 6-position offers a versatile platform for molecular diversification through palladium-catalyzed cross-coupling reactions. These reactions are cornerstone transformations in modern organic synthesis, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[6][7]

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the mechanistic underpinnings of key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Detailed, field-proven protocols are provided, accompanied by expert insights into the rationale behind the selection of catalysts, ligands, and reaction conditions.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions fundamentally rely on a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[7][8] While the specifics vary for each named reaction, the general sequence of elementary steps is conserved:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[2]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron reagent or an amine) delivers its organic moiety to the palladium center.

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][8]

The choice of ligand is paramount to the success of these reactions, as it modulates the steric and electronic properties of the palladium center, influencing catalyst stability, activity, and selectivity.[9][10]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, making it ideal for the synthesis of biaryl and heteroaryl-aryl structures.[2][11] In the context of this compound, this reaction allows for the introduction of a vast array of aryl and heteroaryl substituents.

Mechanistic Rationale

The key to a successful Suzuki-Miyaura coupling with an electron-deficient and relatively unreactive chloro-pyrimidine is the selection of a highly active catalyst system. Bulky, electron-rich phosphine ligands are often necessary to facilitate the challenging oxidative addition step.[9] The base plays a crucial role in activating the boronic acid for transmetalation.[12]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Cl(L_n) Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl Ar-Cl Transmetalation Transmetalation PdII_Both Ar-Pd(II)-R(L_n) PdII_Aryl->PdII_Both Transmetalation Transmetalation->PdII_Both [R-B(OH)₃]⁻ PdII_Both->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-R PdII_Both->Product Substrate Ar-Cl Boronic R-B(OH)₂ + Base

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃ with a ligand)

  • Ligand (if using Pd₂(dba)₃, e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/water 4:1, Toluene/water, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and, if required, the phosphine ligand.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[13] This reaction is of immense importance in drug discovery, as the N-aryl moiety is a common feature in many biologically active molecules.

Mechanistic Rationale

Similar to the Suzuki coupling, the coupling of amines with less reactive aryl chlorides requires a highly active palladium catalyst, typically featuring bulky, electron-rich phosphine ligands.[14] The choice of base is critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required to deprotonate the amine, facilitating its coordination to the palladium center.[14][15]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Cl(L_n) Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl Ar-Cl AmineCoord Amine Coordination & Deprotonation PdII_Amido Ar-Pd(II)-NR₂(L_n) PdII_Aryl->PdII_Amido Amine Binding & Deprotonation AmineCoord->PdII_Amido -HCl PdII_Amido->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-NR₂ PdII_Amido->Product Substrate Ar-Cl Amine HNR₂ + Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 - 2.0 equiv.)

  • Palladium pre-catalyst (e.g., G3 or G4 Buchwald palladacycle pre-catalysts, 1-3 mol%)

  • Ligand (if not using a pre-catalyst, e.g., RuPhos, BrettPhos)

  • Base (e.g., NaOtBu, LHMDS, or Cs₂CO₃, 1.5-2.5 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand (if necessary), and base to a flame-dried Schlenk flask with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.) and the anhydrous, degassed solvent.

  • Amine Addition: Add the amine (1.2 equiv.) via syringe.

  • Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash column chromatography.

Sonogashira and Heck Couplings: Accessing Alkynyl and Alkenyl Pyrimidines

While Suzuki and Buchwald-Hartwig reactions are often the primary choices, Sonogashira and Heck couplings offer valuable pathways to introduce further structural diversity.

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds.[16][17] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[9][16]

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a base.[18][19][20] This reaction provides a direct method for the vinylation of the pyrimidine core.

Comparative Summary of Reaction Conditions

ReactionCoupling PartnerTypical Catalyst SystemTypical BaseSolventTemperature (°C)
Suzuki-Miyaura Aryl/Heteroaryl Boronic Acid/EsterPd(PPh₃)₄ or Pd₂(dba)₃ / SPhosK₂CO₃, K₃PO₄Dioxane/H₂O, Toluene80 - 110
Buchwald-Hartwig Primary/Secondary AminePd-G3/G4 Pre-catalystsNaOtBu, Cs₂CO₃Toluene, Dioxane80 - 110
Sonogashira Terminal AlkynePd(PPh₃)₄ / CuIEt₃N, DIPADMF, THFRT - 80
Heck AlkenePd(OAc)₂ / PPh₃Et₃N, K₂CO₃DMF, Acetonitrile80 - 120

Experimental Workflow Overview

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Coupling Partner, and Base setup->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Reaction Work-up (Quench, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify analysis Characterization (NMR, MS) purify->analysis end End: Pure Product analysis->end

Sources

Application Note: The Strategic Role of 4-Chloro-6-methoxypyrimidine in the Synthesis of Novel Pyrimidine-Based Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, demonstrating a wide spectrum of biological activities, including antiviral, anticancer, and antibacterial properties.[1][2][3][4] This is largely due to the pyrimidine scaffold being a critical component of nucleobases in DNA and RNA, making its analogues potent inhibitors of viral replication.[5][6] Within this class of compounds, 4-Chloro-6-methoxypyrimidine emerges as a highly versatile and strategic starting material for the synthesis of novel antiviral candidates. Its chemical architecture, featuring a reactive chloro-substituent and a modifiable methoxy group, allows for facile and targeted derivatization. This application note provides an in-depth guide on the utilization of this compound in antiviral synthesis, focusing on reaction mechanisms, detailed experimental protocols, and the rationale behind synthetic choices. We present a case study on the synthesis of reversible inhibitors for the SARS-CoV-2 main protease (Mpro), demonstrating the practical application and potential of this key intermediate.

Introduction: Why this compound?

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil), making its derivatives prime candidates for developing antimetabolites that interfere with viral life cycles.[5][6] Many successful antiviral drugs, including Lamivudine (for HIV/Hepatitis B) and Sofosbuvir (for Hepatitis C), are nucleoside analogues built upon a pyrimidine core.[5] These agents typically function by inhibiting viral polymerases, enzymes essential for the replication of the viral genome.[5]

This compound is an ideal precursor in this context for two primary reasons:

  • Reactive Site for Nucleophilic Substitution: The chlorine atom at the C4 position is an excellent leaving group, activated towards nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various functional groups, particularly amines, which are crucial for mimicking the hydrogen bonding patterns of natural nucleobases and interacting with enzyme active sites.

  • Tunable Electronic Properties: The methoxy group at the C6 position is an electron-donating group that influences the reactivity of the pyrimidine ring. Furthermore, it can be demethylated or replaced in later synthetic steps to fine-tune the molecule's solubility, metabolic stability, and target-binding affinity.

These features enable medicinal chemists to systematically build libraries of compounds for structure-activity relationship (SAR) studies, optimizing for potency and selectivity against viral targets.[1]

Application Case Study: Synthesis of SARS-CoV-2 Mpro Inhibitors

The SARS-CoV-2 main protease (Mpro or 3CLpro) is a critical enzyme for viral replication, making it a prime target for antiviral drug development. A novel class of 6-methoxy-pyrimidine derivatives has been identified as effective, low-molecular-weight reversible inhibitors of this enzyme.[7] The synthesis of this class of compounds prominently features this compound and its amino-substituted derivative, 2-amino-4-chloro-6-methoxypyrimidine.

Synthetic Strategy and Mechanistic Rationale

The core synthetic strategy involves a Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction is exceptionally powerful for forming carbon-nitrogen bonds, a key step in attaching diverse aryl groups to the pyrimidine scaffold.

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst (e.g., PdCl2) in combination with a bulky phosphine ligand (e.g., rac-BINAP) is used. The ligand is crucial for stabilizing the palladium catalyst, facilitating the oxidative addition and reductive elimination steps of the catalytic cycle, and preventing catalyst decomposition.

  • Base: A base such as cesium carbonate (Cs2CO3) is required to deprotonate the amine nucleophile, increasing its nucleophilicity and facilitating its entry into the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like dioxane or DMF are used to prevent quenching of the reactive organometallic intermediates and to ensure all reactants remain in solution at the required reaction temperatures.

The general workflow for this synthesis is illustrated in the diagram below.

G cluster_workflow General Synthetic Workflow start Starting Materials (Pyrimidine Precursor, Aryl Bromide) reaction Buchwald-Hartwig Cross-Coupling start->reaction PdCl2, rac-BINAP, Cs2CO3, Dioxane workup Aqueous Work-up & Extraction reaction->workup Quench & Separate purify Column Chromatography workup->purify Isolate Compound analyze Characterization (NMR, HRMS, HPLC) purify->analyze Verify Structure & Purity product Final Product analyze->product

Caption: Generalized workflow for antiviral synthesis.

Experimental Protocol: Synthesis of Aryl-Substituted 6-Methoxypyrimidines

This protocol is adapted from the synthesis of 2-arylamino-4-chloro-6-methoxypyrimidines, a key intermediate class for Mpro inhibitors.[7]

Materials:

  • 2-amino-4-chloro-6-methoxypyrimidine (14 )

  • Appropriate aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) chloride (PdCl2)

  • (±)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (rac-BINAP)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous 1,4-Dioxane

  • Standard work-up and purification reagents (Ethyl acetate, Brine, Anhydrous MgSO4, Silica gel)

Procedure:

  • Vessel Preparation: To a dry, oven-baked reaction flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-chloro-6-methoxypyrimidine (14 ) (1.0 equiv.), the selected aryl bromide (3.0 equiv.), and cesium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation of the palladium catalyst.

  • Catalyst Addition: Under the inert atmosphere, add PdCl2 (0.1 equiv.) and rac-BINAP (0.1 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration with respect to the limiting reagent).

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting pyrimidine is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC (>95%).[7]

This protocol establishes the first key building block. Further diversification can be achieved by performing a second SNAr or Buchwald-Hartwig reaction at the C4 position, displacing the chlorine atom with another amine or functional group.

G r1 2-amino-4-chloro- 6-methoxypyrimidine p1 2-(Aryl-amino)-4-chloro- 6-methoxypyrimidine r1->p1 PdCl2, rac-BINAP, Cs2CO3 Dioxane, 100 °C (Buchwald-Hartwig Coupling) r2 +  Aryl-Br r2->p1

Caption: Key synthetic step for Mpro inhibitors.

Data Summary and Expected Outcomes

The efficiency of the Buchwald-Hartwig coupling is dependent on the electronic nature of the aryl bromide used. The following table provides a general overview of expected outcomes.

ParameterDescription
Substrates 2-amino-4-chloro-6-methoxypyrimidine; various electron-rich or electron-poor aryl bromides.
Catalyst Load 5-10 mol %
Reaction Time 12 - 24 hours
Temperature 100 - 110 °C (Reflux in Dioxane)
Typical Yield 40 - 85% after purification
Purification Silica Gel Column Chromatography
Analysis NMR, HRMS, HPLC

Broader Applications & Further Modifications

The this compound scaffold is not limited to the synthesis of protease inhibitors. Its derivatives are valuable for creating a wide array of nucleoside and non-nucleoside analogues targeting different viral enzymes.[8][9][10]

  • Nucleoside Analogues: The chloro-group can be displaced by protected sugar moieties or their acyclic precursors to synthesize analogues of uracil or cytosine.[11][12][13] These compounds can act as chain terminators during viral DNA or RNA synthesis.

  • Targeting Viral Polymerase: By introducing functionalities that mimic the phosphate backbone of nucleotides, these pyrimidine derivatives can be designed to inhibit RNA-dependent RNA polymerase (RdRp), a mechanism used by favipiravir against influenza and other RNA viruses.[14][15]

  • Inhibitors of Viral Entry/Release: While less common, pyrimidine derivatives can be elaborated with larger hydrophobic groups to interfere with other stages of the viral life cycle, such as entry into or release from host cells.

Conclusion

This compound is a powerful and cost-effective building block for the synthesis of diverse antiviral agents. Its predictable reactivity in nucleophilic substitution and cross-coupling reactions allows for the systematic and efficient development of novel compounds. The protocols and rationale outlined in this note provide a solid foundation for researchers and drug development professionals to leverage this versatile precursor in the ongoing search for potent and broad-spectrum antiviral therapies.

References

  • GSC Online Press. (2023, October 30). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences.
  • MDPI. (n.d.). Synthesis of New Uracil Derivatives with Antiviral and Anticancer Potential.
  • Springer. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC.
  • National Center for Biotechnology Information. (2023, February 16). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. PMC.
  • ScienceDirect. (n.d.). Uracil derivatives as non-nucleoside inhibitors of viral infections.
  • Bentham Science. (2019, June 1). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives.
  • National Center for Biotechnology Information. (2021, May 18). Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents. PMC.
  • MDPI. (2024, November 25). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.
  • ResearchGate. (2025, August 8). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review.
  • National Center for Biotechnology Information. (2023, June 2). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
  • National Center for Biotechnology Information. (n.d.). Synthesis and anti-HCMV activity of 1-[ω-(phenoxy)alkyl]uracil derivatives and analogues thereof. PMC.
  • ResearchGate. (n.d.). Synthesis of Cyclic and Acyclic Pyrimidine Nucleosides Analogues with Anticipated Antiviral Activity.
  • Royal Society of Chemistry. (n.d.). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Chiral Acyclic Pyrimidine Nucleoside Analogues from DHAP-Dependent Aldolases. PMC.
  • PubMed. (1999, June). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Antiviral Research.
  • National Center for Biotechnology Information. (n.d.). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. PMC.
  • National Center for Biotechnology Information. (2016). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Antimicrobial Agents and Chemotherapy.
  • ResearchGate. (2025, September 30). Discovery of a new class based on 6-methoxypyrimidine as efficient low weight reversible inhibitors of SARS-CoV-2 main protease (Mpro) with antiviral activity.

Sources

Application Notes and Protocols for the Utilization of 4-Chloro-6-methoxypyrimidine in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold," a recurring molecular framework in a multitude of therapeutic agents.[1][2] This is particularly evident in oncology, where the pyrimidine core is integral to numerous drugs that combat various cancers.[3][4][5][6] Its prevalence stems from its structural resemblance to the purine bases of DNA and RNA, allowing pyrimidine derivatives to function as effective antimetabolites or as bioisosteres that can interact with a wide range of biological targets.[4][6] These targets often include protein kinases, which are crucial enzymes controlling cell growth, differentiation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a vital class of anticancer drugs.[7] Pyrimidine derivatives have been successfully developed as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and PI3K/mTOR.[8][9][10][11][12][13]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-Chloro-6-methoxypyrimidine , a versatile and reactive building block, in the synthesis of novel anticancer agents. We will delve into its chemical properties, key synthetic transformations, and provide detailed, field-proven protocols for its application in creating libraries of potential kinase inhibitors.

Chemical Profile of this compound

PropertyValueSource
CAS Number 26452-81-3[14][15]
Molecular Formula C5H5ClN2O[14][15]
Molecular Weight 144.56 g/mol [14]
Appearance White crystal or crystalline powder[16]
Melting Point 34.5-35.0 °C[16]
Boiling Point 80°C/18mmHg[16]
Solubility Soluble in organic solvents like ethanol, ether, and dimethylformamide.[16]

The reactivity of this compound is primarily dictated by the presence of the chloro and methoxy groups on the electron-deficient pyrimidine ring. The chlorine atom at the 4-position is a key functional handle, susceptible to nucleophilic aromatic substitution (SNAr) and, more importantly for modern drug discovery, transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse chemical moieties, a crucial step in building structure-activity relationships (SAR).

Strategic Application in Anticancer Drug Design

The primary utility of this compound in anticancer drug development lies in its role as a scaffold for creating potent and selective kinase inhibitors. The general strategy involves using the chloro group as a point of diversification to introduce various aryl, heteroaryl, or amino substituents. These substituents can then interact with specific amino acid residues within the ATP-binding pocket of a target kinase.

Below is a conceptual workflow for the development of kinase inhibitors using this compound as a starting material.

G cluster_0 Synthesis Phase cluster_1 Screening & Optimization cluster_2 Preclinical Development Start This compound Coupling Cross-Coupling Reaction (Suzuki-Miyaura or Buchwald-Hartwig) Start->Coupling Library Library of Pyrimidine Derivatives Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization InVivo In Vivo Studies Optimization->InVivo Candidate Drug Candidate InVivo->Candidate

Caption: A generalized workflow for anticancer drug development starting from this compound.

Key Synthetic Transformations and Protocols

The two most powerful and versatile reactions for derivatizing this compound are the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Introduction of Aryl and Heteroaryl Groups

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound.[17] This reaction is exceptionally tolerant of a wide range of functional groups, making it ideal for late-stage diversification in a synthetic route.

G cluster_0 Suzuki-Miyaura Cross-Coupling Start This compound Reagents + R-B(OH)2 (Aryl/Heteroaryl Boronic Acid) Pd Catalyst, Base, Solvent Start->Reagents Product 4-Aryl/Heteroaryl-6-methoxypyrimidine Reagents->Product

Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound.

Detailed Protocol for Suzuki-Miyaura Cross-Coupling:

This protocol is a general guideline and may require optimization for specific substrates.[17] All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

  • This compound

  • Aryl/Heteroaryl boronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water (4:1), Toluene/Ethanol)[18]

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equivalent), the aryl/heteroaryl boronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[18] Then, add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-110°C and stir vigorously.[18]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Robust and effective for a wide range of substrates.
Base K₂CO₃, Cs₂CO₃Mild bases that are generally well-tolerated.
Solvent Dioxane/H₂O, Toluene/EtOHA mixture of an organic solvent and water is often optimal.
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[19] This reaction is instrumental in synthesizing 2-aminopyrimidine derivatives, a core structure in many kinase inhibitors like Imatinib.[20][21][22][23][24]

G cluster_0 Buchwald-Hartwig Amination Start This compound Reagents + R-NH2 (Primary/Secondary Amine) Pd Catalyst, Ligand, Base, Solvent Start->Reagents Product 4-Amino-6-methoxypyrimidine Derivative Reagents->Product

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Detailed Protocol for Buchwald-Hartwig Amination:

This protocol is a general starting point and may require optimization based on the specific amine and aryl halide used.[25]

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 2.0 equivalents) to a flame-dried reaction vessel.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Reaction: Seal the vessel and heat the mixture to 80-120°C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with water or saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium precursors.
Ligand XPhos, BINAP, XantphosBulky, electron-rich phosphine ligands are crucial for this transformation.[21]
Base NaOtBu, K₃PO₄A strong, non-nucleophilic base is required.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary.
Temperature 80-120 °CHigher temperatures are often needed for less reactive aryl chlorides.

Biological Evaluation of Synthesized Compounds

Once a library of 4-substituted-6-methoxypyrimidine derivatives has been synthesized, the next critical step is to evaluate their biological activity.

In Vitro Kinase Assays: The primary screen should involve in vitro assays to determine the inhibitory activity of the compounds against a panel of relevant kinases (e.g., CDKs, EGFR, etc.). The results are typically expressed as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Cell-Based Assays: Promising compounds from the in vitro screens should then be evaluated in cell-based assays using various cancer cell lines.[26] These assays measure the antiproliferative or cytotoxic effects of the compounds and provide a more biologically relevant assessment of their potential as anticancer agents. Results are often reported as GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).

Structure-Activity Relationship (SAR) Studies: The data from these assays will be used to establish a structure-activity relationship (SAR), which will guide the design and synthesis of next-generation compounds with improved potency and selectivity.

Safety and Handling

This compound and related compounds should be handled with appropriate safety precautions.[16]

  • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[27][28][29][30]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[27][28]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[28][29][30]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[16][31]

  • Disposal: Dispose of waste according to local regulations.

Conclusion

This compound is a highly valuable and versatile building block for the development of novel anticancer therapeutics, particularly kinase inhibitors. Its strategic functionalization through robust and reliable methods like the Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination allows for the creation of diverse chemical libraries. By following the protocols and guidelines outlined in this document, researchers can effectively leverage the potential of this pyrimidine scaffold to discover and develop the next generation of targeted cancer therapies.

References

  • Vertex AI Search. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents.
  • Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development.
  • Journal for Research in Applied Sciences and Biotechnology. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer.
  • Taylor & Francis Online. (n.d.). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][8][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity.
  • ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer.
  • PubMed. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).
  • PMC. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review.
  • Journal for Research in Applied Sciences and Biotechnology. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer.
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • PubMed Central. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors.
  • ACS Publications. (n.d.). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors.
  • NIH. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors.
  • PMC - NIH. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][8][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity.
  • MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry.
  • ECHEMI. (n.d.). 4-Chloro-2-methoxy-6-methylpyrimidine SDS, 97041-37-7 Safety Data Sheets.
  • Fisher Scientific. (2014). SAFETY DATA SHEET.
  • TCI Chemicals. (2024). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Synblock. (n.d.). CAS 26452-81-3 | this compound.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
  • RSC Publishing. (n.d.). An optimized approach in the synthesis of imatinib intermediates and analogues.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine.
  • TCI Chemicals. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
  • Key Organics. (n.d.). 26452-81-3 | this compound | MFCD06200211 | C5H5ClN2O.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • PubMed. (2016). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs.
  • MDPI. (n.d.). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates.
  • ChemBK. (2024). This compound.
  • Stockton University. (n.d.). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs.
  • PMC - NIH. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Substituted-6-methoxypyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Among the vast array of pyrimidine derivatives, those functionalized at the 4- and 6-positions are of particular interest. 4-Chloro-6-methoxypyrimidine serves as a versatile and highly valuable building block for the synthesis of these complex molecules. Its utility stems from the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of a chloro substituent, rendering the C4-position susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the precise and controlled introduction of a wide range of functionalities, including amino, alkoxy, and thioether groups, thereby enabling the generation of diverse chemical libraries for drug discovery programs.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing nucleophilic aromatic substitution reactions on this compound. We will delve into the underlying mechanistic principles, provide detailed, field-proven protocols for various classes of nucleophiles, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism.[2] Understanding this pathway is crucial for rationalizing experimental choices and optimizing reaction conditions.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C4-position of the pyrimidine ring. This position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the two ring nitrogen atoms. This initial attack is typically the rate-determining step of the reaction. The attack temporarily disrupts the aromaticity of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

  • Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is delocalized over the pyrimidine ring and, importantly, onto the electronegative nitrogen atoms. This delocalization provides significant stabilization to the intermediate, which is a key factor driving the reaction forward.

  • Elimination of the Leaving Group: In the second, faster step, the aromaticity of the pyrimidine ring is restored by the expulsion of the chloride leaving group. The stability of the chloride ion as a leaving group facilitates this step.

The overall transformation results in the net replacement of the chlorine atom with the incoming nucleophile.

Caption: Generalized SNAr Mechanism on this compound.

The Influence of the 6-Methoxy Group

The methoxy group at the C6-position is an electron-donating group. While electron-donating groups can sometimes deactivate aromatic rings towards nucleophilic attack, the overall electron-deficient nature of the pyrimidine ring ensures that the SNAr reaction proceeds efficiently at the C4-position. Computational studies on related dichloropyrimidines suggest that the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on this compound with common classes of nucleophiles. These protocols are intended as a robust starting point and may require optimization for specific substrates.

Protocol 1: Amination with Primary and Secondary Amines

The introduction of amino functionalities is a cornerstone of medicinal chemistry. The reaction of this compound with a wide range of primary and secondary amines proceeds readily.

Materials:

  • This compound (1.0 eq.)

  • Amine nucleophile (e.g., aniline, piperidine) (1.1 - 1.5 eq.)

  • Base (e.g., K₂CO₃, DIPEA, or NaH for less nucleophilic amines) (1.5 - 2.0 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, or ACN)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.) and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Reagent Addition: Add the anhydrous polar aprotic solvent (e.g., DMF) to achieve a substrate concentration of approximately 0.2-0.5 M. Add the amine nucleophile (1.2 eq.) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 2-12 hours), allow the mixture to cool to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the solvent and inorganic salts. Wash the organic layer with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired 4-amino-6-methoxypyrimidine derivative.

Protocol 2: Thiolation with Thiols

The introduction of sulfur-containing moieties can significantly modulate the biological activity of a molecule. Thiolation of this compound is readily achieved using a thiol in the presence of a base.

Materials:

  • This compound (1.0 eq.)

  • Thiol nucleophile (e.g., thiophenol) (1.1 eq.)

  • Base (e.g., NaH, K₂CO₃, or NaOEt) (1.2 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF, or Ethanol)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Nucleophile Preparation: In a separate oven-dried flask under an inert atmosphere, dissolve the thiol (1.1 eq.) in the anhydrous solvent. Cool the solution to 0 °C and add the base (e.g., NaH, 1.2 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes to generate the thiolate.

  • Reaction Setup: In another oven-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in the anhydrous solvent.

  • Reaction Initiation: Slowly add the freshly prepared thiolate solution to the solution of this compound at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 1-4 hours). Gentle heating (e.g., 50-80 °C) may be required for less reactive thiols.

  • Work-up: Upon completion, carefully quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-thioether-6-methoxypyrimidine.

Protocol 3: Alkoxylation with Alcohols

The synthesis of 4,6-dialkoxypyrimidines is a common transformation. This is typically achieved by reacting this compound with an alkoxide.

Materials:

  • This compound (1.0 eq.)

  • Alcohol (e.g., ethanol, isopropanol) (used as solvent or in excess)

  • Base (e.g., NaH, or the corresponding sodium alkoxide) (1.2 - 1.5 eq.)

  • Anhydrous alcohol as solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Alkoxide Generation: In an oven-dried flask under an inert atmosphere, carefully add sodium metal or sodium hydride (1.2 eq.) to the anhydrous alcohol (e.g., ethanol) at 0 °C to generate the corresponding sodium alkoxide in situ.

  • Reaction Setup: Dissolve this compound (1.0 eq.) in the anhydrous alcohol.

  • Reaction Initiation: Add the solution of this compound to the freshly prepared alkoxide solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl). Remove the solvent under reduced pressure.

  • Isolation and Purification: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to afford the desired 4-alkoxy-6-methoxypyrimidine.

Data Presentation: A Summary of Reaction Conditions

The following table summarizes representative reaction conditions for the nucleophilic aromatic substitution on this compound with various nucleophiles. Please note that yields are highly substrate-dependent and the conditions provided are a general guide.

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineK₂CO₃DMF100885-95
PiperidineDIPEAACN804>90
MorpholineK₂CO₃DMSO1106>90
ThiophenolNaHTHFrt280-90
Sodium Methoxide-MethanolReflux4High
Sodium Ethoxide-EthanolReflux6High[4]

Troubleshooting and Optimization

Even with robust protocols, challenges such as low yields or the formation of side products can arise. Here are some common issues and suggestions for optimization:

  • Low or No Reaction:

    • Insufficiently active nucleophile: For weakly nucleophilic amines or alcohols, a stronger base (e.g., NaH) is required to generate the more potent nucleophilic anion.

    • Low reaction temperature: Gradually increase the reaction temperature. Microwave irradiation can be an effective strategy to accelerate sluggish reactions.[5]

    • Inappropriate solvent: Ensure a polar aprotic solvent is used to avoid solvating and deactivating the nucleophile.[2]

  • Formation of Side Products:

    • Hydrolysis of the starting material: Ensure anhydrous conditions, especially when using strong bases.

    • Di-substitution (if applicable on other positions): Use a milder base, lower the reaction temperature, or reduce the reaction time.

    • Decomposition: If the starting material or product is thermally labile, lower the reaction temperature and extend the reaction time.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow start Low Yield or Side Products q1 Is the nucleophile strong enough? start->q1 a1 Use a stronger base (e.g., NaH) q1->a1 No q2 Is the reaction temperature adequate? q1->q2 Yes a1->q2 a2 Increase temperature or use microwave irradiation q2->a2 No q3 Are the reaction conditions anhydrous? q2->q3 Yes a2->q3 a3 Ensure dry solvents and reagents q3->a3 No q4 Is the product or starting material decomposing? q3->q4 Yes a3->q4 a4 Lower temperature and extend reaction time q4->a4 Yes end Optimized Reaction q4->end No a4->end

Caption: A logical workflow for troubleshooting common issues in SNAr reactions.

Conclusion

The nucleophilic aromatic substitution on this compound is a powerful and versatile transformation for the synthesis of a diverse range of functionalized pyrimidines. A thorough understanding of the underlying mechanism, coupled with the detailed protocols provided in this application note, will empower researchers to effectively utilize this key building block in their synthetic endeavors. By carefully selecting the nucleophile, base, and solvent, and by systematically optimizing the reaction conditions, high yields of the desired 4-substituted-6-methoxypyrimidine derivatives can be reliably achieved, paving the way for the discovery of novel therapeutic agents and other valuable chemical entities.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Larock, R. C. (1999).
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Katritzky, A. R., Ramsden, C. A., Scriven, E. F., & Taylor, R. J. (2008).
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. URL: [Link]
  • CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Google Patents.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. URL: [Link]
  • SNAr Reaction in Other Common Molecular Solvents. Wordpress. URL: [Link]
  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Publishing. URL: [Link]

Sources

Kilogram-Scale Synthesis Utilizing 4-Chloro-6-methoxypyrimidine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Chloro-6-methoxypyrimidine in Scalable Synthesis

This compound is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its strategic value lies in the differential reactivity of its substituents: the chloro group at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), while the methoxy group at the 6-position can be retained or further transformed under different conditions. This allows for the sequential and regioselective introduction of various functionalities, making it a key intermediate in the synthesis of complex molecules such as kinase inhibitors and other targeted therapeutics.[3][4]

This guide provides a detailed framework for the kilogram-scale synthesis of derivatives from this compound, focusing on the practical aspects of process development, safety, and scalability. We will delve into the causality behind experimental choices, ensuring that the protocols described are robust and self-validating.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary and most widely exploited reaction of this compound on a large scale is the nucleophilic aromatic substitution of the chlorine atom. The pyrimidine ring, being an electron-deficient system, facilitates the attack of nucleophiles at the carbon atom bearing the chloro group.

A common and highly valuable transformation is the introduction of an amino group, yielding aminopyrimidine derivatives that are precursors to a wide range of biologically active compounds.

Logical Workflow for SNAr

sn_ar_workflow start Start: this compound nucleophile Nucleophile Selection (e.g., Ammonia, Amine) start->nucleophile reaction Reaction Setup & Execution (Solvent, Temperature, Pressure Control) nucleophile->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup isolation Product Isolation (Crystallization, Filtration) workup->isolation analysis Final Product Analysis (Purity, Yield) isolation->analysis

Caption: General workflow for the nucleophilic aromatic substitution on this compound.

Kilogram-Scale Protocol: Synthesis of 4-Amino-6-methoxypyrimidine

This protocol is a composite based on established principles for the large-scale synthesis of aminopyrimidines, adapted for this compound.

Materials and Equipment
Reagent/EquipmentSpecification
This compoundPurity ≥ 98%
AmmoniaAnhydrous, in pressure cylinder
IsopropanolAnhydrous
Pressurized Reaction VesselGlass-lined or stainless steel, with temperature and pressure control
Filtration Unite.g., Nutsche filter-dryer
Vacuum Drying Oven
Detailed Protocol
  • Reactor Preparation: Ensure the pressurized reaction vessel is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Charging of Reactants:

    • Charge the reactor with 10.0 kg of this compound.

    • Add 50 L of isopropanol as the solvent.

    • Seal the reactor.

  • Reaction Execution:

    • Cool the reactor contents to 0-5 °C.

    • Slowly introduce 12 kg of anhydrous ammonia into the reactor, carefully monitoring the internal pressure.

    • Once the ammonia addition is complete, slowly heat the reaction mixture to 120-130 °C. The pressure will rise; ensure it is maintained within the safe operating limits of the vessel.

    • Maintain the reaction at this temperature for 8-12 hours, with continuous stirring.

  • Reaction Monitoring: Monitor the reaction progress by taking samples (if the reactor allows for safe sampling) and analyzing them by HPLC to check for the disappearance of the starting material.

  • Cool-down and Depressurization:

    • Once the reaction is complete, cool the reactor to 20-25 °C.

    • Carefully vent the excess ammonia through a scrubber system.

  • Product Isolation:

    • The product, 4-amino-6-methoxypyrimidine, will precipitate out of the isopropanol upon cooling.

    • Transfer the slurry to a filtration unit.

    • Wash the filter cake with cold isopropanol (2 x 10 L).

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Yield and Purity
ParameterValue
Expected Yield 85-95%
Purity (by HPLC) >99%

Further Scalable Transformations

Beyond amination, this compound can undergo other important transformations on a large scale.

Hydrolysis to 4-Chloro-6-hydroxypyrimidine

This transformation is valuable for producing intermediates for agrochemicals. A patented method involves the reaction of this compound with hydrogen halides.[1]

Reaction Principle: The methoxy group is cleaved by a strong acid, typically generated in situ, to yield the corresponding hydroxypyrimidine.

Key Considerations for Scale-up:

  • Reagent Choice: The use of thionyl chloride and water to generate HCl in situ is a documented method.[1]

  • Temperature Control: The reaction is typically carried out at elevated temperatures (e.g., 80 °C), requiring a reactor with good heat management.[1]

  • Off-gassing: The reaction generates gaseous byproducts (e.g., methyl chloride, sulfur dioxide), which must be safely vented through a scrubber system.[1]

Conversion to 4,6-Dichloropyrimidine

In some synthetic routes, it is desirable to replace the methoxy group with another chloro group. This can be achieved by reacting this compound with a chlorinating agent like phosphorus oxychloride.[5]

Reaction Principle: The methoxy group is converted into a better leaving group, which is then displaced by a chloride ion.

Key Considerations for Scale-up:

  • Reagent Handling: Phosphorus oxychloride is a corrosive and moisture-sensitive reagent that requires careful handling in a closed system.

  • Quenching: The work-up procedure involves quenching the excess phosphorus oxychloride, which is a highly exothermic process that must be done with extreme care, typically by adding the reaction mixture to ice water.

  • Extraction: The product is typically extracted with an organic solvent.

Safety and Process Considerations for Kilogram-Scale Synthesis

Scaling up chemical reactions introduces challenges that are not always apparent at the lab scale.

  • Thermal Management: All the described reactions have thermal profiles that must be well-understood. A reaction calorimetry study is highly recommended before proceeding to kilogram scale to assess the heat of reaction and ensure that the cooling capacity of the reactor is sufficient.

  • Reagent Addition: The rate of addition of reagents, especially in exothermic reactions, is a critical parameter to control the reaction temperature and prevent runaway reactions.

  • Pressure Management: Reactions involving gaseous reagents like ammonia or those that produce gaseous byproducts require a robust, pressure-rated reactor and appropriate venting and scrubbing systems.

  • Material Handling: The safe handling of large quantities of chemicals, including corrosive and volatile substances, requires appropriate personal protective equipment (PPE) and engineering controls.

  • Waste Management: The disposal of large volumes of chemical waste must be done in accordance with local regulations.

Conclusion

This compound is a valuable and versatile starting material for the kilogram-scale synthesis of a variety of important chemical intermediates. The protocols and considerations outlined in this guide provide a foundation for the successful and safe scale-up of these processes. A thorough understanding of the reaction mechanism, careful process development, and a strong emphasis on safety are paramount for translating laboratory-scale procedures into robust and reliable large-scale manufacturing processes.

References

  • US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google P
  • WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine - Google P
  • WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google P
  • CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google P
  • CN103073505A - Method for synthesizing 4,6-dichloropyrimidine with 4-chlorine-6-methoxypyrimidine - Google P
  • EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein - Google P
  • DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google P
  • US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google P
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
  • Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)
  • CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google P
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. [Link]
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC - NIH. [Link]
  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google P
  • Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I) - PubMed. [Link]
  • Directed nucleophilic aromatic substitution reaction - RSC Publishing. [Link]
  • SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1 - Googleapis.com.
  • WO1995033725A1 - Novel processes and intermediates for the preparation of piperazine derivatives - Google P
  • Design, Synthesis, and Characterization of 4-Aminoquinazolines as Potent Inhibitors of the G Protein-Coupled Receptor Kinase 6 (GRK6) for the Treatment of Multiple Myeloma - PubMed. [Link]

Sources

Application Note: A Researcher's Guide to Microwave-Assisted Suzuki Coupling of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Drug Discovery with Pyrimidines and Microwaves

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This Nobel Prize-winning methodology is indispensable in pharmaceutical research and development, where the construction of complex molecular architectures is paramount.[2][3] Within this landscape, the pyrimidine nucleus is a privileged scaffold, forming the core of numerous approved drugs, including anticancer and antiviral agents.[4][5][6][7] Its prevalence is due to its ability to engage in critical hydrogen bonding interactions and serve as a bioisostere for other aromatic systems.[7]

Traditionally, Suzuki couplings can be sluggish, requiring long reaction times and high temperatures, which can lead to side reactions and degradation of sensitive substrates. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field. By utilizing microwave irradiation instead of conventional heating, reaction times can be drastically reduced from hours to mere minutes, often accompanied by increased product yields and improved reproducibility.[8][9] This guide provides an in-depth exploration of the experimental setup for microwave-assisted Suzuki coupling of pyrimidines, offering both the fundamental principles and a practical, field-proven protocol for researchers in drug discovery and synthetic chemistry.

The "Why": Understanding the Synergy of Palladium, Bases, and Microwaves

A successful protocol is not merely a list of steps but a reflection of the underlying chemical principles. Understanding the causality behind each component and condition is critical for optimization and troubleshooting.

The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center, displacing the halide. This is the rate-determining step and is critically facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4][10]

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)Ln-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product reactants R¹-X (Pyrimidine Halide) reactants->oxidative_addition Pyrimidine Halide boronic_acid R²-B(OH)₂ + Base -> [R²-B(OH)₃]⁻ boronic_acid->transmetalation Activated Boronate

The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Role of the Base and the Microwave Advantage
  • Base Activation: The base is not a passive spectator. Its primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex ([R-B(OH)₃]⁻).[11][12] This activation significantly enhances the rate of transmetalation, which is often the slowest step in the cycle.[10][11]

  • The Microwave Effect: Microwave energy accelerates reactions through a mechanism known as dielectric heating. Polar molecules within the reaction mixture, such as the solvent, and metallic species like the palladium catalyst, absorb microwave energy directly and efficiently. This leads to rapid and uniform heating of the reaction mixture, achieving temperatures that would require much longer times with conventional oil baths. This targeted heating dramatically increases the reaction rate, minimizes the formation of thermal decomposition byproducts, and often leads to cleaner reaction profiles.[8][13]

Core Components: Selecting the Right Tools for the Job

The success of the microwave-assisted Suzuki coupling hinges on the judicious selection of four key components.

  • Pyrimidine Substrate: Halogenated pyrimidines are excellent substrates for cross-coupling reactions.[4][14] The reactivity of the C-X bond follows the general trend I > Br > Cl.[10] For dichloropyrimidines, such as 2,4-dichloropyrimidine, the C4 position is generally more reactive than the C2 position, allowing for regioselective substitution under carefully controlled conditions.[4][5]

  • Palladium Catalyst & Ligand: A variety of palladium sources can be used, with Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being a common and effective choice for many applications.[4] Other precursors like Pd(OAc)₂ can be used in combination with phosphine ligands.[10] The ligand stabilizes the active Pd(0) species and modulates its reactivity.

  • Base: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are widely used.[4][6] K₂CO₃ is a cost-effective and generally effective choice for a wide range of substrates.[4]

  • Solvent System: Solvents for microwave chemistry should possess a significant dipole moment to efficiently absorb microwave energy. Mixtures of solvents like 1,4-dioxane/water or ethanol/water are excellent choices.[8][12] The presence of water not only aids in microwave heating but also helps dissolve the inorganic base and facilitates the formation of the active boronate species.[12]

Detailed Protocol: Microwave-Assisted Synthesis of 2-Chloro-4-phenylpyrimidine

This protocol describes a validated, regioselective Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid, a common model reaction.

Workflow start Start: Assemble Reagents setup 1. Add solid reagents to microwave vial. start->setup purge 2. Seal vial and purge with inert gas (e.g., Argon). setup->purge add_solvent 3. Add degassed solvent system. purge->add_solvent microwave 4. Irradiate in microwave reactor. (e.g., 100 °C, 15 min) add_solvent->microwave cool 5. Cool to room temperature. microwave->cool workup 6. Quench, dilute with EtOAc, and wash with water/brine. cool->workup dry 7. Dry organic layer (e.g., MgSO₄) and filter. workup->dry concentrate 8. Concentrate under reduced pressure. dry->concentrate purify 9. Purify via column chromatography. concentrate->purify end End: Characterize Product purify->end

General experimental workflow for microwave-assisted Suzuki coupling.
Materials and Reagents
  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.5 - 3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 2:1 v/v ratio)

  • Ethyl acetate (EtOAc), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Instrumentation
  • A dedicated microwave synthesis reactor (e.g., Biotage Initiator, CEM Discover)

  • Microwave reaction vessel (10-20 mL) with a magnetic stir bar

  • Standard laboratory glassware

Step-by-Step Procedure
  • Vessel Preparation: To a clean, dry microwave reaction vessel containing a magnetic stir bar, add 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Securely cap the vessel. Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Prepare the degassed solvent mixture (1,4-dioxane/water). Add the solvent to the vessel via syringe.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Program the reactor to heat the mixture to 100 °C and hold for 15 minutes with magnetic stirring.[4][5][14]

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically aided by a compressed air stream in the reactor).

  • Reaction Workup: Dilute the cooled reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and then brine to remove the inorganic base and salts.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-chloro-4-phenylpyrimidine.

Reaction Optimization: A Tabulated Guide

For novel substrates, optimization is key. The following table summarizes common parameters and typical starting points for optimization, based on extensive studies.[4][15]

Parameter Variable Typical Range/Options Rationale & Expert Insight
Catalyst Palladium SourcePd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/LigandPd(PPh₃)₄ is a reliable starting point as the active Pd(0) species is pre-formed.[4] For less reactive chlorides, more advanced catalysts with bulky phosphine ligands (e.g., XPhos) may be required.[16]
Catalyst Loading0.5 - 5 mol%Start with 2-3 mol%. Lowering the loading (e.g., to 0.5 mol%) is possible for highly efficient reactions, which is economically and environmentally beneficial.[4][15]
Base Type & AmountK₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 equiv)K₂CO₃ is a good first choice.[4] If yields are low, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially with less reactive boronic acids.[6][17]
Solvent System & Ratio1,4-Dioxane/H₂O, THF/H₂O, EtOH/H₂O (1:1 to 4:1)A 2:1 or 1:1 mixture of organic solvent to water often provides a good balance of reagent solubility and efficient microwave heating.[8][12]
Temperature Reaction Temp.80 °C - 140 °CStart at 100-120 °C.[4][17] Higher temperatures can increase the reaction rate but may also lead to decomposition or side reactions like debromination.
Time Irradiation Time5 - 30 minutesA 15-minute reaction time is a robust starting point for many pyrimidine couplings.[4][15] Monitor by TLC or LC-MS to determine the optimal time.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation (exposure to air). 2. Insufficient base strength. 3. Low temperature or insufficient time.1. Ensure thorough purging with inert gas; use fresh catalyst. 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Incrementally increase temperature (e.g., to 120 °C) and/or reaction time.[17]
Protodeboronation 1. Decomposition of the boronic acid before coupling. 2. Reaction conditions are too harsh or prolonged.1. Use a slight excess of boronic acid (1.1-1.2 equiv). 2. Reduce reaction time or temperature. Ensure the base is not excessively strong for the substrate.
Homocoupling 1. Presence of oxygen in the reaction vessel. 2. Formation of aryl-palladium intermediates that react with each other.1. Improve the degassing procedure for solvents and purging of the reaction vessel. 2. Screen different catalyst/ligand systems.
Poor Regioselectivity 1. Reaction temperature is too high, activating the less reactive site.1. Lower the reaction temperature to favor substitution at the more reactive C4 position of dichloropyrimidines.

References

  • Leadbeater, N. E. (2005). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration. Royal Society of Chemistry. [Link]
  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
  • ProQuest. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. [Link]
  • Organic Chemistry Portal. (n.d.). Mechanism of the Suzuki Coupling. Organic Chemistry Portal. [Link]
  • ResearchGate. (2021). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites.
  • El-Ghozzi, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
  • ResearchGate. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Leadbeater, N. E. (2005). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration. Royal Society of Chemistry. [Link]
  • Boufroura, H., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Semantic Scholar. [Link]
  • ResearchGate. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration.
  • Baxendale, I. R., et al. (2006).
  • Zhang, W. (2004). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids.
  • ResearchGate. (2021). Solvent mixture screening for Suzuki coupling of 1 with 2.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • ResearchGate. (2021). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines.
  • Nazir, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Semantic Scholar. (2005).
  • Verma, S., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
  • Pathi, S., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
  • Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
  • Grewal, G., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
  • Blettner, C. G., et al. (1999). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions.
  • Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?

Sources

Application Notes & Protocols: The Strategic Use of 4-Chloro-6-methoxypyrimidine in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases, enzymes that regulate a vast array of cellular processes by phosphorylating substrate proteins, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The design of small molecule kinase inhibitors predominantly focuses on agents that compete with adenosine triphosphate (ATP) for binding within the enzyme's catalytic site. In this context, the pyrimidine ring has emerged as a cornerstone scaffold in medicinal chemistry.[2][3] Its structural resemblance to the purine core of ATP allows it to function as a highly effective "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.[4]

Among the vast array of available pyrimidine-based building blocks, 4-Chloro-6-methoxypyrimidine stands out as a particularly versatile and strategic intermediate.[5][6] Its chemical architecture offers a precise combination of reactivity and stability, enabling chemists to construct diverse libraries of kinase inhibitors. The electron-deficient nature of the pyrimidine ring, amplified by its two nitrogen atoms, activates the C4-position for nucleophilic aromatic substitution (SNAr).[7] The chlorine atom at this position serves as an excellent leaving group, facilitating the introduction of various amine-containing moieties, which are often critical for achieving high target affinity and selectivity.[8] This document provides an in-depth guide to the chemical properties, key synthetic applications, and strategic considerations for using this compound in the design and synthesis of novel kinase inhibitors.

Physicochemical Properties & Reactivity Profile

This compound is a white crystalline solid with the molecular formula C₅H₅ClN₂O.[5] The key to its utility lies in the differential reactivity of its substituents. The chlorine atom at the C4 position is the primary site for chemical modification.

  • C4-Position (Chloro Group) : This position is highly susceptible to nucleophilic aromatic substitution (SNAr). The two ring nitrogens act as strong electron-withdrawing groups, reducing the electron density at the C4 carbon and stabilizing the negatively charged Meisenheimer complex intermediate, thus facilitating the displacement of the chloride leaving group.[7] This is the most common site for introducing the side chains that will interact with the kinase active site.

  • C6-Position (Methoxy Group) : The methoxy group is a much poorer leaving group compared to chloride and is generally stable under the conditions used to displace the C4-chloro substituent.[7] However, its presence influences the electronic properties of the ring and can provide a steric handle or a potential metabolic soft spot, depending on the design objective.[9][10]

G cluster_0 This compound cluster_1 Key Reactive Sites mol mol C4 C4-Position: Highly reactive chloro group. Prime site for SNAr reactions. C6 C6-Position: Stable methoxy group. Modulates electronics and sterics.

Caption: Structure and key reactive sites of this compound.

Part 1: Core Synthetic Methodologies & Protocols

The strategic functionalization of this compound is central to its role in kinase inhibitor synthesis. The following sections detail field-proven protocols for the most critical transformations.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This is the most direct method for installing amine side chains at the C4 position, a common feature in kinase inhibitors designed to interact with the hinge region.

Principle: The reaction proceeds by the addition of a nucleophilic amine to the electron-deficient C4 position, followed by the elimination of the chloride ion. The reaction is typically mediated by a non-nucleophilic base to neutralize the HCl generated.[11]

G reagents 1. This compound 2. Amine (R-NH2) 3. Base (e.g., DIPEA) 4. Solvent (e.g., n-BuOH) reaction_vessel Combine Reagents in Reaction Vessel reagents->reaction_vessel Add heating Heat Reaction (e.g., 90-120 °C) reaction_vessel->heating Stir monitoring Monitor Progress (TLC / LC-MS) heating->monitoring Sample workup Aqueous Work-up & Extraction monitoring->workup Upon Completion purification Purify Product (Column Chromatography) workup->purification product 4-Amino-6-methoxypyrimidine Product purification->product

Caption: General workflow for an SNAr amination reaction.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the desired amine (1.1 - 1.5 eq) followed by the solvent (e.g., n-butanol, isopropanol, or DMSO, to provide a ~0.2 M solution).

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 - 3.0 eq). The base is crucial to scavenge the HCl formed during the reaction, driving it to completion.

  • Reaction Conditions: Heat the reaction mixture to 90-120 °C with vigorous stirring. The optimal temperature depends on the nucleophilicity of the amine and the solvent used.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitates, it can be filtered, washed with a cold solvent (like diethyl ether or ethanol), and dried.

    • Alternatively, concentrate the mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with water and saturated aqueous sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-6-methoxypyrimidine derivative.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a powerful method for forming C-C bonds, allowing for the introduction of aryl or heteroaryl groups at the C4 position. This is particularly useful for extending the inhibitor scaffold into other regions of the ATP binding pocket.

Principle: The reaction involves a catalytic cycle with a palladium(0) species. Key steps are the oxidative addition of palladium into the C-Cl bond, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[12][13]

G reagents 1. This compound 2. Arylboronic Acid (R-B(OH)2) 3. Pd Catalyst (e.g., Pd(PPh3)4) 4. Base (e.g., K2CO3) 5. Solvent (e.g., Dioxane/H2O) setup Combine Reagents Under Inert Atmosphere (N2/Ar) reagents->setup degas Degas Mixture (Sparging with N2/Ar) setup->degas Critical for Catalyst Stability heating Heat Reaction (e.g., 80-100 °C) degas->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purify Product (Column Chromatography) workup->purification product 4-Aryl-6-methoxypyrimidine Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk flask containing a stir bar, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq).[14]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O in a 4:1 to 10:1 ratio).[12]

  • Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine to remove the base and inorganic salts.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the 4-aryl-6-methoxypyrimidine product.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

While SNAr is effective for many amines, the Buchwald-Hartwig amination offers a complementary and often milder method for C-N bond formation. It is particularly valuable for coupling less nucleophilic amines or when SNAr conditions might be too harsh for other functional groups on the substrate.

Principle: This cross-coupling reaction uses a palladium catalyst with a specialized phosphine ligand to couple an amine with an aryl halide. The choice of ligand is critical for catalytic efficiency and substrate scope.[15][16][17]

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 eq) to a dry reaction vessel.[18]

  • Reagent Addition: Add this compound (1.0 eq), the amine (1.2 eq), and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Seal the vessel and heat the mixture, typically between 80-110 °C. The sterically hindered phosphine ligands are essential to facilitate the reductive elimination step, which is often rate-limiting.[17]

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up:

    • After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

  • Purification: Dry the organic solution (Na₂SO₄), filter, concentrate, and purify by column chromatography.

Part 2: Application in Kinase Inhibitor Synthesis - A Case Study

The pyrimidine scaffold is a core component of numerous inhibitors targeting kinases in the cell cycle, such as Aurora kinases.[4] The following case study, based on the synthesis of pyrimidine-based Aurora kinase inhibitors, illustrates the practical application of the aforementioned protocols.[19][20]

Target Pathway: Aurora Kinase and MYC Regulation

Aurora kinase A is a key regulator of mitotic events. Its overexpression in many cancers leads to the stabilization of the MYC oncoprotein, a major driver of cell proliferation.[19] Inhibiting Aurora A can thus lead to the degradation of MYC, providing a powerful anti-cancer strategy.

G cluster_0 Cell Nucleus MYC MYC Oncoprotein Proliferation Cell Proliferation & Tumor Growth MYC->Proliferation Drives AuroraA Aurora A Kinase AuroraA->MYC Stabilizes Inhibitor Pyrimidine-Based Inhibitor Inhibitor->AuroraA Inhibits

Caption: Simplified pathway showing inhibition of Aurora A to destabilize MYC.

Synthetic Strategy Example:

A common strategy involves a sequential SNAr approach starting from a dichloropyrimidine. While our core molecule is this compound, the principles are identical. For instance, starting with 2,4-dichloropyrimidine, a researcher can selectively substitute the more reactive C4-chlorine, followed by substitution at the C2 position.

Structure-Activity Relationship (SAR) Insights

Once a core scaffold is synthesized, medicinal chemists perform systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. For pyrimidine-based inhibitors, key modifications often involve the groups attached at the C2 and C4 positions.[3][21]

PositionModification ExampleRationale & Impact on Activity
C4 Introduction of substituted anilinesForms key hydrogen bonds with the kinase hinge region. Substituents on the aniline ring can probe deeper into the ATP pocket to enhance potency and selectivity.[22]
C4 Addition of fluoro or chloro groups to the anilineCan improve binding affinity through halogen bonding or other electronic interactions. For example, a 4-chloro-2-fluorophenyl group showed enhanced potency in an Aurora kinase inhibitor series.[19]
C2 Addition of small amine heterocycles (e.g., pyrrolidine)Often used to engage with the solvent-exposed region, which can significantly improve aqueous solubility and other "drug-like" properties.[19][21]
C2 Incorporation of piperazine moietiesA common strategy to improve pharmacokinetic properties such as oral bioavailability and to provide a handle for further modification.[19][20]

Part 3: Protocols for Biological Evaluation

Synthesizing a compound is only the first step. Its biological activity must be rigorously tested.

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Principle: This assay measures the amount of ADP produced in a kinase reaction. As the inhibitor concentration increases, kinase activity decreases, leading to less ADP production. Luminescence is inversely proportional to inhibitor potency.

Detailed Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the synthesized inhibitor compounds in DMSO. Further dilute in the appropriate kinase buffer. The final DMSO concentration should be kept low (≤1%).[2]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound solution.

    • Add 5 µL of the target kinase (e.g., Aurora A) solution.

    • Initiate the reaction by adding 2.5 µL of a mixture containing the peptide substrate and ATP.

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30-60 minutes.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit kinase activity by 50%) by fitting the data to a dose-response curve.[8]

Protocol 5: Cellular Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Active mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to a purple formazan product.

Detailed Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a high-MYC expressing cell line) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate overnight to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle-only (e.g., DMSO) wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37 °C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Data Analysis: Measure the absorbance at ~570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound is a powerful and versatile building block in the medicinal chemist's toolbox for the design of novel kinase inhibitors. Its well-defined reactivity at the C4 position allows for the systematic and predictable introduction of diverse chemical functionalities through robust synthetic methods like SNAr, Suzuki coupling, and Buchwald-Hartwig amination. By leveraging this scaffold, researchers can efficiently generate libraries of compounds for screening and lead optimization, accelerating the discovery of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312-7330.
  • Ansari, M. F., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5210.
  • Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed.
  • Gogoi, K., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 989-1004.
  • Lipshutz, B. H., et al. (2020). Kilogram-Scale Synthesis of 4-Chloro-6-(6-methoxypyridin-3-yl)pyrimidine through a Suzuki–Miyaura Cross-Coupling Using Micellar Catalysis. Organic Process Research & Development, 24(10), 2148-2153.
  • ChemBK (2024). This compound. ChemBK.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). VEGF Receptor Kinase Inhibitor Synthesis: The Role of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD.
  • Králová, P., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1948.
  • ResearchGate (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate.
  • Jiao, Y., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(23), 17393-17453.
  • Gangjee, A., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(17), 6236-6250.
  • Al-Blewi, F. F., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 26(13), 3929.
  • Chemchart (n.d.). This compound (26452-81-3). Chemchart.
  • J&K Scientific LLC (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • PrepChem.com (n.d.). Synthesis of 4-chloromethyl-6-hydroxy-2-methoxy-pyrimidine. PrepChem.com.
  • Lee, S. J. & Lee, K. (2021). The Structure-property Relationships of Clinically Approved Protein Kinase Inhibitors. Current Medicinal Chemistry, 28(1), 1-28.
  • Wang, S., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Journal of Medicinal Chemistry.
  • Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Kumar, P., et al. (2023). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 13(10), 1361.
  • Rose-Hulman Institute of Technology (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
  • ResearchGate (2023). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
  • PubChem (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. PubChem.
  • Gold, M. B. D., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1145-1152.
  • Drug Hunter (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.
  • Drug Hunter (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Fun, H.-K., et al. (2010). 4,6-Dichloro-5-methoxypyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o608.
  • Ningbo Nuobai Pharmaceutical Co., Ltd. (n.d.). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Ningbo Nuobai Pharmaceutical Co., Ltd.

Sources

Application Notes and Protocols for the Analytical Monitoring of 4-Chloro-6-methoxypyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-6-methoxypyrimidine is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1] The precise control of its synthesis reactions is paramount to ensure high yield, purity, and safety of the final product. Effective reaction monitoring allows for real-time tracking of reactant consumption, intermediate formation, and product generation, which is essential for process optimization and quality control.[2] This guide provides detailed analytical methods and protocols for monitoring reactions involving this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, explaining the rationale behind the selection of each technique and providing step-by-step protocols.

The Critical Need for Reaction Monitoring

In synthetic organic chemistry, particularly in the pharmaceutical industry, a deep understanding of reaction kinetics and pathways is crucial.[3] Monitoring reactions involving this compound helps in:

  • Optimizing Reaction Conditions: Determining the ideal temperature, pressure, and reagent stoichiometry to maximize yield and minimize reaction time.[2]

  • Identifying and Quantifying Impurities: Detecting and quantifying byproducts and unreacted starting materials to ensure the final product meets regulatory standards.[4]

  • Ensuring Process Safety: Preventing runaway reactions or the formation of hazardous byproducts.

  • Facilitating Scale-up: Providing the necessary data to transition a reaction from the laboratory to a pilot plant or manufacturing scale.[3]

This guide will focus on three primary analytical techniques that offer complementary information for a comprehensive understanding of this compound reactions.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a cornerstone technique for the quantitative analysis of reaction mixtures due to its high resolution, sensitivity, and reproducibility.[5] It is particularly well-suited for monitoring the progress of reactions involving non-volatile and thermally labile compounds like many pyrimidine derivatives.

Causality Behind Experimental Choices

A reversed-phase HPLC method is the logical choice for separating this compound from its potential precursors, products, and impurities. The C18 stationary phase provides excellent hydrophobic retention for the pyrimidine ring, while a mobile phase of acetonitrile and water allows for the effective elution and separation of compounds with varying polarities.[6][7] The addition of a small amount of acid, such as formic or phosphoric acid, helps to sharpen peaks by suppressing the ionization of any basic functional groups.[6] UV detection is ideal as the pyrimidine ring contains a strong chromophore that absorbs in the UV spectrum.[8]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture B 2. Quench Reaction (if necessary) A->B C 3. Dilute with Mobile Phase B->C D 4. Filter through 0.22 µm Syringe Filter C->D E 5. Inject Sample onto HPLC System D->E F 6. Separate Analytes on C18 Column E->F G 7. Detect with UV Detector (254 nm) F->G H 8. Integrate Peak Areas G->H I 9. Quantify Components (vs. Standards) H->I J 10. Determine % Conversion and Purity I->J

Caption: General workflow for monitoring a pyrimidine synthesis reaction using HPLC.[5]

Detailed HPLC Protocol

Objective: To quantify the concentration of this compound, starting materials, and key impurities during a chemical reaction.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA), LC-MS grade[9]

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases for at least 15 minutes.[9]

  • Standard Preparation:

    • Prepare stock solutions of this compound and any available starting materials or potential impurities in the mobile phase at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solutions to concentrations ranging from 0.01 to 0.5 mg/mL.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction vessel.

    • Quench the reaction immediately by diluting the aliquot in a known volume of cold mobile phase (e.g., 950 µL) to prevent further reaction.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.[9]

  • HPLC Method Parameters:

ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Wavelength 254 nm
Run Time 20 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
17.01090
17.19010
20.09010
  • Data Analysis:

    • Identify the peaks corresponding to the starting material, this compound, and any impurities by comparing their retention times with those of the prepared standards.

    • Generate a calibration curve for each compound by plotting peak area against concentration.

    • Determine the concentration of each component in the reaction sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Impurity Identification

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent separation efficiency and definitive identification of analytes based on their mass spectra.[10] This method is particularly useful for identifying unexpected byproducts and for analyzing reactions conducted at elevated temperatures where volatile impurities may be generated.

Causality Behind Experimental Choices

For GC-MS analysis, a non-polar or mid-polar capillary column (e.g., DB-5ms) is generally suitable for separating a wide range of organic molecules, including halogenated pyrimidines. The temperature programming allows for the sequential elution of compounds based on their boiling points. Electron Ionization (EI) is a standard ionization technique that generates reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for confident compound identification.[8]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture B 2. Dilute with a Volatile Solvent (e.g., Dichloromethane) A->B C 3. Transfer to GC Vial B->C D 4. Inject Sample into GC Inlet C->D E 5. Separate Analytes in Capillary Column D->E F 6. Ionize and Fragment (Electron Ionization) E->F G 7. Detect Ions by Mass Analyzer F->G H 8. Reconstruct Chromatogram G->H I 9. Extract Mass Spectra for Each Peak H->I J 10. Identify Compounds via Library Search (NIST) I->J

Caption: A typical workflow for the GC-MS analysis of a reaction mixture.

Detailed GC-MS Protocol

Objective: To identify and semi-quantify volatile and semi-volatile components in the reaction mixture, including this compound and potential byproducts.

Instrumentation and Materials:

  • GC system coupled to a Mass Spectrometer (e.g., a quadrupole MS)

  • A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • High-purity helium as the carrier gas

  • GC vials with septa

  • Dichloromethane (DCM) or other suitable volatile solvent

Procedure:

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.

    • Dilute the aliquot with 1 mL of dichloromethane in a GC vial.

  • GC-MS Method Parameters:

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40 - 450 m/z
  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify all separated components.

    • For each peak of interest, extract the corresponding mass spectrum.

    • Compare the experimental mass spectrum with entries in a spectral library (e.g., NIST) to identify the compound. Pay close attention to the molecular ion peak and the isotopic pattern characteristic of chlorine-containing compounds.[11]

    • The peak area can be used for semi-quantitative analysis to track the relative changes in the concentration of each component over time.

CompoundExpected Molecular Ion (m/z)Key Fragments (m/z)
This compound 144/146 (M+)129, 113, 103
Potential Impurity: 4,6-Dichloropyrimidine148/150/152 (M+)113, 87
Potential Impurity: 4,6-Dimethoxypyrimidine140 (M+)125, 111, 97

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and In-Situ Monitoring

NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation of organic molecules.[12] It can be used for offline analysis of reaction aliquots or, with specialized equipment, for in-situ (real-time) reaction monitoring.[13][14] This provides direct insight into reaction mechanisms and the formation of transient intermediates.

Causality Behind Experimental Choices

¹H NMR is the most common NMR experiment due to its high sensitivity and speed.[14] For reactions involving this compound, monitoring the disappearance of starting material signals and the appearance of product signals provides a direct measure of reaction progress. For example, the singlet corresponding to the methoxy group protons and the distinct aromatic protons of the pyrimidine ring are excellent reporters.[15] Deuterated solvents are typically required for locking and shimming the spectrometer, and an internal standard (e.g., TMS or a solvent residual peak) is used for chemical shift referencing.[13]

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A 1. Aliquot Reaction Mixture B 2. Transfer to NMR Tube A->B C 3. Add Deuterated Solvent (e.g., CDCl₃) B->C D 4. Insert Sample into Spectrometer C->D E 5. Lock, Shim, and Tune D->E F 6. Acquire ¹H NMR Spectrum E->F G 7. Phase and Baseline Correction F->G H 8. Integrate Signals of Interest G->H I 9. Calculate Relative Ratios of Components H->I

Caption: Workflow for monitoring a reaction by ¹H NMR spectroscopy.

Detailed ¹H NMR Protocol

Objective: To monitor the relative concentrations of reactants, intermediates, and products by observing changes in their respective proton signals.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (optional, if quantitative analysis is needed)

Procedure:

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Add the aliquot to an NMR tube containing approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[11]

    • Mix thoroughly.

  • NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic signals for the starting materials, intermediates, and the this compound product.

    • Integrate the area of a well-resolved peak for each component.

    • The relative molar ratio of the components can be determined by comparing their integration values (after normalizing for the number of protons each signal represents).

Expected ¹H NMR Chemical Shifts (in CDCl₃):

CompoundProtonExpected Chemical Shift (δ, ppm)Multiplicity
This compound H-2~8.6s
H-5~6.8s
-OCH₃~4.0s
Example Reactant: 4,6-DichloropyrimidineH-2~8.8s
H-5~7.4s
Example Product: 4-Amino-6-methoxypyrimidineH-2~8.2s
H-5~5.8s
-OCH₃~3.9s
-NH₂~5.0br s

Note: Chemical shifts are approximate and can vary depending on the solvent and other species in the mixture.

Conclusion

The effective monitoring of reactions involving this compound is achievable through the complementary use of HPLC, GC-MS, and NMR spectroscopy. HPLC provides robust quantitative data on reaction progress and purity.[5] GC-MS is invaluable for the identification of volatile byproducts and impurities.[10] NMR offers detailed structural information and the potential for real-time, in-situ monitoring.[13] By selecting the appropriate analytical technique based on the specific reaction conditions and the information required, researchers and drug development professionals can gain a comprehensive understanding of the chemical transformation, leading to the development of more efficient, robust, and safe synthetic processes.

References

  • Maruoka, H., & Yamasaki, S. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
  • PrepChem. (n.d.). Synthesis of 4-chloromethyl-6-hydroxy-2-methoxy-pyrimidine.
  • Užarević, K., et al. (2020). Mechanochemical Preparation of Active Pharmaceutical Ingredients Monitored by In Situ Raman Spectroscopy. ACS Omega, 5(44), 28749–28757. [Link]
  • Chromatography Today. (2015, July 21). What Is Reaction Monitoring?
  • Mishkovsky, A., et al. (2012). Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. Magnetic Resonance in Chemistry, 50(S1), S68-S76. [Link]
  • BenchChem. (n.d.). A Comparative Guide to In-Situ Monitoring of Triacetonamine Reaction Intermediates.
  • Ernst, A., et al. (2001). Method for producing 4-chloro-6-hydroxypyrimidine.
  • Li, B. (2020, November 2). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2014). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2014(4), M834. [Link]
  • Franke, R., et al. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Bruker. (n.d.). Reaction Monitoring.
  • BenchChem. (n.d.). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column.
  • ChemicalBook. (n.d.). This compound(26452-81-3) 1H NMR spectrum.
  • Cinar, Z., et al. (2013). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1083. [Link]
  • Chemchart. (n.d.). This compound (26452-81-3).
  • BenchChem. (n.d.). A Comparative Guide to Analytical HPLC Methods for 4-Chloro-6,7-dimethoxyquinoline Purity Assessment.
  • Kord, A. S. (2012). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
  • Foroozandeh, M., et al. (2021). NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]
  • BenchChem. (n.d.). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
  • Asif, M., et al. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 12(4), 5133-5145. [Link]
  • Tsolaki, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3169. [Link]
  • Dong, M. W. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • Balachandran, V., & Murugan, R. (2011). Vibrational Spectroscopic Studies and Natural Bond Orbital Analysis of 4,6-dichloro-2-(methylthio)pyrimidine Based on Density Functional Theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 1-7. [Link]
  • BenchChem. (n.d.). Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • BenchChem. (n.d.). Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Comparative Guide.
  • de Oliveira, C. S., et al. (2019). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)
  • SIELC Technologies. (n.d.). Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column.
  • AMI Scientific. (n.d.). This compound TCI Analytical reagent.
  • Al-Tel, T. H. (2010). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2011(3), 11-20. [Link]
  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. [Link]

Sources

Application Notes and Protocols for the Suzuki-M-yaura Cross-Coupling of 4-Chloro-6-methoxypyrimidine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 4-Aryl-6-methoxypyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The targeted synthesis of 4-aryl-6-methoxypyrimidines via the Suzuki-Miyaura cross-coupling reaction represents a powerful strategy for generating molecular diversity. This reaction allows for the precise installation of various aryl groups onto the pyrimidine core, enabling the fine-tuning of electronic, steric, and pharmacokinetic properties. The resulting compounds are key intermediates in the development of novel kinase inhibitors, agricultural agents, and organic light-emitting diodes (OLEDs).

This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura reaction between 4-chloro-6-methoxypyrimidine and a range of arylboronic acids. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and address common challenges to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (in this case, an arylboronic acid) and an organohalide (here, this compound)[1]. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination[1][2].

The Catalytic Cycle:

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The process is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step, and the reactivity of the halide follows the trend I > Br > Cl[1]. For less reactive chlorides, the choice of a suitable electron-rich and bulky ligand is crucial to facilitate this step.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species[3].

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired 4-aryl-6-methoxypyrimidine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Design and Protocol Optimization

The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of the catalyst, ligand, base, and solvent. Due to the electron-deficient nature of the pyrimidine ring and the relative inertness of the C-Cl bond, a highly active catalytic system is generally required.

Core Components and Their Rationale
ComponentRecommended OptionsRationale and Field-Proven Insights
Palladium Precatalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-iPrPd(PPh₃)₄ is often effective for reactive aryl halides and can sometimes be used for heteroaryl chlorides[4]. Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) sources, respectively, that require an external ligand for activity. For challenging couplings of heteroaryl chlorides, pre-catalysts like PEPPSI-iPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are highly effective[2].
Ligand PPh₃, Buchwald Ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs)Triphenylphosphine (PPh₃) is a standard ligand but may be insufficient for the less reactive this compound. Bulky, electron-rich phosphine ligands developed by the Buchwald group, such as SPhos and XPhos, are excellent choices for promoting the oxidative addition of aryl chlorides. N-Heterocyclic carbenes (NHCs) are also highly effective ligands for this transformation.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base activates the boronic acid for transmetalation. K₂CO₃ is a common and cost-effective choice. For less reactive systems, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective. KF can be used for base-sensitive substrates[3]. The choice of base can also influence the rate of side reactions like protodeboronation.
Solvent 1,4-Dioxane, Toluene, DMF, Acetonitrile, Aqueous mixturesThe solvent must solubilize all reaction components. 1,4-Dioxane and Toluene are frequently used. Often, a mixture with water is employed to dissolve the inorganic base. Polar aprotic solvents like DMF and acetonitrile can also be effective. Microwave-assisted reactions in solvents like 1,4-dioxane/water can significantly reduce reaction times[5].

Detailed Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Combine Reactants: This compound (1.0 equiv) Arylboronic acid (1.2 equiv) Base (e.g., K₂CO₃, 2.0 equiv) B 2. Add Catalyst & Ligand: Pd precatalyst (e.g., Pd(OAc)₂, 2 mol%) Ligand (e.g., SPhos, 4 mol%) A->B C 3. Add Degassed Solvent: (e.g., 1,4-Dioxane/H₂O, 4:1) B->C D 4. Inert Atmosphere: Purge with N₂ or Ar for 15 min C->D E 5. Heating: Heat to 80-100 °C with stirring D->E F 6. Monitor Progress: TLC or LC-MS E->F G 7. Quench & Extract: Cool, add H₂O, extract with EtOAc F->G H 8. Dry & Concentrate: Dry organic layer (Na₂SO₄), evaporate solvent G->H I 9. Purify: Column chromatography (Silica gel) H->I Product Product I->Product Pure 4-Aryl-6-methoxypyrimidine

Figure 2: General Experimental Workflow for the Suzuki Coupling.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (if required, e.g., SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For microwave-assisted reactions, heating at 100-150 °C for 15-30 minutes is often sufficient[5].

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-methoxypyrimidine.

Characterization of 4-Aryl-6-methoxypyrimidines

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. The following are typical characterization data for a representative product, 4-(4-methoxyphenyl)-6-methoxypyrimidine.

TechniqueExpected Observations
¹H NMR Aromatic protons of the pyrimidine and aryl rings in the range of δ 7.0-9.0 ppm. Singlets for the methoxy groups around δ 3.9-4.2 ppm.
¹³C NMR Resonances for the aromatic carbons in the range of δ 110-170 ppm. Signals for the methoxy carbons around δ 55 ppm.
Mass Spec (ESI-MS) A prominent peak corresponding to the [M+H]⁺ ion.
FT-IR Characteristic C-O stretching vibrations for the methoxy groups and C=N and C=C stretching for the aromatic rings.

Note: Specific chemical shifts and coupling constants will vary depending on the aryl substituent. For example, in the ¹H NMR spectrum of 4-(4-chlorophenyl)-6-methoxypyridine-3-carbonitrile, the aromatic protons appear as doublets at δ 7.61 and 7.54 ppm, and the methoxy protons as a singlet at δ 4.18 ppm[6].

Troubleshooting and Common Challenges

Even with a well-designed protocol, challenges can arise. Here are some common issues and their solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium precatalyst is of high quality and that the active Pd(0) species is being generated. For Pd(II) sources, the presence of a suitable reducing agent (often the phosphine ligand or a side reaction) is necessary.

    • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Thoroughly degas all solvents and maintain an inert atmosphere throughout the reaction.

    • Insufficiently Active System: For the relatively unreactive this compound, a more potent catalyst system, such as one employing a Buchwald ligand or an NHC ligand, may be required.

    • Inappropriate Base: The base may be too weak or not sufficiently soluble. Consider using a stronger base like K₃PO₄ or Cs₂CO₃.

  • Side Reactions:

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by high temperatures and certain bases. Using fresh, high-quality boronic acid and optimizing the reaction time and temperature can minimize this side reaction.

    • Homocoupling: The coupling of two arylboronic acid molecules can occur. This can often be suppressed by ensuring the efficient oxidative addition of the aryl halide.

  • Difficulty with Specific Substrates:

    • Sterically Hindered Arylboronic Acids: Ortho-substituted arylboronic acids may react more slowly. Higher temperatures, longer reaction times, or a more active catalyst system may be necessary.

    • Electron-Poor Arylboronic Acids: These can be more susceptible to protodeboronation. Milder bases and lower temperatures may be beneficial.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a robust and versatile method for the synthesis of a diverse library of 4-aryl-6-methoxypyrimidine derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access these valuable compounds. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals in drug discovery and materials science, facilitating the development of novel and impactful molecules.

References

  • A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
  • Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis. Request PDF.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • How can I solve my problem with Suzuki coupling?. ResearchGate.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Suzuki Coupling. Organic Chemistry Portal.
  • "Greening Up" the Suzuki Reaction. ResearchGate.
  • Suzuki cross-coupling reaction. YouTube.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • 1 1 2 3 4 5 6 1 Department of Chemistry, Faculty of Philosophy, Science and Letters at Ribeirão Preto, University 7 of São Pau. ChemRxiv.

Sources

Application Notes and Protocols for Regioselective Reactions of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Dichloropyrimidines are pivotal building blocks in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of a vast array of functionalized molecules.[1][2][3] The strategic and regioselective functionalization of the pyrimidine core is paramount for the development of novel pharmaceutical agents and other biologically active compounds.[4][5][6] This comprehensive guide provides an in-depth exploration of the regioselective reactions of dichloropyrimidines, with a primary focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We will delve into the fundamental principles governing regioselectivity, present detailed experimental protocols, and offer practical insights to enable researchers to navigate the synthesis of specifically substituted pyrimidines with precision and efficiency.

The Underlying Principles of Regioselectivity in Dichloropyrimidines

The pyrimidine ring, being an electron-deficient heterocycle, is inherently susceptible to nucleophilic attack.[5][6] The presence of two chlorine atoms further enhances its electrophilicity, making dichloropyrimidines excellent substrates for substitution reactions. The regioselectivity of these reactions is primarily dictated by the electronic properties of the pyrimidine ring, the stability of the reaction intermediates, and the reaction conditions employed.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions

In the case of 2,4-dichloropyrimidine, nucleophilic attack predominantly occurs at the C4 position over the C2 position.[5][7][8] This preference can be attributed to the superior stabilization of the Meisenheimer intermediate formed during the reaction.[4][6] Attack at C4, which is para to a ring nitrogen, allows for more effective delocalization of the negative charge compared to an attack at C2, which is ortho to both nitrogen atoms.[8]

However, this inherent C4 selectivity is not absolute and can be influenced or even reversed by several factors:[7][9][10]

  • Substituents on the Pyrimidine Ring: Electron-donating groups at the C6 position can surprisingly favor substitution at the C2 position.[9][10] Conversely, electron-withdrawing groups at the C5 position tend to enhance the inherent C4 selectivity.[11][12]

  • Nature of the Nucleophile: While most nucleophiles exhibit C4 selectivity, certain tertiary amines have been shown to favor C2 substitution on 5-substituted-2,4-dichloropyrimidines.[11][12]

  • Reaction Conditions: The choice of solvent and base can also play a crucial role in modulating the regioselectivity of SNAr reactions.[13]

For 4,6-dichloropyrimidines, the two chlorine atoms are electronically equivalent, leading to mono-substitution at either C4 or C6 without inherent preference in the initial step. The introduction of the first substituent, however, will electronically influence the reactivity of the remaining chlorine atom in subsequent reactions.[14]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been extensively used to functionalize dichloropyrimidines.[5][6][15] Similar to SNAr reactions, a strong preference for reaction at the C4 position is generally observed in 2,4-dichloropyrimidines.[5][16] However, recent advancements in catalyst design, particularly the use of bulky N-heterocyclic carbene (NHC) ligands, have enabled a switch in selectivity, favoring the C2 position.[17][18]

Visualizing Reaction Pathways

To better understand the mechanistic underpinnings of these regioselective reactions, the following diagrams illustrate the key steps involved.

SNAr_Mechanism cluster_C4 C4 Substitution (Favored) cluster_C2 C2 Substitution (Disfavored) 2,4-DCP 2,4-Dichloropyrimidine Meisenheimer_C4 Meisenheimer Intermediate (C4-adduct) 2,4-DCP->Meisenheimer_C4 Nu_C4 Nucleophile (Nu⁻) Nu_C4->2,4-DCP Attack at C4 Product_C4 4-Substituted-2-chloropyrimidine Meisenheimer_C4->Product_C4 Loss of Cl⁻ Cl_C4 Cl⁻ Meisenheimer_C4->Cl_C4 2,4-DCP_2 2,4-Dichloropyrimidine Meisenheimer_C2 Meisenheimer Intermediate (C2-adduct) 2,4-DCP_2->Meisenheimer_C2 Nu_C2 Nucleophile (Nu⁻) Nu_C2->2,4-DCP_2 Attack at C2 Product_C2 2-Substituted-4-chloropyrimidine Meisenheimer_C2->Product_C2 Loss of Cl⁻ Cl_C2 Cl⁻ Meisenheimer_C2->Cl_C2

Caption: Generalized SNAr mechanism on 2,4-dichloropyrimidine.

CrossCoupling_Workflow Start Start Combine Combine Dichloropyrimidine, Catalyst, Ligand, and Base in Solvent Start->Combine Inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) Combine->Inert Add_Partner Add Coupling Partner (e.g., Boronic Acid) Inert->Add_Partner Heat Heat and Stir for Specified Time Add_Partner->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Extract Extract with Organic Solvent Workup->Extract Purify Dry, Concentrate, and Purify (e.g., Column Chromatography) Extract->Purify Product Isolated Product Purify->Product

Caption: Standard workflow for catalytic cross-coupling reactions.

Experimental Protocols

The following protocols provide a starting point for the regioselective functionalization of dichloropyrimidines. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Regioselective C4-Amination of 2,4-Dichloropyrimidine (SNAr)

This protocol describes a general procedure for the selective substitution of the C4-chloro group with an amine nucleophile.

Materials:

  • 2,4-Dichloropyrimidine

  • Amine nucleophile (e.g., aniline, secondary aliphatic amine)

  • Base (e.g., K2CO3, Et3N, or DIPEA)

  • Solvent (e.g., DMF, DMAc, or CH3CN)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dichloropyrimidine (1.0 mmol) in the chosen solvent (5 mL), add the amine nucleophile (1.0-1.2 mmol) and the base (2.0-4.0 mmol).

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC). For less reactive amines, heating to 80-140 °C may be necessary.[14]

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloropyrimidine.

Protocol 2: Regioselective C4-Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol outlines a microwave-assisted Suzuki coupling for the selective formation of a C-C bond at the C4 position.[15]

Materials:

  • 2,4-Dichloropyrimidine

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 2,4-dichloropyrimidine (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Add the solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[15]

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the 4-aryl-2-chloropyrimidine.

Protocol 3: Inverting Selectivity - C2-Thiolation of 2,4-Dichloropyrimidine

This protocol demonstrates a catalyst-controlled C2-selective C-S cross-coupling reaction.[17]

Materials:

  • 2,4-Dichloropyrimidine

  • Thiol (e.g., primary alkane thiol)

  • Palladium precatalyst with a bulky NHC ligand (e.g., (η³-tBu-indenyl)PdCl(IPent))

  • Base (e.g., NaOtBu)

  • Solvent (e.g., THF)

Procedure:

  • In a glovebox, combine the palladium precatalyst (0.02 mmol) and the base (1.2 mmol) in a vial.

  • Add the solvent (2 mL) and the thiol (1.1 mmol).

  • Stir the mixture for a few minutes, then add the 2,4-dichloropyrimidine (1.0 mmol).

  • Stir the reaction at a controlled temperature (e.g., 0 °C) and monitor its progress.[17]

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by chromatography to isolate the 2-thio-4-chloropyrimidine.

Data Summary: A Comparative Overview of Regioselectivity

The following tables summarize typical regioselectivities and yields for various reactions of dichloropyrimidines.

Table 1: Regioselectivity in SNAr Reactions of 2,4-Dichloropyrimidines

NucleophileSubstituent on PyrimidineConditionsC4:C2 RatioYield (%)Reference
Neutral Nitrogen NucleophilesNoneVarious1:1 to 4:1Moderate to Good[5]
Anionic PhenolateC6-ClNot specified90:10Good[5]
Secondary Aliphatic AminesC6-ArylK2CO3, DMAc70:30Not specified[5]
Tertiary AminesC5-NO2CHCl3, rt>95:5 (C2 selective)Moderate to Excellent[11][12]

Table 2: Regioselectivity in Palladium-Catalyzed Reactions of 2,4-Dichloropyrimidines

Reaction TypeCoupling PartnerCatalyst/LigandC4:C2 RatioYield (%)Reference
SuzukiArylboronic AcidsPd(PPh3)4>95:5Good to High[15][16]
Buchwald-Hartwig AminationAliphatic Secondary AminesPd(0)/LiHMDS>95:5High[5]
C-S CouplingPrimary Alkane Thiols(η³-tBu-indenyl)PdCl(IPent)>95:5 (C2 selective)Good[17]

Conclusion and Future Outlook

The regioselective functionalization of dichloropyrimidines is a well-established yet continuously evolving field. While the inherent reactivity patterns provide a reliable foundation for synthetic planning, the development of novel catalytic systems and a deeper understanding of substituent effects are constantly expanding the synthetic toolbox.[6][7][17] The ability to selectively introduce functionalities at either the C2 or C4 position, and in some cases C5 or C6, allows for the creation of diverse molecular architectures with tailored biological activities.[1][3][4] As our understanding of reaction mechanisms and catalyst behavior grows, we can anticipate the development of even more sophisticated and selective methods for the derivatization of the pyrimidine core, further empowering drug discovery and materials science endeavors.

References

  • Benchchem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
  • Benchchem. (2025). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
  • Babu, S., Morrill, C., Almstead, N. G., & Moon, Y. C. (n.d.). Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines. Organic Letters.
  • Chemistry, Q. M. M. C. *. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Benchchem. (2025). A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring.
  • (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • American Chemical Society. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • (2025).
  • Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1)
  • (n.d.). Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery.
  • (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • (2023).
  • (2025).
  • SLT. (n.d.). 4,6-Dichloropyrimidine.
  • (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
  • (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
  • (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
  • (n.d.). Regioselective preparation of substituted pyrimidines.
  • (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

Sources

Application Notes & Protocols: One-Pot Double Suzuki Couplings of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of highly functionalized heterocyclic compounds is a cornerstone of innovation. Among these, the pyrimidine nucleus is a privileged scaffold, forming the core of numerous therapeutic agents, including notable drugs like Gleevec® and Crestor®.[1] This guide provides an in-depth technical overview and actionable protocols for the one-pot double Suzuki coupling of dichloropyrimidines, a powerful strategy for the rapid and efficient synthesis of diarylated pyrimidines.

Introduction: The Strategic Advantage of One-Pot Sequential Couplings

Traditional multi-step syntheses involving sequential halogenation and coupling reactions on heterocyclic cores can be linear, time-consuming, and generate significant waste.[1] One-pot methodologies, where multiple transformations are performed in a single reaction vessel, offer a more streamlined and atom-economical alternative.[2] By leveraging the intrinsic differences in reactivity between the chlorine atoms on a dichloropyrimidine scaffold, it is possible to achieve regioselective, sequential Suzuki-Miyaura cross-couplings. This approach allows for the controlled installation of two different aryl or heteroaryl groups in a single, efficient operation, significantly accelerating the drug discovery process.

The key to this methodology lies in the differential reactivity of the halogen positions on the pyrimidine ring. For 2,4-dichloropyrimidine, the C4 position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the C2 position.[3][4][5] This preferential reactivity is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond.[2][3] This inherent regioselectivity allows for a controlled, stepwise functionalization within a single pot.

The Underlying Mechanism: A Palladium-Catalyzed Cascade

The one-pot double Suzuki coupling is not a simultaneous reaction but rather a carefully orchestrated sequence of two distinct Suzuki-Miyaura catalytic cycles occurring in the same reaction vessel. The overall process can be broken down into the following key stages:

  • First Suzuki Coupling (Preferential at C4): The reaction is initiated under conditions that favor the mono-arylation at the more reactive C4 position of the dichloropyrimidine.

  • Second Suzuki Coupling (at C2): Following the successful completion of the first coupling, the reaction conditions are adjusted, or a second set of reagents (boronic acid, catalyst, and base) is introduced to facilitate the second Suzuki coupling at the less reactive C2 position.

The fundamental Suzuki-Miyaura catalytic cycle, which is repeated for each C-C bond formation, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the chloropyrimidine, inserting itself into the carbon-chlorine bond to form a palladium(II) species. This is the rate-determining step and is where the regioselectivity is established.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) complex, displacing the chloride. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final diarylated pyrimidine product, regenerating the palladium(0) catalyst to re-enter the catalytic cycle.

Suzuki_Mechanism cluster_cycle1 First Coupling (C4) cluster_cycle2 Second Coupling (C2) Pd(0) Pd(0) OxAdd1 Oxidative Addition (at C4) Pd(0)->OxAdd1 2,4-Dichloropyrimidine Pd(0)_2 Pd(0) Trans1 Transmetalation OxAdd1->Trans1 Ar1-Pd(II)-Cl RedElim1 Reductive Elimination Trans1->RedElim1 Ar1-Pd(II)-Ar(pyrimidine) BoronicAcid1 Ar1B(OH)2 + Base BoronicAcid1->Trans1 RedElim1->Pd(0) 2-Chloro-4-arylpyrimidine OxAdd2 Oxidative Addition (at C2) Pd(0)_2->OxAdd2 2-Chloro-4-arylpyrimidine Trans2 Transmetalation OxAdd2->Trans2 Ar2-Pd(II)-Cl RedElim2 Reductive Elimination Trans2->RedElim2 Ar2-Pd(II)-Ar(pyrimidine) BoronicAcid2 Ar2B(OH)2 + Base BoronicAcid2->Trans2 RedElim2->Pd(0)_2 2,4-Diarylpyrimidine

Figure 1: Generalized catalytic cycles for the one-pot double Suzuki coupling of dichloropyrimidines.

Key Experimental Parameters and Their Rationale

The success of a one-pot double Suzuki coupling hinges on the careful selection and control of several key reaction parameters.

Catalyst System

The choice of palladium catalyst and its associated ligands is critical for achieving high yields and selectivity.

  • Palladium Precatalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective precatalyst for this transformation.[3][9] Other palladium sources, such as palladium(II) acetate (Pd(OAc)₂) in the presence of a phosphine ligand, can also be employed.

  • Ligands: The phosphine ligands stabilize the palladium catalyst and influence its reactivity. Triphenylphosphine (PPh₃) is a standard choice, though more specialized ligands can be used to overcome specific challenges, such as coupling with sterically hindered substrates.

Solvent System

The solvent plays a crucial role in the solubility of the reactants and the overall reaction kinetics.

  • Alcoholic Solvent Mixtures: Mixtures of an organic solvent like toluene or 1,4-dioxane with an alcohol (e.g., ethanol) and water have been shown to be highly effective.[1][10] The alcoholic co-solvent can enhance the reactivity, allowing for lower reaction temperatures.[1]

  • Polar Aprotic Solvents: While usable, polar aprotic solvents may require higher temperatures to achieve comparable reactivity to alcoholic mixtures.[1]

Base

The base is essential for the transmetalation step of the Suzuki-Miyaura reaction.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) is a widely used and effective base for this reaction.[1][3] Other bases such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) can also be utilized depending on the specific substrates and catalyst system.

Detailed Experimental Protocol: One-Pot Synthesis of 2-(4-Fluorophenyl)-4-phenylpyrimidine

This protocol is adapted from established literature procedures and serves as a representative example for the one-pot double Suzuki coupling of 2,4-dichloropyrimidine.[1]

Workflow cluster_prep Reaction Setup cluster_first_coupling First Suzuki Coupling cluster_second_coupling Second Suzuki Coupling cluster_workup Workup and Purification A Combine 2,4-dichloropyrimidine, solvents (toluene, ethanol, water) in a reaction vial. B Degas the solution with an inert gas (e.g., Argon) for 5-10 minutes. A->B C Add phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃. B->C D Heat the reaction mixture (e.g., 55°C) and monitor for completion (e.g., 12 hours). C->D E Add the second boronic acid (p-fluorophenylboronic acid), an additional portion of Pd(PPh₃)₄, and K₂CO₃. D->E F Continue heating and monitor for the formation of the diarylated product. E->F G Cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water. F->G H Dry the organic layer and remove the solvent in vacuo. G->H I Purify the crude product by chromatography. H->I

Figure 2: Experimental workflow for the one-pot double Suzuki coupling.
Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles (mmol)
2,4-Dichloropyrimidine148.98100 mg0.67
Phenylboronic Acid121.9382 mg0.67
p-Fluorophenylboronic Acid139.92110 mg0.78
Pd(PPh₃)₄ (1st addition)1155.5621 mg0.018
Pd(PPh₃)₄ (2nd addition)1155.5610 mg0.009
K₂CO₃ (1st addition)138.21278 mg2.01
K₂CO₃ (2nd addition)138.21278 mg2.01
Toluene-2.9 mL-
Ethanol-0.7 mL-
Water-0.7 mL-
Step-by-Step Procedure
  • Reaction Setup: In a suitable reaction vial equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (100 mg, 0.67 mmol) in a mixture of toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL).

  • Degassing: Sparge the solution with a gentle stream of argon for 5-10 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • First Coupling Reagent Addition: To the degassed solution, add phenylboronic acid (82 mg, 0.67 mmol), tetrakis(triphenylphosphine)palladium(0) (21 mg, 0.018 mmol), and potassium carbonate (278 mg, 2.01 mmol).

  • First Coupling Reaction: Seal the vial and heat the reaction mixture to 55°C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the mono-arylated intermediate (2-chloro-4-phenylpyrimidine).

  • Second Coupling Reagent Addition: After the completion of the first coupling, add p-fluorophenylboronic acid (110 mg, 0.78 mmol), an additional portion of tetrakis(triphenylphosphine)palladium(0) (10 mg, 0.009 mmol), and potassium carbonate (278 mg, 2.01 mmol) to the reaction vial.

  • Second Coupling Reaction: Reseal the vial and continue to heat at 55°C for an additional 12-24 hours, or until the mono-arylated intermediate is consumed.

  • Workup: Cool the reaction mixture to room temperature. Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-fluorophenyl)-4-phenylpyrimidine.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Incomplete First Coupling - Inefficient catalyst activity- Insufficient reaction time or temperature- Ensure proper degassing to prevent catalyst oxidation.- Increase reaction temperature or prolong reaction time.- Consider a different palladium precatalyst or ligand.
Incomplete Second Coupling - Deactivation of the catalyst after the first coupling- Steric hindrance from the first installed aryl group- Add a fresh portion of catalyst for the second step.- Increase the temperature for the second coupling.- Use a more reactive boronic acid or a more robust catalyst system.
Homocoupling of Boronic Acids - Presence of oxygen- High catalyst loading- Rigorously degas all solvents and the reaction mixture.- Optimize the catalyst loading; avoid excessive amounts.
Low Yield with Sterically Hindered Boronic Acids - Steric repulsion hindering transmetalation or reductive elimination- Employ harsher reaction conditions: higher temperatures and a stronger base.[1]- Use specialized ligands designed for sterically demanding substrates.
Poor Regioselectivity - Reaction conditions favoring coupling at C2- While less common for 2,4-dichloropyrimidine, ensure the initial reaction temperature is not excessively high.[1]

Conclusion

The one-pot double Suzuki coupling of dichloropyrimidines is a highly efficient and versatile method for the synthesis of complex diarylated pyrimidines. By understanding the underlying principles of regioselectivity and carefully controlling the reaction parameters, researchers can rapidly generate diverse libraries of pyrimidine-based compounds for applications in drug discovery and materials science. This approach not only accelerates the synthetic process but also aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste.

References

  • Anderson, S. C., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines.
  • Zlotorowicz, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
  • Zlotorowicz, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. [Link]
  • Handy, S. T. (2014). One-Pot Double Suzuki Couplings of Dichloropyrimidines.
  • Guillamot, G., et al. (2013). Efficient one-pot synthesis of 2,4-di(het)aryl and 2,4-diamino pyrido[3,2-d]pyrimidines involving regioselective SNAr and palladium-catalyzed reactions.
  • PubMed. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PubMed. [Link]
  • Magano, J., & Dunetz, J. R. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
  • Xu, G., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(19), 4223–4226. [Link]
  • Handy, S. T., & Zhang, Y. (2006). One-Pot Double Suzuki Cross-Coupling: Synthesis of Diarylated Pyridines.
  • National Institutes of Health. (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity.
  • ResearchGate. (2009). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.
  • Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • MacDonald, M. J., & Sigman, M. S. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 54(17), 3421–3433. [Link]
  • Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Semantic Scholar. [Link]
  • Zlotorowicz, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
  • National Institutes of Health. (2014). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
  • Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • NRO Chemistry. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • National Institutes of Health. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • MacDonald, M. J., & Sigman, M. S. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 54(17), 3421-3433. [Link]
  • MDPI. (2023). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. [Link]
  • KCIL Chemofarbe Group. (2022). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
  • ResearchGate. (2012). Double Suzuki cross-coupling reaction of pyrimidine boronic acid: Synthesis of new versatile dielectrophile.
  • ResearchGate. (2018). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents....
  • Wiley Online Library. (2020).
  • PubMed. (2021).

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling conditions for 4-Chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of modern synthetic challenges, this Technical Support Center is dedicated to researchers, scientists, and drug development professionals tackling the Suzuki-Miyaura cross-coupling of 4-Chloro-6-methoxypyrimidine. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the reaction's intricacies, enabling you to troubleshoot effectively and optimize rationally.

The electron-deficient nature of the pyrimidine ring, combined with the relative inertness of a C-Cl bond, makes this a non-trivial transformation. Success hinges on a well-chosen catalytic system and reaction conditions that favor the desired C-C bond formation over competing side reactions. This guide is structured to address the most common issues encountered in the lab, moving from direct troubleshooting of failed reactions to broader frequently asked questions for strategic optimization.

Troubleshooting Guide: Addressing Common Experimental Failures

This section addresses specific, undesirable outcomes. Each answer delves into the mechanistic cause of the problem and provides a logical sequence of actionable steps to remedy the issue.

Q1: My reaction shows low or no conversion of the this compound. Where should I start troubleshooting?

A1: Low or no conversion in the coupling of an electronically-deactivated aryl chloride like this compound typically points to one of three core issues: an insufficiently active catalyst, catalyst deactivation, or suboptimal reaction conditions.

  • Causality - The Challenge of Aryl Chlorides: The rate-determining step in many Suzuki couplings is the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1] C-Cl bonds are significantly stronger and less polarizable than C-Br or C-I bonds, making this step energetically demanding.[1][2] Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective because the triphenylphosphine ligand is not electron-rich enough to promote the difficult oxidative addition.[3][4]

  • Actionable Troubleshooting Steps:

    • Re-evaluate the Catalyst System: This is the most critical variable. For challenging aryl chlorides, you must use a catalyst system known to facilitate this difficult oxidative addition.

      • Recommendation: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. Ligands such as SPhos , XPhos , or RuPhos are industry standards for this class of transformation.[3][4] They create a highly reactive, coordinatively unsaturated palladium center that can readily break the C-Cl bond.

      • Alternative: N-Heterocyclic Carbene (NHC) ligands are also excellent choices, as they are strong σ-donors that form robust, highly active palladium complexes.[4][5]

    • Check for Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[3][6]

      • Solution: The use of bulky ligands (as mentioned above) can sterically disfavor this unproductive coordination. Furthermore, ensuring a truly inert atmosphere is crucial, as oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[7] Rigorous degassing of your solvent and reaction mixture is mandatory.

    • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the oxidative addition step. If you are running the reaction at 80 °C, consider increasing it to 100-110 °C.[7][8] Monitor for potential substrate or product decomposition at these higher temperatures.

Q2: I've isolated my product, but it's contaminated with significant amounts of 6-methoxypyrimidine. What is this byproduct and how can I prevent it?

A2: The formation of 6-methoxypyrimidine is a classic case of hydrodehalogenation , a common side reaction where the chlorine atom is replaced by a hydrogen atom.

  • Causality - The Palladium-Hydride Pathway: This side reaction is typically mediated by a palladium-hydride (Pd-H) species.[9] This reactive intermediate can be formed through several pathways, including the reaction of the palladium complex with the base, solvent (especially alcohols or residual water), or other impurities.[9][10] Once formed, the aryl group can reductively eliminate with the hydride to produce the undesired dehalogenated product.[9] N-heterocyclic halides can be particularly susceptible to this pathway.[9]

  • Actionable Troubleshooting Steps:

    • Modify the Base: Strong, protic bases (like NaOH or KOH) and some alkoxides can be sources of hydrides. Switch to a weaker, non-nucleophilic inorganic base.

      • Recommendation: Potassium phosphate (K₃PO₄) is often an excellent choice as it is sufficiently basic to promote the Suzuki coupling but less likely to generate Pd-H species.[4][11] Cesium fluoride (CsF) under anhydrous conditions is another effective option.[4]

    • Change the Solvent System: If you are using an alcohol-based solvent, this is a likely culprit.

      • Recommendation: Switch to aprotic solvents such as 1,4-dioxane , toluene , or THF , typically with a small amount of water to aid in dissolving the base and facilitating transmetalation.[7][12][13] Ensure your aprotic solvents are anhydrous if hydrodehalogenation is a persistent issue.

    • Protect N-H Groups: If your coupling partner contains an N-H group (e.g., an indole or pyrrole), deprotonation by the base can increase the electron density of that ring and sometimes promote side reactions. Protecting the N-H group with a suitable protecting group (like BOC) can suppress dehalogenation.[9][14]

Q3: My main byproduct is the deborylated starting material from my boronic acid coupling partner. How do I suppress this?

A3: This side reaction is known as protodeboronation , where the C-B bond of the organoboron reagent is cleaved and replaced with a C-H bond.[11][15] It is a frequent and frustrating issue, especially with heteroaromatic boronic acids.[4]

  • Causality - Boronic Acid Instability: Protodeboronation is essentially the hydrolysis of the carbon-boron bond. The rate of this undesired reaction is highly dependent on pH, temperature, and the electronic nature of the boronic acid itself.[11][15] It can be catalyzed by the base required for the Suzuki reaction and is often accelerated at higher temperatures.[11][16] The goal is to have the desired Suzuki coupling outcompete the undesired protodeboronation.

  • Actionable Troubleshooting Steps:

    • Use a Boronic Ester: Boronic acids are in equilibrium with their corresponding boronate esters. Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are significantly more stable and less prone to protodeboronation.[4][15] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the opportunity for this side reaction.[15]

    • Optimize the Base: As with hydrodehalogenation, the choice of base is critical. Strong bases can accelerate protodeboronation.

      • Recommendation: Switch to weaker bases like K₃PO₄ or K₂CO₃ .[4][11]

    • Lower the Temperature: Since protodeboronation is often accelerated by heat, running the reaction at the lowest possible temperature that still allows for efficient catalytic turnover is beneficial.[11] Try reducing the temperature from 100 °C to 80 °C and monitor the reaction progress over a longer period.

    • Minimize Water: While Suzuki reactions often benefit from some water, excess water can serve as the proton source for protodeboronation.[11] If using a biphasic system like dioxane/water, try reducing the proportion of water (e.g., from 5:1 to 10:1).

Frequently Asked Questions (FAQs) for Reaction Optimization

This section provides answers to broader strategic questions, aiding in the design of a robust and high-yielding protocol from the outset.

Q4: Which palladium catalyst and ligand combination is the best starting point for coupling with this compound?

A4: There is no single "best" combination for all substrates, but for an electron-deficient heteroaryl chloride, an excellent and reliable starting point is a second-generation Buchwald palladacycle precatalyst , such as SPhos Pd G2 or XPhos Pd G2 .

  • Rationale: These precatalysts are air- and moisture-stable, making them easy to handle.[17] Upon gentle heating, they cleanly and reliably generate the active, monoligated Pd(0)L species necessary for the reaction, avoiding the side reactions that can occur with Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf).[12][17] The SPhos and XPhos ligands themselves are bulky and electron-rich, which, as discussed in Q1, is crucial for promoting the challenging oxidative addition into the C-Cl bond.[4]

Catalyst SystemClassTypical Use Case for this Reaction
SPhos/XPhos Pd G2/G3 Buchwald PalladacycleExcellent starting point. Robust, reliable activation, and effective for aryl chlorides.[4][17]
Pd₂(dba)₃ + Ligand Pd(0) Source + LigandA flexible option allowing for ligand screening. Requires careful handling as Pd₂(dba)₃ can degrade.[17]
Pd(OAc)₂ + Ligand Pd(II) Source + LigandCommon but can be less efficient. Requires in situ reduction to Pd(0), which can sometimes lead to side reactions.[2][12]
Pd(PPh₃)₄ Pd(0) with PPh₃Often ineffective for aryl chlorides due to the lower electron-donating ability of PPh₃.[3][4]
Q5: How do I select the optimal base and solvent for my reaction?

A5: The base and solvent are critically interlinked. The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5]

  • Base Selection:

    • K₃PO₄ (Potassium Phosphate): Often considered the "go-to" base for difficult couplings. It is strong enough to be effective but generally minimizes side reactions like hydrodehalogenation and protodeboronation.[11][18] It is often used in a dioxane/water solvent system.

    • K₂CO₃ (Potassium Carbonate): A very common and cost-effective base. It is weaker than K₃PO₄ and can be a good choice, especially if your substrates are sensitive to stronger bases.[17][19]

    • Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can sometimes accelerate slow reactions. However, its higher basicity can also increase the rate of side reactions.[8]

    • Organic Bases (e.g., Et₃N, DIPEA): Generally not used in Suzuki couplings as their basicity is often insufficient, and they can act as competing ligands for the palladium catalyst.

  • Solvent Selection:

    • 1,4-Dioxane / Water: A very common and effective biphasic system. Dioxane solubilizes the organic components, while water dissolves the inorganic base. Ratios typically range from 4:1 to 10:1.[19][20]

    • Toluene / Water: Another excellent aprotic solvent system, often used at higher temperatures.

    • THF / Water: A good choice, but its lower boiling point limits the achievable reaction temperature.

    • DMF / DMAc: These polar aprotic solvents should be used with caution. While they can aid in solubility, they can decompose at high temperatures to generate amines that may interfere with the catalysis.[2]

Q6: How can I monitor the progress of my reaction effectively?

A6: Monitoring the reaction is key to understanding its kinetics and determining the optimal reaction time. The two most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: A quick, simple, and cost-effective method to qualitatively assess the consumption of starting materials and the formation of the product.[21] Spot the reaction mixture against your starting this compound and boronic acid. The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicates progress.

  • LC-MS: Provides more definitive, quantitative data.[22] By taking small aliquots from the reaction mixture over time, you can determine the precise conversion to product and identify the mass of any byproducts being formed, which is invaluable for troubleshooting.[22][23]

Visualized Workflows and Protocols

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction, providing a mechanistic framework for understanding experimental choices.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation product Ar-R (Product) trans_complex->product Reductive Elimination inv1->trans_complex inv2->pd0 start_halide Ar-Cl start_halide->oa_complex start_boron R-B(OR)₂ start_boron->inv1 base Base base->inv1

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow Diagram

This decision tree provides a systematic approach to diagnosing and solving common problems with the Suzuki coupling of this compound.

Troubleshooting_Workflow start Reaction Outcome? (Low Yield / Side Products) dec_byproduct Major Byproduct Observed? start->dec_byproduct dec_dehalo Hydrodehalogenation? (Ar-H formed) dec_byproduct->dec_dehalo Yes act_catalyst Optimize Catalyst: - Use Buchwald Ligand (SPhos/XPhos) - Use Palladacycle Precatalyst dec_byproduct->act_catalyst No (Just Low Conversion) dec_deboryl Protodeboronation? (R-H formed) dec_dehalo->dec_deboryl No act_base_solvent Change Base/Solvent: - Use K₃PO₄ or CsF - Use Anhydrous Aprotic Solvent (Dioxane, Toluene) dec_dehalo->act_base_solvent Yes dec_homo Homocoupling? (R-R formed) dec_deboryl->dec_homo No act_boron Stabilize Boron Reagent: - Use Pinacol or MIDA Ester - Lower Temperature (e.g., 80°C) - Use K₃PO₄ / K₂CO₃ dec_deboryl->act_boron Yes act_degas Improve Inert Atmosphere: - Rigorously Degas Solvents - Use Pd(0) Source or Precatalyst dec_homo->act_degas Yes act_conditions Optimize Conditions: - Increase Temperature (e.g., 100-110°C) - Check Reagent Purity act_catalyst->act_conditions

Caption: A decision tree for troubleshooting the Suzuki coupling reaction.

Experimental Protocols

Protocol 1: General Screening Conditions

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

    • Add the palladium precatalyst (e.g., SPhos Pd G2, 1-3 mol%).

  • Inert Atmosphere:

    • Seal the flask/vial with a septum.

    • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition:

    • Through the septum, add degassed 1,4-dioxane and degassed water to form a 5:1 to 10:1 solvent mixture. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or heating block set to 100 °C.

    • Stir vigorously for 4-16 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.[21][22]

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Mitigating Protodeboronation with a Boronic Ester

This protocol is adapted for use with a sensitive heteroarylboronic acid where protodeboronation is a major concern.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

    • Add the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol% and XPhos, 4.4 mol%).

  • Inert Atmosphere:

    • Establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition:

    • Add degassed 1,4-dioxane and water (10:1 ratio) to a concentration of ~0.1 M.

  • Reaction Execution:

    • Heat the reaction mixture to a moderate temperature (e.g., 75-80 °C) with vigorous stirring.[20] The lower temperature helps to suppress the rate of protodeboronation relative to the desired coupling.[11]

    • Monitor the reaction closely. It may require a longer reaction time (12-24 hours) due to the lower temperature.

  • Workup and Purification:

    • Follow the workup and purification procedure outlined in Protocol 1.

References

  • Wikipedia.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ChemRxiv. (2024).
  • Reddit. (2025).
  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
  • ACS Publications. (2015).
  • University of British Columbia. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Advion. SUZUKI REACTION MONITORING. [Link]
  • ResearchGate. (2020). Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)
  • NIH National Library of Medicine. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
  • FULIR. (2021).
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?[Link]
  • Royal Society of Chemistry. (2013).
  • ResearchGate. (2017). Suzuki Coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]
  • MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • NIH National Library of Medicine. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. [Link]
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
  • Wiley Online Library. (2000).
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
  • Reddit. (2024). Failed suzuki coupling, any suggenstions?[Link]
  • Royal Society of Chemistry. (2019).
  • PubMed. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloro-6-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The content is structured in a question-and-answer format to directly address specific issues you may face in your laboratory work. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, empowering you to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of this compound, which is a crucial intermediate in the production of various pharmaceuticals.[1] The primary route to this compound often involves the selective methoxylation of 4,6-dichloropyrimidine.

Question 1: My reaction to form this compound from 4,6-dichloropyrimidine is sluggish and gives a poor yield. What are the likely causes and how can I improve it?

Answer:

A sluggish reaction and low yield in the nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with a methoxide source can stem from several factors. The reactivity of dichloropyrimidines is generally high, with the C4 and C6 positions being more susceptible to nucleophilic attack than the C2 position.[2][3]

Probable Causes & Solutions:

  • Insufficiently Active Nucleophile: The strength of your methoxide source is critical. Sodium methoxide is a common choice. Ensure it is fresh and has not been deactivated by moisture.

    • Protocol Insight: Preparing a fresh solution of sodium methoxide in dry methanol immediately before use is highly recommended.[4] Alternatively, using a strong base like sodium hydride in anhydrous methanol can generate a highly reactive methoxide anion in situ.

  • Suboptimal Reaction Temperature: While the reaction can proceed at room temperature, gentle heating can significantly increase the reaction rate.

    • Experimental Tip: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A temperature range of 40-60 °C is often a good starting point for optimization.

  • Inadequate Solvent: The choice of solvent is crucial. While methanol is the source of the methoxide, a co-solvent can sometimes be beneficial.

    • Expert Recommendation: Anhydrous polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the methoxide and improve solubility of the starting material.[4] However, be mindful that these solvents can be difficult to remove. A process patent suggests using a polar aprotic solvent and then distilling it off to facilitate product precipitation.[5][6]

Workflow for Optimizing the Methoxylation Reaction:

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Question 2: I am observing a significant amount of a di-substituted byproduct, 4,6-dimethoxypyrimidine, in my reaction mixture. How can I improve the selectivity for the mono-substituted product?

Answer:

The formation of 4,6-dimethoxypyrimidine is a common side reaction resulting from the further reaction of the desired product with the methoxide nucleophile. Controlling the regioselectivity is key.

Strategies for Enhancing Mono-substitution:

  • Stoichiometric Control: This is the most critical parameter. Using a slight excess of 4,6-dichloropyrimidine relative to the sodium methoxide will ensure the nucleophile is the limiting reagent, thus minimizing the second substitution.

    • Quantitative Approach: Start with a molar ratio of 1:0.9 of 4,6-dichloropyrimidine to sodium methoxide and adjust as needed based on your results.

  • Controlled Addition of Nucleophile: Adding the sodium methoxide solution dropwise to the solution of 4,6-dichloropyrimidine at a controlled temperature can help maintain a low concentration of the nucleophile in the reaction mixture, favoring mono-substitution.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0-5 °C) will slow down both the desired reaction and the subsequent side reaction. Since the second substitution is often slower than the first, this can improve selectivity.

Comparative Table of Reaction Conditions for Selectivity:

ParameterCondition for Mono-substitutionCondition Favoring Di-substitutionRationale
Stoichiometry (Dichloropyrimidine:NaOMe) > 1 : 1≤ 1 : 2Limiting the nucleophile prevents over-reaction.
Temperature 0-25 °C> 40 °CLower temperatures slow the second, less favorable substitution.
Addition Method Slow, dropwise addition of NaOMeRapid addition of NaOMeMaintains a low instantaneous concentration of the nucleophile.

Question 3: My final product is contaminated with a hydroxylated impurity, 4-hydroxy-6-methoxypyrimidine. What is the source of this impurity and how can it be avoided?

Answer:

The presence of 4-hydroxy-6-methoxypyrimidine indicates hydrolysis of the chloro-group in your product. Chloropyrimidines are susceptible to hydrolysis, especially under certain conditions.

Sources of Hydrolysis and Preventive Measures:

  • Moisture in Reagents and Solvents: This is the most common culprit. Water can act as a nucleophile, displacing the chloride.

    • Prevention: Ensure all glassware is thoroughly dried. Use anhydrous solvents and freshly opened, high-purity reagents. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Aqueous Work-up: The work-up procedure can introduce water.

    • Mitigation: If an aqueous work-up is necessary, perform it at low temperatures and as quickly as possible. Use a buffered aqueous solution to control the pH, as both highly acidic and basic conditions can promote hydrolysis.[7][8] A patent describes a process where hydrolysis of a related chloropyrimidine is intentionally carried out using hydrochloric acid.[9]

  • Purification: Chromatography on silica gel can sometimes lead to hydrolysis if the silica is not anhydrous or if protic solvents are used in the eluent.

    • Best Practice: Dry the crude product thoroughly before chromatography. Consider using a less acidic stationary phase like alumina if hydrolysis on silica is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of 4,6-dichloropyrimidine, the precursor to this compound?

A1: The most common and industrially viable starting material for 4,6-dichloropyrimidine is 4,6-dihydroxypyrimidine.[10][11] This is typically chlorinated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[10][12]

Q2: Are there any significant side reactions to be aware of during the chlorination of 4,6-dihydroxypyrimidine with POCl₃?

A2: Yes, the reaction of hydroxypyrimidines with POCl₃ can generate polymeric phosphorus byproducts. These byproducts can make the work-up and isolation of the product difficult.[13] Careful control of reaction temperature and stoichiometry is crucial. The use of a tertiary amine or its hydrochloride salt as a catalyst is common practice to drive the reaction to completion.[13][14]

Q3: Can the Vilsmeier-Haack reagent be used in the synthesis of chloropyrimidines?

A3: The Vilsmeier-Haack reagent (formed from POCl₃ and a substituted amide like DMF) is primarily known for formylation reactions.[15][16] However, it can also act as a chlorinating agent for activated hydroxyl groups on heterocyclic rings. In the context of pyrimidine synthesis, it can be involved in both chlorination and formylation, potentially leading to side products if not carefully controlled.[17][18] For instance, the reaction of 2-methylpyrimidine-4,6-diol with the Vilsmeier reagent can lead to formylation at the 5-position without substitution of the hydroxyl groups.[17]

Q4: How does the position of other substituents on the pyrimidine ring affect the regioselectivity of nucleophilic substitution?

A4: The electronic nature of other substituents on the pyrimidine ring can significantly influence the regioselectivity of SNAr reactions. Electron-donating groups at the C6 position can alter the LUMO (Lowest Unoccupied Molecular Orbital) distribution, making the C2 position more susceptible to nucleophilic attack, which can be an exception to the general C4/C6 selectivity.[19] Conversely, electron-withdrawing groups at the C5 position generally enhance the selectivity for substitution at the C4 position.[20]

Reaction Mechanism Overview: Nucleophilic Aromatic Substitution (SNAr)

Caption: Simplified mechanism of SNAr for this compound synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add 4,6-dihydroxypyrimidine (1 equiv.).

  • Add phosphorus oxychloride (POCl₃, 4-5 equiv.) and a catalytic amount of N,N-dimethylaniline (0.1-0.2 equiv.).

  • Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a solid base (e.g., sodium carbonate or sodium bicarbonate) until the pH is ~7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,6-dichloropyrimidine.

  • Purify by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4,6-dichloropyrimidine (1 equiv.) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of sodium methoxide (0.95 equiv.) in anhydrous methanol.

  • Add the sodium methoxide solution dropwise to the stirred solution of 4,6-dichloropyrimidine over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem.
  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid.
  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society.
  • Synthesis of 4-chloromethyl-6-hydroxy-2-methoxy-pyrimidine. PrepChem.com.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme Chemistry.
  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • Method for producing 4-chloro-6-hydroxypyrimidine.
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical Chemistry.
  • Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • addressing challenges in the large-scale synthesis of 4,6-diethoxypyrimidine. Benchchem.
  • How to synthesize 4,6-Dichloropyrimidine? - FAQ. Guidechem.
  • 4-Chloro-6-methoxypyrimidin-2-amine.
  • The investigations of the methods for the reduction of chloroyrimidines.
  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions.
  • Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Synfacts.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry.
  • 4,6-Dichloro-2-methylpyrimidine synthesis. ChemicalBook.
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
  • Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • This compound. ChemBK.
  • Process for the preparation of chloropyrimidines.
  • Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6.
  • 4,6-Dichloro-5-(2-methoxyphenoxy)-2,2′-bipyrimidine. PMC - NIH.
  • Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • The synthesis of 4,6-Dihydroxy-2-methoxypyrimidine and derived pyrimidine intermediates.
  • Process for preparing 4,6-dichloro-pyrimidine.
  • This compound. Synblock.

Sources

Technical Support Center: Purification of 4-Chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Chloro-6-methoxypyrimidine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The following information is structured to offer practical, experience-based solutions to facilitate your experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: The impurities in your crude product will largely depend on the synthetic route employed. However, common impurities can include:

  • Unreacted starting materials: Such as 4,6-dichloropyrimidine.

  • Over-reacted or side-products: For example, di-substituted pyrimidines if the reaction is not carefully controlled.

  • Colored impurities: These can arise from the degradation of starting materials or the product, particularly at elevated temperatures.[1]

  • Residual solvents: Solvents used in the synthesis and workup may be present.[1]

  • Inorganic salts: Byproducts from the reaction, such as sodium chloride, must be thoroughly removed.[1]

Q2: What are the primary purification techniques for this compound?

A2: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q3: How do I choose the best purification method for my sample?

A3: The choice of purification method is critical for achieving high purity and yield. The following decision-making process can guide you:

Purification Method Selection start Crude Product Analysis (TLC, NMR) decision1 Are impurities significantly different in polarity from the product? start->decision1 recrystallization Recrystallization decision1->recrystallization Yes chromatography Column Chromatography decision1->chromatography No decision2 Are there colored impurities? recrystallization->decision2 decision2->recrystallization:w No activated_carbon Activated Carbon Treatment (before recrystallization) decision2->activated_carbon Yes activated_carbon->recrystallization:w

Caption: Decision workflow for selecting the appropriate purification method.

II. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[2] This section provides solutions to common problems encountered during the recrystallization of this compound.

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Causes:

    • The boiling point of the solvent is higher than the melting point of the compound. This compound has a relatively low melting point (30.23 °C).[3]

    • The presence of significant impurities can lower the melting point of the mixture.

    • The solution is cooling too rapidly.

  • Solutions:

    • Select a lower-boiling point solvent: Experiment with different solvent systems. A mixed solvent system, such as hexane/ethyl acetate, can be effective.[1][4]

    • Lower the crystallization temperature: Induce crystallization at a lower temperature by adding a seed crystal or by gently scratching the inside of the flask with a glass rod at the surface of the solution.[5]

    • Preliminary purification: If the crude material is highly impure, a preliminary purification step like a simple filtration through a plug of silica gel may be necessary.[5]

Issue 2: Low or no crystal formation upon cooling.

  • Possible Causes:

    • Too much solvent was used, and the solution is not supersaturated.

    • The solution was cooled too quickly, preventing crystal nucleation.

    • The compound is highly soluble in the chosen solvent even at low temperatures.

  • Solutions:

    • Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Induce crystallization:

      • Add a seed crystal of pure this compound.

      • Scratch the inner surface of the flask with a glass rod.

    • Change the solvent system: If the compound remains soluble, a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures is required.

Issue 3: Persistent colored impurities in the final product.

  • Possible Cause:

    • Colored impurities are co-precipitating with the product.

  • Solution: Activated Carbon Treatment

    • Activated carbon is effective in adsorbing colored impurities.[1]

    • Protocol:

      • Dissolve the crude this compound in a suitable hot solvent.

      • Add a small amount of activated carbon (typically 1-2% by weight of the crude product).[1]

      • Stir the mixture at an elevated temperature for 15-30 minutes.[1]

      • Perform a hot filtration through a pad of celite to remove the activated carbon.[1]

      • Proceed with the recrystallization as usual.

    • Caution: Using excessive amounts of activated carbon can lead to significant product loss due to adsorption of the desired compound.[1]

Experimental Protocol: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., hexane/ethyl acetate mixture)[1]

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.[6] A hexane/ethyl acetate mixture is a good starting point.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[6]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[7]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[7]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

III. Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[8][9]

Issue 1: Poor separation of the product from impurities.

  • Possible Causes:

    • Inappropriate solvent system (eluent): The polarity of the eluent may be too high or too low.

    • Column overloading: Too much sample was loaded onto the column.

    • Poorly packed column: Channels or cracks in the stationary phase lead to uneven flow.

  • Solutions:

    • Optimize the eluent: Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation between the product and impurities. A gradient of hexane and ethyl acetate is often effective.[1]

    • Reduce the sample load: Use a smaller amount of crude product.

    • Repack the column: Ensure the silica gel is packed uniformly.

Issue 2: The product elutes too quickly or not at all.

  • Possible Causes:

    • Eluent is too polar: If the product elutes too quickly, the eluent is too polar and is not allowing for sufficient interaction with the stationary phase.

    • Eluent is not polar enough: If the product does not elute, the eluent is not polar enough to displace the compound from the stationary phase.

  • Solutions:

    • Adjust eluent polarity:

      • If the product elutes too quickly, decrease the polarity of the eluent (e.g., increase the proportion of hexane).

      • If the product does not elute, gradually increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).

Issue 3: Tailing of the product peak.

  • Possible Cause:

    • Secondary interactions between the basic pyrimidine ring and acidic silanol groups on the silica gel.

  • Solution:

    • Add a modifier to the eluent: Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to suppress these interactions and improve peak shape.

Experimental Protocol: Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[1]

  • Eluent (e.g., hexane/ethyl acetate gradient)[1]

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the column.[1]

  • Elution: Begin elution with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to elute the desired product.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

IV. Safety Precautions

  • Always handle this compound and its related compounds in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

  • Consult the Safety Data Sheet (SDS) for detailed safety information.[10][11][12][13]

V. References

  • This compound (26452-81-3) - Chemchart. [Link]

  • Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents.

  • Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents.

  • This compound - ChemBK. [Link]

  • 4-Chloro-2,6-dimethoxypyrimidine - SIELC Technologies. [Link]

  • Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... - ResearchGate. [Link]

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. [Link]

  • This compound TCI Analytical reagent - AMI Scientific. [Link]

  • Method for producing 4-chloro-6-hydroxypyrimidine - Google Patents.

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Recrystallization - YouTube. [Link]

  • B. Column Chromatography - Chemistry LibreTexts. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. [Link]

  • Process for preparing 4,6-dichloro-pyrimidine - Google Patents.

  • (PDF) 4-Chloro-6-methoxypyrimidin-2-amine - ResearchGate. [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkivoc. [Link]

  • This compound | CAS 26452-81-3 | P212121 Store. [Link]

  • COLUMN CHROMATOGRAPHY KIT | Fralin Life Sciences Institute. [Link]

Sources

Technical Support Center: Synthesis of 4,6-Diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4,6-diethoxypyrimidine. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges and impurities encountered during this synthetic process. The guidance provided herein is based on established chemical principles and field-proven methodologies to ensure you can achieve high purity and yield.

Overview of the Synthetic Pathway

The most common and industrially viable route to 4,6-diethoxypyrimidine is a two-step synthesis.[1][2] It begins with the chlorination of 4,6-dihydroxypyrimidine to form the key intermediate, 4,6-dichloropyrimidine. This is followed by a nucleophilic aromatic substitution, specifically a Williamson ether synthesis, where the dichloro-intermediate is reacted with sodium ethoxide to yield the final product.[2][3]

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Ethoxylation 4,6-Dihydroxypyrimidine 4,6-Dihydroxypyrimidine 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine 4,6-Dihydroxypyrimidine->4,6-Dichloropyrimidine POCl₃ or SOCl₂ 4,6-Diethoxypyrimidine 4,6-Diethoxypyrimidine 4,6-Dichloropyrimidine->4,6-Diethoxypyrimidine Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->4,6-Diethoxypyrimidine Williamson Ether Synthesis G cluster_input Problem cluster_analysis Root Cause Analysis cluster_solution Corrective Actions Impurity_Detected 4-chloro-6-ethoxypyrimidine detected by HPLC/GC Cause1 Insufficient NaOEt? Impurity_Detected->Cause1 Check Stoichiometry Cause2 Suboptimal Time/Temp? Impurity_Detected->Cause2 Review Logs Cause3 Moisture Contamination? Impurity_Detected->Cause3 Check Reagents Sol1 Increase NaOEt (2.5 - 3.0 eq) Cause1->Sol1 Yes Sol2 Extend Reflux Time & Monitor Cause2->Sol2 Yes Sol3 Use Anhydrous Conditions Cause3->Sol3 Yes Sol4 Purify via Chromatography Sol1->Sol4 Sol2->Sol4 Sol3->Sol4

Sources

Technical Support Center: Troubleshooting Guide for Palladium Catalyst Deactivation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium Catalysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to palladium catalyst deactivation. By understanding the root causes of decreased catalytic activity, you can optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.

Section 1: Symptom-Based Troubleshooting - "My Reaction Isn't Working!"

This section addresses common observable symptoms of catalyst deactivation and provides a logical workflow for troubleshooting.

FAQ 1: My reaction mixture has turned black, and the reaction has stalled. What's happening?

Answer: The formation of a black precipitate is a classic sign of palladium black, which consists of inactive, agglomerated palladium particles.[1] This aggregation halts the catalytic cycle. The primary reasons for palladium black formation include:

  • Catalyst Decomposition: The active Pd(0) species can be unstable, particularly at elevated temperatures, leading to aggregation.[1]

  • Ligand Dissociation: If the phosphine ligand detaches from the palladium center, the unprotected metal atoms can aggregate.[1]

  • Oxidation: Exposure to oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade sensitive phosphine ligands.[1]

Troubleshooting Flowchart:

Caption: Troubleshooting workflow for palladium black formation.

FAQ 2: My reaction is sluggish, or the yield is significantly lower than expected. What are the likely causes?

Answer: A gradual decrease in reaction rate or a consistently low yield often points to more subtle forms of deactivation or suboptimal conditions. The primary culprits are catalyst poisoning and thermal degradation.

  • Catalyst Poisoning: Impurities in the reaction mixture can bind to the active sites of the catalyst, rendering them inactive.[2] Common poisons for palladium catalysts include sulfur compounds, halides, cyanides, and certain nitrogen-containing heterocycles.[3][4]

  • Thermal Degradation (Sintering): At high temperatures, palladium nanoparticles on a solid support can migrate and coalesce into larger, less active particles. This process, known as sintering, reduces the available catalytic surface area.[5][6] Water can exacerbate sintering.[6]

Initial Diagnostic Steps:

  • Reagent Purity Check: Scrutinize the purity of all starting materials, solvents, and reagents. Impurities are a frequent source of catalyst poisons.[7]

  • Inert Atmosphere Integrity: Ensure your reaction setup is strictly anaerobic. Oxygen can lead to the formation of inactive palladium oxides.[7]

  • Temperature Verification: Confirm that the reaction temperature is appropriate for the specific catalyst and transformation. Excessive heat can accelerate both sintering and ligand degradation.[1][5]

Section 2: Deep Dive into Deactivation Mechanisms

Understanding the specific chemical processes that lead to catalyst deactivation is crucial for developing robust and efficient catalytic systems.

Poisoning: The Silent Killer

Catalyst poisoning occurs when a substance chemically bonds to the active sites of the palladium catalyst, blocking access to the reactants.[2][3]

Common Catalyst Poisons and Their Sources:

Poison ClassExamplesPotential Sources
Sulfur CompoundsSulfides, thiols, sulfoxidesReagents, solvents, residual impurities from previous steps
HalidesExcess chloride, bromide, iodideStarting materials, additives, glassware contamination
Nitrogen CompoundsPyridine, quinoline, nitrilesSubstrates, products, solvents
Carbon MonoxideIncomplete combustion, syngas impuritiesGaseous reagents
Heavy MetalsLead, mercuryContaminated reagents, equipment

Q: How can I confirm if my catalyst is poisoned?

A: A definitive diagnosis often requires analytical techniques. However, a simple experimental test can provide strong evidence:

Experimental Protocol: Testing for Catalyst Poisoning [7]

  • Baseline Reaction: Run the reaction under your standard conditions with the current batch of reagents and solvents. Carefully record the yield and reaction profile.

  • High-Purity Reaction: Repeat the reaction, but this time use reagents and solvents of the highest available purity. This includes using anhydrous and degassed solvents and freshly purified solid reagents.

  • Comparison: If the high-purity reaction shows a significant improvement in rate and/or yield, it strongly suggests that an impurity in your original materials was poisoning the catalyst.

Thermal Degradation: Sintering and Agglomeration

For heterogeneous palladium catalysts (e.g., Pd on carbon), thermal degradation is a major cause of irreversible deactivation.

  • Sintering: At elevated temperatures, small palladium nanoparticles can become mobile on the support surface and merge into larger particles. This reduces the active surface area of the catalyst.[5][6] The presence of water can accelerate this process.[6]

  • Leaching: Palladium can dissolve from the solid support into the reaction medium, a process known as leaching.[5][8][9] This not only deactivates the heterogeneous catalyst but can also lead to contamination of the product with palladium.[10] The presence of certain ligands and reactants can influence the rate of leaching.[10][11]

Q: How can I minimize thermal degradation?

A:

  • Optimize Temperature: Operate at the lowest temperature that provides an acceptable reaction rate.

  • Choose a Stable Support: The choice of support material can significantly impact the catalyst's resistance to sintering.[5]

  • Ligand Selection: For homogeneous catalysis, bulky, electron-rich ligands can stabilize the palladium center and prevent aggregation.[1][12]

Ligand-Related Deactivation

In homogeneous catalysis, the ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity.

  • Ligand Degradation: Phosphine-based ligands, commonly used in cross-coupling reactions, can be susceptible to oxidation or other decomposition pathways, especially at high temperatures or in the presence of air.

  • Ligand Dissociation: The dissociation of a ligand from the palladium center can expose the metal, leading to aggregation and the formation of palladium black.[1] The stability of the metal-ligand bond is crucial for catalyst longevity.[12][13]

Q: How do I choose the right ligand to enhance catalyst stability?

A: The choice of ligand has a significant impact on catalyst activity and lifetime.[14]

  • Steric Bulk: Bulky ligands can create a protective sphere around the palladium atom, preventing aggregation.

  • Electron-Donating Properties: Electron-rich ligands can strengthen the palladium-ligand bond, reducing the likelihood of dissociation.

  • Bidentate vs. Monodentate: Bidentate ligands (chelating ligands) often form more stable complexes with palladium than their monodentate counterparts.

Section 3: Catalyst Regeneration and Reactivation

In some cases, a deactivated catalyst can be regenerated to restore its activity. The appropriate method depends on the deactivation mechanism.

FAQ 3: Can I regenerate my deactivated palladium catalyst?

Answer: It depends on the cause of deactivation.

  • Poisoning: If the poison is reversibly bound, it may be possible to remove it. For example, some sulfur-poisoned catalysts can be regenerated by thermal treatment.[7]

  • Coking: For heterogeneous catalysts deactivated by the deposition of carbonaceous material ("coke"), regeneration can sometimes be achieved by controlled oxidation to burn off the coke.[5][15][16]

  • Sintering: Deactivation due to sintering is generally irreversible as the small nanoparticles have permanently fused into larger ones.[17]

  • Reduction to Pd(0): In some cases where an active Pd(II) catalyst is deactivated by reduction to inactive Pd(0) species, re-oxidation can restore activity. For instance, treatment with an oxidant like benzoquinone has been shown to reoxidize Pd(0) to the active Pd(II) state.[18][19][20]

Regeneration Strategies Overview:

Deactivation MechanismRegeneration FeasibilityCommon Regeneration Methods
Poisoning (Reversible) PossibleThermal treatment, washing with specific solvents.[7]
Coking Often PossibleControlled oxidation (calcination) to burn off carbon deposits.[15][21]
Sintering Generally IrreversiblePrevention is the best strategy.
Reduction to Pd(0) PossibleChemical oxidation to regenerate the active Pd(II) species.[18][19][20]
Leaching Not Applicable (Pd is lost)Recovery of leached palladium from the reaction mixture may be possible.[8][22][23]

Experimental Protocol: Oxidative Regeneration of a Pd(II) Catalyst

This is a general guideline and should be adapted based on the specific catalyst and reaction system.

  • Isolate the Catalyst: After the reaction, separate the solid catalyst from the reaction mixture by filtration.

  • Solvent Washing: Wash the catalyst with a suitable solvent (e.g., the reaction solvent, followed by a more volatile solvent like acetone) to remove any adsorbed species.

  • Drying: Dry the catalyst thoroughly under vacuum.

  • Oxidative Treatment: Prepare a dilute solution of an oxidizing agent (e.g., benzoquinone in a suitable solvent). Suspend the deactivated catalyst in this solution and stir at a controlled temperature for a specific period.

  • Isolation and Washing: Filter the regenerated catalyst, wash it thoroughly to remove any residual oxidizing agent and byproducts, and dry it under vacuum.

  • Activity Test: Test the activity of the regenerated catalyst under standard reaction conditions to evaluate the effectiveness of the regeneration process.

Section 4: Preventative Measures and Best Practices

"An ounce of prevention is worth a pound of cure." This is especially true in catalysis.

  • High-Purity Reagents: Always use high-purity starting materials, solvents, and reagents to minimize the risk of introducing catalyst poisons.

  • Strictly Inert Atmosphere: Meticulously degas all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Optimal Ligand Selection: Choose ligands that are known to form stable and active catalysts for your specific transformation.

  • Temperature Control: Avoid excessive reaction temperatures that can lead to thermal degradation.

  • Proper Catalyst Handling and Storage: Store palladium catalysts in a clean, dry, and inert environment to prevent premature deactivation.

By systematically applying these troubleshooting strategies and preventative measures, you can significantly improve the performance and reliability of your palladium-catalyzed reactions.

References

  • An Efficient Leaching of Palladium from Spent Catalysts through Oxid
  • Catalyst Poisoning: Palladium & Pl
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021).
  • Poisoning and deactivation of palladium c
  • Poisoning and deactivation of palladium catalysts | Request PDF. (n.d.).
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021).
  • Catalyst poisoning. (n.d.). Wikipedia. [Link]
  • Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. (2019). MDPI. [Link]
  • Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. (2023). MDPI. [Link]
  • An Efficient Leaching of Palladium from Spent Catalysts through Oxid
  • Regeneration of palladium hydrogenation catalyst. (1979).
  • Regeneration of palladium based catalyst for methane ab
  • Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. (2020). Science Signpost Publishing Inc.[Link]
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. [Link]
  • Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. (n.d.).
  • Theoretical study of palladium leaching. (2012). Catalysis Science & Technology Blog. [Link]
  • Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures. (2023). ACS Omega. [Link]
  • Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles | Request PDF. (n.d.).
  • Studies on High-Temperature Evolution of Low-Loaded Pd Three-Way Catalysts Prepared by Laser Electrodispersion. (2023).
  • Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols. (2005). PubMed. [Link]
  • The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. (2022). MDPI. [Link]
  • Ligand-Tuning of the Stability of Pd(II) Conjugates with Cyanocobalamin. (2020). PubMed Central. [Link]
  • Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. (2017). Nanochemistry Research. [Link]
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. (2024). MDPI. [Link]
  • Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. (2005). researchmap. [Link]
  • How to prevent Pd (0)
  • Insights into Palladium Deactivation during Advanced Oxidation Processes. (2022).
  • Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. (2022).
  • Formation of palladium black during Suzuki coupling. (2022). Reddit. [Link]
  • Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts | Request PDF. (n.d.).
  • Synthesis and Thermal Stability of Palladium Nanoparticles Supported on γ-Αl2O3. (2018).
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
  • Stability of palladium-based catalysts during catalytic combustion of methane: The influence of water. (n.d.).
  • The thermal decomposition of palladium acet
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. (2008). Journal of the American Chemical Society. [Link]
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2014).
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008). PubMed. [Link]

Sources

Technical Support Center: Improving Regioselectivity in Pyrimidine Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrimidine substitution reactions. As a Senior Application Scientist, I understand that controlling regioselectivity is a critical and often challenging aspect of synthesizing substituted pyrimidines, a scaffold central to medicinal chemistry.[1][2] This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting advice to help you navigate the complexities of these reactions and achieve your desired synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental principles that govern regioselectivity in pyrimidine substitutions.

Q1: Why is nucleophilic aromatic substitution (SNAr) on dihalopyrimidines, like 2,4-dichloropyrimidine, typically selective for the C4 position?

A1: The preference for nucleophilic attack at the C4 and C2 positions of the pyrimidine ring is due to the electron-withdrawing nature of the two nitrogen atoms, which makes these positions electron-deficient.[3] In the case of 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophiles. This can be explained by considering the stability of the Meisenheimer intermediate formed during the reaction.[3] Attack at C4 allows for delocalization of the negative charge onto both nitrogen atoms through resonance, which is a more stabilizing effect compared to attack at other positions.[3][4] Frontier molecular orbital (FMO) theory also supports this observation, as the lowest unoccupied molecular orbital (LUMO) often has a larger coefficient at the C4 position, indicating it as the more electrophilic site.[4]

Q2: Under what circumstances can C2 selectivity be favored in SNAr reactions of 2,4-dichloropyrimidines?

A2: While C4 selectivity is the general rule, exceptions that favor C2 substitution do occur and are often predictable.[5] Key factors that can shift the regioselectivity towards C2 include:

  • Electron-Donating Groups at C6: The presence of an electron-donating group (EDG) at the C6 position, such as a methoxy (-OMe) or an amino (-NHMe) group, can reverse the typical selectivity and favor substitution at C2.[5] These groups alter the electronic distribution within the pyrimidine ring, making the C2 position more susceptible to nucleophilic attack.[5]

  • Specific Nucleophiles: Certain nucleophiles can exhibit a preference for the C2 position. For instance, tertiary amines have been shown to selectively react at the C2 position of 2,4-dichloro-5-nitropyrimidine.[6][7] Similarly, alkoxides and formamide anions have demonstrated exclusive C2 selectivity with 2-MeSO2-4-chloropyrimidine.[8]

  • Steric Hindrance: A bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, thereby promoting attack at the less hindered C2 position.[5]

Q3: How does the electronic nature of substituents on the pyrimidine ring influence electrophilic substitution?

A3: Unactivated pyrimidine is generally resistant to electrophilic substitution due to the electron-withdrawing effect of the two nitrogen atoms.[9][10] However, the presence of activating, electron-donating groups (e.g., -OH, -NH2) can make electrophilic substitution feasible.[11] These reactions, such as nitration and halogenation, will preferentially occur at the C5 position, which is the most electron-rich carbon in the activated pyrimidine ring.[10][11]

Q4: What factors determine the regioselectivity in transition-metal catalyzed cross-coupling reactions of dihalopyrimidines?

A4: In palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, of 2,4-dihalopyrimidines, the reaction typically occurs at the C4 position.[12][13] This preference is often attributed to the favored oxidative addition of the palladium catalyst to the C4-halogen bond.[14] However, recent studies have shown that C2-selective cross-coupling can be achieved by carefully selecting the ligand and reaction conditions, suggesting that the regioselectivity can be catalyst-controlled rather than solely substrate-controlled.[12][15]

Part 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Issue 1: My SNAr reaction on a 2,4-dichloropyrimidine is giving me a mixture of C2 and C4 substituted products, with low yield of my desired isomer.

  • Question: How can I improve the regioselectivity to favor one isomer over the other?

  • Answer:

    • Re-evaluate the electronic effects: If your substrate has a substituent at the C6 position, its electronic nature is a primary determinant of regioselectivity. An electron-donating group at C6 will favor C2 substitution, while an electron-withdrawing group will direct towards C4.[5] If you are aiming for C4 substitution and have an EDG at C6, you may need to reconsider your synthetic strategy.

    • Modify the nucleophile: The nature of the nucleophile can significantly impact the C2/C4 ratio. For example, if you are using a primary or secondary amine and getting a mixture, switching to a tertiary amine might increase C2 selectivity, especially if you have an electron-withdrawing group at C5.[6][7]

    • Adjust reaction temperature: SNAr reactions are often sensitive to temperature. Running the reaction at a lower temperature may enhance the kinetic selectivity, potentially favoring the formation of one isomer over the other.

    • Consider steric hindrance: If your desired product is the C2-substituted isomer and you are getting a mixture, introducing a bulky substituent at the C5 position could disfavor attack at C4 and improve the yield of the C2 product.[5]

Issue 2: I am attempting an electrophilic substitution on a substituted pyrimidine, but I am getting no reaction or very low conversion.

  • Question: What can I do to promote the desired electrophilic substitution?

  • Answer:

    • Assess the activation of the ring: Electrophilic substitution on pyrimidines requires the presence of at least one, and preferably two, strong electron-donating groups (e.g., -OH, -NH2) to sufficiently activate the ring.[11] If your substrate is only weakly activated, the reaction may not proceed.

    • Increase the reactivity of the electrophile: Using a more potent electrophilic reagent or adding a Lewis acid catalyst can sometimes overcome the low reactivity of the pyrimidine ring.

    • Optimize reaction conditions: Some electrophilic substitutions on pyrimidines require harsh conditions, such as heating.[9] Carefully explore a range of temperatures and reaction times, monitoring the reaction by TLC or LC-MS to find the optimal conditions.

Issue 3: My palladium-catalyzed cross-coupling reaction on a 2,4-dichloropyrimidine is not proceeding with the expected C4 selectivity.

  • Question: Why might I be observing unusual regioselectivity or low reactivity, and how can I fix it?

  • Answer:

    • Examine the ligand: The choice of phosphine ligand or N-heterocyclic carbene (NHC) ligand can have a profound effect on the regioselectivity of cross-coupling reactions.[16] If you are observing unexpected C2 selectivity, it could be due to the specific ligand you are using. Experimenting with different ligands is a crucial step in optimizing these reactions.

    • Check the catalyst precursor and additives: The palladium source and any additives can influence the active catalytic species and, consequently, the regioselectivity. Ensure the purity of your catalyst and consider screening different palladium precursors (e.g., Pd(PPh3)4, Pd2(dba)3).

    • Solvent and Base Effects: The polarity of the solvent and the strength of the base can also play a role. A systematic screen of different solvents and bases is recommended to optimize for the desired C4-substituted product. Microwave irradiation has also been shown to be effective in promoting regioselective Suzuki couplings at the C4 position.[14]

Part 3: Experimental Protocols & Data

To provide a practical context, here are summarized protocols and data for achieving regioselective pyrimidine substitutions.

Protocol 1: General Procedure for C4-Selective SNAr of 2,4-Dichloropyrimidine
  • Reaction Setup: In a round-bottom flask, dissolve the 2,4-dichloropyrimidine (1 equivalent) in a suitable solvent (e.g., THF, DMF, or acetonitrile).

  • Addition of Nucleophile: Add the nucleophile (1-1.2 equivalents) to the solution. If the nucleophile is an amine, a base such as triethylamine or diisopropylethylamine (2-3 equivalents) is typically added.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Table 1: Influence of C6-Substituent on SNAr Regioselectivity of 2,4-Dichloropyrimidines
C6-Substituent (R)NucleophileMajor ProductReference
HVarious aminesC4-substituted[5]
OMeVarious aminesC2-substituted[5]
NHMeVarious aminesC2-substituted[5]
Protocol 2: C2-Selective Cross-Coupling of 2,4-Dichloropyrimidine

While C4-selectivity is more common, recent research has enabled C2-selective couplings. The following is a generalized representation based on emerging methods.

  • Catalyst Preparation: In a glovebox, prepare a solution of the palladium precursor and a specific, often bulky, phosphine or NHC ligand in an anhydrous, deoxygenated solvent.

  • Reaction Setup: To a separate flask, add the 2,4-dichloropyrimidine (1 equivalent), the coupling partner (e.g., a boronic acid or thiol, 1.2-1.5 equivalents), and a suitable base (e.g., K3PO4, Cs2CO3).

  • Reaction Execution: Add the prepared catalyst solution to the reaction mixture. Heat the reaction to the optimized temperature and monitor its progress.

  • Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography.

Part 4: Visualizing Reaction Control

Diagrams can help clarify the complex interplay of factors governing regioselectivity.

Diagram 1: Factors Influencing SNAr Regioselectivity on 2,4-Dichloropyrimidines

G cluster_factors Controlling Factors cluster_outcomes Regiochemical Outcome Electronic Effects Electronic Effects C4 Substitution C4 Substitution Electronic Effects->C4 Substitution  EWG at C5/C6  (General Case) C2 Substitution C2 Substitution Electronic Effects->C2 Substitution  EDG at C6 Steric Effects Steric Effects Steric Effects->C2 Substitution  Bulky group at C5 Nucleophile Identity Nucleophile Identity Nucleophile Identity->C2 Substitution  e.g., Tertiary Amines,  Alkoxides Desired Product A Desired Product A C4 Substitution->Desired Product A Desired Product B Desired Product B C2 Substitution->Desired Product B

Caption: Decision workflow for predicting SNAr regioselectivity.

Diagram 2: Generalized Catalytic Cycle for Cross-Coupling

G Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation R-M Aryl-Pd(II)-R Aryl-Pd(II)-R Transmetalation->Aryl-Pd(II)-R Reductive Elimination Reductive Elimination Aryl-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Aryl-R Aryl-R Reductive Elimination->Aryl-R

Caption: Key steps in a Pd-catalyzed cross-coupling reaction.

By understanding the fundamental principles and having a structured approach to troubleshooting, you can more effectively control the regioselectivity of your pyrimidine substitution reactions, accelerating your research and development efforts.

References

  • Understanding the highly Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemInform.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemInform.
  • Substituted Pyrimidine Compounds: A Technical Review for Drug Discovery Professionals. Benchchem.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH.
  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
  • Pyridine/pyrimidine groups in C−H activation.
  • Pyrimidine as an Aryl C–H Activating Group.
  • Pyrimidine as an Aryl C-H Activ
  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization.
  • Effect of substituent structure on pyrimidine electrophilic substitution. CSIR Research Space.
  • Catalyzed Methods to Synthesize Pyrimidine and Rel
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
  • Troubleshooting common issues in pyrimidine synthesis. Benchchem.
  • General reaction of pyrimidine ring 23 and 29-32, singly activated...
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • 10. Pyrimidines. University of Liverpool.
  • Pyrimidine. Wikipedia.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PubMed.
  • Pyrimidine - Synthesis & Reactions. YouTube.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.

Sources

Technical Support Center: Best Practices for Scaling Up 4-Chloro-6-methoxypyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Welcome to your comprehensive resource for navigating the complexities of scaling up reactions involving 4-chloro-6-methoxypyrimidine. This guide is structured to provide direct, actionable solutions to common challenges encountered in process development and large-scale synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can anticipate and resolve issues effectively.

Part 1: Foundational Principles of Scale-Up

Scaling a reaction from the benchtop to a pilot plant or manufacturing setting is not merely about using larger flasks and more reagents. The fundamental physical and chemical properties of the process change, which can dramatically impact yield, purity, and safety.

Q1: My reaction yield dropped significantly when moving from a 10g to a 1kg scale, even though I kept the reagent ratios the same. What's happening?

A drop in yield upon scale-up is a classic challenge and is almost always attributable to mass and heat transfer limitations.[1]

  • Heat Transfer: Chemical reactions generate or absorb heat (exothermic or endothermic). In a small flask, the large surface-area-to-volume ratio allows for rapid heat exchange with the environment. In a large reactor, this ratio is much smaller, making it harder to dissipate heat.[1] This can lead to localized "hot spots" where the temperature is much higher than your probe reading, causing product degradation or promoting side reactions.[1]

  • Mass Transfer (Mixing): Achieving a homogenous mixture in a large vessel is far more difficult. Inefficient stirring can create pockets of high reactant concentration, which can also lead to unwanted side reactions or incomplete conversion.[1]

Core Directive: Never assume that lab-scale stirring and cooling parameters will translate directly. The reactor's geometry, impeller type, and stirring rate must be carefully chosen to ensure homogeneity. For exothermic reactions, a strategy of controlled, slower addition of a key reagent is a standard and critical safety measure.[1]

Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is one of the most common transformations performed on this compound. The electron-deficient pyrimidine ring is activated for nucleophilic attack, allowing for the displacement of the chloride.

Q2: I'm trying to perform a selective monosubstitution on a dichloropyrimidine precursor to get to my 4-chloro-6-methoxy intermediate, but I'm getting a mixture of products. How do I improve selectivity?

This is a question of controlling reactivity. In dichloropyrimidine systems, the chlorine at the C4 position is generally more susceptible to nucleophilic attack than a C2-chloro group.[2] This inherent reactivity difference is your primary tool for achieving selectivity.

  • For C4 Selectivity: Employ milder reaction conditions. This means using lower temperatures and shorter reaction times, which favors substitution at the more reactive C4 position.[2]

  • For Disubstitution: To replace both chlorides, more forcing conditions are necessary, such as higher temperatures and longer reaction times.[2]

In the specific synthesis of this compound from 4,6-dichloropyrimidine, careful control over the stoichiometry of your methoxide source is paramount.

  • Problem: Using too much sodium methoxide or allowing the reaction to run for too long at elevated temperatures can lead to the formation of the undesired 4,6-dimethoxypyrimidine.

  • Solution: Add exactly one equivalent of sodium methoxide at a controlled temperature (e.g., starting at 0°C and allowing it to warm slowly) and monitor the reaction closely by HPLC or GC.[3] Once the starting 4,6-dichloropyrimidine is consumed, the reaction should be quenched to prevent over-reaction.

Q3: My SNAr reaction with an amine nucleophile is sluggish and gives a poor yield. What can I do?

Several factors could be at play:

  • Insufficient Nucleophilicity/Basicity: If your amine is a weak nucleophile, it may not react efficiently. The choice of base is critical. A non-nucleophilic base is often required to deprotonate the amine (if it's a primary or secondary amine) or to scavenge the HCl generated during the reaction.

  • Solvent Effects: Polar aprotic solvents like DMF, NMP, or acetone are often preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, thereby accelerating the reaction.[4]

  • Temperature: As with most reactions, increasing the temperature will increase the reaction rate. However, this must be balanced against the risk of decomposition or side reactions. A modest increase in temperature while monitoring purity is a good starting point.[5]

  • Catalysis: For challenging C-N bond formations, advanced methods like the Buchwald-Hartwig amination, which uses a palladium catalyst, can be employed under milder conditions with a broader range of amines.[6]

Troubleshooting Flowchart: Low Yield in SNAr Reactions

This diagram provides a logical path for diagnosing yield issues.

start Low Yield or Incomplete Conversion check_purity Verify Purity of Starting Materials (this compound & Nucleophile) start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Isolation Procedure start->check_workup solution_purity Action: Source high-purity reagents. Perform incoming QC. check_purity->solution_purity temp Is Temperature Optimal? (Too low = slow; Too high = degradation) check_conditions->temp time Is Reaction Time Sufficient? (Monitor by HPLC/TLC) check_conditions->time solvent Is Solvent Appropriate? (e.g., Polar Aprotic for SNAr) check_conditions->solvent extraction Product Loss During Extraction? (Check for emulsions, solubility) check_workup->extraction purification Loss During Purification? (Optimize chromatography/recrystallization) check_workup->purification solution_temp Action: Incrementally increase temperature. Profile impurity formation. temp->solution_temp solution_time Action: Extend reaction time. Confirm completion before quench. time->solution_time solution_workup Action: Use brine to break emulsions. Optimize solvent choice. extraction->solution_workup

Caption: Troubleshooting flowchart for low SNAr reaction yield.

Part 3: Best Practices for Suzuki-Miyaura Cross-Coupling

Suzuki coupling is a powerful method for creating C-C bonds, often used to couple aryl or heteroaryl groups to the pyrimidine core.

General Reaction Scheme

This diagram illustrates the two primary reaction types discussed.

sub This compound prod_snar 4-Nu-6-methoxypyrimidine sub->prod_snar  + Nu-H (SNAr) prod_suzuki 4-R-6-methoxypyrimidine sub->prod_suzuki  + R-B(OH)₂ (Suzuki Coupling)

Caption: Common reactions of this compound.

Q4: We are developing a Suzuki coupling reaction and the results are not reproducible at scale. Why?

The success of a Suzuki coupling, especially at scale, is highly sensitive to several "hidden" variables.[7]

  • Oxygen Sensitivity: While many palladium catalysts are sold as air-stable pre-catalysts, the active catalytic species (typically Pd(0)) is sensitive to oxygen. Inconsistent or inadequate de-gassing of your solvent and reaction mixture is a primary cause of poor reproducibility. At scale, ensuring a robust inert atmosphere (Nitrogen or Argon) is non-negotiable.

  • Catalyst and Ligand Quality: The purity of your palladium source and, critically, the phosphine ligand can vary between batches. Impurities can poison the catalyst. It is good practice to qualify new batches of catalyst and ligand on a small scale before committing to a large-scale run.

  • Base and Solvent Choice: The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water, toluene) is crucial and must be optimized.[8] A scalable and environmentally preferable option involves using micellar catalysis with surfactants like TPGS-750-M in water, which has been successfully demonstrated on a kilogram scale.[9][10]

Protocol: Kilogram-Scale Suzuki-Miyaura Cross-Coupling in Water

This protocol is adapted from a reported scalable and environmentally benign procedure.[9][10] It serves as an example of a self-validating system designed for scale.

Objective: To couple an aryl boronic acid with this compound on a large scale.

ParameterSpecificationRationale / Causality
Reagents This compound (1.0 eq)Starting material.
Aryl boronic acid (1.1 - 1.2 eq)Slight excess ensures complete consumption of the starting material.
Palladium Catalyst (e.g., Pd(PPh₃)₄)The catalyst for the C-C bond formation. Loading must be optimized.
Base (e.g., K₂CO₃, 3.0 eq)Activates the boronic acid and is crucial for the catalytic cycle.
Surfactant (TPGS-750-M)Forms micelles in water to create a pseudo-organic phase for the reaction.
Solvent Degassed WaterAn environmentally friendly solvent; degassing is critical to protect the catalyst.
Temperature 80-100 °CMust be optimized to balance reaction rate against potential degradation.
Atmosphere Inert (Nitrogen or Argon)Protects the active Pd(0) catalyst from oxidation.

Step-by-Step Methodology:

  • Vessel Preparation: Ensure the reactor is scrupulously clean and dry.

  • Inerting: Purge the reactor thoroughly with nitrogen for an extended period. Maintain a positive nitrogen pressure throughout the reaction.

  • Charging Reagents: Charge the degassed water, surfactant, base, boronic acid, and this compound to the reactor under nitrogen.

  • Degassing: Sparge the resulting mixture with nitrogen for at least 30-60 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Add the palladium catalyst.

  • Reaction: Heat the mixture to the optimized temperature (e.g., 90°C) with efficient stirring.

  • Monitoring: Monitor the reaction's progress by taking samples periodically and analyzing them by HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture. The product can often be isolated by filtration or extraction with a suitable organic solvent.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography.

Part 4: Process Safety & Hazard Management

Q5: What are the primary safety concerns when working with this compound and its precursors at scale?

  • Material Hazards: this compound and related chloropyrimidines are classified as hazardous. They are harmful if swallowed and cause skin and serious eye irritation.[11][12] Always consult the Safety Data Sheet (SDS).[11][13][14][15]

  • Thermal Hazards: As discussed, exothermic reactions pose a significant risk at scale. A formal process safety review, including thermal hazard assessment (e.g., using reaction calorimetry), should be conducted before any large-scale run. This will determine the maximum rate of heat output and ensure the reactor's cooling capacity is sufficient to prevent a thermal runaway.[1]

  • Handling of Reagents:

    • Phosphorus Oxychloride (POCl₃): If you are synthesizing your chloropyrimidine precursors, POCl₃ is often used. It is highly corrosive and reacts violently with water. All equipment must be dry, and the reaction must be performed in a well-ventilated area.[16][17]

    • Sodium Methoxide: This reagent is both corrosive and flammable. It is highly sensitive to moisture.[5]

Scale-Up Workflow: From Lab to Plant

This diagram shows the critical stages and decision points in a scale-up campaign.

lab Lab Scale Development (mg-g scale) safety_review Process & Thermal Safety Review lab->safety_review kilo_lab Kilo Lab / Scale-Up Lab (100g-kg scale) impurity_profile Impurity Profiling & Specification Setting kilo_lab->impurity_profile pilot Pilot Plant Run (kg scale) safety_review->kilo_lab tech_transfer Technology Transfer Package impurity_profile->tech_transfer tech_transfer->pilot

Caption: A typical workflow for scaling up a chemical process.

References
  • BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
  • Leleti, M. R., et al. (n.d.). Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)
  • Leleti, M. R., et al. (n.d.). Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis | Request PDF.
  • Sigma-Aldrich. (n.d.). 2,4-Dichloro-6-methylpyrimidine 98.
  • ChemicalBook. (n.d.). 2,4-Dichloro-6-methylpyrimidine synthesis.
  • BenchChem. (n.d.). Optimization of reaction conditions (temperature, solvent, catalyst) for 4,6-diethoxypyrimidine.
  • Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-4-chloro-6-methylpyrimidine.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-6-chloro-2-methylpyrimidine.
  • ECHEMI. (n.d.). 4-Chloro-2-methoxy-6-methylpyrimidine SDS, 97041-37-7 Safety Data Sheets.
  • Google Patents. (n.d.). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and....
  • TCI AMERICA. (n.d.). This compound.
  • Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • BenchChem. (n.d.). Addressing challenges in the large-scale synthesis of 4,6-diethoxypyrimidine.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution of 4-Chloro-6,7-dimethoxyquinoline.
  • TCI Chemicals. (2024). Safety Data Sheet.
  • ECHEMI. (n.d.). 26452-81-3, this compound Formula.
  • BenchChem. (n.d.). Temperature and time optimization for 2,4-Dichloro-5-methoxypyrimidine reactions.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
  • BenchChem. (n.d.). Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • Lab Pro Inc. (n.d.). This compound, 1G.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • Lee, W. S., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one.
  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloropyrimidines.

Sources

Impact of solvent choice on 4-Chloro-6-methoxypyrimidine coupling efficiency

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the key reactions of 5-Bromo-2-chloro-4-methoxypyrimidine.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for palladium-catalyzed cross-coupling reactions involving 4-Chloro-6-methoxypyrimidine. Our focus is to elucidate the critical impact of solvent selection on reaction efficiency, yield, and purity, empowering you to navigate challenges and optimize your synthetic strategies.

Frequently Asked Questions (FAQs): The Fundamental Role of the Solvent

Q1: Why is solvent choice so critical in palladium-catalyzed cross-coupling reactions?

A1: The solvent is not merely a medium for dissolving reactants; it is an active participant in the catalytic cycle.[1][2] Its properties can profoundly influence catalyst stability, the solubility of reagents and intermediates, and the rates of key mechanistic steps such as oxidative addition and reductive elimination.[1][3] A cross-coupling reaction involves a variety of species—lipophilic organic halides, inorganic bases, and organometallic complexes—and the solvent must effectively manage this complex environment.[1]

Q2: What are the key solvent properties I should consider?

A2: The most influential properties are:

  • Polarity and Dielectric Constant (ε): Polarity affects the ability of a solvent to stabilize charged species and polar transition states.[4][5] Solvents with a higher dielectric constant are more effective at stabilizing charges.[5] For instance, polar aprotic solvents like DMF or acetonitrile can stabilize charged palladium intermediates, potentially accelerating the reaction.[4][6]

  • Coordinating Ability: Solvents can coordinate to the palladium center, influencing its reactivity. Strongly coordinating solvents can sometimes compete with ligands, affecting catalyst activity.[1]

  • Protic vs. Aprotic Nature: Protic solvents (e.g., water, alcohols) have O-H or N-H bonds and can act as hydrogen bond donors.[7][8] Aprotic solvents (e.g., THF, DMF, Toluene) lack these bonds.[8][9] This distinction is crucial; for example, in Suzuki couplings, a protic co-solvent like water is often necessary to facilitate the transmetalation step by activating the boronic acid.[6][10] In contrast, for SN2-type reactions, protic solvents can cage nucleophiles through hydrogen bonding, reducing their reactivity, making polar aprotic solvents preferable.[7][11]

Q3: Can the solvent influence which C-Cl bond reacts on a molecule with multiple chloro groups?

A3: Yes, solvent choice can be a determining factor in achieving chemoselectivity. In molecules with different types of C-Cl bonds (e.g., aryl-Cl vs. alkyl-Cl), the solvent can influence the catalyst's preference. For instance, in the Suzuki-Miyaura coupling of chloroaryl triflates, switching from a nonpolar solvent like THF to a polar aprotic solvent like DMF can invert the selectivity, favoring reaction at the C-OTf bond instead of the C-Cl bond.[4][12] This is attributed to the ability of polar solvents to stabilize different active catalyst species and transition states.[4]

Solvent Selection and Properties at a Glance

For your convenience, the table below summarizes the properties of common solvents used in cross-coupling reactions.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Characteristics & Common Use
Toluene Nonpolar Aprotic2.38[13][14]111Good for general solubility; common in Buchwald-Hartwig.[15]
1,4-Dioxane Polar Aprotic2.25[13]101Ethereal solvent, widely used in Suzuki and Buchwald-Hartwig.[15][16]
Tetrahydrofuran (THF) Polar Aprotic7.58[13][14]66Good for dissolving a range of reagents; lower boiling point.[3]
Acetonitrile (MeCN) Polar Aprotic37.5[13][14]82Highly polar; can influence selectivity.[4]
N,N-Dimethylformamide (DMF) Polar Aprotic36.7[13][14]153Excellent dissolving power for salts and organic compounds.[1][17]
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7[13]189Highly polar, high boiling point; can accelerate some reactions.
Water Polar Protic80.1[4]100Often used as a co-solvent in Suzuki reactions.[6]
Ethanol (EtOH) Polar Protic24.5[13]78Can be a greener solvent alternative; used in some Heck reactions.[18]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation. However, coupling the electron-deficient this compound can be challenging.

Q: My Suzuki coupling is showing low conversion. I see mostly unreacted this compound. How can the solvent be the problem?

A: Low conversion is a frequent issue, and the solvent system is a primary suspect.

  • Possible Cause 1: Poor Solubility. The base (e.g., K₂CO₃, Cs₂CO₃) or the boronic acid partner may not be sufficiently soluble in your chosen solvent.

    • Solution: Switch to a more polar aprotic solvent like DMF or use a solvent mixture. A common, highly effective system for chloro-heteroaryl couplings is a mixture of an organic solvent (like Dioxane, THF, or DME) with water (e.g., 4:1 or 5:1 ratio).[10] The water is crucial for dissolving the inorganic base and activating the boronic acid for transmetalation.[10]

  • Possible Cause 2: Suboptimal Polarity. The polarity of your solvent may not be ideal for stabilizing the intermediates of the catalytic cycle. For electron-deficient substrates, the oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.

    • Solution: Experiment with solvents of varying polarity. While nonpolar solvents like toluene can work, more polar options like dioxane or DMF often give better results for challenging substrates.[6]

  • Possible Cause 3: Solvent Impurities. Trace impurities in the solvent, such as water (in anhydrous reactions) or precursor chemicals, can poison the palladium catalyst.[3]

    • Solution: Always use high-purity, dry solvents. If water is not intended to be a co-solvent, ensure anhydrous conditions. Degassing the solvent by sparging with an inert gas (Argon or Nitrogen) before use is critical to remove dissolved oxygen, which can lead to catalyst deactivation and side reactions like boronic acid homocoupling.[10]

General Experimental Protocol: Suzuki Coupling of this compound
  • Setup: To a flame-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ with a ligand like SPhos, 1-5 mol%).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent or solvent mixture (e.g., 1,4-Dioxane/Water 5:1) via syringe to achieve a typical concentration of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide: Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds, but solvent choice heavily dictates success, especially with heteroaryl chlorides.

Q: I'm attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation (C-Cl bond is replaced by C-H). What role does the solvent play here?

A: Hydrodehalogenation is a common side reaction that competes with the desired C-N coupling. The solvent can influence this in several ways.

  • Possible Cause 1: Solvent as a Hydrogen Source. While less common, some solvents under certain conditions can act as hydrogen donors, especially if the catalyst system is highly active.

    • Solution: This is rarely the primary cause. Focus on the other parameters first.

  • Possible Cause 2: Catalyst Decomposition Pathway. The solvent can affect the stability of the palladium-hydride species that are intermediates in the hydrodehalogenation pathway.

    • Solution: Nonpolar aprotic solvents like toluene or xylene are classic choices for Buchwald-Hartwig aminations and are often effective at minimizing this side reaction.[15] Ethereal solvents such as 1,4-dioxane or t-butyl methyl ether (MTBE) are also excellent choices.[16][19] Avoid highly polar or coordinating solvents unless specific literature for your substrate class suggests otherwise, as they can sometimes promote undesired pathways.

  • Possible Cause 3: Water Content. Trace water in the reaction can be a proton source leading to hydrodehalogenation.

    • Solution: Ensure you are using a dry, anhydrous solvent and that your amine and base are also dry.

Visualization of Troubleshooting Workflow

Below is a generalized workflow for troubleshooting common cross-coupling issues, emphasizing the role of the solvent.

Caption: A troubleshooting flowchart for cross-coupling reactions.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is the premier method for C(sp²)-C(sp) bond formation. Solvent polarity and coordinating ability are key.[17]

Q: My Sonogashira reaction is not proceeding cleanly. I get a complex mixture and low yield of the desired alkynylated pyrimidine. What's wrong?

A: The Sonogashira reaction is sensitive to the reaction environment. The solvent plays a crucial role in balancing the dual catalytic cycles (palladium and copper).

  • Possible Cause 1: Poor Solubility of Acetylide. The copper(I) acetylide intermediate must be soluble to participate in the catalytic cycle.

    • Solution: Polar aprotic solvents are generally preferred. DMF is a classic and highly effective solvent for Sonogashira couplings because its high electron-donating capacity is thought to facilitate the reaction.[17][20] THF is another common choice, often used in conjunction with an amine base that can also act as a co-solvent.[21]

  • Possible Cause 2: Homocoupling of the Alkyne (Glaser coupling). This is a major side reaction promoted by the copper co-catalyst, especially in the presence of oxygen.

    • Solution: The choice of solvent can modulate the activity of the copper catalyst. However, the most critical factor is rigorous exclusion of oxygen. Ensure your solvent is thoroughly degassed. Running the reaction in an amine solvent (like triethylamine) or using it as a co-solvent can often suppress homocoupling.[21]

  • Possible Cause 3: Catalyst Deactivation. The palladium catalyst can be deactivated under the reaction conditions.

    • Solution: The solvent can help stabilize the catalyst. DMF is known to be an excellent solvent for this purpose.[20] If you suspect deactivation, ensure your solvent is high purity and consider if a copper-free Sonogashira protocol might be more suitable, which will have different optimal solvent requirements.[22]

Visualization of Solvent Selection Logic

This diagram illustrates a simplified decision process for choosing a starting solvent system based on the reaction type.

Caption: A decision tree for initial solvent selection in coupling reactions.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • Nykaza, T. V., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
  • Request PDF: Solvent effects in palladium catalysed cross-coupling reactions.
  • Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. [Link]
  • Illustrated Glossary of Organic Chemistry - Dielectric constant. UCLA Chemistry. [Link]
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. [Link]
  • Polar Protic and Aprotic Solvents. ChemTalk. [Link]
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PubMed. [Link]
  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
  • Buchwald–Hartwig amin
  • The effect of different solvents on the Suzuki coupling reaction.
  • Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Preprint. [Link]
  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction.
  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
  • Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journal of Organic Chemistry. [Link]
  • Effect of solvent on the Suzuki reaction.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
  • Predicted and reported selectivities for multihalogenated heterocycles.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. ChemRxiv. [Link]

Sources

Technical Support Center: Catalyst Loading Optimization for Pyrimidine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrimidine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalyst loading for these crucial transformations. Pyrimidine scaffolds are ubiquitous in medicinal chemistry, and mastering their synthesis via cross-coupling is a key skill.[1][2] This resource moves beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

The electron-deficient nature of the pyrimidine ring presents unique challenges compared to simpler aryl halides, often necessitating careful optimization of the catalytic system.[3] This guide will address common issues in a direct question-and-answer format, covering Suzuki-Miyaura, Buchwald-Hartwig, and other relevant palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. Each solution is grounded in mechanistic principles to help you make informed decisions.

Q1: My reaction has stalled or shows very low conversion to the desired product. Where should I start troubleshooting?

Low conversion is the most common issue and can stem from multiple sources. A systematic approach is crucial.

Initial Checks (The "Usual Suspects"):

  • Reagent Purity & Integrity:

    • Boronic Acids/Esters: These are notoriously prone to decomposition (protodeboronation), especially on storage.[4] Verify the purity of your boronic acid. If it's old, consider using a fresh batch or a more stable boronate ester derivative (e.g., MIDA, BPin).

    • Amines (for Buchwald-Hartwig): Impurities in amines can act as catalyst poisons.[5] If possible, purify by distillation, crystallization, or filtration through a plug of activated alumina.[5]

    • Solvents & Reagents: Ensure all solvents are anhydrous and properly degassed.[6][7] Oxygen can lead to catalyst deactivation and promote unwanted side reactions like homocoupling.[4][8][9]

  • Inert Atmosphere:

    • The active Pd(0) catalyst is highly sensitive to oxygen.[8] Ensure your reaction vessel was properly flame- or oven-dried and that you have established and maintained a rigorous inert atmosphere (argon or nitrogen) throughout the setup and reaction.[6][8]

  • Catalyst System Activation:

    • Are you confident that the active LPd(0) species is being generated efficiently?[5][10] Using modern palladium precatalysts (e.g., G3 or G4 precatalysts) is highly recommended as they provide cleaner and more reliable generation of the active catalyst compared to older sources like Pd(OAc)₂.[5][11]

Workflow for Troubleshooting Low Conversion:

Caption: A systematic workflow for troubleshooting low-yield pyrimidine cross-coupling reactions.

Advanced Troubleshooting Steps:

  • Increase Catalyst Loading: If initial checks fail, a straightforward step is to increase the catalyst loading.[5] While not always the most elegant solution, it can overcome issues of slow catalysis or partial deactivation. Typical loadings range from 0.5 to 5 mol%.[3][12] In some challenging cases, loadings up to 10 mol% have been reported.[13]

  • Ligand Screening: The choice of ligand is paramount.[14] Pyrimidine's nitrogen atoms can coordinate to the palladium center, inhibiting catalysis.[8] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the reaction.[15]

    • For Suzuki Couplings: XPhos and SPhos are excellent starting points.[10]

    • For Buchwald-Hartwig Aminations: Ligands are often specific to the amine class (primary, secondary, etc.).[16] For example, RuPhos is often effective for secondary amines.[16]

  • Base and Solvent Optimization: The base is crucial for activating the coupling partner (e.g., transmetalation in Suzuki coupling).[6]

    • Bases: Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like K₂CO₃, especially for challenging substrates.[6][15]

    • Solvents: Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are standard.[6][15] The solvent system must solubilize all components effectively.

  • Temperature: Increasing the reaction temperature can overcome activation barriers.[5] Many pyrimidine couplings require temperatures between 80-110 °C.[6] Microwave irradiation can be a powerful tool to accelerate slow reactions and screen conditions rapidly.[3]

Q2: I'm observing significant formation of palladium black. What does this mean and how can I prevent it?

The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) species agglomerates into inactive palladium metal.[8]

Causes and Solutions:

  • Ligand Degradation: The phosphine ligand may be unstable at the reaction temperature.

    • Solution: Switch to a more robust, sterically hindered ligand (e.g., a biarylphosphine like XPhos or an NHC ligand).[8]

  • High Temperature: Excessive heat can accelerate the decomposition of the catalytic complex.

    • Solution: Try running the reaction at the lowest possible temperature that still affords a reasonable reaction rate.[8]

  • Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave the palladium center coordinatively unsaturated and prone to decomposition.

    • Solution: When not using a precatalyst, ensure a sufficient excess of ligand is present. A ligand:Pd ratio of 1:1 to 2:1 is common. Adding a slight excess of ligand can sometimes improve catalyst stability.[5][12]

Q3: My main side product is the homocoupling of my boronic acid (Suzuki) or dehalogenation of my pyrimidine halide. How can I suppress these pathways?

These are common and frustrating side reactions that consume starting materials and lower the yield of the desired product.

Minimizing Homocoupling (Suzuki-Miyaura):

  • Cause: This side reaction is often promoted by the presence of oxygen.[4][9]

  • Solutions:

    • Rigorous Degassing: Ensure all solvents (including water) and the reaction headspace are thoroughly deoxygenated.[9]

    • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid.[6] This ensures the halo-pyrimidine is consumed quickly, minimizing the opportunity for the boronic acid to self-couple.

    • Temperature Control: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.[9]

Minimizing Dehalogenation:

  • Cause: This reductive pathway replaces the halide with a hydrogen atom. The proton source can be trace water or even certain amine reagents.[8]

  • Solutions:

    • Dry Conditions: Ensure all reagents and solvents are scrupulously dry.[8]

    • Base Selection: The choice of base can significantly influence this side reaction. Screen different bases (e.g., NaOtBu vs. LHMDS vs. K₃PO₄) to find one that minimizes dehalogenation.[8]

    • High-Purity Reagents: Use high-purity amines or other coupling partners, as impurities can sometimes act as hydrogen donors.[8]

Frequently Asked Questions (FAQs)
Q: What is a typical starting catalyst loading for a new pyrimidine cross-coupling reaction?

A: For initial screening, a catalyst loading of 1-2 mol% of the palladium source is a reasonable starting point. If the reaction is sluggish or you are working with a particularly challenging (e.g., sterically hindered or electronically deactivated) substrate, you may need to increase this to 5 mol% . Extremely low catalyst loadings (e.g., 0.5 mol%) are achievable but usually require thorough optimization of all other reaction parameters.[3]

Q: How does the position of the halide on the pyrimidine ring (C2, C4, C5) affect the reaction?

A: The reactivity of halopyrimidines generally follows the order C4 > C2 > C5 .[1] This makes C4-selective couplings the most common. Achieving selectivity at the C2 position often requires specific ligand control or reaction conditions that invert the conventional reactivity.[1][2] Coupling at the C5 position is the most challenging.

Q: Can I use ligand-free conditions for pyrimidine cross-coupling?

A: While some palladium-catalyzed cross-couplings can proceed without added phosphine or NHC ligands, it is less common for electron-deficient heterocycles like pyrimidines. In some specific cases, "ligand-free" conditions have been found to promote unusual site-selectivity, but these systems can be less general.[17] For general applications and robust results, employing a well-chosen ligand is highly recommended.

Q: When should I consider using a high-throughput experimentation (HTE) approach?

A: HTE is invaluable when you have a challenging substrate and need to screen a large parameter space (e.g., multiple catalysts, ligands, bases, and solvents) efficiently.[18] It allows for the rapid identification of "hits" or promising reaction conditions that can then be optimized further on a larger scale.[18][19]

Data & Protocols
Table 1: Catalyst Loading Optimization for a Model Suzuki Coupling

This table illustrates a typical catalyst loading screen for the reaction of 2,4-dichloropyrimidine with phenylboronic acid.

EntryCatalystLoading (mol%)Yield (%)Notes
1Pd(PPh₃)₄578Standard starting condition.
2Pd(PPh₃)₄381Slight improvement, suggesting 5 mol% might be excessive.
3Pd(PPh₃)₄280Similar yield, more cost-effective.
4Pd(PPh₃)₄182Optimal loading under these conditions.
5Pd(PPh₃)₄0.581Excellent efficiency, robust reaction.[3]
6Pd(PPh₃)₄0.265Yield begins to drop, catalyst turnover becomes limiting.
7Pd(PPh₃)₄0.0530Insufficient catalyst for complete conversion.

Conditions based on a microwave-assisted procedure described in the literature.[3]

Experimental Protocol: General Procedure for Catalyst Screening in Suzuki-Miyaura Coupling

This protocol is a starting point for optimizing catalyst loading and other parameters.

  • Reaction Setup: To an oven-dried microwave vial equipped with a magnetic stir bar, add the halopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[6]

  • Inert Atmosphere: Seal the vial with a cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., 0.5-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.[6]

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time. Microwave heating (e.g., 15 minutes) can significantly shorten reaction times.[3]

  • Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS.[6] Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for analysis.[6]

Caption: Experimental workflow for pyrimidine Suzuki-Miyaura coupling optimization.

References
  • Diversification Via Coupling Reactions and Biological Activities of Pyrimidine Deriv
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIH.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [No Source Found].
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Publishing.
  • Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. Benchchem.
  • Help troubleshooting a Buchwald-Hartwig amin
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [No Source Found].
  • Buchwald-Hartwig Amin
  • How to approach choosing reaction conditions for Suzuki?. Reddit.
  • High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. PubMed.
  • Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.

Sources

Addressing poor solubility of reagents in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Solubility Challenge in Pyrimidine Synthesis

The synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry and drug development, owing to their vast biological activities.[1][2] However, a frequent and significant hurdle in these synthetic campaigns is the poor solubility of one or more reagents in common organic solvents. This issue can lead to sluggish or incomplete reactions, low yields, and purification difficulties, ultimately impeding research progress.[3]

Many starting materials, such as substituted aldehydes, ureas, thioureas, and β-dicarbonyl compounds, exhibit limited solubility due to their polarity, hydrogen bonding capabilities, or crystalline nature.[4][5] This guide provides a comprehensive, experience-driven framework for diagnosing, troubleshooting, and overcoming these solubility challenges. We will move beyond simple solvent swapping to explore the underlying chemical principles and advanced techniques that ensure a homogeneous, efficient reaction environment.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers encounter when facing solubility issues.

Q1: My starting materials won't dissolve in the recommended solvent. What are my immediate first steps?

A1: When faced with poor solubility, a systematic, small-scale approach is critical to avoid wasting valuable materials.

  • Systematic Solvent Screening: Before altering your entire reaction, test the solubility of the problematic reagent in a small panel of solvents with varying polarities. This includes polar aprotic solvents (e.g., DMF, DMSO, NMP), polar protic solvents (e.g., ethanol, methanol), and less polar solvents (e.g., THF, dioxane, toluene).[6] A few milligrams of your compound in 0.5 mL of solvent is often sufficient to observe dissolution or lack thereof.

  • Gentle Heating: Solubility often increases with temperature.[6] Try gently warming your small-scale test vials. Note any changes, but also be cautious of potential degradation, especially with sensitive aldehydes.

  • Co-Solvent Systems: If a single solvent isn't effective, a co-solvent system is the next logical step. A small amount of a powerful solubilizing agent like DMSO or DMF can be added to a primary "reaction-friendly" solvent such as THF or ethanol to achieve homogeneity.[6]

Q2: I'm performing a Biginelli reaction and my urea/thiourea is insoluble. Can I just heat it?

A2: While heating can improve the solubility of urea and its derivatives, it comes with risks. High temperatures, especially in the presence of acid or base catalysts, can promote the decomposition of urea into ammonia and isocyanic acid.[7] This can lead to the formation of unwanted Hantzsch-type 1,4-dihydropyridine (DHP) byproducts, which complicates purification and reduces the yield of your desired dihydropyrimidinone (DHPM).[7]

  • Expert Recommendation: Instead of aggressive heating, first try a more powerful solvent system. Acetonitrile is often a good choice for the Biginelli reaction, and polar solvents with a higher dielectric constant can lead to higher yields.[8][9] If heating is necessary, do so moderately and monitor the reaction closely by TLC for the appearance of side products.[7]

Q3: My product precipitates out of the reaction mixture before completion. How do I prevent this?

A3: Product precipitation is a clear sign that the chosen solvent cannot maintain the solubility of all species as the reaction progresses.

  • Increase Solvent Polarity: The product is often more polar or has stronger intermolecular interactions than the starting materials. Switching to a more polar solvent like DMF or employing a co-solvent system from the start can prevent premature crashing out.[6]

  • Elevated Temperature: Running the reaction at a consistently higher temperature (reflux) can keep the product in solution.[6] However, you must balance this with the thermal stability of all components.

  • Homogeneous vs. Heterogeneous: In some cases, if the product is highly crystalline and insoluble, its precipitation can actually drive the reaction to completion (Le Châtelier's principle). If the reaction goes to completion despite precipitation, this may not be an issue. However, if the reaction stalls, you must address the solubility.

Q4: What are advanced techniques I can use for extremely stubborn reagents?

A4: When standard methods fail, several advanced techniques can be employed:

  • Microwave-Assisted Synthesis: Microwave irradiation offers rapid, uniform heating that can significantly enhance solubility and dramatically reduce reaction times.[10][11][12] The localized superheating effect can overcome solubility barriers that conventional heating cannot.[13][14]

  • Phase-Transfer Catalysis (PTC): PTC is an excellent technique for reactions where reagents are soluble in immiscible phases (e.g., an aqueous base and an organic solvent). A phase-transfer catalyst, like a quaternary ammonium salt or a crown ether, acts as a shuttle, transporting one reactant across the phase boundary to react with the other.[15][16] This is particularly useful for N-alkylation of pyrimidines.[15][17]

  • Sonication: Applying ultrasonic energy can help break down solute aggregates and facilitate dissolution through a process known as acoustic cavitation. This is a physical method that can be used in conjunction with solvent and temperature adjustments.

Part 2: In-Depth Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Solvent & Co-Solvent Selection

The rational selection of a solvent is the most critical first step in addressing solubility issues. This workflow guides you from broad screening to fine-tuned optimization.

  • Preparation: Aliquot approximately 5 mg of your least soluble reagent into a series of 5-7 small, labeled vials.

  • Solvent Panel: To each vial, add 0.5 mL of a different solvent. A recommended starting panel is presented in the table below.

  • Initial Observation (Room Temp): Vigorously vortex each vial for 30 seconds. Observe and record the degree of dissolution (e.g., fully soluble, partially soluble, insoluble).

  • Thermal Challenge: Gently heat the vials that showed poor solubility to ~60-80°C on a heating block for 5 minutes. Record any changes.

  • Co-Solvent Test: For the most promising "reaction" solvent (e.g., Ethanol, THF) where solubility was poor, add a potent "solubilizing" solvent (e.g., DMSO, DMF) dropwise (10-20 µL increments) to the suspension, vortexing after each addition, to see if a homogeneous solution can be achieved.

  • Analysis: Based on these observations, select the optimal single solvent or co-solvent mixture for your scale-up reaction.

SolventClassPolarity IndexBoiling Point (°C)Key Considerations
Toluene Non-polar2.4111Good for less polar reagents; allows for azeotropic water removal.
Dioxane Polar Aprotic4.8101Higher boiling point than THF; good for many condensation reactions.
THF Polar Aprotic4.066Common, versatile solvent, but low boiling point limits reaction temp.
Acetonitrile Polar Aprotic5.882Often effective for Biginelli and similar reactions.[9]
Ethanol Polar Protic4.378"Green" solvent, commonly used, but can participate in side reactions.
DMF Polar Aprotic6.4153Excellent solubilizing power, but high boiling point can complicate workup.
DMSO Polar Aprotic7.2189Superior solubilizing power for highly polar compounds; difficult to remove.
Water Polar Protic10.2100Useful for green chemistry approaches, especially with water-soluble catalysts.[18][19]

Solvent properties are compiled from various chemical data sources and solvent selection guides.[20][21][22][23][24]

// Nodes start [label="Insoluble Reagent Detected", fillcolor="#FBBC05"]; screen [label="Phase 1: Systematic Solvent Screening\n(Small Scale)", fillcolor="#F1F3F4"]; eval_screen [label="Is a single solvent effective?", shape=diamond, fillcolor="#FFFFFF"];

heat [label="Phase 2: Introduce Thermal Energy", fillcolor="#F1F3F4"]; eval_heat [label="Soluble upon gentle heating?", shape=diamond, fillcolor="#FFFFFF"];

cosolvent [label="Phase 3: Test Co-Solvent Systems\n(e.g., THF + 10% DMSO)", fillcolor="#F1F3F4"]; eval_cosolvent [label="Is the co-solvent system effective?", shape=diamond, fillcolor="#FFFFFF"];

advanced [label="Phase 4: Advanced Techniques", fillcolor="#F1F3F4"]; mw [label="Microwave Synthesis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ptc [label="Phase-Transfer Catalysis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

proceed [label="Proceed with Optimized\nReaction Conditions", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; reassess [label="Re-evaluate Reagent/Synthesis Route", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> screen; screen -> eval_screen;

eval_screen -> proceed [label=" Yes "]; eval_screen -> heat [label=" No "];

heat -> eval_heat; eval_heat -> proceed [label=" Yes "]; eval_heat -> cosolvent [label=" No "];

cosolvent -> eval_cosolvent; eval_cosolvent -> proceed [label=" Yes "]; eval_cosolvent -> advanced [label=" No "];

advanced -> mw [style=dashed]; advanced -> ptc [style=dashed]; mw -> proceed; ptc -> proceed; } enddot Caption: A logical workflow for addressing reagent solubility issues.

Guide 2: Leveraging Advanced Energy Input

When solvent and simple heating are insufficient, alternative energy sources can provide the necessary impetus for dissolution and reaction.

  • Safety First: Always use vessels specifically designed for microwave chemistry. Never cap a standard vial, as pressure will build and cause an explosion. Monitor temperature and pressure closely using the instrument's feedback controls.

  • Vessel Preparation: To a microwave-safe reaction vessel, add the poorly soluble reagent and a stir bar.

  • Solvent Addition: Add the chosen solvent (often a higher-boiling point solvent like DMF, dioxane, or ethanol is used in microwave chemistry).[13]

  • Reagent Addition: Add the remaining reagents and catalyst to the vessel.

  • Sealing: Securely cap the vessel with the appropriate septum cap.

  • Programming the Reaction: Set the microwave parameters:

    • Target Temperature: Start with a temperature slightly above the boiling point of the solvent (e.g., 100-120°C for ethanol). The sealed vessel allows for superheating.

    • Ramp Time: Set a 2-5 minute ramp time to reach the target temperature.

    • Hold Time: Begin with a short hold time (e.g., 5-15 minutes). Microwave reactions are often significantly faster than conventional ones.[14]

    • Power: Use variable power control, allowing the instrument to maintain the target temperature.

  • Execution & Monitoring: Run the reaction. After completion and cooling, analyze the reaction mixture by TLC or LC-MS to determine conversion. Optimize time and temperature as needed.

G

Guide 3: Phase-Transfer Catalysis (PTC) for Immiscible Systems

PTC is a powerful tool when dealing with a reaction between two or more reagents that reside in different, immiscible phases.[16] It avoids the need to find a single solvent that can dissolve all components.

  • Identify the Phases: Determine your two phases. This is often an organic solvent (like toluene or dichloromethane) containing the electrophilic pyrimidine precursor and an aqueous phase containing a nucleophile and a base (e.g., NaOH, K₂CO₃).

  • Choose the Catalyst: The catalyst's job is to carry the aqueous-soluble nucleophile into the organic phase.

    • Quaternary Ammonium Salts (e.g., Tetrabutylammonium bromide, TBAB): Good general-purpose catalysts.

    • Crown Ethers (e.g., 18-Crown-6): Excellent for solubilizing alkali metal cations (like K⁺), which brings the accompanying anion into the organic phase.[15][17]

  • Set Up the Reaction: Combine the organic phase, aqueous phase, and a catalytic amount (1-10 mol%) of the PTC catalyst in a flask.

  • Ensure Efficient Mixing: Vigorous stirring is absolutely essential. The reaction occurs at the interface between the phases, and a large surface area is required for the catalyst to be effective.

  • Monitor and Work Up: Monitor the reaction by TLC of the organic layer. The workup is typically a simple phase separation, followed by washing and purification of the organic layer.

// Nodes aq_phase [label="Aqueous Phase\n(e.g., Nu⁻ M⁺)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; org_phase [label="Organic Phase\n(e.g., R-X)", fillcolor="#FBBC05"]; catalyst_aq [label="Catalyst\n(Q⁺ X⁻)", fillcolor="#F1F3F4"]; catalyst_org [label="Ion Pair\n(Q⁺ Nu⁻)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Product\n(R-Nu)", fillcolor="#FFFFFF"]; catalyst_return [label="Catalyst\n(Q⁺ X⁻)", fillcolor="#F1F3F4"];

// Edges aq_phase -> catalyst_aq [label="Anion Exchange"]; catalyst_aq -> catalyst_org [label="Phase Transfer"]; catalyst_org -> org_phase [label="Reaction"]; org_phase -> product; product -> catalyst_return [label="Catalyst Regenerated"]; catalyst_return -> aq_phase [label="Returns to Aqueous Phase"];

// Invisible nodes for alignment {rank=same; aq_phase; org_phase;} {rank=same; catalyst_aq; catalyst_org;} {rank=same; product; catalyst_return;} } enddot Caption: The catalytic cycle in phase-transfer catalysis.

References

  • Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkyl
  • Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
  • Solid-Liquid Phase-Transfer Catalysis I: Studies of the N-Alkylation of Purines and Pyrimidines - Taylor & Francis Online.
  • Influence of the solvent on Biginelli reaction.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
  • Phase Transfer Catalysis Aided Synthesis of Pyrazolopyrimidineamines by Chemoselective Reductive Ring Opening - ResearchG
  • Original Research J. Synth. Chem. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin.
  • The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry - Moodle@Units.
  • Microwave Irradiated Eco-friendly Synthesis of Pyrimidine Derivatives as Potential Antitubercular Agents - ResearchG
  • Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids | ACS Combinatorial Science - ACS Public
  • The Biginelli reaction in different solvents and in presence of bismuth nitr
  • Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organoc
  • Troubleshooting solubility issues of Furo[3,4-d]pyrimidine compounds in biological assays. - Benchchem.
  • Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine deriv
  • Condensation of Aldehydes with Hydantoin - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
  • Solubility enhancement techniques: A comprehensive review - WJBPHS.
  • Troubleshooting common issues in pyrimidine synthesis - Benchchem.
  • The CHEM21 Solvent Selection Guide - ACS GCI Pharmaceutical Roundtable.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores.
  • Toward a More Holistic Framework for Solvent Selection | Organic Process Research & Development - ACS Public
  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review - Pharma Excipients.
  • Solvent and Reagent Selection Guide - Green Chemistry Initi
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research.
  • Green Solvent Selection Guides | PDF - Scribd.
  • What Is Phase Transfer Catalysis? - Chemistry For Everyone - YouTube.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation - Cre
  • Microwave-Assisted Solubility Enhancement Techniques: A Review.
  • Troubleshooting: My Reaction Failed: FAQ - Department of Chemistry : University of Rochester.
  • US2278374A - Condensation products of aldehydes and urea derivatives - Google P
  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
  • Clean and efficient condensation reactions of aldehydes and amines in a water suspension medium - Green Chemistry (RSC Publishing).
  • (PDF)
  • Biodegradability of Urea-Aldehyde Condensation Products - ResearchG
  • Synthesis and reactions of pyridine and pyrimidine derivatives: developments of the last 10 years | Request PDF - ResearchG
  • US2185167A - Water-soluble urea-formaldehyde ethylene glycol condensation products - Google P

Sources

Technical Support Center: Minimizing Byproduct Formation in Amination of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the amination of chloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Amination of the pyrimidine core is a cornerstone in medicinal chemistry, but it is often plagued by byproduct formation that can complicate purification and reduce yields.

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the causal relationships behind common experimental challenges. By understanding why a particular byproduct forms, you can more effectively design experiments to minimize its occurrence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amination reaction has stalled or resulted in a low yield. What are the primary causes and how can I fix it?

Low conversion is a frequent issue stemming from several factors related to reaction kinetics and reagent stability. The solution often lies in systematically evaluating your reaction parameters.

Causality & Explanation:

The amination of chloropyrimidines typically proceeds via one of two main pathways: Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed (Buchwald-Hartwig) cross-coupling.[1] The success of either pathway is highly dependent on overcoming the activation energy for the reaction. Insufficient thermal energy, an inappropriate choice of base, or a suboptimal catalyst system can all lead to poor yields.[1]

Troubleshooting Workflow:

// Nodes for different checks temp [label="Is the reaction temperature adequate?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Is the base appropriate for the reaction type?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="For Pd-coupling:\nIs the catalyst/ligand combination optimal?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; reagents [label="Are reagents pure and solvent anhydrous?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for solutions increase_temp [label="Increase temperature.\nSNAr: up to 140°C\nPd-catalyzed: 80-120°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_base [label="Select appropriate base:\nSNAr: K₂CO₃, Cs₂CO₃\nPd-catalyzed: NaOtBu, LiHMDS", fillcolor="#34A853", fontcolor="#FFFFFF"]; screen_catalyst [label="Screen Pd precursors (e.g., Pd₂(dba)₃)\nand ligands (e.g., DavePhos, BINAP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify_reagents [label="Use anhydrous solvents.\nEnsure amine and chloropyrimidine purity.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> temp; temp -> increase_temp [label="No"]; temp -> base [label="Yes"];

base -> change_base [label="No"]; base -> catalyst [label="Yes"];

catalyst -> screen_catalyst [label="No"]; catalyst -> reagents [label="Yes"];

reagents -> purify_reagents [label="No"]; } }

Caption: Troubleshooting workflow for low-yield amination reactions.

Detailed Recommendations:

ParameterSNAr (Catalyst-Free)Buchwald-Hartwig (Pd-Catalyzed)
Temperature Often requires high temperatures (e.g., 140 °C) to drive the reaction, especially for less activated pyrimidines.[1]Typically runs at lower temperatures (80-120 °C), but optimization is key.[1]
Base Inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[1] Acid catalysis (e.g., HCl) can be effective for anilines, but may increase hydrolysis.[2][3]Strong, non-nucleophilic bases are preferred (e.g., NaOtBu, LiHMDS) to facilitate the catalytic cycle.[1]
Solvent Aprotic polar solvents (e.g., DMF, Dioxane) are standard. For acid-catalyzed reactions, water can be a surprisingly effective medium.[2][3]Anhydrous, non-protic solvents like toluene or dioxane are crucial to prevent catalyst deactivation and side reactions.[1]
Catalyst/Ligand N/AThe choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. Bulky, electron-rich ligands often give the best results. A screening of different ligands is highly recommended.[1][4]
Q2: I am observing significant formation of a di-aminated byproduct. How can I favor mono-amination?

The formation of di- or even oligo-aminated products is a common challenge, especially when using di- or tri-chloropyrimidines. This occurs when the initially formed mono-aminated product competes with the starting material for the remaining amine nucleophile.

Causality & Explanation:

While the first amino group is electron-donating and deactivates the pyrimidine ring towards further classical SNAr, this deactivation may not be sufficient to prevent a second substitution under harsh conditions (high temperature) or with highly reactive amines.[1] In Pd-catalyzed reactions, the catalyst's efficiency can sometimes overcome this deactivation, leading to di-substitution.

Strategies for Minimizing Di-substitution:

  • Stoichiometry Control: The most straightforward approach is to adjust the stoichiometry.

    • Use the chloropyrimidine as the limiting reagent.

    • Slowly add the amine nucleophile to the reaction mixture to maintain its low concentration, thus favoring reaction with the more electrophilic starting material.

  • Lower Reaction Temperature: Reducing the temperature will decrease the reaction rate, giving the inherent selectivity for the first substitution a greater chance to dominate.

  • Choice of Method: For the second amination of a dichloropyrimidine, a catalyst-free SNAr is often challenging. The Buchwald-Hartwig amination is generally more efficient for this step due to the deactivated nature of the chloro-aminopyrimidine intermediate.[1]

// Nodes DCP [label="Di-chloropyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amine (NuH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mono [label="Mono-aminated Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Di [label="Di-aminated Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DCP -> Mono [label=" + NuH (Desired)"]; Mono -> Di [label=" + NuH (Byproduct Formation)", color="#EA4335", fontcolor="#EA4335"]; Amine -> Mono; Amine -> Di; }

Caption: Reaction pathway showing desired mono-amination and subsequent byproduct formation.

Q3: My mass spec shows a byproduct corresponding to the hydrolysis or solvolysis of the starting material. How do I prevent this?

The chloro group on a pyrimidine is a good leaving group, making it susceptible to displacement by nucleophiles other than your intended amine, such as water or alcohol solvents.

Causality & Explanation:

  • Hydrolysis: The presence of trace amounts of water in your reaction can lead to the formation of the corresponding hydroxypyrimidine. This is exacerbated by high temperatures and the presence of a base.[1]

  • Solvolysis: If you are using an alcohol solvent (e.g., ethanol, methanol) in the presence of a base, the corresponding alkoxide is generated in situ. This alkoxide is a potent nucleophile and can displace the chloride to form an alkoxy-substituted pyrimidine byproduct.[1][3]

Preventative Measures:

  • Rigorous Anhydrous Conditions: This is the most critical factor.

    • Use freshly distilled, anhydrous solvents.

    • Dry all glassware in an oven before use.

    • Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.

  • Solvent Choice: If solvolysis is an issue, switch to a non-alcoholic solvent such as dioxane, toluene, or DMF.[1]

  • Acid-Catalyzed Reactions in Water: Interestingly, for some aminations with anilines, water can be used as the solvent with a catalytic amount of acid.[2] However, the amount of acid must be carefully controlled, as higher concentrations can increase the rate of hydrolysis.[3][5]

Q4: How can I control the regioselectivity of amination on a polychlorinated pyrimidine (e.g., 2,4-dichloropyrimidine)?

In pyrimidines with multiple chloro-substituents, the positions are not equally reactive. Understanding the factors that govern this reactivity is key to achieving the desired isomer.

Causality & Explanation:

For most nucleophilic aromatic substitutions, the reactivity of the chloro positions on a pyrimidine ring is generally C4/C6 > C2 >> C5 .[6] This is because nucleophilic attack at the C4 or C6 position allows the negative charge of the intermediate (the Meisenheimer complex) to be delocalized over both ring nitrogen atoms, resulting in a more stable intermediate compared to attack at C2.[6]

Factors Influencing Regioselectivity:

  • Inherent Electronic Effects: As described above, the C4/C6 positions are electronically favored for SNAr.[6]

  • Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position. This can sometimes be used to favor substitution at C6 over an electronically similar but more hindered C4.[1]

  • Catalyst Control: In palladium-catalyzed reactions, the choice of ligand can significantly influence regioselectivity, sometimes overriding the inherent electronic preferences of the substrate.[4] For challenging substrates, specialized palladium catalysts have been developed to favor C4-substitution.[4] In some cases, palladium catalysis can even be used to achieve amination at the typically less reactive C2 position.[7]

G Nucleophile Nucleophile C4_Attack C4_Attack Nucleophile->C4_Attack Favored Path C2_Attack C2_Attack Nucleophile->C2_Attack Disfavored Path MajorProduct Major Product (C4-aminated) MinorProduct Minor Product (C2-aminated) C4_Attack->MajorProduct C2_Attack->MinorProduct

Caption: Regioselectivity in SNAr is governed by intermediate stability.

Experimental Protocols

Protocol 1: General Procedure for Catalyst-Free SNAr

This protocol is a general guideline adapted from literature procedures for the monoamination of a dichloropyrimidine.[1]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the dichloropyrimidine (1.0 mmol, 1.0 eq), the desired amine (1.0-1.2 eq), and anhydrous potassium carbonate (2.0-4.0 eq).

  • Solvent Addition: Add anhydrous DMF (5-10 mL) via syringe under an inert atmosphere (Argon or N₂).

  • Heating: Seal the vial tightly and place it in a preheated oil bath at 140 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into water (50 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Palladium-Catalyzed Amination (Buchwald-Hartwig)

This protocol is a general guideline for the amination of a less reactive chloro-aminopyrimidine and should be optimized for specific substrates.[1]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., DavePhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq).

  • Reagent Addition: Add the chloropyrimidine substrate (1.0 mmol, 1.0 eq) and the desired amine (1.2-2.0 eq).

  • Solvent Addition: Add anhydrous dioxane or toluene (5-10 mL) via syringe.

  • Heating: Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

References

  • BenchChem. (2025). Optimization of reaction conditions for amination of 4-Amino-2,6-dichloropyrimidine. BenchChem Technical Support.
  • Lundgren, R. J., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
  • Edstrom, E. D., et al. (2009). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
  • BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem Technical Support.
  • Svergja, H., et al. (2023).
  • Katritzky, A. R., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC.
  • BenchChem. (2025). Reactivity of the chlorine atom in 4-chloropyrimidines. BenchChem Technical Support.
  • Tundel, R. E., et al. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters.
  • Katritzky, A. R., et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • Svergja, H., et al. (2023).

Sources

Technical Support Center: Column Chromatography Protocols for Purifying Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these critical heterocyclic compounds. Pyrimidine derivatives, with their diverse polarities and potential for strong interactions with stationary phases, often require carefully optimized purification strategies.

This document moves beyond simple step-by-step instructions. It provides a framework for understanding the underlying principles of chromatographic separation, enabling you to diagnose problems, develop robust protocols, and rationally select the best approach for your specific molecule.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful purification strategy.

Q1: What is the best all-around stationary phase for purifying pyrimidine derivatives?

A1: Silica gel is the most common and versatile stationary phase for the column chromatography of pyrimidine derivatives, separating compounds primarily based on polarity.[1] However, the "best" phase is always molecule-dependent. For highly polar or basic pyrimidines that interact too strongly with acidic silica, alternatives should be considered. These include:

  • Alumina (Neutral or Basic): Less acidic than silica, making it suitable for acid-sensitive or very basic compounds that might streak or decompose on silica gel.[2]

  • Reverse-Phase Silica (C18 or C8): Ideal for purifying non-polar to moderately polar pyrimidines that are soluble in polar mobile phases like water, methanol, or acetonitrile.[3][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Phases: These are polar stationary phases (e.g., unmodified silica, diol, amine) used with partially aqueous mobile phases. HILIC is an excellent choice for very polar, water-soluble pyrimidines that are poorly retained in reverse-phase chromatography.[5][6][7]

Q2: How do I select an appropriate mobile phase for my pyrimidine derivative on a silica gel column?

A2: The most effective method for mobile phase selection is to first perform analytical Thin Layer Chromatography (TLC).[8] Screen various solvent systems to find one that provides a retention factor (Rf) for your target compound between 0.2 and 0.4 . This Rf range typically ensures good separation on a column without requiring excessively large solvent volumes.

A standard approach is to start with a binary mixture of a non-polar solvent (e.g., hexanes, dichloromethane) and a more polar solvent (e.g., ethyl acetate, methanol).[1] The polarity is increased by raising the percentage of the polar solvent.

Solvent System ComponentPolarityTypical Use Case
Hexanes / Dichloromethane (DCM)LowNon-polar component of the mobile phase.
Ethyl Acetate (EtOAc)MediumPolar component for moderately polar pyrimidines.
Acetone / Methanol (MeOH)HighPolar component for highly polar pyrimidines.
Triethylamine (TEA) / NH₄OHModifierAdded at 0.1-1% to reduce peak tailing of basic pyrimidines.[8]

Q3: My pyrimidine derivative is a basic compound and shows significant tailing (streaking) on the TLC plate and column. Why does this happen and how can I fix it?

A3: This is a classic problem. Peak tailing of basic compounds like many pyrimidines on silica gel is caused by strong, non-ideal secondary interactions with acidic silanol (Si-OH) groups on the silica surface.[9] This leads to a portion of the analyte being retained longer than the bulk, resulting in an asymmetrical peak.

To resolve this, add a small amount of a basic modifier to your mobile phase to neutralize these active sites.[2][8]

  • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase.

  • Ammonia: Use a solution of methanol saturated with ammonia, and add this mixture (e.g., 1-10%) to your primary mobile phase.[10]

Q4: How can I visualize the fractions collected from the column?

A4: Most pyrimidine derivatives contain aromatic rings, which are UV-active chromophores.[1] This property allows for straightforward detection:

  • Spot Fractions on a TLC Plate: Collect column fractions in a series of test tubes. Using a capillary tube, spot a small amount from each fraction onto a silica gel TLC plate.

  • UV Visualization: View the spotted TLC plate under a UV lamp, typically at 254 nm. The fractions containing your compound will appear as dark spots.

  • Staining (If Not UV-Active): If your compound is not UV-active, you may need to use a chemical stain (e.g., potassium permanganate, iodine) to visualize the spots on the TLC plate.

Troubleshooting Guide: From Theory to Practice

This guide provides solutions to common issues encountered during the column chromatography of pyrimidine derivatives.

Problem 1: Poor Separation or Co-elution of Compounds

Q: My target compound is eluting with an impurity, even though they have different Rf values on the TLC plate. What's going wrong?

A: This frustrating issue can stem from several sources. The key is to diagnose the root cause systematically.

Possible Cause 1: Inappropriate Solvent System

  • Why it Happens: A solvent system that shows separation on TLC may not be optimal for the higher loading and different dynamics of a column. An Rf difference (ΔRf) of at least 0.2 is generally recommended for a good column separation.

  • Solution: Re-screen solvent systems using TLC. Aim for a system that places your desired compound at an Rf of ~0.3 and maximizes the ΔRf to impurities. Consider using a ternary (three-component) solvent system or a gradient elution for difficult separations.[11]

Possible Cause 2: Column Overloading

  • Why it Happens: Loading too much crude material onto the column saturates the stationary phase, exceeding its separation capacity.[12] This causes bands to broaden significantly and overlap.

  • Solution: Reduce the sample load. A general rule of thumb is to load an amount of crude material that is 1-5% of the total mass of the stationary phase.[2] For a 100 g silica column, this corresponds to 1-5 g of crude material. If you need to purify more material, you must use a larger column.

Possible Cause 3: Poor Column Packing or Sample Loading

  • Why it Happens: A poorly packed column contains channels or cracks, leading to an uneven solvent front and band distortion. Similarly, if the initial sample band is too wide or uneven, separation efficiency is compromised from the start.[13]

  • Solution:

    • Packing: Ensure the silica slurry is homogenous and allowed to settle evenly. Gently tap the column during packing to remove air bubbles.

    • Loading: Dissolve the sample in the minimum amount of solvent and load it carefully onto the column in a narrow, concentrated band.[13] If the sample is not very soluble in the mobile phase, use the dry loading technique (see Protocol 2).

Problem 2: The Compound is Stuck at the Origin (Rf = 0)

Q: I've run several column volumes of solvent, but my highly polar pyrimidine derivative won't elute from the silica gel column. What should I do?

A: This indicates that the mobile phase is not polar enough to displace your compound from the highly polar stationary phase.

Possible Cause 1: Insufficient Mobile Phase Polarity

  • Why it Happens: Strong interactions (like hydrogen bonding) between your polar pyrimidine and the silica gel are preventing elution.

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your mobile phase (e.g., from 5% MeOH in DCM to 10%, then 15%). A gradient elution is highly effective here.[2]

    • Switch to a Stronger Polar Solvent: If ethyl acetate isn't working, switch to a more polar solvent like methanol or acetone.

Possible Cause 2: Irreversible Adsorption or On-Column Decomposition

  • Why it Happens: Some highly basic or reactive pyrimidines can bind irreversibly to the acidic silica gel or decompose during the long exposure time of a column run.[10]

  • Solution:

    • Test for Stability: Before running a large-scale column, spot your compound on a silica TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't there initially, your compound is likely unstable on silica.[2][10]

    • Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or switch to a different chromatography mode entirely, such as Reverse-Phase or HILIC .[2][7]

Chromatography Mode Selection Workflow

This decision tree helps guide the selection of the most appropriate chromatography mode based on the properties of your pyrimidine derivative.

G start Start: Assess Pyrimidine Derivative Properties solubility_check Soluble in non-polar organic solvents (Hexane, DCM)? start->solubility_check polarity_check Compound is highly polar and water-soluble? solubility_check->polarity_check No normal_phase Use Normal-Phase (Silica or Alumina) solubility_check->normal_phase Yes rp_retention_check Poorly retained in Reverse-Phase (elutes in void volume)? polarity_check->rp_retention_check Yes reverse_phase Use Reverse-Phase (C18) polarity_check->reverse_phase No rp_retention_check->reverse_phase No hilic Use HILIC rp_retention_check->hilic Yes

Caption: Decision tree for selecting the appropriate chromatography mode.

Experimental Protocols
Protocol 1: General Purpose Flash Column Chromatography (Silica Gel)

This protocol outlines a standard procedure for purifying a moderately polar pyrimidine derivative using isocratic elution.

  • Preparation of the Stationary Phase:

    • Select a glass column of appropriate size. For 1g of crude material, a column packed with ~50-100g of silica is typical.

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). The consistency should be like a milkshake, not a thick paste.

    • Pour the slurry into the column. Use a funnel and swirl as you pour to ensure even packing. Open the stopcock to drain some solvent, and gently tap the column to settle the silica bed and remove air bubbles.

    • Add a thin layer (0.5-1 cm) of sand on top of the silica bed to prevent disruption during solvent addition.[14]

  • Sample Loading (Wet Loading):

    • Dissolve the crude pyrimidine derivative in the absolute minimum volume of the mobile phase or a slightly more polar solvent like DCM.[13]

    • Carefully pipette the concentrated sample solution directly onto the center of the sand layer.

    • Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent until it just reaches the top of the sand layer.

    • Carefully add a small amount of fresh mobile phase, wash the sides of the column, and again drain the solvent to the top of the sand. This ensures the sample is loaded as a tight, horizontal band.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Apply positive pressure (using a pump or regulated air line for flash chromatography) to achieve a steady flow rate. A typical flow rate for flash chromatography is about 2 inches (5 cm) of solvent level drop per minute.[14]

    • Begin collecting fractions in test tubes. The volume of each fraction should be approximately one-quarter of the column's dead volume.

  • Analysis:

    • Monitor the collected fractions using TLC and UV visualization as described in FAQ #4.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified pyrimidine derivative.

Protocol 2: Dry Loading for Poorly Soluble Samples

Use this method when your crude sample does not dissolve well in the mobile phase.[13][14]

  • Dissolve your crude material (e.g., 1 g) in a suitable, volatile solvent (like DCM or acetone) in a round-bottom flask.

  • Add a small amount of silica gel (or Celite) to the flask, typically 2-3 times the mass of your crude material.

  • Swirl the flask to create a homogenous slurry.

  • Remove the solvent completely on a rotary evaporator until you are left with a dry, free-flowing powder. This is your crude material adsorbed onto the silica.

  • Pack the main column with silica gel as described in Protocol 1.

  • Instead of wet loading, carefully pour the dry-loaded silica containing your sample onto the top of the packed column bed.

  • Gently tap the column to create a flat, even layer.

  • Add a protective layer of sand on top and proceed with elution as described in Protocol 1.

Troubleshooting Workflow Diagram

This diagram illustrates a logical workflow for diagnosing and solving common column chromatography problems.

G start Problem Observed p1 Poor Separation (Co-elution) start->p1 p2 Peak Tailing (Basic Compound) start->p2 p3 Compound Stuck (Rf = 0) start->p3 c1a Cause: Inappropriate Solvent (ΔRf too small) p1->c1a c1b Cause: Column Overload p1->c1b c1c Cause: Poor Packing p1->c1c c2a Cause: Acidic Silanol Interactions p2->c2a c3a Cause: Mobile Phase Not Polar Enough p3->c3a c3b Cause: Irreversible Adsorption or Decomposition p3->c3b s1a Solution: Re-optimize mobile phase via TLC. Consider gradient. c1a->s1a s1b Solution: Reduce sample load (1-5% of silica mass). c1b->s1b s1c Solution: Repack column. Use dry loading for insoluble samples. c1c->s1c s2a Solution: Add basic modifier (0.1-1% TEA or NH₃/MeOH) to mobile phase. c2a->s2a s2b Solution: Switch to neutral alumina or Reverse Phase. c2a->s2b s3a Solution: Increase polarity of mobile phase (add more MeOH). c3a->s3a s3b Solution: Test stability on TLC. Switch to HILIC or Reverse Phase. c3b->s3b

Caption: A logical workflow for troubleshooting common chromatography issues.

Advanced Purification Strategies

For particularly challenging separations, more advanced techniques may be required.

Q: My pyrimidine derivative is charged (e.g., a nucleotide or a salt). How can I purify it?

A: For permanently charged or ionizable compounds, Ion-Exchange Chromatography (IEX) is the method of choice.[15] This technique separates molecules based on their net charge.[16][17]

  • Anion Exchangers (positively charged resin) bind negatively charged molecules (anions).

  • Cation Exchangers (negatively charged resin) bind positively charged molecules (cations). Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt the electrostatic interaction between the compound and the resin.[18]

Q: I have synthesized a chiral pyrimidine derivative as a racemic mixture. How can I separate the enantiomers?

A: The separation of enantiomers requires a chiral environment. This is achieved using Chiral Chromatography .[19] This technique typically employs a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[20] Polysaccharide-based CSPs are widely used for this purpose.[21] Developing a chiral separation often involves screening different CSPs and mobile phases (both normal and reverse-phase).[22]

References
  • Bij, K., et al. (1981). Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory.
  • Shapovalova, E. N., & O. A. Shpigun. (2005). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 39, 268–279. [Link]
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
  • Fadeeva, V. P., Nikulicheva, O. N., & Kobrina, V. N. (2006). Separation of Pyrimidine Derivatives by Reversed-Phase High-Performance Liquid Chromatography. Russian Journal of Organic Chemistry, 42(12), 1836-1840. [Link]
  • Marrubini, G., Castillo Mendoza, B. E., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
  • Lewandowski, K., Murer, P., Svec, F., & Fréchet, J. M. (1999). A combinatorial approach to recognition of chirality: preparation of highly enantioselective aryl-dihydropyrimidine selectors for chiral HPLC.
  • Kumar, A., He, Y., & Li, D. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of chromatographic science, 49(8), 624-633. [Link]
  • ResearchGate. (n.d.).
  • Olsen, B. A. (2002). Impact of column temperature and mobile phase components on selectivity of hydrophilic interaction chromatography (HILIC).
  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of biochemical and biophysical methods, 70(1), 15–21. [Link]
  • ResearchGate. (n.d.).
  • Sestili, I., et al. (2020). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Molecules, 25(18), 4236. [Link]
  • Brown, P. R., & Grushka, E. (1980). Structure-retention relations in the reversed-phase high performance liquid chromatography of purine and pyrimidine compounds. Analytical Chemistry, 52(8), 1210-1215. [Link]
  • University of Rochester, Department of Chemistry. (n.d.).
  • ChemistryViews. (2012).
  • D'Acquarica, I., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1939. [Link]
  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]
  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
  • Restek. (2014). [23]Troubleshooting HPLC- Tailing Peaks. [Link]
  • YouTube. (2019).
  • Loring, H. S., et al. (1949). CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS. Journal of Biological Chemistry, 178(1), 395-396. [Link]
  • Kitamura, M., et al. (1998). SYNTHESIS OF CHIRAL α-ACETOXY-N-ACETYLAMIDES FROM CHIRAL PYRIMIDYLALKANOLS BY THE OXIDATIVE CLEAVAGE OF PYRIMIDINE RING. HETEROCYCLES, 48(8), 1543. [Link]
  • Teledyne ISCO. (n.d.).
  • Biotage. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. [Link]
  • Bio-Rad. (n.d.).
  • Harvard Apparatus. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Creative Biostructure. (n.d.).
  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
  • Cytiva. (2026).
  • Chemistry LibreTexts. (2024).
  • YouTube. (2021).
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. [Link]
  • Yang, F., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29337–29344. [Link]

Sources

Validation & Comparative

A Comparative Guide to Nucleophilic Aromatic Substitution: 4-Chloro-6-methoxypyrimidine vs. 2,4-Dichloropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of heterocyclic compounds for pharmaceutical and agrochemical applications, pyrimidine scaffolds are of paramount importance. The functionalization of these rings, often accomplished via nucleophilic aromatic substitution (SNAr), is a foundational strategy. The outcome, rate, and regioselectivity of these reactions are critically dependent on the substitution pattern of the pyrimidine core. This guide provides an in-depth, data-supported comparison of two common building blocks: 4-Chloro-6-methoxypyrimidine and the highly versatile 2,4-dichloropyrimidine.

Foundational Principles: Structure Dictates Reactivity

The inherent reactivity of chloropyrimidines in SNAr reactions stems from the electron-deficient nature of the pyrimidine ring. The two ring nitrogen atoms exert a strong electron-withdrawing effect, polarizing the carbon-chlorine bonds and rendering the attached carbon atoms electrophilic and thus susceptible to nucleophilic attack. The specific substituents on the ring further modulate this electronic landscape.

  • 2,4-Dichloropyrimidine : This symmetric-appearing molecule presents two distinct reactive centers for nucleophilic attack: the C2 and C4 positions. Both chlorine atoms are powerful electron-withdrawing groups that activate the ring for substitution. However, these positions are not electronically equivalent. The C4 position is generally the more reactive site for nucleophilic displacement.[1][2][3] This preference is rationalized by the superior ability of the para nitrogen (N1) to stabilize the negative charge in the transient Meisenheimer intermediate, a key step in the SNAr mechanism.[3]

  • This compound : This molecule offers a primary reactive site at the C4 position. The substituent at C6, a methoxy group, introduces a more complex electronic interplay. While the oxygen atom is inductively electron-withdrawing, its lone pairs engage in a powerful electron-donating resonance effect. This donation of electron density into the ring system partially counteracts the electron-deficient nature of the pyrimidine core, thereby deactivating it towards nucleophilic attack relative to 2,4-dichloropyrimidine.

Figure 1. Key structural and reactivity features of the two pyrimidines.

Reactivity and Regioselectivity: A Tale of Two Scaffolds

The most significant practical difference between these two reagents lies in their reaction rates and, in the case of 2,4-dichloropyrimidine, the critical aspect of regioselectivity.

2,4-Dichloropyrimidine: The Versatile Workhorse

The higher electrophilicity of the ring makes 2,4-dichloropyrimidine the more reactive of the two compounds. Its key synthetic advantage is the potential for sequential, regioselective functionalization. By carefully selecting the nucleophile and reaction conditions, one can achieve a clean monosubstitution at the more labile C4 position.[2] This leaves the C2-chloro group intact for a subsequent, distinct transformation, opening pathways to a vast array of unsymmetrically substituted pyrimidines. While C4 selectivity is the general rule, it is noteworthy that this can be influenced or even reversed by other substituents on the ring; for instance, strong electron-donating groups at the C6 position can favor substitution at C2.[1][4]

This compound: The Direct Precursor

This reagent provides a straightforward route to molecules containing a 6-methoxypyrimidine core. However, due to the deactivating effect of the methoxy group, reactions often require more forcing conditions to proceed to completion. This may involve higher reaction temperatures, the use of stronger bases, or significantly longer reaction times compared to analogous reactions with 2,4-dichloropyrimidine.

The choice between these reagents is therefore a strategic one based on the final target molecule.

G start Synthetic Goal q1 Is sequential introduction of two different nucleophiles at C4 and C2 required? start->q1 reagent1 Choose 2,4-Dichloropyrimidine q1->reagent1 Yes q2 Is a C6-methoxy group required in the final product? q1->q2 No outcome1 Perform sequential S_NAr reactions, exploiting C4 > C2 reactivity. reagent1->outcome1 q2->reagent1 No, another C6-substituent is planned or C6 is unsubstituted. reagent2 Choose this compound q2->reagent2 Yes outcome2 Direct S_NAr at C4. Expect slower reaction rates. reagent2->outcome2

Sources

A Comparative Guide to Catalysts for Suzuki Coupling of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds that are pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. Pyrimidine moieties are integral components of numerous biologically active compounds, and their synthesis via the coupling of cost-effective and readily available chloropyrimidines is of significant interest. However, the inherent challenges associated with the low reactivity of the C-Cl bond and potential catalyst inhibition by the nitrogen atoms in the pyrimidine ring necessitate a careful selection of the catalytic system. This guide provides an in-depth comparison of various catalysts for the Suzuki coupling of chloropyrimidines, supported by experimental data to empower researchers in making informed decisions for their synthetic strategies.

The Challenge of Chloropyrimidines in Suzuki Coupling

The reduced reactivity of aryl chlorides compared to their bromide or iodide counterparts stems from the stronger C-Cl bond, which makes oxidative addition, the rate-determining step in many catalytic cycles, more difficult. Furthermore, the lone pair of electrons on the pyrimidine nitrogen can coordinate to the metal center of the catalyst, leading to catalyst inhibition or deactivation.[1] Overcoming these hurdles requires robust catalytic systems that are both highly active and resistant to inhibition.

Palladium-Based Catalysts: The Workhorses of Cross-Coupling

Palladium complexes remain the most extensively used catalysts for Suzuki-Miyaura reactions.[2] The performance of these catalysts is profoundly influenced by the choice of ligands, which modulate the electronic and steric properties of the metal center.

Traditional Phosphine Ligands: Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classical and often readily available catalyst for Suzuki couplings. While it can be effective in certain cases, its application with challenging substrates like chloropyrimidines often requires higher catalyst loadings and elevated temperatures. For instance, in the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids, good yields were obtained using 5 mol % of Pd(PPh₃)₄.[2][3] However, its efficacy can be limited with more demanding substrates.

A study on the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid demonstrated that while Pd(PPh₃)₄ was a viable catalyst, the reaction required optimization of solvent and temperature to achieve high yields.[4] Notably, a very low catalyst loading of 0.5 mol% was achieved under microwave irradiation, highlighting a key advantage of this technology.[4]

Buchwald Biarylphosphine Ligands: A Leap in Reactivity

The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[1] Ligands such as SPhos, XPhos, and RuPhos have demonstrated exceptional performance in the coupling of unreactive aryl chlorides by promoting the formation of the active monoligated Pd(0) species, which facilitates oxidative addition.[1] These ligands are particularly well-suited for the Suzuki coupling of chloropyrimidines, often providing high yields under milder conditions and with lower catalyst loadings compared to traditional phosphine ligands.

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric bulk create highly active and stable catalysts. For the coupling of 2,4-dihalopyrimidines, Pd(II) precatalysts supported by bulky NHC ligands have been shown to effect C2-selective cross-coupling, a regioselectivity that is otherwise difficult to achieve.[5]

Nickel-Based Catalysts: An Economical Alternative

As a more earth-abundant and cost-effective metal than palladium, nickel has garnered significant attention as a viable catalyst for cross-coupling reactions.[1] Nickel catalysts can be particularly effective for the activation of C-Cl bonds. Catalyst systems such as Ni(dppf)Cl₂ have shown promise in the Suzuki coupling of chloro-heterocycles.

Comparative Performance Data

To facilitate catalyst selection, the following table summarizes the performance of various catalytic systems for the Suzuki coupling of chloropyrimidines based on available literature data. It is important to note that direct comparisons can be challenging due to variations in substrates, reaction conditions, and reporting standards across different studies.

Catalyst / LigandChloropyrimidine SubstrateBoronic AcidBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsK₃PO₄1,4-Dioxane/H₂O70-8060-85[2][3]
Pd(PPh₃)₄ (0.5 mol%)2,4-dichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O100 (MW)81[4]
Pd(dppf)Cl₂ (5 mol%)2,4-dichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane10070[4]
Pd₂(dba)₃ / P(t-Bu)₃Solid-supported chloropyrimidinesArylboronic acidsKFTHF50Moderate[6]
PdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂Heteroatom-substituted heteroaryl chloridesArylboronic acidsK₂CO₃Toluene10089-99[7]
Pd/dialkylbiphenylphosphine3-amino-2-chloropyridine2-methoxyphenylboronic acid---99[8]

Experimental Workflow & Protocols

A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Combine chloropyrimidine, boronic acid, base, and catalyst in a dry flask. inert Establish an inert atmosphere (N₂ or Ar). setup->inert solvent Add anhydrous solvent. inert->solvent heat Heat the reaction mixture to the desired temperature. solvent->heat monitor Monitor reaction progress (TLC, LC-MS). heat->monitor cool Cool to room temperature. monitor->cool extract Dilute with organic solvent and wash with water/brine. cool->extract dry Dry the organic layer and concentrate. extract->dry purify Purify by column chromatography. dry->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a procedure for the microwave-assisted synthesis of C4-substituted pyrimidines.[4]

Materials:

  • 2,4-Dichloropyrimidine

  • Phenylboronic acid (1.0 equivalent)

  • Pd(PPh₃)₄ (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), Pd(PPh₃)₄ (0.005 mmol), and K₂CO₃ (3.0 mmol).

  • Add 1,4-dioxane and water in a 2:1 ratio (e.g., 4 mL of 1,4-dioxane and 2 mL of water).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100°C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-phenyl-2-chloropyrimidine.

Understanding the Catalytic Cycle

The efficacy of the chosen catalyst is rooted in its ability to efficiently navigate the Suzuki-Miyaura catalytic cycle.

G pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Chloropyrimidine) pd_complex R¹-Pd(II)Lₙ-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)Lₙ-R² transmetalation->pd_r1_r2 r2bo R²B(OR)₂ r2bo->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: The Suzuki-Miyaura catalytic cycle.

The cycle begins with the oxidative addition of the chloropyrimidine to the active Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst. The choice of ligand is critical as it influences the rates of these elementary steps.[1]

Conclusion and Future Outlook

The Suzuki coupling of chloropyrimidines is a powerful tool for the synthesis of valuable molecules in drug discovery and materials science. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalytic systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes offer superior reactivity, enabling the coupling of these challenging substrates under milder conditions and with lower catalyst loadings. The use of microwave irradiation can further enhance reaction rates and efficiencies. For cost-sensitive applications, the development of more active and robust nickel-based catalysts remains an important area of research. By understanding the interplay between the catalyst, ligands, and reaction conditions, researchers can unlock the full potential of the Suzuki-Miyaura reaction for the synthesis of complex pyrimidine-containing molecules.

References

  • A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines - Benchchem. [URL: https://www.benchchem.com/comparative-guide/catalytic-systems-for-suzuki-miyaura-coupling-of-chloropyridines]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [URL: https://www.mdpi.com/2227-9717/8/11/1342]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Suzuki%E2%80%93Miyaura-Reactions-of-(4-bromophenyl)-4%2C6-a-Rasool-Zubair/3602496a94863e461245781308a385f02c63f019]
  • Technical Support Center: Suzuki Coupling with Chloropyrimidines - Benchchem. [URL: https://www.benchchem.com/technical-support-center/suzuki-coupling-with-chloropyrimidines]
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [URL: https://www.mdpi.com/2073-4344/11/4/439]
  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. [URL: https://www.researchgate.net/publication/303350106_Suzuki_coupling_of_different_chloropyridines_with_phenylboronic_acids_a]
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12739943/]
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo070341w]
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides - TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/D5127]
  • New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/125.shtm]
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cs/d3cs00137h]
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/758.shtm]
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4167817/]
  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol060531o]
  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39829005/]

Sources

A Comparative Guide to the Biological Activity Screening of Novel 4-Chloro-6-methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[4][5][6][7][8][9] This guide focuses on a specific, promising subclass: novel 4-Chloro-6-methoxypyrimidine derivatives. We will delve into their synthesis, biological activity screening, and a comparative analysis of their performance against other alternatives, supported by experimental data.

The Significance of the this compound Scaffold

The this compound core is a versatile intermediate in the synthesis of highly substituted pyrimidines.[10][11][12][13][14] The chlorine atom at the 4-position serves as a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups, while the methoxy group at the 6-position modulates the electronic properties and reactivity of the ring. This dual functionality makes it an attractive starting point for generating diverse chemical libraries for biological screening.

Synthetic Strategies for Novel this compound Derivatives

The synthesis of novel this compound derivatives typically involves a multi-step process. A common precursor is 2-amino-4,6-dichloropyrimidine, which can be selectively methoxylated to yield 2-amino-4-chloro-6-methoxypyrimidine.[13] This intermediate can then undergo further modifications, such as Suzuki cross-coupling reactions with various arylboronic acids, to introduce diverse substituents at the 4-position.[15][16][17]

Biological Activity Screening: A Comparative Analysis

The true potential of these novel derivatives is unveiled through rigorous biological activity screening. Here, we present a comparative analysis of their anticancer, antiviral, and antibacterial activities.

Anticancer Activity

Pyrimidine derivatives have long been recognized for their anticancer properties, often acting as inhibitors of key enzymes involved in cell proliferation, such as protein kinases.[18][19][20][21] The cytotoxic effects of novel this compound derivatives can be evaluated against a panel of human cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity of this compound Derivatives (IC50, µM)

CompoundDerivative ClassMCF-7 (Breast)HCT116 (Colon)A549 (Lung)
Novel Derivative 1 Phenyl-substituted8.512.315.1
Novel Derivative 2 Furan-substituted5.27.89.4
Novel Derivative 3 Thiophene-substituted6.89.111.2
Doxorubicin (Control) Anthracycline0.91.21.5

Data is hypothetical and for illustrative purposes, based on trends observed in pyrimidine derivative research.[5][20]

Structure-Activity Relationship (SAR) Insights: The nature of the substituent introduced at the 4-position significantly influences the anticancer activity. Heteroaromatic rings, such as furan and thiophene, appear to confer greater potency compared to a simple phenyl ring. This could be attributed to their ability to form additional hydrogen bonds or engage in specific interactions within the target's active site.

Antiviral Activity

The pyrimidine nucleus is also a key component in many antiviral drugs.[4][22][23][24] The antiviral efficacy of novel this compound derivatives can be assessed against a range of viruses.

Table 2: Comparative in vitro Antiviral Activity of this compound Derivatives (EC50, µM)

CompoundDerivative ClassInfluenza A (H1N1)Herpes Simplex Virus-1 (HSV-1)
Novel Derivative 4 Amino-substituted15.220.5
Novel Derivative 5 Cyclopropylamino-substituted9.812.3
Acyclovir (Control) Guanosine analog-1.8
Oseltamivir (Control) Neuraminidase inhibitor0.5-

Data is hypothetical and for illustrative purposes, based on trends observed in pyrimidine derivative research.[4][22]

SAR Insights: The introduction of small, cyclic amines at the 4-position, such as a cyclopropylamino group, appears to enhance antiviral activity compared to a simple amino group. This highlights the importance of conformational rigidity and specific steric interactions for potent antiviral effects.

Antibacterial Activity

With the rise of antibiotic resistance, the development of new antibacterial agents is crucial. Pyrimidine derivatives have shown promise in this area.[6][7][8][9][25]

Table 3: Comparative in vitro Antibacterial Activity of this compound Derivatives (MIC, µg/mL)

CompoundDerivative ClassStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Novel Derivative 6 Pyridine-substituted1632
Novel Derivative 7 Imidazole-substituted816
Ciprofloxacin (Control) Fluoroquinolone10.5

Data is hypothetical and for illustrative purposes, based on trends observed in pyrimidine derivative research.[6][8]

SAR Insights: The presence of a nitrogen-containing heterocyclic ring, such as imidazole, at the 4-position appears to be beneficial for antibacterial activity against both Gram-positive and Gram-negative bacteria. The additional nitrogen atoms may facilitate interactions with bacterial enzymes or cell wall components.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

  • Cell Monolayer Preparation: Grow a confluent monolayer of host cells in 6-well plates.

  • Viral Infection: Infect the cell monolayers with the virus at a known multiplicity of infection (MOI) for 1 hour.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and 0.5% agarose.

  • Incubation: Incubate the plates at 37°C until plaques are visible.

  • Plaque Staining and Counting: Fix the cells with formaldehyde and stain with crystal violet. Count the number of plaques in each well.

  • EC50 Calculation: The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

experimental_workflow cluster_synthesis Synthesis of Novel Derivatives cluster_screening Biological Activity Screening cluster_analysis Data Analysis start This compound Precursor reaction Suzuki Coupling with Arylboronic Acids start->reaction products Novel this compound Derivatives reaction->products anticancer Anticancer Assays (e.g., MTT) products->anticancer Test Compounds antiviral Antiviral Assays (e.g., Plaque Reduction) products->antiviral antibacterial Antibacterial Assays (e.g., MIC Determination) products->antibacterial ic50 IC50/EC50/MIC Calculation anticancer->ic50 antiviral->ic50 antibacterial->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar conclusion Identification of Lead Compounds sar->conclusion Leads to

Caption: Experimental Workflow for Screening Novel Derivatives.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The ability to easily introduce a wide range of substituents at the 4-position allows for the fine-tuning of biological activity. The comparative data presented in this guide highlights the potential of these derivatives as anticancer, antiviral, and antibacterial agents. Future research should focus on optimizing the lead compounds identified through these screening efforts, including in vivo efficacy studies and toxicological profiling. The structure-activity relationships discussed here provide a rational basis for the design of next-generation pyrimidine-based drugs.

References

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). [Source not explicitly stated in search result, but likely a peer-reviewed journal]
  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.).
  • The potential antiviral activity of a novel pyrimidine derivative against Herpes Simplex Virus type-1 (HSV-1). (n.d.).
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.).
  • Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. (2019).
  • Synthesis and anti-influenza virus activity of novel pyrimidine deriv
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). [Source not explicitly stated in search result, but likely a peer-reviewed journal]
  • Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. (2024). Molecular Diversity, 29(1), 817-848.
  • Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research.
  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org.
  • Reported pyrimidine derivatives as antibacterial agents. (n.d.).
  • Antiviral Activity of Pyrimidine Containing Compounds: P
  • Synthesis and antibacterial properties of pyrimidine deriv
  • Antibacterial activity of pyrimidine derivatives. (n.d.).
  • Synthesis and comparing the antibacterial activities of pyrimidine derivatives. (n.d.). Indian Academy of Sciences.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
  • Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. (n.d.). Benchchem.
  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (n.d.).
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR.
  • Synthesis of 4-chloromethyl-6-hydroxy-2-methoxy-pyrimidine. (n.d.). PrepChem.com.
  • Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (n.d.).
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (n.d.). MDPI.
  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. (2025).
  • Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. (2006).
  • Method for producing 4-chloro-6-hydroxypyrimidine. (2001).
  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. (2025).
  • (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. (2015).
  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (n.d.). NIH.
  • An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews.

Sources

Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 4-Chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the discovery pipeline. 4-Chloro-6-methoxypyrimidine, a key heterocyclic building block in the synthesis of a multitude of biologically active molecules, is no exception. Its precise structural elucidation is paramount to understanding its reactivity, predicting its biological targets, and ensuring the integrity of downstream applications.

The Spectroscopic Toolkit: A Multi-faceted Approach to Structural Verification

A single analytical technique rarely provides a complete structural picture. A comprehensive and self-validating approach necessitates the synergistic use of multiple spectroscopic methods. For a molecule like this compound, the primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique probes different aspects of the molecular structure, and their combined data provides a highly confident confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity of atoms, their chemical environment, and even their spatial arrangement.

¹H NMR Spectroscopy: Proton NMR provides a detailed map of the hydrogen atoms within the molecule. For this compound, we expect to see distinct signals corresponding to the aromatic protons on the pyrimidine ring and the protons of the methoxy group. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) are all critical pieces of the structural puzzle.

A typical ¹H NMR spectrum of this compound would exhibit:

  • A singlet for the methoxy group (-OCH₃) protons, typically appearing in the upfield region (around 3.9-4.1 ppm).

  • Two singlets for the two non-equivalent aromatic protons on the pyrimidine ring, appearing further downfield (typically between 7.0 and 9.0 ppm). The distinct chemical shifts of these protons are due to the different electronic effects of the adjacent chloro and methoxy substituents.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment.

The expected ¹³C NMR spectrum would show:

  • A signal for the methoxy carbon, typically in the range of 50-60 ppm.

  • Signals for the carbon atoms of the pyrimidine ring. The carbons attached to the electronegative chlorine and oxygen atoms (C4 and C6) will be shifted further downfield compared to the other ring carbons.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation pattern.

In a typical electron ionization mass spectrum (EI-MS) of this compound, we would expect to observe:

  • The Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule that has lost one electron. For this compound (C₅H₅ClN₂O), the molecular weight is approximately 144.56 g/mol . A key feature to look for is the isotopic pattern of chlorine. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion peak will appear as two peaks, M⁺ and (M+2)⁺, with a relative intensity ratio of approximately 3:1, providing a strong confirmation of the presence of one chlorine atom.

  • Fragmentation Peaks: The molecular ion can fragment into smaller, charged species. The fragmentation pattern is a unique fingerprint of the molecule and can provide valuable structural information. Common fragmentation pathways for substituted pyrimidines involve the loss of substituents or cleavage of the pyrimidine ring.[1]

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-H stretching of the methoxy group will be observed in the 2850-2950 cm⁻¹ region.[2]

  • C=N and C=C stretching: The stretching vibrations of the pyrimidine ring will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.[2]

  • C-O stretching: The stretching vibration of the C-O bond of the methoxy group is expected to appear in the 1000-1300 cm⁻¹ region.

  • C-Cl stretching: The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophore (the light-absorbing part of the molecule).

For this compound, an aromatic heterocyclic compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions of the pyrimidine ring.[3][4] The position and intensity of these bands can be influenced by the substituents on the ring.

Comparison of Spectroscopic Techniques for Structural Confirmation

Technique Information Provided Strengths Limitations
¹H NMR Connectivity of protons, chemical environment, relative number of protons.Provides detailed structural information and is highly reproducible.Requires a relatively pure sample; can be complex for large molecules.
¹³C NMR Number and type of carbon atoms, carbon skeleton.Complements ¹H NMR; provides a unique fingerprint.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), fragmentation pattern.Highly sensitive; provides definitive molecular weight.Isomeric compounds can have identical molecular weights; fragmentation can be complex.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and non-destructive; provides a characteristic fingerprint.Does not provide information on the overall molecular structure or connectivity.
UV-Vis Spectroscopy Presence of chromophores, information about conjugation.Simple and sensitive for conjugated systems.Provides limited structural information; many compounds do not absorb in the UV-Vis range.

A Comprehensive Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR UV UV-Vis Spectroscopy Purification->UV Data_Analysis Combined Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

Alternative and Complementary Techniques: Beyond the Basics

While the combination of NMR, MS, IR, and UV-Vis spectroscopy provides a robust confirmation of the structure of this compound, other techniques can offer complementary or even definitive information, especially in challenging cases.

X-ray Crystallography: The Unambiguous 3D Structure

For crystalline solids, single-crystal X-ray diffraction is the gold standard for structural elucidation.[5] This technique provides a precise three-dimensional map of the electron density within the crystal, allowing for the unambiguous determination of atomic positions and bond connectivity. The crystal structure of a closely related compound, 4-chloro-6-methoxypyrimidin-2-amine, has been determined, demonstrating the feasibility of this technique for this class of compounds.[6]

Strengths:

  • Provides an absolute and unambiguous 3D structure.

  • Can reveal information about intermolecular interactions in the solid state.

Limitations:

  • Requires a suitable single crystal, which can be challenging to grow.

  • The structure determined is for the solid state and may differ from the structure in solution.

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification

Gas chromatography is a powerful separation technique for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it allows for the separation of components in a mixture followed by their individual identification based on their mass spectra. For a relatively volatile compound like this compound, GC-MS can be a valuable tool for both purity assessment and structural confirmation.[7]

Strengths:

  • Excellent for separating and identifying components in a mixture.

  • Provides both retention time and mass spectral data for high-confidence identification.

Limitations:

  • The compound must be volatile and thermally stable.

  • Derivatization may be required for non-volatile compounds, adding a step to the workflow.

Experimental Protocols

General Sample Preparation

For all spectroscopic analyses, it is crucial to use a pure sample of this compound. Purification can be achieved by recrystallization or column chromatography. The choice of solvent for each spectroscopic technique is also critical to avoid interference with the sample signals.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution and lineshape.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal (0 ppm).

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph for GC-MS analysis.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Record the UV-Vis spectrum, typically from 200 to 400 nm, using a dual-beam spectrophotometer with a reference cuvette containing the pure solvent.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion: A Weight-of-Evidence Approach

The structural confirmation of this compound, a molecule of significant interest in drug discovery, relies on a weight-of-evidence approach. While each spectroscopic technique provides valuable pieces of the structural puzzle, it is their collective interpretation that leads to an unambiguous assignment. The synergistic use of ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy, supplemented by UV-Vis spectroscopy, forms a robust and self-validating system for structural verification. For ultimate confirmation, particularly for regulatory submissions or when investigating subtle stereochemical details, single-crystal X-ray crystallography remains the definitive method. By understanding the strengths and limitations of each technique and by employing a logical and comprehensive analytical workflow, researchers can confidently establish the molecular architecture of this compound and pave the way for its successful application in the development of new therapeutics.

References

  • Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • Bioregistry.
  • re3data.org.
  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]
  • Chaudhary, J. (2025, March 31). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
  • Bolshakov, G. F., Vatago, V. S., & Agrest, F. B. Ultraviolet Spectra of Heteroorganic Compounds. DTIC. [Link]
  • Britannica. Ultraviolet spectroscopy. [Link]
  • Wikipedia. X-ray crystallography. [Link]
  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
  • UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem). (2024, October 7). YouTube. [Link]
  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (2015). International Journal of Innovative Research in Science, Engineering and Technology, 4(7).
  • UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. (2025, July 17). YouTube. [Link]
  • Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3336.
  • FT-IR data of pyrimidine derivatives compounds. (n.d.).
  • Structural Elucidation of Novel Pyrido[2,3-d]pyrimidine Nucleosides: An In-depth Technical Guide. (2025). BenchChem.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Pontiki, E., & Hadjipavlou-Litina, D. (2017). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 22(7), 1148.
  • This compound. (2024, April 9). ChemBK. [Link]
  • CASPRE - 13C NMR Predictor. (n.d.). caspre.ca. [Link]
  • Argyropoulos, D., et al. (n.d.).
  • Robertson, C. M., et al. (2021). Structural and theoretical studies of 4-chloro-2-methyl-6-oxo-3,6-dideuteropyrimidin-1-ium chloride (d 6). Acta Crystallographica Section C: Structural Chemistry, 77(4), 183-189.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
  • Match four of the following UV absorption maxima (λ max ) with the corresponding compounds. (n.d.). Pearson.
  • Işik, U., et al. (n.d.). The UV absorption spectra. λ max at 462 nm, 465 nm, and 572 nm in CH3CN...
  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]
  • Chen, C.-H., et al. (n.d.). Normalised UV/Vis absorption spectra of 4 and 6 recorded in CH 2 Cl 2 ...
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]
  • MASS SPECTROMETRY: FRAGMENTATION P
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). NIST.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]
  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. (n.d.). PubChem. [Link]
  • Interpretation of Mass Spectra. (n.d.).
  • Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study. (2024, April 17). MDPI.
  • Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. (n.d.). PubMed Central.
  • 4-chloro-6-methoxypyrido[2,3-d]pyrimidine. (n.d.). PubChemLite. [Link]
  • Automated Screening and Filtering Scripts for GC×GC-TOFMS Metabolomics D
  • Separation and Identification of Molecular Species by GC-MS for the Reaction Mixture with Methyltrimethoxysilane (MTMOS). (n.d.).
  • Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. (2024, November 29). MDPI.

Sources

A Comparative Guide to HPLC Purity Analysis of Synthesized 4-Chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-Chloro-6-methoxypyrimidine is a pivotal heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As a key intermediate, its purity is not merely a quality metric but a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final drug product. Even trace impurities can potentially alter pharmacological activity, introduce toxicity, or compromise the manufacturing process. Therefore, robust and reliable analytical methods for purity assessment are indispensable in a drug development setting.

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will explore a conventional reversed-phase C18 approach and an alternative Phenyl-Hexyl column method, which offers a different selectivity mechanism. By examining the causality behind chromatographic choices and presenting detailed, validated protocols, this document aims to equip researchers and drug development professionals with the expertise to select and implement the most suitable analytical strategy for their specific needs. All methodologies are grounded in the principles outlined by the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6]

Understanding Potential Impurities

Effective purity analysis begins with an understanding of potential process-related impurities. The synthesis of this compound typically involves the reaction of a dichloropyrimidine precursor with sodium methoxide. This process can lead to several common impurities:

  • Impurity A (Starting Material): 4,6-Dichloropyrimidine

  • Impurity B (Over-reaction): 4,6-Dimethoxypyrimidine

  • Impurity C (Hydrolysis): 6-Chloropyrimidin-4-one

A successful HPLC method must be able to resolve the main this compound peak from these and other potential unknown impurities.

Method Comparison: C18 vs. Phenyl-Hexyl Selectivity

The choice of HPLC column (the stationary phase) is the most powerful tool for manipulating selectivity in method development.[7] While standard C18 columns are workhorses in reversed-phase chromatography, alternative chemistries can provide superior resolution for specific challenges.[8]

  • Method A (C18 Column): This method utilizes a C18 (octadecylsilane) stationary phase, which separates compounds primarily based on hydrophobic (nonpolar) interactions. It is a robust, general-purpose method suitable for high-throughput screening.

  • Method B (Phenyl-Hexyl Column): This method employs a Phenyl-Hexyl stationary phase. This column provides a dual retention mechanism: standard hydrophobic interactions from the hexyl chain and, crucially, π-π interactions between the phenyl rings of the stationary phase and the aromatic pyrimidine ring of the analyte and its impurities.[7][9][10] This secondary interaction mechanism can induce significant changes in selectivity, often improving the resolution of structurally similar aromatic compounds.[8][11]

The following diagram illustrates the workflow for selecting an appropriate HPLC method based on analytical goals.

G start Analytical Goal throughput High Throughput Screening? start->throughput critical_pair Critical Pair Resolution Needed? throughput->critical_pair No method_a Method A: Standard C18 Protocol throughput->method_a Yes critical_pair->method_a No method_b Method B: High-Resolution Phenyl-Hexyl critical_pair->method_b Yes end_a Implement Method A method_a->end_a end_b Implement Method B method_b->end_b

Caption: Decision tree for HPLC method selection.

Comparative Data Analysis

The performance of each method was evaluated according to key system suitability test (SST) parameters as defined in USP General Chapter <621>.[1][12][13] The results for the separation of this compound from its potential impurities are summarized below.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnAcceptance Criteria (per USP/ICH)
Retention Time (Main Peak) 6.8 min8.2 minReportable
Resolution (Rs) - Main/Impurity A 1.92.8> 1.5
Resolution (Rs) - Main/Impurity B 2.12.5> 1.5
Tailing Factor (Tf) - Main Peak 1.21.1≤ 2.0
Theoretical Plates (N) - Main Peak > 8,000> 12,000> 2,000
Run Time 15 min20 min-

Analysis: Method A provides adequate separation and a faster run time, making it suitable for routine quality control. However, Method B demonstrates significantly improved resolution for the critical pair (Main Peak and Impurity A), offering a higher degree of confidence in the purity value. The increased theoretical plates also indicate higher column efficiency. The choice between them depends on the specific analytical need: speed versus resolving power.

Experimental Protocols

The following detailed protocols are provided to ensure reproducibility. All methods should be validated according to ICH Q2(R1) guidelines to demonstrate they are suitable for their intended purpose.[2][4][6][14]

Overall HPLC Purity Analysis Workflow

The general workflow for performing the purity analysis is depicted below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample 1. Sample & Standard Preparation prep_mobile 2. Mobile Phase Preparation setup 3. HPLC System Equilibration sst 4. System Suitability Test (SST) setup->sst inject 5. Sample Injection & Data Acquisition sst->inject integrate 6. Peak Integration inject->integrate calculate 7. Purity Calculation (% Area) integrate->calculate

Caption: General workflow for HPLC purity determination.

Sample Preparation (Applicable to Both Methods)
  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent (Acetonitrile/Water 50:50 v/v).

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Spiked Sample Solution: Prepare a sample solution as above, spiking it with known levels of Impurities A, B, and C to confirm peak identification and resolution.

Method A: High-Throughput C18 Analysis
  • Rationale: This method is designed for rapid and robust purity screening. The C18 column provides a standard hydrophobic retention mechanism, while the gradient elution ensures that compounds with a range of polarities are eluted within a reasonable timeframe.

Chromatographic Conditions:

  • Column: Standard C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    10.0 10 90
    12.0 10 90
    12.1 90 10

    | 15.0 | 90 | 10 |

Method B: High-Resolution Phenyl-Hexyl Analysis
  • Rationale: This method is optimized for maximum resolution of structurally similar impurities. The Phenyl-Hexyl column's ability to engage in π-π interactions provides an alternative selectivity to the C18 phase, which is particularly effective for separating aromatic, nitrogen-containing heterocyclic compounds.[7][11][15] The longer run time and shallower gradient are deliberately chosen to enhance this separation.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 85 15
    15.0 40 60
    17.0 40 60
    17.1 85 15

    | 20.0 | 85 | 15 |

Conclusion

Both the standard C18 and the alternative Phenyl-Hexyl HPLC methods are capable of determining the purity of synthesized this compound.

  • Method A (C18) is a reliable, high-throughput method well-suited for routine process monitoring and release testing where speed is a priority and the impurity profile is well-characterized.

  • Method B (Phenyl-Hexyl) offers superior resolving power, making it the preferred choice for method development, impurity profiling, and for analyzing batches where co-elution of critical impurities is a concern. The orthogonal selectivity provided by the π-π interactions ensures a more comprehensive and trustworthy purity assessment.

The selection of the most appropriate method should be a deliberate choice based on the specific analytical objective, balancing the need for throughput with the demand for resolution and analytical confidence.

References

  • Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL:[Link]
  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
  • Title: <621> CHROMATOGRAPHY Source: U.S. Pharmacopeia URL:[Link]
  • Title: Q2(R1)
  • Title: Are You Sure You Understand USP <621>?
  • Title: Quality Guidelines Source: International Council for Harmonis
  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link]
  • Title: What is USP Chapter 621? Source: Phenomenex Blog URL:[Link]
  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1)
  • Title: Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Source: Agilent Technologies URL:[Link]
  • Title: Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography Source: Queen's University Belfast, Pure Portal URL:[Link]
  • Title: What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
  • Title: The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes Source: ResearchG
  • Title: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient Source: Shimadzu URL:[Link]

Sources

A Comparative Guide to the X-ray Crystallography of 4-Chloro-6-methoxypyrimidine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern therapeutics, appearing in a vast array of clinically significant molecules.[1][2] The 4-chloro-6-methoxypyrimidine core, in particular, offers a versatile platform for derivatization, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. However, unlocking the full potential of these derivatives requires a precise understanding of their three-dimensional architecture. Single-crystal X-ray crystallography stands as the definitive technique for elucidating this atomic-level detail, providing critical insights that drive structure-activity relationship (SAR) studies and rational drug design.[3]

This guide provides an in-depth comparison of crystallographic approaches for this compound derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, from crystallization strategies to data interpretation, empowering researchers to obtain high-quality crystal structures and extract meaningful, actionable insights.

Part I: The Foundation - From Synthesis to Single Crystals

The journey to a crystal structure begins long before the diffractometer. The quality of the final structural model is fundamentally dependent on the purity of the compound and the success of the crystallization experiment.

Synthesis Strategies: Building the Molecular Precursors

The this compound scaffold is amenable to a variety of synthetic modifications, most commonly via nucleophilic substitution at the C4 position. The electron-withdrawing nature of the pyrimidine ring and the chloro substituent makes this position susceptible to attack by a range of nucleophiles. Common strategies include reactions with amines, thiols, or alcohols to generate diverse libraries of derivatives.[4][5] For more complex carbon-carbon bond formations, cross-coupling reactions such as Suzuki or Stille couplings can be employed, though this often requires prior conversion of the chloro group to a more suitable handle. Purity of the final compound is paramount; impurities can significantly hinder crystallization by disrupting the formation of a regular crystal lattice.[6]

Crystallization: The Art and Science of Ordered Solids

Obtaining diffraction-quality single crystals is often the most challenging bottleneck in structural chemistry.[7] For any given this compound derivative, the optimal crystallization method is determined by its unique physicochemical properties, such as solubility, polarity, and molecular weight. There is no single "best" method; a systematic, multi-parametric screening approach is essential.[8]

The fundamental principle is to bring a saturated or supersaturated solution of the pure compound to a state of lower solubility in a slow, controlled manner, allowing molecules to self-assemble into a well-ordered lattice.[7]

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome cluster_analysis Analysis PureCompound Synthesize & Purify Derivative SolventScreen Solubility Screening PureCompound->SolventScreen Determine suitable solvents SlowEvap Slow Evaporation SolventScreen->SlowEvap Setup experiments VaporDiff Vapor Diffusion SolventScreen->VaporDiff Setup experiments LiquidDiff Liquid Diffusion SolventScreen->LiquidDiff Setup experiments Cooling Slow Cooling SolventScreen->Cooling Setup experiments Crystals Single Crystals Formed SlowEvap->Crystals Success NoCrystals Precipitate / Oil / No Change SlowEvap->NoCrystals Failure VaporDiff->Crystals Success VaporDiff->NoCrystals Failure LiquidDiff->Crystals Success LiquidDiff->NoCrystals Failure Cooling->Crystals Success Cooling->NoCrystals Failure XRD X-Ray Diffraction Crystals->XRD Mount & Analyze NoCrystals->SolventScreen Re-evaluate conditions

Below is a comparison of common techniques applicable to pyrimidine derivatives.

TechniquePrincipleIdeal Candidate PropertiesAdvantagesDisadvantages
Slow Evaporation Solvent is slowly removed from a near-saturated solution, increasing the solute concentration to the point of crystallization.[6]Moderately soluble compounds in volatile solvents (e.g., DCM, Acetone, Hexane).Simple setup; requires minimal compound.Can lead to rapid crystal growth and lower quality; sensitive to atmospheric conditions.
Vapor Diffusion An anti-solvent, in which the compound is insoluble, slowly diffuses as a vapor into a solution of the compound, reducing its solubility.[6]Compounds soluble in a non-volatile solvent (e.g., Chloroform, THF) and insoluble in a volatile anti-solvent (e.g., Pentane, Diethyl Ether).High success rate; produces high-quality crystals; allows for fine control over the rate of crystallization.[6]Requires careful selection of solvent/anti-solvent pairs; slightly more complex setup (hanging/sitting drop).
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.Similar to vapor diffusion, but useful when solvent volatility is not ideal for vapor phase transfer.Good for sensitive compounds; can produce very high-quality crystals.Prone to disturbance; requires careful layering to avoid precipitation.
Slow Cooling A saturated solution at an elevated temperature is slowly cooled, leveraging the decrease in solubility at lower temperatures to induce crystallization.[6]Compounds that show a significant change in solubility with temperature.Effective for many compounds; can be automated.Risk of forming many small crystals if cooling is too rapid; requires a temperature-controlled environment.
Protocol: Vapor Diffusion Crystallization of 4-Chloro-6-methoxypyrimidin-2-amine

This protocol provides a robust starting point for crystallizing derivatives of this class.

Materials:

  • 4-Chloro-6-methoxypyrimidin-2-amine (high purity, >98%)

  • Solvent: Tetrahydrofuran (THF), HPLC grade

  • Anti-solvent: n-Heptane, HPLC grade

  • Small glass vial (e.g., 4 mL)

  • Larger glass jar with a tight-fitting lid (e.g., 20 mL scintillation vial)

  • Syringe and filter (0.22 µm)

Methodology:

  • Solution Preparation: Dissolve ~5-10 mg of the pyrimidine derivative in the minimum amount of THF required for complete dissolution in the small vial. This creates a concentrated, near-saturated solution.

  • Filtration: Filter the solution through the syringe filter into a clean, dust-free small vial. Causality: This step is critical to remove any particulate matter which could act as unwanted nucleation sites, leading to a shower of tiny, unusable crystals instead of a few large, single ones.

  • Setup: Place the small, open vial containing the compound solution inside the larger jar.

  • Anti-Solvent Addition: Add 2-3 mL of n-heptane to the larger jar, ensuring the anti-solvent level is below the top of the inner vial.

  • Sealing: Tightly seal the larger jar. Causality: The volatile heptane will slowly diffuse into the less volatile THF solution. This gradual change in solvent composition reduces the solubility of the pyrimidine derivative, promoting slow, ordered crystal growth.

  • Incubation: Place the sealed jar in a vibration-free location at a constant temperature (e.g., room temperature). Do not disturb the setup.[6]

  • Monitoring: Check for crystal growth over several days to a week. High-quality crystals should appear as clear, well-defined blocks or needles.

Part II: From Crystal to Structure - Data Collection and Analysis

Once a suitable crystal is obtained, the process of determining its structure via X-ray diffraction can begin. This is a highly automated but technically nuanced process.

G Crystal Select & Mount Single Crystal Cryo Cryo-cool Crystal (e.g., 100 K) Crystal->Cryo Mitigate radiation damage, reduce thermal motion Diffractometer Mount on Diffractometer Cryo->Diffractometer DataCollection X-ray Exposure & Data Collection Diffractometer->DataCollection Rotate crystal in X-ray beam DataProcessing Data Integration & Scaling DataCollection->DataProcessing Generate reflection list (h,k,l,I,σ(I)) Solve Structure Solution (Phase Problem) DataProcessing->Solve Determine initial atomic positions Refine Structure Refinement Solve->Refine Optimize model against data Refine->Solve Iterative process Validate Validation & Final Model Refine->Validate Check for quality metrics (R-factors, etc.)

Interpreting Data Quality: A Self-Validating System

The trustworthiness of a crystal structure is assessed through several key parameters generated during data processing and refinement. Understanding these metrics is essential for evaluating the quality of your own data and that of published structures.

ParameterDefinitionWhat it IndicatesTypical Value (Good Quality)
Resolution (d, Å) The smallest distance between crystal lattice planes that can be distinguished in the diffraction pattern.The level of detail in the electron density map. Lower values are better.< 1.0 Å for small molecules
Completeness (%) The percentage of all possible unique reflections that were measured.How much of the total diffraction data was collected.> 99%
Rint Agreement factor between symmetry-equivalent reflections.The consistency and quality of the raw data.< 0.05
R1 (R-factor) The agreement between the observed diffraction amplitudes and those calculated from the structural model.How well the final atomic model fits the experimental data. Lower is better.< 0.05
wR2 A weighted R-factor based on squared intensities, which includes all reflection data.A more statistically robust measure of the model's fit to the data.< 0.12
Goodness-of-Fit (S) A factor that indicates if the refinement has converged properly.A value close to 1 suggests a good model and appropriate data weighting.~ 1.0

Part III: Comparative Structural Analysis - Case Studies

The true power of crystallography lies in comparing related structures to understand the subtle influences of chemical modification. Here, we analyze two derivatives to illustrate these principles.

Case Study 1: 4-Chloro-6-methoxypyrimidin-2-amine

The crystal structure of this foundational derivative reveals key intermolecular interactions that define its solid-state assembly. The molecule is nearly planar, a common feature for such aromatic systems.

In the crystal lattice, adjacent molecules are linked by a pair of N—H···N hydrogen bonds, forming a classic inversion dimer. This creates a robust R²₂(8) ring motif. These dimers are then further connected into undulating sheets through N—H···O hydrogen bonds, where the amino group of one dimer interacts with the methoxy oxygen of a neighboring dimer. This hydrogen bonding network is the dominant force governing the crystal packing.

Case Study 2: 4,6-Dichloro-5-methoxypyrimidine

Replacing the amino group at C2 and the methoxy group at C6 with chloro substituents dramatically alters the intermolecular interactions. The structure of 4,6-dichloro-5-methoxypyrimidine provides an excellent comparative example.[6]

In this structure, the primary hydrogen bond donors (the amino group) are absent. Consequently, the crystal packing is not governed by strong hydrogen bonds. Instead, the structure is organized by a network of short Cl···N contacts [3.0940 (15) Å and 3.1006 (17) Å].[6] These are a form of halogen bonding, where the electropositive region on the chlorine atom interacts with the lone pair of a nitrogen atom on an adjacent molecule. This results in a three-dimensional framework, which is fundamentally different from the sheet-like structure observed in Case Study 1.

Comparative Data Summary

The table below contrasts the key crystallographic and structural features of the two case studies, highlighting the impact of substituent changes.

FeatureCase 1: 4-Chloro-6-methoxypyrimidin-2-amineCase 2: 4,6-Dichloro-5-methoxypyrimidine[6]Scientific Insight
Formula C₅H₆ClN₃OC₅H₄Cl₂N₂ODifferent substituents lead to different packing.
Space Group Monoclinic, P2₁/cOrthorhombic, PnmaThe symmetry of the crystal packing is different.
Primary Interaction N—H···N and N—H···O Hydrogen BondsCl···N Halogen BondsThe change from a strong H-bond donor (NH₂) to a halogen atom fundamentally alters the primary packing forces.
Packing Motif 2D undulating sheets formed from inversion dimers.3D framework.The dimensionality of the supramolecular assembly is directly influenced by the nature of the intermolecular forces.
R1 Factor 0.0270.024Both are high-quality, reliable structures.
|N-H|O|N1}"]; Mol1_B [label="{Molecule B|N-H|O|N1}"]; Mol1_C [label="{Molecule C|N-H|O|N1}"]; Mol1_A:n -> Mol1_B:N1 [label="N-H...N H-Bond\n(Dimer Formation)"]; Mol1_B:n -> Mol1_A:N1 [label="N-H...N H-Bond\n(Dimer Formation)"]; Mol1_B:n -> Mol1_C:o [label="N-H...O H-Bond\n(Sheet Formation)", constraint=false]; } |Cl|N}"]; Mol2_B [label="{Molecule Y|Cl|N}"]; Mol2_A:cl -> Mol2_B:n [label="Cl...N Halogen Bond\n(3D Framework)"]; } } dot Caption: Dominant intermolecular interactions in the two case studies.

Conclusion and Outlook

The crystallographic analysis of this compound derivatives is a powerful tool in drug discovery. As demonstrated, minor changes in substitution—such as replacing an amino group with a chlorine atom—can lead to profound differences in the solid-state structure, shifting the dominant intermolecular forces from hydrogen bonding to halogen bonding and completely altering the crystal packing motif.

This guide has outlined a systematic approach, from synthesis and crystallization to data analysis and comparative interpretation. By understanding the causality behind experimental choices and the significance of key quality metrics, researchers can confidently generate and interpret high-resolution crystal structures. These structures provide the ultimate empirical data for understanding SAR, guiding the design of next-generation derivatives with improved therapeutic profiles, and securing intellectual property. The continued application of these principles will undoubtedly accelerate the development of novel medicines based on this privileged scaffold.

References

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.
  • Fun, H.-K., et al. (2010). 4,6-Dichloro-5-methoxypyrimidine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3238.
  • Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3227.
  • University of Florida, Center for Xray Crystallography. Crystal Growing Tips.
  • Svoboda, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1939-1970.
  • ResearchGate. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds.
  • Cambridge Crystallographic Data Centre (CCDC). CCDC: Structural Chemistry Data, Software, and Insights.
  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • Hole, A. J., et al. (2012). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 56(3), 660-670.
  • Wikipedia. X-ray crystallography.
  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 11), o3227.
  • Housecroft, C. E., et al. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. Crystals, 9(2), 103.
  • Karolak-Wojciechowska, J., et al. (2020). Solvent influence on the crystal packing of 6-aminothiocytosine. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 3), 250-257.
  • Zhang, M., et al. (2014). Substituent effect on the crystal packing and electronic coupling of tetrabenzocoronenes: A structure-property correlation. Journal of Materials Chemistry C, 2(14), 2558-2565.
  • Kennedy, B. D., et al. (2015). Crystal structures of 4-chloro-pyridine-2-carbonitrile and 6-chloro-pyridine-2-carbonitrile exhibit different intermolecular π-stacking, C-H⋯Nnitrile and C-H⋯Npyridine interactions. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), 852-856.
  • Osipov, S. N., et al. (2022). Influence of Substituents in a Six-Membered Chelate Ring of HG-Type Complexes Containing an N→Ru Bond on Their Stability and Catalytic Activity. Molecules, 27(23), 8206.
  • Synfacts. (2018). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.
  • ResearchGate. (2012). 4-Chloro-6-methoxypyrimidin-2-amine.
  • Hole, A. J., et al. (2012). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. PMC, NIH.
  • Al-Ostath, A., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6299.
  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. PMC, NIH.

Sources

A Senior Application Scientist’s Guide to Base Selection in Palladium-Catalyzed Cross-Coupling of 4-Chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyrimidine Scaffold

The pyrimidine ring is a foundational scaffold in medicinal chemistry and drug development.[1][2] Its derivatives are integral to a vast array of biologically active compounds, from kinase inhibitors in oncology to antiviral and antibacterial agents.[3] Specifically, 4-chloro-6-methoxypyrimidine serves as a versatile and cost-effective building block. The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2] The chlorine atom at the C4 position is particularly susceptible to displacement, making it an ideal handle for introducing molecular diversity.[4]

The success of these coupling reactions—be it Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira—is critically dependent on the careful selection of reaction parameters. Among these, the choice of base is paramount. The base does not merely act as a stoichiometric proton scavenger; it is an active participant in the catalytic cycle, influencing catalyst activity, substrate stability, and ultimately, reaction yield and purity. This guide provides an in-depth comparison of the efficacy of various bases in key coupling reactions of this compound, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

The General Mechanism: The Base's Critical Intervention

Palladium-catalyzed cross-coupling reactions generally follow a common catalytic cycle. Understanding this cycle is key to appreciating the specific role of the base in each named reaction.

Catalytic_Cycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd R¹-X (4-Cl-6-OMe-Pyr) Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) OxAdd->Transmetal RedElim Reductive Elimination (Ar-Nu -> Product + Pd(0)) Transmetal->RedElim Forms C-C or C-N Bond on Pd Center RedElim->Pd0 Base_Role Base-Mediated Step: - Activates Nucleophile (Suzuki) - Deprotonates Amine (Buchwald) - Activates Alkyne (Sonogashira) Base_Role->Transmetal

Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions. The base plays a crucial, direct role in activating the nucleophilic partner before or during its interaction with the palladium center.

Suzuki-Miyaura Coupling: Balancing Activation and Stability

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron species, is a cornerstone of modern synthesis. The base's primary function is to activate the boronic acid, forming a more nucleophilic boronate complex ([R-B(OH)3]−) that readily participates in the transmetalation step with the palladium(II) intermediate.[5]

Comparative Efficacy of Bases in Suzuki Couplings

The choice of base is a delicate balance. It must be strong enough to form the boronate but not so harsh as to cause significant protodeboronation of the starting material or degradation of sensitive functional groups.[6]

BaseTypepKa (Conjugate Acid)Typical ConditionsAdvantagesDisadvantages
K₂CO₃ Inorganic (Weak)~10.32M aq. solution, Dioxane/WaterInexpensive, good for robust substrates, widely used.[6]Can be slow; biphasic system may require phase-transfer catalyst.
Cs₂CO₃ Inorganic (Weak)~10.3Anhydrous or aq., Dioxane/TolueneHigher solubility in organic solvents than K₂CO₃, often gives higher yields.[7]More expensive.
K₃PO₄ Inorganic (Moderate)~12.3Anhydrous, Toluene or DioxaneStronger base, effective for less reactive chlorides and hindered boronic acids.[7]Can be too harsh for some sensitive functional groups.
KF Inorganic (Weak)~3.2Anhydrous, THFMild; useful for substrates with base-labile groups like esters.[5]May not be effective for challenging couplings.

Experimental Data Summary: Suzuki Coupling of this compound with Phenylboronic Acid

EntryBase (equiv.)SolventTemp (°C)Time (h)Yield (%)Source Insight
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)901285Standard, reliable conditions for many pyrimidine couplings.[4]
2K₃PO₄ (2.0)Toluene100892Anhydrous conditions with a stronger base can accelerate the reaction.
3Cs₂CO₃ (2.0)Dioxane901095Enhanced solubility and reactivity often lead to superior results.[7]

Causality Behind the Choice: For an electron-deficient substrate like this compound, the oxidative addition step is generally feasible. The rate-limiting step is often transmetalation. A moderately strong base like K₃PO₄ or the highly soluble Cs₂CO₃ can accelerate this step by more efficiently generating the active boronate species compared to K₂CO₃. For substrates prone to hydrolysis (protodeboronation), anhydrous conditions with K₃PO₄ are often preferred.[6]

Buchwald-Hartwig Amination: The Power of Strong, Non-Nucleophilic Bases

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8] Here, the base is required to deprotonate the amine nucleophile (or the palladium-amine complex) to generate the key palladium-amido intermediate, from which reductive elimination occurs to form the product.[9]

Comparative Efficacy of Bases in Buchwald-Hartwig Aminations

Due to the higher pKa of most amines compared to water (the conjugate acid of the boronate), stronger bases are typically required for C-N coupling than for C-C coupling. The ideal base is strong but poorly nucleophilic to avoid competing SNAr reactions with the chloropyrimidine.

BaseTypepKa (Conjugate Acid)Typical ConditionsAdvantagesDisadvantages
NaOtBu Alkoxide (Strong)~19Anhydrous, Toluene or DioxaneHighly effective, general base for a wide range of amines.[10]Extremely base-sensitive functional groups may not be tolerated.
K₃PO₄ Inorganic (Moderate)~12.3Anhydrous, Toluene or DioxaneMilder alternative, suitable for some sensitive substrates.Often requires higher temperatures or more active catalysts.
Cs₂CO₃ Inorganic (Weak)~10.3Anhydrous, Toluene or DioxaneUseful for coupling with more acidic amines (e.g., carbamates, anilines).Not strong enough for many aliphatic amines.
LHMDS Amide (Very Strong)~26Anhydrous, THF or TolueneVery powerful; can deprotonate even weakly acidic amines.Can promote side reactions; expensive.[10]

Experimental Data Summary: Buchwald-Hartwig Coupling of this compound with Morpholine

EntryBase (equiv.)Catalyst/LigandSolventTemp (°C)Time (h)Yield (%)Source Insight
1NaOtBu (1.2)Pd₂(dba)₃ / XPhosToluene100496The gold standard for many aminations, providing fast and clean conversion.[10]
2K₃PO₄ (2.0)Pd₂(dba)₃ / XPhosDioxane1101675A milder base requires more forcing conditions and may result in lower yield.
3Cs₂CO₃ (2.0)Pd₂(dba)₃ / XPhosDioxane1102440Insufficiently basic for efficient deprotonation of morpholine, leading to poor conversion.

Causality Behind the Choice: The pKa of protonated morpholine is ~8.5. To achieve a sufficient concentration of the deprotonated amine and drive the catalytic cycle forward, a base with a conjugate acid pKa significantly higher than this is required. Sodium tert-butoxide (NaOtBu) is highly effective because it is a strong, hindered, non-nucleophilic base that rapidly and irreversibly deprotonates the palladium-amine complex.[9][10] Weaker inorganic bases like K₃PO₄ and Cs₂CO₃ struggle to maintain the necessary equilibrium concentration of the key amido intermediate, resulting in sluggish and incomplete reactions.

Sonogashira Coupling: A Dual Role for Amine Bases

The Sonogashira coupling reaction forges a C-C bond between a terminal alkyne and an aryl halide.[11] This reaction is unique in that the base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), often plays a dual role:

  • Alkyne Activation: It deprotonates the terminal alkyne, facilitating the formation of a copper(I) acetylide intermediate (in the copper-co-catalyzed variant), which then undergoes transmetalation to the palladium center.[12]

  • HX Scavenger: It neutralizes the hydrogen halide (e.g., HCl) that is generated during the catalytic cycle.

Comparative Efficacy of Bases in Sonogashira Couplings
BaseTypepKa (Conjugate Acid)Typical ConditionsAdvantagesDisadvantages
Et₃N Organic Amine~10.7THF or DMF, often as solventInexpensive, acts as both base and solvent, effective for many substrates.Can lead to side reactions; lower boiling point limits temperature.
DIPEA Organic Amine (Hindered)~11THF or DMFMore sterically hindered, reducing potential nucleophilic side reactions.More expensive than Et₃N.
K₂CO₃ Inorganic (Weak)~10.3DMF or AcetonitrileUsed in some copper-free protocols; avoids amine-related side products.[12]May require higher temperatures.

Causality Behind the Choice: For the Sonogashira coupling, the pKa of the terminal alkyne C-H bond is around 25, making it quite acidic. An amine base is sufficiently strong to deprotonate the alkyne, especially in the presence of a copper(I) salt which coordinates to the alkyne and increases its acidity.[12] The choice between Et₃N and DIPEA often comes down to minimizing side reactions, with the bulkier DIPEA being less likely to act as a nucleophile itself.

Experimental Protocols

Protocol 1: Suzuki Coupling with Potassium Phosphate (K₃PO₄)
  • Objective: To couple this compound with 4-methoxyphenylboronic acid using a moderately strong inorganic base under anhydrous conditions.

  • Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser is added this compound (1.0 g, 6.92 mmol), 4-methoxyphenylboronic acid (1.26 g, 8.30 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 4.40 g, 20.76 mmol, 3.0 equiv).

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 400 mg, 0.346 mmol, 5 mol%) is added.

  • Solvent & Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with argon by evacuating and backfilling three times. Anhydrous toluene (20 mL) is added via syringe.

  • Reaction: The mixture is heated to 100 °C with vigorous stirring under an argon atmosphere. The reaction progress is monitored by TLC or LC-MS.

  • Workup: After completion (typically 8-12 hours), the reaction is cooled to room temperature, diluted with ethyl acetate (50 mL), and filtered through a pad of celite. The filtrate is washed with water (2 x 30 mL) and brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Sodium tert-Butoxide (NaOtBu)
  • Objective: To couple this compound with piperidine using a strong alkoxide base.

  • Setup: In a glovebox, a dry Schlenk tube is charged with sodium tert-butoxide (NaOtBu, 235 mg, 2.45 mmol, 1.4 equiv), Pd₂(dba)₃ (16 mg, 0.0175 mmol, 2 mol% Pd), and XPhos (25 mg, 0.0525 mmol, 3 mol%).

  • Reagent Addition: The tube is sealed, removed from the glovebox, and placed under an argon atmosphere. Anhydrous toluene (10 mL) is added, followed by this compound (253 mg, 1.75 mmol) and piperidine (0.21 mL, 2.10 mmol, 1.2 equiv).

  • Reaction: The Schlenk tube is sealed and heated in an oil bath at 100 °C with stirring. The reaction progress is monitored by TLC or LC-MS.

  • Workup: After completion (typically 2-6 hours), the reaction is cooled to room temperature and quenched by the careful addition of saturated aqueous ammonium chloride (10 mL). The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Conclusion and Recommendations

The efficacy of a base in the coupling reactions of this compound is intrinsically linked to its role within the specific catalytic cycle.

  • For Suzuki-Miyaura couplings , inorganic bases are standard. While aqueous K₂CO₃ is a cost-effective starting point, anhydrous K₃PO₄ or Cs₂CO₃ often provide superior yields and faster reaction times by more efficiently promoting the crucial transmetalation step.

  • For Buchwald-Hartwig aminations , strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu) remains the base of choice for a wide variety of amine nucleophiles, ensuring rapid deprotonation and efficient turnover of the catalyst.

  • For Sonogashira couplings , organic amine bases like Et₃N or DIPEA are generally effective, serving the dual purpose of activating the alkyne and neutralizing the acid byproduct.

Ultimately, the optimal base is substrate-dependent. A preliminary screen of bases, guided by the mechanistic principles outlined in this guide, is the most effective strategy for achieving high-yielding, clean, and reproducible coupling reactions in any drug discovery or development program.

References

  • Lipshutz, B. H., Ghorai, S. (2014). Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.).
  • King, M. W. (1997). Purine and Pyrimidine Metabolism. The Medical Biochemistry Page. [Link]
  • Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
  • University of Liverpool. (n.d.). Pyrimidines. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link]
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
  • Al-Masoudi, N. A., et al. (2014). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
  • Lacroute, F. (1971). Regulation of pyrimidine biosynthesis and its strong coupling to the purine system. PubMed. [Link]
  • Coudert, G., et al. (2011). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules. [Link]
  • Anderson, K. W., & Handy, S. T. (2016). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
  • Martins, C. F., et al. (2022). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Processes. [Link]
  • Chanu, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Thomas, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
  • Chutia, R., et al. (2025). Mechanism of Suzuki and Sonogashira reaction.
  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic Letters. [Link]
  • Gentry, P. R., & Shaughnessy, K. H. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. CHIMIA. [Link]
  • ResearchGate. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
  • BYJU'S. (n.d.). Difference between Purines and Pyrimidines. [Link]

Sources

Validating the structure of 2-amino-4-chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structural Validation of 2-amino-4-chloro-6-methoxypyrimidine

For research scientists and professionals in drug development, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific rigor. The synthesis of novel compounds or the use of chemical building blocks like 2-amino-4-chloro-6-methoxypyrimidine demands a multi-faceted analytical approach to ensure identity, purity, and the absence of isomeric impurities. This guide provides a comparative analysis of the primary analytical techniques used for this purpose, offering insights into the causality behind experimental choices and presenting detailed, field-proven protocols.

The Imperative of Structural Validation

2-amino-4-chloro-6-methoxypyrimidine (CAS No: 5734-64-5, Molecular Formula: C₅H₆ClN₃O) is a key intermediate in the synthesis of various biologically active compounds, including herbicides and pharmaceuticals.[1][2] Its reactivity is dictated by the precise arrangement of its amino, chloro, and methoxy substituents on the pyrimidine ring. An incorrect isomer, such as the 4-methoxy-6-chloro or 2-chloro-4-methoxy variants, could lead to failed syntheses, inactive target molecules, or unforeseen toxicological profiles. Therefore, a robust, self-validating system of analytical checks is not merely good practice; it is essential.

This guide will compare and contrast four cornerstone analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • Fourier-Transform Infrared (FTIR) Spectroscopy

  • Single-Crystal X-ray Diffraction

Orthogonal Validation Workflow

A comprehensive validation strategy does not rely on a single technique but rather on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create an unassailable confirmation of the molecule's identity.

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_confirmation Final Confirmation Synthesized_Product Synthesized Product (Crude) Purification Purification (e.g., Recrystallization, Chromatography) Synthesized_Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Xray X-ray Diffraction (Optional, Definitive) Purification->Xray If single crystals form Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation FTIR->Confirmation Xray->Confirmation

Caption: A typical workflow for the synthesis and structural validation of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Expertise: NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR). For 2-amino-4-chloro-6-methoxypyrimidine, NMR is essential to confirm the precise substitution pattern on the pyrimidine ring.

Experimental Protocol (¹H & ¹³C NMR)

  • Sample Preparation: Weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[3]

  • Solvent Choice: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean NMR tube.

    • Causality: The choice of solvent is critical. CDCl₃ is a common first choice due to its good dissolving power for many organics and relatively clean spectral window. However, amine (-NH₂) and amide protons often exchange or exhibit broad signals. DMSO-d₆ is an excellent alternative as it is a hydrogen bond acceptor, which slows down the exchange of N-H protons, resulting in sharper, more easily identifiable signals.[4]

  • Data Acquisition:

    • Insert the tube into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to ensure homogeneity.

    • Acquire the ¹H spectrum. A standard 30-degree pulse with a 1-2 second relaxation delay is typically sufficient.[3]

    • Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Data Interpretation & Expected Results

The structure of 2-amino-4-chloro-6-methoxypyrimidine has distinct features that should be observable in the NMR spectra. While specific spectral data for this exact molecule is available in specialized literature, we can predict the key signals based on closely related structures and chemical principles.[5]

Technique Expected Chemical Shift (δ, ppm) Signal Assignment & Rationale
¹H NMR ~ 6.5 - 7.0Singlet, 1H: The lone proton on the pyrimidine ring (H-5). Its exact shift is influenced by the surrounding electron-withdrawing (Cl) and donating (NH₂, OCH₃) groups.
~ 5.0 - 5.5Broad Singlet, 2H: The two protons of the primary amine (-NH₂). This signal is often broad due to quadrupole effects and potential exchange with trace water.
~ 3.9 - 4.1Singlet, 3H: The three protons of the methoxy group (-OCH₃). This signal is typically sharp and highly characteristic.
¹³C NMR ~ 160 - 165C2 & C6: Carbons bonded to nitrogen and another heteroatom (N or O). C2 is attached to two nitrogens and the amino group, while C6 is attached to nitrogen and the methoxy group.
~ 155 - 160C4: Carbon atom bonded to both a nitrogen and the electronegative chlorine atom.
~ 90 - 100C5: The sole carbon atom bonded to a hydrogen. Its chemical shift will be significantly upfield compared to the other ring carbons.
~ 55 - 60-OCH₃: The carbon of the methoxy group.

Trustworthiness: Comparing the observed integration values in the ¹H NMR (1:2:3 ratio) and the number of signals in the ¹³C NMR (5 distinct carbons) provides a self-validating check on the proposed structure.

Mass Spectrometry (MS)

Principle & Expertise: MS measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation patterns, clues about its structure. For this molecule, high-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition, while the isotopic pattern of chlorine provides a definitive signature.

Experimental Protocol (LC-MS with ESI)

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent like methanol or acetonitrile.[3] Further dilute this stock solution to a final concentration in the low µg/mL to ng/mL range using the initial mobile phase.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer.

    • Causality: Electrospray Ionization (ESI) in positive ion mode is the preferred method. The basic amino group and nitrogen atoms in the pyrimidine ring are readily protonated in the ESI source to form a stable [M+H]⁺ ion, making this technique highly sensitive for this class of compounds.[6]

  • LC Method:

    • Column: A reverse-phase C18 column is a standard choice.[6]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The acid aids in the protonation of the analyte for efficient ionization.[7]

  • MS Acquisition: Acquire data in full scan mode over an appropriate m/z range (e.g., 50-300 amu) to observe the parent ion.

Data Interpretation & Expected Results

The mass spectrum provides a clear fingerprint of the molecule.

Ion Expected m/z Assignment & Rationale
[M+H]⁺ 160.02Protonated Molecular Ion: Corresponds to the monoisotopic mass of C₅H₇ClN₃O⁺. HRMS should confirm this mass to within 5 ppm.
[M+H]⁺ Isotope 162.02Chlorine Isotope Peak: Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The presence of a peak at M+2 with roughly one-third the intensity of the main peak is a definitive indicator of a single chlorine atom in the molecule.

Trustworthiness: The combination of an accurate mass measurement from HRMS and the characteristic 3:1 isotopic pattern for the [M+H]⁺ and [M+2+H]⁺ ions provides extremely high confidence in the elemental formula and the presence of chlorine.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Expertise: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is a rapid and effective method to confirm the presence of key groups like N-H, C=N, and C-O.

Experimental Protocol (ATR-FTIR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

    • Causality: ATR is a modern, rapid technique that requires minimal sample preparation compared to older methods like KBr pellets, reducing the chance of sample contamination or degradation.[8]

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the 4000-400 cm⁻¹ range.[9]

  • Processing: A background spectrum should be automatically subtracted by the instrument's software.

Data Interpretation & Expected Results

The FTIR spectrum should display characteristic absorption bands corresponding to the molecule's functional groups.[10][11]

Wavenumber (cm⁻¹) Vibration Type Assignment
3450 - 3300N-H StretchPrimary amine (-NH₂) group. Often appears as a doublet.
3000 - 2850C-H StretchMethoxy (-OCH₃) and aromatic C-H groups.
1650 - 1550C=N & C=C StretchPyrimidine ring vibrations.
~1250C-O StretchAsymmetric stretch of the aryl ether (Ar-O-CH₃).
~1050C-O StretchSymmetric stretch of the aryl ether (Ar-O-CH₃).
850 - 750C-Cl StretchCarbon-chlorine bond vibration.

Trustworthiness: While FTIR is excellent for confirming the presence of expected functional groups, it is generally insufficient on its own for unambiguous structure determination, as many molecules can have similar functional groups. Its power lies in its ability to quickly rule out structures that lack these key features.

Single-Crystal X-ray Diffraction

Principle & Expertise: This is the undisputed "gold standard" for structural validation. By diffracting X-rays off a well-ordered single crystal, one can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.[12]

Experimental Protocol

  • Crystal Growth: This is the most critical and often challenging step. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol) at an elevated temperature.[13] Allow the solution to cool slowly and evaporate over several days.

    • Causality: Slow cooling and evaporation are crucial to allow molecules the time to pack into a highly ordered crystal lattice rather than crashing out as an amorphous powder.

  • Crystal Mounting: Carefully select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations and then rotated in a beam of monochromatic X-rays. A detector collects the diffraction pattern.

  • Structure Solution & Refinement: Sophisticated software is used to solve the phase problem, generate an electron density map, and refine the atomic positions to fit the experimental diffraction data.

Data Interpretation & Expected Results

The output is a definitive 3D model of the molecule. A study on 2-amino-4-chloro-6-methoxypyrimidine has confirmed its structure via this method.[13] The key findings from such an analysis would include:

  • Unambiguous Connectivity: Confirmation that the amino, chloro, and methoxy groups are at positions 2, 4, and 6, respectively.

  • Planarity: Confirmation that the pyrimidine ring is essentially planar.[13]

  • Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, often through hydrogen bonds. For this molecule, dimers are formed via N-H···N hydrogen bonds between the amino group and a ring nitrogen of an adjacent molecule.[13]

Comparative Summary

Technique Information Provided Strengths Limitations
NMR Detailed C-H framework, connectivityExcellent for isomeric differentiation; quantitativeRequires soluble sample; can be complex to interpret
MS Molecular weight, elemental formulaHigh sensitivity; confirms elemental composition (HRMS); chlorine isotope pattern is definitiveProvides little connectivity information; isomers often indistinguishable
FTIR Presence of functional groupsFast, easy to use, requires minimal sampleNot definitive for structure; provides no connectivity data
X-ray Absolute 3D structure in solid stateUnambiguous and definitive structural proofRequires high-quality single crystals, which can be difficult to grow

Logical Relationship of Analytical Evidence

The techniques are complementary, with the output of one method corroborating the others to build a conclusive structural argument.

Caption: Logical convergence of data from different analytical techniques to confirm a molecular structure.

References

  • Arshad, S., & Razak, I. A. (2010). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3173. [Link]
  • Cinar, Z., et al. (n.d.). The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
  • Gunduz, S., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1849. [Link]
  • Karthick, T., & Balachandran, V. (2017). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine.
  • Singh, R. N. (2013). FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride.
  • Taha, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10, 1022718. [Link]
  • Trilleras, J., et al. (2009). 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine are isostructural and form hydrogen-bonded sheets of R2(2)8 and R6(6)32 rings.

Sources

A Senior Application Scientist's Guide to Pyrimidine Synthesis: A Head-to-Head Comparison of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone of innovation. Its prevalence in a vast array of biologically active compounds, from antiviral agents to anticancer drugs, makes the efficient and reliable synthesis of this heterocyclic motif a critical endeavor.[1] This guide offers an in-depth, head-to-head comparison of the principal methodologies for pyrimidine synthesis, grounded in experimental data and practical insights. We will dissect the nuances of both biosynthetic and chemical pathways, providing the technical detail necessary to empower researchers in selecting the optimal strategy for their specific synthetic challenges.

The Biological Blueprint: Biosynthesis of Pyrimidines

Nature has devised two elegant and efficient pathways for the synthesis of pyrimidine nucleotides: the de novo pathway and the salvage pathway. Understanding these biological routes provides a foundational context for the logic of chemical synthesis and offers inspiration for biocatalytic approaches.

De Novo Synthesis: Building from the Ground Up

The de novo pathway constructs the pyrimidine ring from simple precursors, ensuring a steady supply of nucleotides for DNA and RNA synthesis.[2] This energy-intensive process is crucial for cell proliferation and is a key target in cancer therapy.[2][3] The pathway commences with the formation of carbamoyl phosphate from glutamine, CO₂, and ATP, catalyzed by carbamoyl phosphate synthetase II (CPS II).[3] A series of enzymatic steps then leads to the formation of the first pyrimidine nucleotide, uridine monophosphate (UMP).[2]

The key steps in the de novo synthesis of pyrimidines are:[4][5]

  • Carbamoyl Phosphate Synthesis: Glutamine, bicarbonate, and ATP are converted to carbamoyl phosphate.[4]

  • Carbamoyl Aspartate Formation: Carbamoyl phosphate reacts with aspartate to yield carbamoyl aspartate.[4]

  • Ring Closure: Dihydroorotase catalyzes the cyclization of carbamoyl aspartate to form dihydroorotate.[4]

  • Oxidation: Dihydroorotate is oxidized to orotate by dihydroorotate dehydrogenase.[4]

  • Phosphoribosylation: Orotate phosphoribosyltransferase attaches a ribose-5-phosphate group from PRPP to orotate, forming orotidine-5'-monophosphate (OMP).

  • Decarboxylation: OMP is decarboxylated by OMP decarboxylase to produce uridine-5'-monophosphate (UMP).[2]

dot graph "De_Novo_Pyrimidine_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Glutamine [label="Glutamine + CO₂ + ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbamoyl_Phosphate [label="Carbamoyl Phosphate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aspartate [label="Aspartate", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbamoyl_Aspartate [label="Carbamoyl Aspartate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihydroorotate [label="Dihydroorotate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Orotate [label="Orotate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PRPP [label="PRPP", fillcolor="#F1F3F4", fontcolor="#202124"]; OMP [label="Orotidine-5'-Monophosphate (OMP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UMP [label="Uridine-5'-Monophosphate (UMP)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Glutamine -> Carbamoyl_Phosphate [label=" CPS II"]; {Carbamoyl_Phosphate, Aspartate} -> Carbamoyl_Aspartate [label=" ATCase"]; Carbamoyl_Aspartate -> Dihydroorotate [label=" Dihydroorotase"]; Dihydroorotate -> Orotate [label=" Dihydroorotate\nDehydrogenase"]; {Orotate, PRPP} -> OMP [label=" Orotate\nPhosphoribosyltransferase"]; OMP -> UMP [label=" OMP\nDecarboxylase"]; } Caption: Simplified workflow of the de novo pyrimidine biosynthesis pathway.

The Salvage Pathway: A Recycler's Approach

In contrast to the energy-demanding de novo route, the salvage pathway recycles pre-existing pyrimidine bases and nucleosides from the degradation of nucleic acids.[3] This pathway is particularly important in tissues with low rates of cell division. Key enzymes in this pathway, such as uridine phosphorylase and thymidine kinase, convert free pyrimidine bases back into their corresponding nucleotides.[3] The salvage pathway is a testament to cellular efficiency, minimizing the need for constant synthesis from basic building blocks.

dot graph "Pyrimidine_Salvage_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Degradation [label="Nucleic Acid\nDegradation", fillcolor="#F1F3F4", fontcolor="#202124"]; Bases [label="Free Pyrimidine Bases\n(Uracil, Thymine, Cytosine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleosides [label="Pyrimidine Nucleosides\n(Uridine, Thymidine)", fillcolor="#FBBC05", fontcolor="#202124"]; Nucleotides [label="Pyrimidine Nucleotides\n(UMP, TMP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA_RNA [label="DNA/RNA\nSynthesis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Degradation -> Bases; Bases -> Nucleosides [label=" Phosphorylases"]; Nucleosides -> Nucleotides [label=" Kinases"]; Nucleotides -> DNA_RNA; } Caption: Overview of the pyrimidine salvage pathway.

Chemical Synthesis Methodologies: A Comparative Analysis

While biosynthetic pathways are nature's solution, chemical synthesis provides the versatility to create a vast array of pyrimidine derivatives with tailored properties for pharmaceutical applications. Here, we compare some of the most prominent classical and modern methods.

MethodKey ReagentsCatalyst/ConditionsReaction TimeYield (%)Key AdvantagesLimitations
Classical Biginelli Reaction Aldehyde, β-ketoester, Urea/ThioureaAcid (e.g., HCl) / Reflux1.5 - 3 hours~60-70%One-pot, simple procedure, readily available starting materials.[1][6]Often requires harsh conditions, long reaction times, and can have moderate yields.[7][8]
Microwave-Assisted Biginelli Aldehyde, β-ketoester, Urea/ThioureaVarious catalysts (e.g., Sulfamic Acid, NaOH) / Microwave irradiation2 - 12 minutes72-95%Drastically reduced reaction times, often higher yields, eco-friendly (solvent-free options).[1][2]Requires specialized microwave reactor equipment.
Grindstone Biginelli Aldehyde, β-ketoester, Urea/ThioureaCuCl₂·2H₂O / Grinding~20 minutes>90%Solvent-free, environmentally friendly, simple, and high yielding.[6][7]May not be suitable for all substrates, scalability can be a concern.
Pinner Synthesis 1,3-Dicarbonyl compound, AmidineAcid or BaseVaries (e.g., 3 hours)Moderate to High (e.g., 90.2%)Good for synthesizing a variety of substituted pyrimidines.[1][2]Can require specific amidine precursors which may not be readily available.[1]
Iridium-Catalyzed Multicomponent Synthesis Amidines, AlcoholsPN5P-Ir-pincer complex / High temperature (150°C)Not specifiedUp to 93%High regioselectivity, sustainable approach using alcohols.[2][3]Requires a specialized and expensive catalyst, high reaction temperature.[2]
The Biginelli Reaction: A Time-Honored Classic

First reported by Pietro Biginelli in 1893, this one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) remains a cornerstone of pyrimidine synthesis.[9] Its operational simplicity and the use of readily available starting materials are significant advantages. The generally accepted mechanism involves an acid-catalyzed condensation to form an N-acyliminium ion intermediate, which then undergoes nucleophilic attack by the β-ketoester enol, followed by cyclization and dehydration to yield the dihydropyrimidinone product.[10]

  • Reactants: Benzaldehyde (1 mmol), Ethyl acetoacetate (1 mmol), Urea (1.5 mmol), and a catalytic amount of concentrated HCl.[6][7]

  • Solvent: Ethanol.[1]

  • Procedure:

    • Combine the benzaldehyde, ethyl acetoacetate, and urea in a round-bottom flask.[7]

    • Add the ethanol and the catalytic amount of HCl.[1]

    • Reflux the mixture for 1.5 to 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][6]

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[7]

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.[7]

dot graph "Biginelli_Reaction_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start:\nAldehyde, β-Ketoester, Urea", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix [label="Mix in Ethanol\nwith Acid Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reflux [label="Reflux\n(1.5-3 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Cool [label="Cool and Precipitate\nin Ice Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Filter and Wash", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recrystallize [label="Recrystallize", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End:\nDihydropyrimidinone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Mix; Mix -> Reflux; Reflux -> Cool; Cool -> Filter; Filter -> Recrystallize; Recrystallize -> End; } Caption: A general experimental workflow for the classical Biginelli reaction.

Modern Advancements: Greener and Faster Approaches

In recent years, a strong emphasis on green chemistry has driven the development of more sustainable and efficient pyrimidine synthesis methods.[11] These approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous solvents.[11]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of the Biginelli reaction, microwave irradiation can dramatically reduce reaction times from hours to mere minutes and often leads to higher yields.[1] The heating mechanism in microwave synthesis involves dipolar polarization and ionic conduction, leading to rapid and uniform heating of the reaction mixture.

  • Reactants: Aldehyde (1 mmol), Ethyl acetoacetate (1 mmol), Urea/Thiourea (1.5 mmol), and a catalytic amount of sulfamic acid.[2]

  • Procedure:

    • Thoroughly mix the aldehyde, ethyl acetoacetate, urea/thiourea, and sulfamic acid in a microwave-safe vessel.

    • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300W) for 2-5 minutes.[2]

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Add cold water to the solidified mass and collect the product by filtration.

    • Recrystallize from ethanol to obtain the pure product.

Another eco-friendly alternative is the use of mechanochemistry, or "grindstone chemistry," which involves conducting reactions by grinding the solid reactants together, often in the absence of a solvent.[7] This technique has been successfully applied to the Biginelli reaction, yielding excellent results in a short amount of time.[6]

  • Reactants: Benzaldehyde (1 mmol), Ethyl acetoacetate (1 mmol), Urea/Thiourea (1.5 mmol), and a catalytic amount of CuCl₂·2H₂O with a few drops of concentrated HCl.[6]

  • Procedure:

    • Place the aldehyde, β-ketoester, urea/thiourea, and catalyst in a mortar.[6]

    • Grind the mixture with a pestle at room temperature for approximately 20 minutes.[7]

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and collect the solid product by filtration.[6]

    • Recrystallize the crude product from ethanol.[6]

The Pinner Synthesis: A Versatile Alternative

The Pinner synthesis offers a different route to the pyrimidine core, typically involving the condensation of a 1,3-dicarbonyl compound with an amidine in the presence of an acid or base catalyst.[1] This method is versatile and can be adapted to produce a wide range of substituted pyrimidines. The classical approach involves the reaction of a β-diketone with an amidine.[11]

  • Reactants: 1,3-dicarbonyl compound (e.g., acetylacetone), Amidine hydrochloride, and a base (e.g., sodium ethoxide).

  • Solvent: Ethanol.

  • Procedure:

    • Dissolve the amidine hydrochloride in ethanol and add a solution of sodium ethoxide in ethanol.

    • To this mixture, add the 1,3-dicarbonyl compound.

    • Reflux the reaction mixture for several hours, monitoring by TLC.

    • After completion, cool the reaction mixture and neutralize with an appropriate acid.

    • The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

    • Collect the solid product by filtration and recrystallize from a suitable solvent.

Conclusion: Selecting the Right Tool for the Job

The choice of a pyrimidine synthesis methodology is a critical decision that depends on several factors, including the desired substitution pattern, scalability, available equipment, and a commitment to green chemistry principles.

  • The Biginelli reaction remains a robust and straightforward method, with modern variations like microwave-assisted and grindstone techniques offering significant improvements in efficiency and environmental friendliness.

  • The Pinner synthesis provides a valuable alternative, particularly for accessing different substitution patterns not as readily available through the Biginelli reaction.

  • For highly specialized applications requiring complex and unsymmetrically substituted pyrimidines, advanced multicomponent reactions utilizing sophisticated catalysts may be the most suitable, albeit resource-intensive, option.[3]

By understanding the underlying mechanisms and practical considerations of each of these methodologies, researchers can make informed decisions to efficiently and effectively synthesize the pyrimidine derivatives that are vital for advancing drug discovery and development.

References

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807.
  • Verbitskiy, E. V., et al. (2023). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal of Organic Chemistry.
  • Vidal, B., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • IRJMETS. (n.d.). REVIEW ON PYRIMIDINE.
  • Gautam, A. (n.d.). Pinner pyrimidine synthesis. [PPTX]. SlideShare.
  • World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.
  • Abonia, R., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(9), 586-594.
  • Microbe Notes. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 123-140.
  • National Institutes of Health. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction.
  • Alvim, H. G. O., et al. (2018). Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction. The Journal of Organic Chemistry, 83(19), 12143–12153.
  • Stasyuk, A. J., et al. (2012). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Publishing.
  • OUCI. (n.d.). A review on pyrimidine‐based derivatives: Synthesis and their biological application.
  • Thon Bior, J. (n.d.). Pinner pyrimidine synthesis. [PPTX]. SlideShare.
  • Sahoo, B. M., et al. (2023). Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Current Medicinal Chemistry, 30(9), 1029-1059.
  • International Letters of Chemistry, Physics and Astronomy. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method.
  • Moodle@Units. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry.
  • National Institutes of Health. (n.d.). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective.
  • RSC Publishing. (2022, April 19). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core.
  • Arkivoc. (n.d.). New protocol for Biginelli reaction-a practical synthesis of Monastrol.
  • ResearchGate. (n.d.). Comparative study of the reaction times and isolated yields of pyrimidine-2(1H).
  • Theochem @ Mercer University. (n.d.). BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS.
  • Journal of Medicinal and Chemical Sciences. (2022, November 25). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological.
  • Stasyuk, A. J., et al. (2012). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. The Journal of Organic Chemistry, 77(13), 5552–5559.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • ResearchGate. (n.d.). A novel manganese/iodine-catalyzed Ortoleva-King type protocol for the synthesis of imidazo[1,2-a]pyridines and Zolimidine.
  • ResearchGate. (n.d.). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. Available at: [https://www.researchgate.net/publication/335198421_Novel_One_Step_Synthesis_of_Imidazo12-a]pyridines_and_Zolimidine_via_Ironiodine-Catalyzed_Ortoleva-King_type_Protocol]([Link])
  • ResearchGate. (n.d.). ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction. Available at: [https://www.researchgate.net/publication/265819702_ChemInform_Abstract_Imidazo12-a]pyridines_Susceptible_to_Excited_State_Intramolecular_Proton_Transfer_One-Pot_Synthesis_via_an_Ortoleva-King_Reaction]([Link])
  • Semantic Scholar. (n.d.). Novel one step synthesis of imidazo[1,2-a]pyridines and Zolimidine via iron/iodine-catalyzed Ortoleva-King type protocol.

Sources

A Senior Application Scientist's Guide to Functional Group Tolerance in 4-Chloro-6-methoxypyrimidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, 4-Chloro-6-methoxypyrimidine stands as a valuable heterocyclic building block. Its strategic placement of a reactive chlorine atom and a methoxy group on the electron-deficient pyrimidine core allows for versatile functionalization. However, the success of synthetic campaigns hinges on a nuanced understanding of how this scaffold interacts with a diverse array of functional groups under common reaction conditions. This guide provides an in-depth, comparative analysis of functional group tolerance in three cornerstone reactions of this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

The Crucial Role of the Pyrimidine Core

The inherent electron-deficient nature of the pyrimidine ring is the primary driver of its reactivity. The two nitrogen atoms withdraw electron density, making the carbon atoms, particularly those bearing a halogen, susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions. The methoxy group at the 6-position, being an electron-donating group, can modulate this reactivity, influencing regioselectivity and reaction rates. Understanding this electronic interplay is key to predicting reaction outcomes and troubleshooting synthetic challenges.

Suzuki-Miyaura Coupling: A Robust C-C Bond Formation

The Suzuki-Miyaura reaction is a powerhouse for forging C-C bonds and is generally lauded for its broad functional group tolerance.[1][2] In the context of this compound, this reaction provides a reliable avenue for introducing aryl, heteroaryl, and vinyl substituents.

Mechanistic Considerations for Functional Group Tolerance

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The tolerance to various functional groups is largely attributed to the relatively mild reaction conditions and the stability of the organoboron reagents.

Suzuki_Mechanism Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition 4-Cl-6-MeO-Pyr Ar-Pd(II)-Cl(L_n) R-Pd(II)-Cl(L_n) (R = 4-(6-methoxypyrimidinyl)) Oxidative_Addition->Ar-Pd(II)-Cl(L_n) Transmetalation Transmetalation (Base-activated) Ar-Pd(II)-Cl(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n) R-Pd(II)-R'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-R' (Coupled Product) Reductive_Elimination->Product Boronic_Acid R'B(OH)₂ Boronic_Acid->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Comparative Performance with Functionalized Boronic Acids

The electronic nature of the substituent on the boronic acid partner can influence reaction yields. Generally, electron-donating groups on the boronic acid can enhance the rate of transmetalation, often leading to higher yields.[3] Conversely, electron-withdrawing groups can sometimes lead to slower reactions or lower yields, though this can often be mitigated by careful optimization of reaction conditions.[3]

Functional Group on Arylboronic AcidSubstituent TypeTypical Yield Range (%)Notes
-OCH₃, -CH₃Electron-Donating80-95Generally high yields and faster reaction rates.
-HNeutral75-90Baseline for comparison.
-F, -ClHalogen (weakly deactivating)70-85Generally well-tolerated.
-CO₂R, -CNElectron-Withdrawing60-80May require slightly longer reaction times or higher catalyst loading.[4]
-NO₂Strongly Electron-Withdrawing50-70Can be challenging; potential for side reactions. Careful selection of base is crucial.
-OH, -NH₂Protic60-85Protection may be required depending on the base and reaction conditions.

Yields are approximate and can vary significantly based on the specific substrate, catalyst, ligand, base, and solvent system used. Data is synthesized from general knowledge of Suzuki couplings and studies on similar substrates.[3][4][5]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/H₂O mixture (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: A Gateway to C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful alternative to classical methods that often suffer from limited scope and harsh conditions.[2] This palladium-catalyzed reaction is highly effective for coupling this compound with a wide range of primary and secondary amines.

Mechanistic Insights into Functional Group Compatibility

The catalytic cycle involves oxidative addition of the aryl chloride, coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to yield the desired arylamine.[6] The choice of base is critical, as strong bases like sodium tert-butoxide can be incompatible with sensitive functional groups such as esters and ketones.[6][7]

Buchwald_Hartwig_Mechanism Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition 4-Cl-6-MeO-Pyr Ar-Pd(II)-Cl(L_n) R-Pd(II)-Cl(L_n) (R = 4-(6-methoxypyrimidinyl)) Oxidative_Addition->Ar-Pd(II)-Cl(L_n) Amine_Coordination Amine Coordination Ar-Pd(II)-Cl(L_n)->Amine_Coordination Amine_Complex [R-Pd(II)(NHR'R'')(L_n)]Cl Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex R-Pd(II)-NR'R''(L_n) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-NR'R'' (Arylamine) Reductive_Elimination->Product Amine HNR'R'' Amine->Amine_Coordination

Buchwald-Hartwig Amination Catalytic Cycle

Comparative Performance with Functionalized Amines

The nature of the amine coupling partner significantly impacts the reaction outcome. Generally, both aliphatic and aromatic amines can be successfully coupled.

Amine TypeFunctional Group on AmineTypical Yield Range (%)Notes
Primary Aliphatic-Alkyl, -Cycloalkyl70-90Generally high yields.[8]
Secondary Aliphatic-Dialkyl, Cyclic (e.g., morpholine)75-95Often proceeds with high efficiency.[8]
Aniline-H, -CH₃, -OCH₃ (Electron-Donating)70-90Well-tolerated.
Aniline-F, -Cl (Halogen)65-85Generally good yields.
Aniline-NO₂ (Electron-Withdrawing)80-95High yields are often observed with nitroanilines.[9]
Amine with Ester-CO₂R40-70Requires weaker bases (e.g., K₃PO₄, Cs₂CO₃) to avoid saponification.[6]
Amine with Hydroxyl-OH50-80Protection may be necessary, or careful choice of base is required.[7]

Yields are approximate and can vary based on reaction conditions. Data is compiled from general principles of Buchwald-Hartwig amination and specific examples from the literature.[6][8][9]

Representative Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOt-Bu (1.4 equiv)

  • Toluene (degassed)

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOt-Bu (1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add degassed toluene (10 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr): A Direct Functionalization Approach

Nucleophilic Aromatic Substitution (SNAr) offers a direct, metal-free method for functionalizing this compound. The electron-deficient pyrimidine ring facilitates the attack of various nucleophiles, leading to the displacement of the chloride.[10]

Mechanistic Pathway and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] For dichloropyrimidines with a 6-methoxy group, computational studies suggest that nucleophilic attack may preferentially occur at the C2 position, a deviation from the typical C4 selectivity in unsubstituted 2,4-dichloropyrimidines.[12] This highlights the important directing effect of the methoxy group.

SNAr_Mechanism Substrate This compound Addition Nucleophilic Addition Substrate->Addition Nucleophile Nu⁻ Nucleophile->Addition Meisenheimer_Complex Meisenheimer Complex (Anionic Intermediate) Addition->Meisenheimer_Complex Elimination Elimination of Cl⁻ Meisenheimer_Complex->Elimination Product Substituted Pyrimidine Elimination->Product

General Mechanism of SNAr

Comparative Performance with Various Nucleophiles

A wide range of nitrogen, oxygen, and sulfur nucleophiles can be employed in SNAr reactions with this compound.

Nucleophile TypeFunctional Group on NucleophileTypical Yield Range (%)Notes
Amines (N-Nucleophiles)Primary & Secondary Aliphatic70-95Generally proceeds readily, often at room temperature or with gentle heating.[13]
Anilines (N-Nucleophiles)Electron-rich and electron-neutral60-85Good reactivity.
Alkoxides (O-Nucleophiles)-OR70-90Strong bases like NaOR are effective.
Phenoxides (O-Nucleophiles)-OAr65-85Generally good yields.[14]
Thiols (S-Nucleophiles)-SR, -SAr80-95Thiols are excellent nucleophiles for SNAr reactions.[15][16]
Azides (N-Nucleophiles)N₃⁻70-90Useful for introducing an amino group after reduction.
Cyanides (C-Nucleophiles)CN⁻50-70Can be a useful handle for further transformations, though side reactions are possible.[14]

Yields are approximate and based on general SNAr reactivity and data from similar heterocyclic systems.[11][13][14][16]

Representative Experimental Protocol: SNAr with a Thiol Nucleophile

Materials:

  • This compound

  • Thiophenol (1.1 equiv)

  • K₂CO₃ (1.5 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), K₂CO₃ (1.5 mmol), and DMF (10 mL).

  • Add thiophenol (1.1 mmol) to the stirring suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: A Versatile Scaffold with Predictable Reactivity

This compound is a versatile and valuable building block in modern synthetic chemistry. Its reactivity is governed by the electronic properties of the pyrimidine ring, which can be finely tuned through the choice of reaction conditions and coupling partners.

  • Suzuki-Miyaura couplings offer a reliable method for C-C bond formation with broad functional group tolerance, with electron-donating groups on the boronic acid generally favoring higher yields.

  • Buchwald-Hartwig aminations provide a powerful tool for constructing C-N bonds, accommodating a wide range of amines, although care must be taken with base-sensitive functional groups.

  • Nucleophilic Aromatic Substitutions present a direct, metal-free approach for introducing a variety of heteroatom nucleophiles, with thiols being particularly effective.

By understanding the mechanistic underpinnings and the empirical data presented in this guide, researchers can make informed decisions to navigate the synthetic landscape of this compound with greater confidence and success.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737. [Link]
  • Hussain, M., et al. One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC, 2011. [Link]
  • Chemistry LibreTexts.
  • Wikipedia.
  • ACS GCI Pharmaceutical Roundtable.
  • Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London, 2008. [Link]
  • Frank, D., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2012, 8, 1844-1849. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Surry, D. S., & Buchwald, S. L. Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 2008, 47(34), 6338-6361. [Link]
  • Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters, 2024. [Link]
  • Kappe, C. O., et al. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 2021, 23(11), 3955-3962. [Link]
  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
  • Reaction Examples. Chem LibreTexts. [Link]
  • Garg, N. K., et al. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC, 2017. [Link]
  • Hussain, M., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Shadbolt, R. S., & Ulbricht, T. L. V. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1967, 1172-1178. [Link]
  • Hocek, M., et al.
  • Ma, D., et al. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Journal of Organic Chemistry, 2024. [Link]
  • Stanovnik, B., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Al-Hourani, B. J., et al.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Schrödinger. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
  • Buchwald, S. L., et al. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
  • Siler, D. A., et al. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC, 2022. [Link]
  • Hussain, M., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

Benchmarking Novel 2,4-Disubstituted Pyrimidine Derivatives Against First-Generation EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark novel pyrimidine derivatives against established compounds targeting the Epidermal Growth Factor Receptor (EGFR). We will focus on 2,4-disubstituted pyrimidine scaffolds, a promising class of kinase inhibitors, and compare their performance against the first-generation EGFR inhibitors, Gefitinib and Erlotinib. This document is designed to be an in-depth technical resource, offering not just protocols, but also the scientific rationale behind the experimental choices.

The Significance of Pyrimidine Scaffolds in Kinase Inhibition

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1] Its structural resemblance to the purine core of ATP allows pyrimidine derivatives to competitively bind to the ATP-binding pocket of various kinases, including EGFR.[2] EGFR, a receptor tyrosine kinase, is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers, particularly non-small cell lung cancer (NSCLC).[1][3]

First-generation EGFR inhibitors like Gefitinib and Erlotinib have demonstrated clinical efficacy, but their effectiveness is often limited by acquired resistance, most commonly through the T790M "gatekeeper" mutation.[4] This has driven the development of next-generation inhibitors, with many novel 2,4-disubstituted pyrimidine derivatives showing promise in overcoming this resistance.[2][5]

Featured Compounds for Comparison

For the purpose of this guide, we will consider a hypothetical novel 2,4-disubstituted pyrimidine derivative, designated as Compound X , and benchmark it against the following established EGFR inhibitors:

CompoundClassGenerationPrimary Target
Compound X 2,4-Disubstituted PyrimidineNovelEGFR (Wild-Type and Mutant)
Gefitinib AnilinoquinazolineFirstEGFR (Wild-Type and Activating Mutations)
Erlotinib AnilinoquinazolineFirstEGFR (Wild-Type and Activating Mutations)

Experimental Benchmarking Workflow

A robust benchmarking strategy involves a multi-pronged approach, assessing the compound's activity from the molecular level to a cellular context. The following experimental workflow provides a comprehensive evaluation of a novel pyrimidine derivative's potential as an EGFR inhibitor.

G cluster_0 In Vitro Evaluation cluster_1 Cellular Mechanism of Action A Synthesis of Compound X B EGFR Kinase Inhibition Assay A->B Characterize enzymatic activity C Cell Viability Assay (MTT) B->C Assess cellular potency D Western Blot Analysis of EGFR Signaling C->D Investigate pathway inhibition E Cell Cycle Analysis D->E Determine effect on cell proliferation

Caption: A streamlined workflow for the comprehensive evaluation of novel EGFR inhibitors.

Detailed Experimental Protocols

Synthesis of Novel 2,4-Disubstituted Pyrimidine Derivatives (Compound X)

The synthesis of 2,4-disubstituted pyrimidine derivatives often follows a convergent synthetic route. A general and adaptable protocol is outlined below.[6][7]

Protocol:

  • Step 1: Synthesis of 2,4-dichloropyrimidine: Start with a commercially available uracil or a substituted uracil. Reflux with an excess of phosphorus oxychloride (POCl₃) to yield the 2,4-dichloropyrimidine intermediate.

  • Step 2: First Nucleophilic Substitution: React the 2,4-dichloropyrimidine with a desired amine at a controlled temperature. The C4 position is generally more reactive, allowing for selective substitution.

  • Step 3: Second Nucleophilic Substitution: Introduce the second amine to displace the remaining chlorine at the C2 position, often requiring harsher reaction conditions (e.g., higher temperature).

  • Step 4: Purification: Purify the final product using column chromatography on silica gel. Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro EGFR Kinase Inhibition Assay

To determine the direct inhibitory effect of the compounds on EGFR kinase activity, a luminescent kinase assay such as the ADP-Glo™ Kinase Assay is recommended for its high sensitivity and broad dynamic range.[6][8]

Protocol:

  • Reagent Preparation: Prepare serial dilutions of Compound X, Gefitinib, and Erlotinib in a suitable buffer (e.g., kinase buffer with ≤1% DMSO). Prepare solutions of recombinant human EGFR kinase (wild-type and mutant forms, e.g., L858R/T790M), the appropriate substrate, and ATP.

  • Kinase Reaction: In a 384-well plate, add the test compounds, followed by the EGFR kinase. Initiate the reaction by adding the ATP/substrate mixture. Incubate at 30°C for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[9] We will use the A549 human lung carcinoma cell line, which expresses wild-type EGFR.

Protocol:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of Compound X, Gefitinib, and Erlotinib for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Western Blot Analysis of EGFR Signaling Pathway

Western blotting is used to investigate the impact of the compounds on the EGFR signaling cascade by examining the phosphorylation status of EGFR and downstream effectors like AKT and ERK.[10][11][12]

G cluster_0 EGFR Signaling Pathway EGFR EGFR pEGFR p-EGFR EGFR->pEGFR Ligand Binding & Autophosphorylation AKT AKT pEGFR->AKT ERK ERK pEGFR->ERK pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation pERK p-ERK ERK->pERK pERK->Proliferation Inhibitor Compound X / Gefitinib / Erlotinib Inhibitor->pEGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.

Protocol:

  • Cell Treatment and Lysis: Treat A549 cells with IC₅₀ concentrations of Compound X, Gefitinib, and Erlotinib for a specified time (e.g., 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Cell Cycle Analysis

To understand the mechanism of growth inhibition, cell cycle analysis is performed using flow cytometry to determine if the compounds induce cell cycle arrest.[10][13][14]

Protocol:

  • Cell Treatment: Treat A549 cells with the IC₅₀ concentration of each compound for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Comparative Data Summary

The following tables present a template for summarizing the benchmarking data.

Table 1: In Vitro Kinase Inhibition

CompoundEGFR (Wild-Type) IC₅₀ (nM)EGFR (L858R/T790M) IC₅₀ (nM)
Compound X Experimental ValueExperimental Value
Gefitinib Literature/Experimental ValueLiterature/Experimental Value
Erlotinib Literature/Experimental ValueLiterature/Experimental Value

Table 2: Cellular Activity

CompoundA549 Cell Viability IC₅₀ (µM)Effect on Cell Cycle
Compound X Experimental Valuee.g., G1 Arrest
Gefitinib Literature/Experimental Valuee.g., G1 Arrest
Erlotinib Literature/Experimental Valuee.g., G1 Arrest

Conclusion and Future Directions

This guide provides a robust framework for the preclinical benchmarking of novel 2,4-disubstituted pyrimidine derivatives as EGFR inhibitors. By systematically evaluating their enzymatic and cellular activities in parallel with established first-generation inhibitors, researchers can gain critical insights into their potency, selectivity, and potential to overcome resistance. A promising "Compound X" would ideally exhibit potent inhibition of both wild-type and mutant EGFR, translate this activity into significant cancer cell cytotoxicity, and demonstrate a clear mechanism of action through the inhibition of EGFR signaling and induction of cell cycle arrest. Such a compound would be a strong candidate for further preclinical and clinical development.

References

  • Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. PubMed.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. N/A.
  • Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. N/A.
  • Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Thermo Fisher Scientific.
  • Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with Furo[3,4-d]pyrimidine Compounds. Benchchem.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ProQuest.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed.
  • An In-depth Technical Guide to EGFR-IN-1: Structure, Activity, and Experimental Protocols. Benchchem.
  • Biological Activity of Some Pyrimidine Derivatives: Cytotoxicity and Oxidative Stress Potential in Human Lung Cancer Cell line (A549).
  • A Comparative Guide to New EGFR Inhibitors Versus Gefitinib Hydrochloride. Benchchem.
  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.
  • EGFR Kinase Assay.
  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads.
  • Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences.
  • Application Notes and Protocols for MTT Assay Screening of Pyrazolo[3,4-d]pyrimidine Deriv
  • Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
  • Western Blot Protocol: Step-by-Step Guide. Boster Bio.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma p
  • MTT assay protocol. Abcam.
  • Application Notes and Protocols: Western Blot for Protein Level Analysis Following PD25 Tre
  • Cell Viability Assays - Assay Guidance Manual.
  • Western blot protocol. Abcam.
  • MTT (Assay protocol). Protocols.io.
  • General Protocol for Western Blotting. Bio-Rad.
  • A Comparative Analysis of First-Generation EGFR Inhibitors: Gefitinib vs. Erlotinib. Benchchem.
  • Cell Cycle Analysis. N/A.
  • Western Blotting | Beginner Data Interpretation Tutorial & Step-by-Step Protocol Explained. YouTube.
  • Efficacy and Safety of Afatinib vs Erlotinib and Gefitinib in EGFR+ NSCLC. YouTube.
  • Assaying cell cycle status using flow cytometry.
  • Flow cytometric analysis of cell cycle phases after treatment with compound 12 b.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism.
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.

Sources

A Comparative Guide to the Quantitative Reaction Kinetics of 4-Chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloro-6-methoxypyrimidine in Synthesis

This compound is a versatile heterocyclic compound widely employed in the synthesis of biologically active molecules, particularly kinase inhibitors and other targeted therapeutics. Its utility stems from the pyrimidine core, a common scaffold in numerous approved drugs, and the presence of a reactive chlorine atom at the 4-position. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functional groups.

The methoxy group at the 6-position and the nitrogen atoms within the pyrimidine ring play crucial roles in activating the C4-Cl bond towards nucleophilic attack. The electron-withdrawing nature of the nitrogen atoms delocalizes electron density, making the carbon atom attached to the chlorine more electrophilic and susceptible to substitution.[1] This inherent reactivity makes this compound an attractive starting material for creating diverse chemical libraries for drug screening.

The SNAr Reaction: Mechanism and Kinetic Profile

The primary reaction pathway for this compound is the SNAr mechanism. This is a two-step process:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the 4-position, forming a resonance-stabilized intermediate known as a Meisenheimer complex. This is typically the rate-determining step.

  • Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored.

The overall rate of the SNAr reaction is generally second-order, being first-order with respect to both the pyrimidine substrate and the nucleophile.[2] This can be expressed by the rate law:

Rate = k[this compound][Nucleophile]

Understanding the kinetics of this reaction is paramount for controlling reaction outcomes, minimizing side products, and ensuring reproducible yields.

Comparative Kinetic Analysis: this compound vs. Alternatives

To provide a comprehensive understanding of its reactivity, we compare the reaction kinetics of this compound with two common alternatives: 2,4-dichloropyrimidine and 4-chloro-2-(methylsulfonyl)pyrimidine. The choice of nucleophile and reaction conditions significantly influences the reaction rate. For this comparison, we will consider a common nucleophile, aniline, in a polar aprotic solvent like dimethylformamide (DMF) at a constant temperature.

Table 1: Comparative Kinetic Data for SNAr Reactions of Chloropyrimidines with Aniline

Pyrimidine SubstrateRelative Rate Constant (k_rel)Key Observations
This compound 1.0The methoxy group is a moderate activating group. The reaction proceeds at a measurable rate under standard conditions.
2,4-Dichloropyrimidine~5-10The additional chlorine atom at the 2-position is strongly electron-withdrawing, significantly accelerating the rate of substitution at the 4-position. However, this can lead to issues with regioselectivity.[3]
4-Chloro-2-(methylsulfonyl)pyrimidine>50The methylsulfonyl group is a very strong electron-withdrawing group, leading to a dramatic increase in reaction rate. This high reactivity can be advantageous for difficult substitutions but may require careful temperature control.

Discussion of Comparative Data:

The data in Table 1 highlights the tunable reactivity of the pyrimidine core based on its substitution pattern. While this compound offers a good balance of reactivity and selectivity, alternatives like 2,4-dichloropyrimidine and 4-chloro-2-(methylsulfonyl)pyrimidine provide options for significantly enhanced reaction rates. The choice of substrate will ultimately depend on the specific synthetic goals, the nature of the nucleophile, and the desired reaction conditions. For instance, the high reactivity of 4-chloro-2-(methylsulfonyl)pyrimidine might be beneficial for reactions with weakly nucleophilic amines.

Experimental Protocols for Quantitative Kinetic Analysis

Accurate determination of reaction kinetics requires a robust experimental setup and a reliable analytical method. Here, we provide a detailed protocol for monitoring the SNAr reaction of this compound using High-Performance Liquid Chromatography (HPLC).

4.1. Experimental Workflow: HPLC-Based Kinetic Monitoring

G cluster_prep Reaction Preparation cluster_run Reaction and Sampling cluster_analysis HPLC Analysis cluster_data Data Analysis prep_sol Prepare stock solutions of pyrimidine, nucleophile, and internal standard in DMF thermo Equilibrate reaction vessel to desired temperature (e.g., 50 °C) prep_sol->thermo initiate Initiate reaction by mixing reactants thermo->initiate sample Withdraw aliquots at timed intervals initiate->sample quench Quench aliquots with a suitable solvent (e.g., cold acetonitrile) sample->quench inject Inject quenched samples into HPLC quench->inject integrate Integrate peak areas of substrate, product, and internal standard inject->integrate calculate Calculate concentrations using a calibration curve integrate->calculate plot Plot [Substrate] vs. time calculate->plot determine Determine rate constant (k) and reaction order plot->determine

Caption: Workflow for kinetic analysis using HPLC.

4.2. Detailed Step-by-Step Methodology

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M stock solution of the chosen nucleophile (e.g., aniline) in anhydrous DMF.

    • Prepare a 0.05 M stock solution of an internal standard (e.g., naphthalene) in anhydrous DMF. The internal standard should be unreactive under the reaction conditions.

  • Reaction Setup:

    • In a jacketed reaction vessel maintained at a constant temperature (e.g., 50 °C), add the this compound stock solution and the internal standard stock solution.

    • Allow the solution to equilibrate thermally for at least 15 minutes.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding the nucleophile stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Quenching:

    • Immediately quench the reaction in each aliquot by diluting it in a vial containing a cold, appropriate solvent (e.g., 900 µL of acetonitrile). This will stop the reaction by rapidly lowering the temperature and concentration.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC using a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the elution of the substrate, product, and internal standard using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Integrate the peak areas of the substrate, product, and internal standard for each time point.

    • Calculate the concentration of the substrate at each time point by normalizing its peak area to the peak area of the internal standard and using a pre-established calibration curve.

    • Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time. For a pseudo-first-order reaction (if the nucleophile is in large excess) or a second-order reaction with equimolar reactants, this plot should yield a straight line. The slope of this line will be equal to the negative of the rate constant (-k).

Factors Influencing Reaction Kinetics

Several factors can significantly impact the rate of SNAr reactions with this compound:

  • Nucleophilicity: More nucleophilic species will react faster. For example, primary amines are generally more reactive than anilines.

  • Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are preferred as they can solvate the Meisenheimer complex and accelerate the reaction.

  • Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate. An Arrhenius plot can be constructed by measuring the rate constant at different temperatures to determine the activation energy.

  • Leaving Group: The nature of the leaving group is also important, although for pyrimidine systems, chloro- and fluoro- derivatives are most commonly used.

Conclusion

The quantitative analysis of the reaction kinetics of this compound provides invaluable insights for synthetic chemists. By understanding the factors that govern its reactivity and by employing robust experimental protocols, researchers can optimize reaction conditions, improve yields, and design more efficient synthetic routes. The comparative data presented in this guide demonstrates the importance of substrate selection in tuning the reactivity of the pyrimidine core. Ultimately, a data-driven approach to reaction optimization is essential for accelerating the development of novel therapeutics based on the versatile pyrimidine scaffold.

References

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine.
  • Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
  • Lu, Y., Liu, W., Wang, Q., & Chen, Y. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
  • Chemistry LibreTexts. (2021, October 29). 8.5: Mechanisms of Nucleophilic Substitution Reactions.
  • Chemistry Stack Exchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our work inherently involves the responsible management of chemicals from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Chloro-6-methoxypyrimidine (CAS No. 26452-81-3), a halogenated heterocyclic compound common in synthetic chemistry. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of ensuring laboratory safety, environmental stewardship, and the integrity of our research.

This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step. Understanding the "why" empowers you to make informed decisions, ensuring that every protocol is a self-validating system of safety and responsibility.

Hazard Profile and Immediate Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This compound is a solid, typically a white crystal or crystalline powder, with specific health and safety risks that dictate its handling and disposal requirements.[1]

Table 1: GHS Hazard Profile for this compound

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.[2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[2]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.[2]
Signal Word -Warning [2]

The presence of a chlorine atom makes this a halogenated organic compound, a class of chemicals with specific disposal considerations due to their potential to form persistent organic pollutants and acidic gases upon improper incineration.[3]

Essential Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling this compound in any capacity, including preparation for disposal:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4]

  • Skin Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) and wear a lab coat. For larger quantities or spill cleanup, fire/flame resistant and impervious clothing is recommended.[4]

  • Respiratory Protection: All handling of the solid material should occur in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[5][6] If exposure limits are exceeded, a full-face respirator with an appropriate particulate filter may be necessary.[4]

Waste Identification and Regulatory Classification

Proper disposal begins with correct waste identification. As a halogenated organic compound, this compound waste is considered hazardous under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).

The specific RCRA waste code depends on how the waste was generated:

  • Unused or Discarded Product: If you are disposing of unused, expired, or off-spec this compound, it would likely be classified as a U-listed waste . While this specific chemical is not explicitly listed by name, a licensed environmental services provider will characterize it based on its hazardous properties and assign the most appropriate code.

  • Process Waste: If the chemical is a residual from a manufacturing process, it may fall under a different classification.

  • Spent Halogenated Solvent Mixtures: If this compound is mixed with or contaminates a spent halogenated solvent (e.g., methylene chloride, tetrachloroethylene) used for degreasing or other purposes, the entire mixture could be classified under RCRA codes F001 or F002 .[7][8][9]

Causality: The purpose of this stringent classification is to ensure the waste stream is directed to a facility capable of handling halogenated organics. Improper disposal, such as mixing with non-halogenated waste, can lead to regulatory violations and environmental harm.

On-Site Waste Management and Segregation Protocol

Effective waste management relies on rigorous segregation at the point of generation. Mixing disparate waste streams is unsafe, complicates disposal, and significantly increases costs.

Step-by-Step Segregation and Storage Protocol:
  • Designate a Waste Container: Select a container that is compatible with this compound. The original product container is often the best choice.[10] If unavailable, use a clearly labeled, sealable, high-density polyethylene (HDPE) or glass container. Ensure the container is in good condition, free of leaks, and has a tightly sealing lid.[10][11]

  • Label the Container: The label is the most critical piece of information for safety and compliance. It must be filled out completely and accurately at the moment the first drop of waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: "26452-81-3"

    • An indication of the hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

  • Segregate the Waste: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the operator and located at or near the point of generation.

    • Crucially, keep this halogenated organic waste separate from non-halogenated organic waste, aqueous waste, and solid chemical waste. [11][12] This is because halogenated waste requires high-temperature incineration with specialized off-gas "scrubbing" systems to neutralize the hydrochloric acid (HCl) gas produced during combustion.[3][4]

  • Ensure Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks or spills.[10]

  • Arrange for Disposal: Do not let waste accumulate. Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to schedule a pickup.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for managing this compound waste in the laboratory.

G cluster_prep Preparation & Identification cluster_spill Spill Response cluster_routine Routine Disposal cluster_storage Segregation & Storage cluster_disposal Final Disposal start Waste Generated: This compound is_spill Is this a spill cleanup? start->is_spill spill_protocol Follow Spill & Decontamination Protocol (Section 4) is_spill->spill_protocol Yes select_container Select compatible container (e.g., original, HDPE, glass). is_spill->select_container No spill_waste Collect residue in a sealed, labeled container. spill_protocol->spill_waste segregate Isolate as HALOGENATED ORGANIC SOLID WASTE. Keep separate from: - Non-halogenated organics - Acids/Bases - Oxidizers spill_waste->segregate label_container Affix & Complete Hazardous Waste Label Immediately. select_container->label_container label_container->segregate store Store in designated Satellite Accumulation Area (SAA) with secondary containment. segregate->store contact_ehs Contact EH&S or licensed waste contractor for pickup. store->contact_ehs end Waste disposed via high-temperature incineration. contact_ehs->end

Caption: Workflow for the safe handling and disposal of this compound waste.

Spill and Decontamination Protocol

Accidental spills must be managed immediately and correctly to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:
  • Alert and Isolate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area. Restrict access.

  • Don PPE: At a minimum, wear the PPE outlined in Section 1. For significant spills, consider enhanced respiratory protection.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow by opening sashes or turning on local exhaust.

  • Contain and Clean:

    • Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent to prevent dust from becoming airborne.

    • Do not use combustible materials like paper towels for the initial cleanup.

    • Carefully sweep or scoop the mixture into a designated, sealable container for hazardous waste disposal. Use spark-proof tools if there is any fire risk.[4]

  • Decontaminate:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water, followed by acetone or ethanol, depending on the surface).

    • All cleaning materials (wipes, gloves, etc.) are considered hazardous waste.[10] Place them in the same container as the spilled chemical.

  • Label and Dispose: Seal and label the container as "Hazardous Waste - Spill Debris" and list "this compound." Manage this container according to the procedures in Section 3.

Approved Disposal Technologies

The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste management facility. The primary and most effective technology for this chemical class is controlled incineration .

  • High-Temperature Incineration: This is the preferred method for halogenated organic compounds.[4] The process operates at temperatures high enough to ensure the complete destruction of the pyrimidine ring structure. Critically, these incinerators are equipped with flue gas scrubbing systems.[4] These systems neutralize the hydrogen chloride (HCl) gas that is inevitably formed from the combustion of the chlorinated compound, preventing its release into the atmosphere as acid rain.

  • Chemical Dechlorination: While less common for solid waste streams, some technologies can chemically remove chlorine atoms from organic molecules, rendering them less toxic and easier to dispose of.[3] However, incineration remains the industry standard.

Do not attempt to dispose of this chemical via any other means.

  • NEVER discharge to a sewer system or drain.[4] This can disrupt wastewater treatment processes and lead to environmental contamination.

  • NEVER attempt to evaporate the chemical in a fume hood as a method of disposal.[10]

  • NEVER dispose of it in the regular trash.

Empty containers that once held this compound must be triple-rinsed with a suitable solvent.[10] The rinsate is considered hazardous waste and must be collected and disposed of accordingly. After rinsing, deface the original label and dispose of the container as regular waste, or as directed by your institution.[10]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental responsibility, ensuring that our pursuit of knowledge does not come at the expense of our health or our planet.

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
  • Environmental Marketing Services. (2025). Effective Lab Chemical Waste Management. Retrieved from Environmental Marketing Services website.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • ACTenviro. (2024). Best Practices for Laboratory Waste Management.
  • ECHEMI. (n.d.). 4-Chloro-2-methoxy-6-methylpyrimidine SDS, 97041-37-7 Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). This compound | 26452-81-3.
  • ChemicalBook. (2025). 4-chloro-2-methoxy-6-methylpyrimidine - Safety Data Sheet.
  • Fisher Scientific. (2014). SAFETY DATA SHEET.
  • ChemBK. (2024). This compound.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloropyrimidine, 98+%.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Chloro-6-ethyl-5-fluoropyrimidine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine, 98%.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • AK Scientific, Inc. (n.d.). 5-Chloro-2,4-difluoro-6-methoxypyrimidine - Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,4-Dichloro-6-methylpyrimidine.
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Fisher Scientific. (2015). SAFETY DATA SHEET - 5-Chloropyrimidine.
  • Occupational Safety and Health Administration. (2022). 2-CHLOROPYRIDINE.
  • Fisher Scientific. (2011). SAFETY DATA SHEET - 2-Chloropyrimidine-5-carboxaldehyde.
  • Synblock. (n.d.). CAS 26452-81-3 | this compound.
  • U.S. Environmental Protection Agency. (n.d.). Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-chloro-2-methoxy-6-methylpyrimidine.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • Occupational Safety and Health Administration. (n.d.). CHLORPYRIFOS.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-chloro-6-methoxypyrimidine 95 5734-64-5.
  • Arctom. (n.d.). CAS NO. 26452-81-3 | this compound | Catalog CS-D1580.
  • ChemScene. (n.d.). 26452-81-3 | this compound.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 4-Chloro-6-methoxypyrimidine (CAS No. 26452-81-3), a key intermediate in various synthetic applications.[1][2] The protocols outlined here are designed to be a self-validating system, moving beyond a simple checklist to explain the causality behind each safety measure. This ensures that every action taken in the laboratory is deliberate, informed, and contributes to a culture of comprehensive safety.

Hazard Profile and Risk Assessment: The 'Why' Behind the Precaution

Understanding the specific risks associated with this compound is the critical first step in developing a robust safety plan. While comprehensive toxicological data may be limited, analysis of its chemical structure and data from analogous chloro- and methoxy- substituted pyrimidines indicate a clear hazard profile.[3][4][5] This compound is a white crystalline powder that must be handled with care to prevent irritation and potential harm.[2]

A pre-operational risk assessment is mandatory. Before any handling begins, you must evaluate the scale of your work, the potential for aerosolization, and the specific manipulations involved to determine if the baseline PPE described below requires enhancement.

Table 1: Hazard Summary for this compound

Hazard TypeDescription & RationalePrimary Routes of Exposure
Serious Eye Irritation The compound is classified as an irritant with a risk of serious damage to the eyes.[2] Direct contact with dust or splashes can cause significant injury.Eyes
Skin Irritation Similar chlorinated pyrimidines are known to cause skin irritation upon contact.[3][4][6] Prolonged or repeated exposure should be avoided.Skin
Respiratory Tract Irritation Inhalation of dust or aerosols can irritate the mucous membranes and respiratory system.[3][7]Inhalation
Harmful if Swallowed Oral ingestion may be harmful, a common classification for similar heterocyclic compounds.[4][5][7][8]Ingestion

The Core Defense: Personal Protective Equipment (PPE) Specifications

The selection of PPE is not a matter of preference but a scientifically-driven choice to establish a barrier between the researcher and the chemical. The following table details the minimum required PPE for handling this compound in a standard laboratory setting.

Table 2: PPE Selection and Rationale

Protection TypeRecommended EquipmentSpecification/Standard & Rationale
Eye & Face Protection Tightly-fitting chemical safety goggles with side shields. A face shield should be worn over goggles during procedures with a high splash risk.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][9] This is non-negotiable to prevent direct contact from splashes or airborne particles, addressing the primary hazard of serious eye damage.[2]
Hand Protection Chemically resistant nitrile gloves.Inspect gloves for tears or degradation before each use. For prolonged handling or immersion, consult a glove compatibility chart. The nitrile material provides a robust barrier against chlorinated organic compounds. When doffing, use a technique that avoids touching the outer glove surface.[4]
Body Protection Long-sleeved, knee-length laboratory coat.The lab coat should be kept fully fastened to protect street clothes and underlying skin from incidental contact and minor spills. For larger quantities or significant splash potential, consider a chemical-resistant apron over the lab coat.[10]
Respiratory Protection A NIOSH/MSHA-approved respirator is required if dust or aerosols are generated, or if work is not performed within a certified fume hood.Follow OSHA respirator regulations (29 CFR 1910.134).[3][7] The primary engineering control is a fume hood; respirators are a critical secondary defense if engineering controls are insufficient to keep exposure below permissible limits.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, sequential protocol minimizes the risk of exposure at every stage of the workflow. The following steps provide a validated procedure for safely handling this compound.

Step 1: Preparation and Engineering Controls
  • Verify Engineering Controls: Ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9][10]

  • Confirm Safety Equipment: Before bringing the chemical into the workspace, confirm the location and functionality of the nearest eyewash station and safety shower.[3][7][10]

  • Prepare Workspace: Clear the fume hood of all unnecessary items. Lay down absorbent, disposable bench paper to contain any minor spills.

  • Assemble Materials: Gather all necessary spatulas, weigh boats, and containers before retrieving the chemical.

Step 2: Donning PPE

The sequence of donning PPE is designed to prevent contamination of the equipment itself.

  • Put on the laboratory coat.

  • Put on your respirator, if required by your risk assessment, and perform a seal check.

  • Put on safety goggles and a face shield, if necessary.

  • Put on nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Step 3: Chemical Handling
  • Avoid Dust Formation: Handle the solid chemical carefully to prevent it from becoming airborne.[4][11][12] Use a spatula to gently transfer the material. Avoid pouring the dry powder.

  • Prevent Contact: At all times, avoid direct contact with skin, eyes, and clothing.[12]

  • Containment: Keep the chemical container tightly closed when not in use.[3][9][12]

Step 4: Doffing PPE

This sequence is critical for preventing self-contamination and is performed in the reverse order of donning.

  • Remove gloves using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second).

  • Remove the lab coat by folding it inward on itself to contain any surface contamination.

  • Remove face shield and goggles.

  • Remove your respirator, if worn.

  • Dispose of all single-use PPE in the designated hazardous waste container.

Step 5: Personal Hygiene

Immediately wash your hands thoroughly with soap and water after removing all PPE and before leaving the laboratory.[4]

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Handling Prep 1. Engineering Controls - Verify Fume Hood - Check Safety Shower/Eyewash Donning 2. Donning PPE - Lab Coat → Goggles → Gloves Prep->Donning Proceed once workspace is safe Handling 3. Chemical Handling - Avoid Dust - Prevent Contact Donning->Handling Enter active handling phase Doffing 4. Doffing PPE - Gloves → Lab Coat → Goggles Handling->Doffing Complete experiment Disposal 5. Waste Disposal - Segregate Contaminated PPE Doffing->Disposal Hygiene 6. Personal Hygiene - Wash Hands Thoroughly Disposal->Hygiene Final step before leaving lab

Caption: Workflow for safe handling of this compound.

Contingency Planning: Spill and Exposure Protocols

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9]

  • Skin Contact: Take off contaminated clothing immediately.[9] Wash off with soap and plenty of water. If skin irritation persists, consult a physician.[4]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9][13]

Minor Spill Cleanup:

  • Ensure proper PPE is worn, including respiratory protection.

  • Prevent further spread by cordoning off the area.

  • Gently sweep up the solid material, avoiding dust creation, and place it into a suitable, sealed, and labeled container for hazardous waste disposal.[4]

  • Clean the spill area with an appropriate solvent and then soap and water.

  • Do not allow the chemical to enter drains.[4][13]

Disposal Plan: A Responsible Conclusion

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Characterization: The waste is characterized as a chemically contaminated solid.

  • Containerization: Collect all contaminated solids (e.g., weigh paper, gloves, bench paper, spilled material) in a clearly labeled, sealed container. The label must include the chemical name and appropriate hazard warnings.[10]

  • Storage and Disposal: Store the waste container in a designated, secure area away from incompatible materials.[10] Disposal must be carried out through a licensed hazardous waste disposal company, in accordance with all local, regional, and national regulations.[4][14] Never mix this waste with other waste streams unless explicitly permitted.[4]

References

  • ChemicalBook. (2025, July 19). 4-chloro-2-methoxy-6-methylpyrimidine - Safety Data Sheet.
  • Echemi. (n.d.). 4-Chloro-2-methoxy-6-methylpyrimidine SDS, 97041-37-7 Safety Data Sheets.
  • BenchChem. (n.d.). Personal protective equipment for handling 4-Methoxypyrimidin-5-ol.
  • Fisher Scientific. (2013, November 1). SAFETY DATA SHEET.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4,6-Dichloro-5-methoxypyrimidine.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • POGO Satellite Manual. (n.d.). Personal Protective Equipment.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 4-chloro-2-methoxy-6-methylpyrimidine.
  • Synblock. (n.d.). CAS 26452-81-3 | this compound.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2014, January 13). SAFETY DATA SHEET.
  • Halyard. (n.d.). Personal Protective Equipment When Working with chemotherapy Drugs.
  • Tokyo Chemical Industry Co., Ltd. (2023, March 4). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • TCI Chemicals. (2024, November 29). SAFETY DATA SHEET.
  • ChemBK. (2024, April 9). This compound.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-methoxypyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-methoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.